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Indigo

Cat. No.: B10763071
CAS No.: 68651-46-7
M. Wt: 262.26 g/mol
InChI Key: QQILFGKZUJYXGS-UHFFFAOYSA-N
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Description

Indigo is a venerable and historically significant vat dye, recognized for its distinctive blue color, which is now a critical reagent in modern scientific research. Its primary applications span the fields of materials science, where it is used to study traditional dyeing processes and develop novel sustainable textiles, and biological staining, where it serves as a selective dye for microscopic analysis. From a research perspective, this compound's value lies in its unique redox properties and insolubility in water. Its mechanism of action is characterized by a reduction-oxidation (redox) cycle; the compound is reduced to its soluble, colorless leuco form under alkaline reducing conditions and subsequently re-oxidized to the insoluble blue pigment upon exposure to air, resulting in a durable coloration within a substrate. This reversible process is a fundamental model system for studying electron transfer reactions, diffusion kinetics, and polymer fiber interactions. Furthermore, its well-defined molecular structure and photophysical characteristics make it a compound of interest in organic electronics and photovoltaics research. Our high-purity this compound is meticulously characterized to ensure batch-to-batch consistency, providing researchers with a reliable tool for investigative studies in chemistry, biochemistry, and materials engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O2 B10763071 Indigo CAS No. 68651-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-1H-indol-2-yl)indol-3-one
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InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
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InChI Key

QQILFGKZUJYXGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
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Molecular Formula

C16H10N2O2
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DSSTOX Substance ID

DTXSID3026279
Record name Indigo dye
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Molecular Weight

262.26 g/mol
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Physical Description

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB]
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Solubility

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
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Density

1.35 (NTP, 1992) - Denser than water; will sink, 1.35
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Color/Form

DARK-BLUE POWDER WITH COPPERY LUSTER

CAS No.

482-89-3, 68651-46-7, 64784-13-0
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Melting Point

734 to 738 °F (decomposes) (NTP, 1992)
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Foundational & Exploratory

A Technical Guide to the Scientific History and Applications of Indigo and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its ancient origins as a textile dye to its modern-day applications in the laboratory and clinic, indigo has undergone a remarkable scientific journey. This technical guide provides an in-depth exploration of the history of this compound in scientific research, detailing its evolution into a versatile tool for researchers, scientists, and drug development professionals. We will examine its early uses in histology, its pivotal role in the development of reporter gene assays for molecular biology, and the therapeutic potential of its derivatives as potent kinase inhibitors in oncology. This paper synthesizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.

From Ancient Dye to Laboratory Stain: The Early Scientific History of this compound

The story of this compound in science begins with its transition from a globally prized blue colorant, derived from plants like Indigofera tinctoria, to a tool for microscopic visualization.[1][2][3] The development of synthetic this compound by Adolf von Baeyer in the late 19th century made the compound more accessible for various applications beyond textiles.[1][3][4]

One of the earliest scientific uses of an this compound derivative was that of This compound carmine . By sulfonating this compound, it becomes water-soluble, making it a viable biological stain.[5] In histology, this compound carmine has been used as a cytoplasmic counterstain, often in combination with red nuclear stains, to provide contrast and highlight specific tissue structures like collagen.[6][7] Its properties as a pH indicator (blue at pH 11.4, yellow at pH 13.0) and a redox indicator also found applications in analytical chemistry.[7][8][9] In modern clinical practice, this compound carmine is still used as a medical dye to highlight tissues during surgical procedures and for the diagnosis of lesions in the gastrointestinal tract.[5][6][10][11]

Physicochemical Properties of this compound Carmine

A summary of the key properties of this compound carmine is presented below, highlighting its suitability for various laboratory and clinical applications.

PropertyValueReferences
Chemical Formula C₁₆H₈N₂Na₂O₈S₂[6]
Molecular Weight 466.35 g/mol [7]
Appearance Dark blue crystalline powder[12]
Solubility in Water 10-16 g/L at 25°C[8][9]
Absorption Maximum (λmax) ~608-613 nm[7][13]
pH Indicator Range 11.4 (Blue) - 13.0 (Yellow)[7][8]

A Revolution in Molecular Biology: The GUS Reporter System

Perhaps the most significant impact of an this compound derivative in basic research has been in the field of molecular biology through the GUS reporter system (β-glucuronidase). This system allows researchers to visualize gene expression patterns in cells and tissues. The E. coli gene uidA, which encodes the GUS enzyme, is fused to a promoter of interest. When this genetic construct is introduced into an organism, the GUS enzyme is only expressed where the promoter is active.[14]

The genius of the system lies in the chromogenic substrate, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) . The GUS enzyme cleaves the glucuronide from X-Gluc. The resulting indolyl derivative then undergoes oxidative dimerization to form an intensely blue and insoluble this compound dye, 5,5'-dibromo-4,4'-dichloro-indigo.[15][16][17] This creates a permanent blue precipitate at the site of enzyme activity, providing a clear and localized signal of gene expression.[16][17]

Experimental Workflow: Histochemical GUS Assay

The following diagram illustrates the typical workflow for a histochemical GUS assay in plant tissues, from tissue preparation to visualization.

GUS_Workflow cluster_prep Tissue Preparation cluster_stain Staining Reaction cluster_analysis Analysis Tissue 1. Collect Tissue (e.g., leaf disk) Fixation 2. Fix Tissue (e.g., in acetone) Tissue->Fixation Incubate 3. Incubate in X-Gluc Buffer Fixation->Incubate Transfer Wash 4. Stop Reaction & Wash (Ethanol) Incubate->Wash Visualize 5. Visualize Blue Precipitate (Microscopy) Wash->Visualize Mount & Observe CDK_Pathway Indirubin Indirubin Derivative CDK_Cyclin CDK / Cyclin Complex (e.g., CDK2/Cyclin E) Indirubin->CDK_Cyclin Inhibits G1_Arrest G1/S Arrest Indirubin->G1_Arrest pRb_E2F pRb-E2F Complex CDK_Cyclin->pRb_E2F Phosphorylates pRb pRb_p p-pRb E2F Free E2F pRb_E2F->E2F Releases E2F S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription

References

The Quest for Blue Gold: A Technical Guide to the Discovery of Synthetic Indigo

Author: BenchChem Technical Support Team. Date: November 2025

For centuries, the vibrant blue dye indigo, extracted from plants of the Indigofera genus, was a precious commodity, often referred to as "blue gold." The laborious and inconsistent natural extraction process, coupled with increasing demand during the industrial revolution, spurred chemists to embark on a quest for a synthetic alternative. This technical guide provides an in-depth exploration of the pivotal discoveries in the chemical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the key experimental methodologies, presents quantitative data for comparison, and visualizes the logical progression and chemical pathways of these groundbreaking syntheses.

From Natural Scarcity to Synthetic Abundance

The story of synthetic this compound is a compelling narrative of scientific perseverance and industrial innovation that permanently altered the landscape of dyeing and organic chemistry. The journey began with the structural elucidation of the this compound molecule and culminated in large-scale industrial processes that made the once-rare dye accessible to all.

Early Breakthroughs by Adolf von Baeyer

The foundational work on this compound's chemical synthesis was laid by the German chemist Adolf von Baeyer, whose efforts spanned several years and multiple synthetic routes. His dedication to understanding and replicating the this compound molecule earned him the Nobel Prize in Chemistry in 1905.[1]

The First Synthesis from Isatin (1878)

Von Baeyer's initial success in synthesizing this compound was a multi-step process starting from isatin, a known oxidation product of this compound.[1][2] This first synthesis, while not commercially viable, was a monumental proof of concept.

Experimental Protocol: Baeyer's Synthesis from Isatin

  • Preparation of Isatin Chloride: Isatin is treated with phosphorus pentachloride (PCl₅) to yield isatin chloride.[2]

  • Reduction to this compound: The resulting isatin chloride is then reduced using zinc dust in acetic acid to produce this compound.[2][3] This reduction step was developed in collaboration with Adolph Emmerling.[2]

The Baeyer-Drewson this compound Synthesis (1882)

A more direct and higher-yielding laboratory synthesis was developed by von Baeyer and Viggo Drewsen in 1882.[4][5] This method, an aldol condensation, became a classic experiment in organic chemistry, though it was not suitable for industrial-scale production due to the high cost of the starting material, 2-nitrobenzaldehyde.[1]

Experimental Protocol: Baeyer-Drewson Synthesis [6][7]

  • Dissolution: Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

  • Dilution: Add 35 mL of water to the solution and stir vigorously.

  • Base Addition: Slowly add 5 mL of a 1 M sodium hydroxide (NaOH) solution dropwise while continuing to stir. The solution will turn a deep yellow and then darken as a precipitate of this compound forms.

  • Reaction Time: Continue stirring the mixture for 5-10 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid this compound precipitate by vacuum filtration.

  • Washing: Wash the precipitate with deionized water until the filtrate runs clear, followed by a wash with 20 mL of ethanol.

  • Drying: Dry the collected solid to obtain the final this compound product. A yield of approximately 37% can be expected under these laboratory conditions.[7]

The Dawn of Industrial Production: The Heumann Syntheses

While von Baeyer's work was scientifically crucial, the path to economically viable this compound synthesis was paved by Karl Heumann. He developed two key synthetic routes that became the foundation for industrial production.

Heumann's First Synthesis from Aniline (1890)

In 1890, Heumann proposed a synthesis starting from the readily available and inexpensive industrial chemical, aniline.[1][8]

Experimental Protocol: Heumann's First Synthesis (Conceptual)

  • N-Phenylglycine Formation: Aniline is reacted with chloroacetic acid to produce N-phenylglycine.

  • Indoxyl Formation: The N-phenylglycine is then fused with a molten alkali (e.g., sodium hydroxide) at a high temperature of approximately 300°C. This high-temperature condensation reaction forms indoxyl.[1]

  • Oxidation to this compound: The resulting indoxyl is rapidly oxidized by atmospheric oxygen to form this compound.

This initial process suffered from low yields, as the high temperatures caused partial decomposition of the N-phenylglycine, making it commercially unattractive.[1][8]

Heumann's Second Synthesis from Anthranilic Acid (1897)

Heumann's second synthesis, developed around the same time and scaled for industrial production by BASF in 1897, utilized anthranilic acid as the starting material.[1][2] This route provided a much higher yield.[1]

Experimental Protocol: Heumann's Second Synthesis (Conceptual)

  • N-(2-carboxyphenyl)glycine Formation: Anthranilic acid is reacted with chloroacetic acid to form N-(2-carboxyphenyl)glycine.

  • Indoxyl-2-carboxylic Acid Generation: The N-(2-carboxyphenyl)glycine is heated to 200°C in an inert atmosphere with sodium hydroxide. This generates indoxyl-2-carboxylic acid.

  • Decarboxylation to Indoxyl: The indoxyl-2-carboxylic acid readily decarboxylates to yield indoxyl.

  • Oxidation to this compound: The indoxyl is then oxidized by air to form this compound.

This method was highly efficient, with yields reported to be in the range of 70-90%, and it marked the beginning of the end for the natural this compound trade.[2]

The Pfleger Modification: A Leap in Efficiency

In 1901, Johannes Pfleger, working for the chemical company Hoechst, introduced a critical improvement to Heumann's first synthesis from aniline.[1]

Experimental Protocol: The Heumann-Pfleger Synthesis (Conceptual)

  • N-Phenylglycine Formation: Phenylglycinonitrile is first synthesized from aniline, formaldehyde, and hydrogen cyanide. This is then hydrolyzed to yield N-phenylglycine.[9][10]

  • Improved Indoxyl Formation: The key innovation was the addition of sodamide (NaNH₂) to the molten alkali mixture (sodium hydroxide and potassium hydroxide) used for the cyclization of N-phenylglycine to indoxyl.[1][10]

  • Reduced Reaction Temperature: The sodamide, a powerful dehydrating agent, drove the ring-closure reaction to completion and allowed the reaction temperature to be lowered from ~300°C to a more manageable 200°C.[1][10]

  • Oxidation to this compound: The resulting indoxyl is oxidized with air to produce this compound.

This modification significantly increased the efficiency and yield of the process, with reported yields of up to 90%.[10] The combination of the inexpensive starting material, aniline, and the highly efficient sodamide-driven condensation became the cornerstone of industrial this compound production for many years.[1]

Summary of Key this compound Synthesis Methods

The following table summarizes the quantitative data for the pivotal chemical syntheses of this compound, allowing for a clear comparison of their key parameters and outcomes.

Synthesis Method Year Primary Reactants Reaction Temperature Reported Yield Commercial Viability
Baeyer's First Synthesis 1878Isatin, Phosphorus Pentachloride, ZincNot specifiedLowNo
Baeyer-Drewson Synthesis 18822-Nitrobenzaldehyde, Acetone, NaOHRoom Temperature~37% (Lab scale)[7]No (high cost of starting material)[1]
Heumann's First Synthesis 1890Aniline, Chloroacetic Acid, Molten Alkali~300°C[1]Low[1]No (low yield)
Heumann's Second Synthesis 1897Anthranilic Acid, Chloroacetic Acid, NaOH200°C70-90%[2]Yes
Heumann-Pfleger Synthesis 1901N-Phenylglycine, NaOH, KOH, Sodamide200°C[1][10]Up to 90%[10]Yes (highly efficient)

Visualizing the Path to Synthetic this compound

The following diagrams, created using the DOT language, illustrate the historical progression of this compound synthesis and the chemical workflows of the key reactions.

G cluster_timeline Timeline of Key this compound Synthesis Discoveries 1878 1878 Baeyer's First Synthesis (from Isatin) 1882 1882 Baeyer-Drewson Synthesis 1878->1882 1890 1890 Heumann's First Synthesis (from Aniline) 1882->1890 1897 1897 Heumann's Second Synthesis (Industrial Production Begins) 1890->1897 1901 1901 Heumann-Pfleger Synthesis 1897->1901

Caption: A timeline of the major milestones in the discovery of synthetic this compound.

G cluster_baeyer Baeyer-Drewson Synthesis Workflow 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Aldol_Condensation Aldol Condensation (NaOH) 2-Nitrobenzaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Intermediate Hydroxy-ketone Intermediate Aldol_Condensation->Intermediate Cyclization_Dehydration Cyclization & Dehydration Intermediate->Cyclization_Dehydration This compound This compound Cyclization_Dehydration->this compound

Caption: The chemical workflow of the Baeyer-Drewson synthesis of this compound.

G cluster_heumann_pfleger Heumann-Pfleger Synthesis Workflow Aniline Aniline Phenylglycinonitrile Phenylglycinonitrile Aniline->Phenylglycinonitrile Formaldehyde_HCN Formaldehyde + HCN Formaldehyde_HCN->Phenylglycinonitrile Hydrolysis Hydrolysis Phenylglycinonitrile->Hydrolysis N-Phenylglycine N-Phenylglycine Hydrolysis->N-Phenylglycine Alkali_Fusion Alkali Fusion (NaOH, KOH, NaNH₂) 200°C N-Phenylglycine->Alkali_Fusion Indoxyl Indoxyl Alkali_Fusion->Indoxyl Oxidation Air Oxidation Indoxyl->Oxidation This compound This compound Oxidation->this compound

Caption: The industrial Heumann-Pfleger synthesis of this compound from aniline.

Conclusion

The discovery of the chemical synthesis of this compound stands as a landmark achievement in the history of chemistry. It not only democratized access to a vibrant and enduring color but also showcased the power of organic synthesis to replicate and often improve upon nature's products. The progression from von Baeyer's initial laboratory syntheses to the highly efficient industrial processes of Heumann and Pfleger illustrates a classic path of scientific and technological advancement: from fundamental discovery to practical, large-scale application. These foundational syntheses laid the groundwork for the modern chemical industry and continue to be relevant in the ongoing development of more sustainable and environmentally friendly dyeing processes.

References

Unveiling the Blue: A Technical Guide to the Chemical Structure Elucidation of Indigo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

For centuries, the vibrant blue of indigo, extracted from the leaves of the Indigofera plant, has colored textiles across the globe. However, the journey to unravel the precise chemical architecture of this iconic dye was a monumental effort in the early days of organic chemistry. This in-depth technical guide details the pivotal experiments and deductive reasoning that led to the elucidation of this compound's structure, a landmark achievement that paved the way for its industrial synthesis and the burgeoning field of synthetic dyes. At the heart of this discovery was the meticulous work of Adolf von Baeyer, who was awarded the Nobel Prize in Chemistry in 1905 for his contributions to this field.[1][2][3]

Early Investigations and Molecular Formula Determination

The initial steps in deciphering this compound's structure in the 19th century relied on the nascent techniques of elemental analysis and molecular weight determination.[4] Chemists of the era would burn a known mass of the purified dye and precisely measure the resulting quantities of carbon dioxide and water to determine the empirical formula.[4] These early analyses, combined with molecular weight estimations of the time, such as freezing point depression, led to the establishment of this compound's molecular formula as C₁₆H₁₀N₂O₂.[5] This formula, with its high degree of unsaturation, strongly suggested the presence of aromatic rings.[5]

Key Degradation Experiments: Deconstructing the this compound Molecule

The core of the structural elucidation relied on a series of chemical degradation experiments designed to break the complex this compound molecule into smaller, more readily identifiable fragments. Adolf von Baeyer's systematic approach in this area was instrumental.[1][3]

Oxidation to Isatin

One of the most informative reactions was the oxidation of this compound. Treatment of this compound with nitric acid yielded two equivalents of a compound named isatin.[5][6] This crucial finding indicated that the this compound molecule was symmetrical and composed of two identical halves.[5]

Experimental Protocol: Oxidation of this compound to Isatin (Adapted from historical accounts)

A suspension of finely powdered this compound in water was carefully treated with nitric acid. The reaction mixture was heated, leading to the disappearance of the blue color and the formation of a yellow solution. Upon cooling and dilution with water, reddish crystals of isatin precipitated. These were then collected by filtration, washed with cold water to remove residual acid, and purified by recrystallization from alcohol. The product was identified as isatin, a red-orange crystalline solid.[6][7]

Alkali Fusion to Anthranilic Acid

Further degradation of isatin provided deeper structural insights. When isatin was fused with solid potassium hydroxide at high temperatures, it yielded anthranilic acid (o-aminobenzoic acid).[5] This result was pivotal as it revealed that each half of the this compound molecule contained an ortho-substituted benzene ring with a nitrogen atom and a carbon-containing group attached to adjacent positions.[5]

Experimental Protocol: Alkali Fusion of Isatin to Anthranilic Acid (General procedure)

Isatin was mixed with an excess of powdered potassium hydroxide in an iron crucible. The mixture was heated strongly, causing it to melt and react. The resulting melt was then cooled and dissolved in water. Acidification of the aqueous solution with a mineral acid led to the precipitation of anthranilic acid, which could be isolated and purified.

The Logic of Elucidation: Piecing Together the Puzzle

The experimental evidence from these degradation studies allowed von Baeyer to logically deduce the structure of this compound. The following diagram illustrates the deductive pathway:

Elucidation_Logic This compound This compound (C₁₆H₁₀N₂O₂) Isatin Isatin (C₈H₅NO₂) This compound->Isatin Oxidation (HNO₃) (yields 2 equivalents) AnthranilicAcid Anthranilic Acid (C₇H₇NO₂) Isatin->AnthranilicAcid Alkali Fusion (KOH) Conclusion1 Conclusion 1: This compound is a symmetrical dimer of two C₈H₅NO units. Isatin->Conclusion1 Conclusion2 Conclusion 2: Each half contains an ortho-substituted benzene ring with N and C attachments. AnthranilicAcid->Conclusion2 FinalStructure Proposed Structure of this compound Conclusion1->FinalStructure Conclusion2->FinalStructure

Caption: Logical workflow of this compound's structure elucidation.

Confirmation through Synthesis: The Baeyer-Drewsen Synthesis

To confirm the proposed structure, a logical and unambiguous synthesis was required. While von Baeyer developed several synthetic routes, the Baeyer-Drewsen this compound synthesis of 1882 provided strong evidence for the correctness of the deduced structure.[8][9] This synthesis starts from o-nitrobenzaldehyde and acetone.[8][9]

The workflow for this landmark synthesis is depicted below:

Baeyer_Drewsen_Workflow Start o-Nitrobenzaldehyde + Acetone Step1 Aldol Condensation (NaOH) Start->Step1 Intermediate Hydroxy Ketone Intermediate Step1->Intermediate Step2 Cyclization & Oxidative Dimerization Intermediate->Step2 This compound This compound Step2->this compound

Caption: Experimental workflow for the Baeyer-Drewsen this compound synthesis.

Experimental Protocol: The Baeyer-Drewsen this compound Synthesis

  • Reaction Setup: o-Nitrobenzaldehyde is dissolved in acetone. To this solution, water is added, followed by the dropwise addition of an aqueous sodium hydroxide solution while stirring vigorously.[10][11]

  • Reaction: An aldol condensation occurs, followed by a series of intramolecular reactions. A dark precipitate of this compound forms rapidly.[10][11]

  • Isolation: The mixture is stirred for a short period to ensure complete precipitation. The solid this compound is then collected by vacuum filtration.

  • Purification: The collected solid is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts, yielding purified this compound.

Quantitative Data Summary

The following table summarizes the key molecular properties and elemental composition of this compound and its degradation products, which were fundamental to the structural elucidation.

CompoundMolecular FormulaMolecular Weight ( g/mol )%C (Calculated)%H (Calculated)%N (Calculated)%O (Calculated)
This compound C₁₆H₁₀N₂O₂262.2673.283.8410.6812.20
Isatin C₈H₅NO₂147.1365.313.439.5221.74
Anthranilic Acid C₇H₇NO₂137.1461.315.1410.2123.33

Final Structure and Modern Confirmation

Based on this extensive body of evidence, Adolf von Baeyer proposed the now-accepted structure of this compound in 1883.[5] The structure features two indole rings linked by a double bond between the 2-positions of each ring. The molecule exists predominantly in the trans configuration, stabilized by intramolecular hydrogen bonds between the amine hydrogens and the carbonyl oxygens.

Modern analytical techniques, particularly X-ray crystallography, have since confirmed von Baeyer's proposed structure with high precision, revealing the planarity of the molecule and the exact bond lengths and angles.[12][13]

The elucidation of this compound's structure stands as a testament to the power of systematic chemical degradation and logical deduction, a cornerstone of classical organic chemistry that continues to inform the discovery and development of new molecules today.

References

Spectroscopic Properties of Indigo Dye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo, a historic and vibrant blue dye, has been a subject of scientific interest for centuries due to its remarkable photostability and unique chemical properties. Its application extends from the textile industry to potential uses in organic electronics and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound dye, including detailed experimental protocols and a summary of key quantitative data.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in this compound. The molecule's distinct blue color is a direct result of its strong absorption in the visible region of the electromagnetic spectrum.

Absorption Characteristics

The principal absorption band of this compound in the visible region is attributed to a π → π* electronic transition within its conjugated chromophore system. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. In non-polar solvents, the λmax is typically around 590 nm, while in polar solvents, it shifts to longer wavelengths, often exceeding 600 nm.[1] This red-shift is due to the stabilization of the polar excited state by the polar solvent molecules.

The reduced, water-soluble form of this compound, known as leuco-indigo, is yellow and exhibits a λmax around 407-410 nm.[2]

Quantitative Data
Solventλmax (nm)Reference
Chloroform604[2]
Dimethyl Sulfoxide (DMSO)~620[1][3]
N,N-Dimethylformamide (DMF)~620
Sulfuric Acid (diluted)611[4]
Gas Phase540
Tetrachloromethane588
Ethanol606
Acetone-water (60/40 v/v)616
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and λmax of this compound dye in a given solvent.

Materials:

  • This compound dye standard

  • Spectroscopic grade solvent (e.g., Chloroform, DMSO)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound dye and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration. Sonication for approximately 10 minutes may be necessary to aid dissolution in solvents like chloroform.[2]

  • Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 400-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse a cuvette with a small amount of the most dilute this compound solution, then fill the cuvette. Place it in the spectrophotometer and record the absorption spectrum.

  • Repeat: Repeat the measurement for all the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis: Determine the λmax from the recorded spectra. A calibration curve of absorbance at λmax versus concentration can be plotted to verify Beer-Lambert's law for quantitative analysis.

Fluorescence Spectroscopy

This compound itself is weakly fluorescent due to a highly efficient non-radiative decay pathway. However, its derivatives and its reduced form, leuco-indigo, can exhibit significant fluorescence.

Fluorescence Characteristics

The low fluorescence quantum yield of this compound is attributed to a rapid excited-state intramolecular proton transfer (ESIPT) process, which provides a non-radiative deactivation channel back to the ground state.[5] This process is discussed in more detail in Section 5. In contrast, leuco-indigo has a noticeable fluorescence yield.[6] The emission properties are also solvent-dependent.

Quantitative Data
CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)Reference
This compoundDMF260-460485Low[7]
Leuco-indigo-420-4604950.348[6][8]
Experimental Protocol: Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of an this compound sample.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., DMF)

  • Volumetric flasks

  • Pipettes

  • Fluorescence cuvettes

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be low enough to avoid inner filter effects. A 50 µg/mL solution in DMF has been used in studies.[7]

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).[7]

  • Excitation Wavelength Selection: Set the excitation wavelength. For a broad overview, a range of excitation wavelengths can be tested. For specific measurements, an excitation wavelength near the absorption maximum is typically chosen.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to account for Raman scattering and solvent fluorescence.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution over a desired wavelength range (e.g., 400-700 nm).[7]

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum of the this compound sample. The peak of this spectrum is the maximum emission wavelength.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying this compound and studying its vibrational modes. It is particularly useful for the analysis of solid samples, including pigments in artworks and dyes on textiles.

Raman Characteristics

The Raman spectrum of this compound is characterized by a series of sharp and intense peaks. The most intense band, often used as a marker for this compound, appears around 1571-1573 cm⁻¹ and is attributed to the stretching vibrations of the conjugated system involving C=C and C=O bonds.[9] Other significant bands are observed corresponding to various bending and stretching modes of the molecule.

Quantitative Data: Key Raman Bands
Wavenumber (cm⁻¹)AssignmentReference
1571-1573ν(C=C) + ν(C=O) stretching[9][10]
1623ν(C=O) stretching[9]
1584Ring stretching[9]
1481Ring stretching[9]
1365δ(N-H) bending
1248δ(C-H) bending
1184δ(C-H) bending
1134δ(C-H) bending
1064Ring breathing
970δ(C-H) out-of-plane bending
760δ(C-H) out-of-plane bending
670Ring deformation
595Ring deformation
545Ring deformation
475Ring deformation
255Skeletal deformation
Experimental Protocol: FT-Raman Spectroscopy

Objective: To obtain the Raman spectrum of a solid this compound sample.

Materials:

  • This compound dye powder or dyed textile

  • FT-Raman spectrometer with a near-infrared (NIR) laser (e.g., 1064 nm Nd:YAG)

  • Sample holder

Procedure:

  • Sample Preparation: For a powder sample, a small amount is placed in the sample holder. For a dyed textile, a small piece can be mounted directly in the sample path. No extensive sample preparation is typically required for in-situ analysis.[9]

  • Instrument Setup: Turn on the spectrometer and the laser. Set the laser power to a level that does not cause sample degradation (e.g., 500 mW).[10] Set the spectral resolution (e.g., 4 cm⁻¹).[10]

  • Data Acquisition: Collect the Raman spectrum over a desired range (e.g., 100-2000 cm⁻¹).[10] The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic Raman bands of this compound. Comparison with a reference spectrum can confirm the identity of the dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound and its derivatives. Due to this compound's poor solubility in common deuterated solvents, NMR studies are often performed on its soluble leuco form or on soluble derivatives.

NMR Characteristics

¹H and ¹³C NMR spectra of the leuco form of this compound can be recorded in deuterium oxide (D₂O). The chemical shifts of the protons and carbons provide valuable information for structural elucidation and for identifying substituents on the this compound core.

Experimental Protocol: NMR Spectroscopy of Leuco-Indigo

Objective: To obtain ¹H and ¹³C NMR spectra of the leuco form of this compound.

Materials:

  • This compound dye

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Inert gas (e.g., Nitrogen or Argon)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, place a small amount of this compound dye (e.g., ~5 mg).[11]

  • Reduction to Leuco-form: Add a solution of sodium dithionite and sodium hydroxide in D₂O to the NMR tube. The reaction can be performed directly in the NMR tube under an inert atmosphere to prevent re-oxidation.[11] The solution should turn from blue to a yellowish color, indicating the formation of leuco-indigo.[11]

  • NMR Measurement: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra to determine the chemical shifts and coupling constants of the protons and carbons in the leuco-indigo molecule.

Photophysical Deactivation Pathway

The exceptional photostability of this compound is a key characteristic that has been extensively studied. The primary deactivation pathway for the excited state is a non-radiative process involving an excited-state intramolecular proton transfer (ESIPT).

Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state (S1). In this excited state, a proton from one of the N-H groups can transfer to the adjacent carbonyl oxygen. This process is extremely fast, occurring on the picosecond or even sub-picosecond timescale. The resulting enol tautomer is unstable in the ground state and rapidly undergoes a reverse proton transfer to regenerate the original keto form of this compound, dissipating the absorbed energy as heat. This efficient non-radiative decay pathway outcompetes fluorescence and photochemical degradation, thus conferring high photostability to the dye.

G Photophysical Deactivation of this compound via ESIPT S0 S0 (Ground State) Keto Form S1_keto S1 (Excited State) Keto Form S0->S1_keto Absorption (hν) S1_keto->S0 Fluorescence (minor) S1_enol S1 (Excited State) Enol Tautomer S1_keto->S1_enol S0_enol S0 (Ground State) Enol Tautomer (unstable) S1_enol->S0_enol Internal Conversion S0_enol->S0

Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Experimental Workflows

The general workflow for the spectroscopic analysis of this compound dye can be summarized as follows. This can be adapted depending on the specific research question and the available instrumentation.

G General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation start This compound Sample (Solid or Solution) dissolution Dissolution in Appropriate Solvent start->dissolution reduction Reduction to Leuco-form (for NMR) start->reduction solid Direct use of Solid Sample (for Raman) start->solid uv_vis UV-Vis Spectroscopy dissolution->uv_vis fluorescence Fluorescence Spectroscopy dissolution->fluorescence nmr NMR Spectroscopy reduction->nmr raman Raman Spectroscopy solid->raman spectra Obtain Spectra uv_vis->spectra fluorescence->spectra raman->spectra nmr->spectra analysis Spectral Analysis (Peak positions, intensities) spectra->analysis quant Quantitative Analysis (e.g., Concentration) analysis->quant structure Structural Elucidation analysis->structure pathway Deactivation Pathway Determination analysis->pathway end Final Report and Conclusions quant->end structure->end pathway->end

A generalized workflow for the spectroscopic analysis of this compound dye.

Conclusion

The spectroscopic properties of this compound dye are well-documented, providing a robust toolkit for its analysis. UV-Vis spectroscopy remains a primary method for quantification and for probing solvatochromic effects. Raman spectroscopy offers a non-destructive means of identification, particularly for solid samples. Fluorescence spectroscopy, while less informative for this compound itself, is valuable for studying its reduced form and certain derivatives. NMR spectroscopy, although challenged by solubility issues, provides unparalleled structural detail when applied to the leuco form. The understanding of this compound's photophysical deactivation pathway, dominated by ESIPT, is crucial for explaining its remarkable stability and for the design of new, robust organic materials. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this iconic molecule.

References

Indigo: A Versatile Scaffold for Innovation in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indigo, a vat dye with a rich history spanning millennia, continues to be a subject of intense scientific scrutiny, not merely for its vibrant hue but for its remarkable utility as a model compound in organic chemistry. Its unique molecular architecture, characterized by a central carbon-carbon double bond connecting two indole moieties, provides a versatile platform for exploring fundamental chemical principles and developing novel synthetic methodologies. This guide delves into the core aspects of this compound chemistry, offering a technical overview of its synthesis, key reactions, and physicochemical properties, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties of this compound

This compound's distinct characteristics, from its deep blue color to its poor solubility in many common solvents, are a direct consequence of its molecular structure. The strong intermolecular hydrogen bonding and planar nature of the molecule contribute to its high melting point and low solubility.[1][2] These properties are pivotal in both its traditional application as a textile dye and its modern use as a building block in materials science.

The electronic properties of this compound are dominated by its extended π-conjugated system, which is responsible for its intense absorption of light in the orange part of the spectrum (λmax ≈ 613 nm).[1][2] This chromophoric system can be modulated through chemical modifications, making this compound and its derivatives valuable for the development of novel photoactive materials.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one[3]
Chemical FormulaC₁₆H₁₀N₂O₂[2]
Molar Mass262.27 g/mol [2]
AppearanceDark blue crystalline powder[2]
Melting Point390–392 °C (decomposes)[2]
SolubilityInsoluble in water, alcohol, ether; Soluble in DMSO, chloroform, nitrobenzene, concentrated sulfuric acid[2]
Maximum Absorption (λmax)613 nm[1][2]

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/RegionsReference(s)
UV-Visλmax ≈ 611-613 nm[1][4]
IRN-H stretch: 3250-3400 cm⁻¹, C=O stretch: 1620-1640 cm⁻¹[5]
¹H-NMRLow solubility makes obtaining high-quality spectra challenging.[5]
FluorescenceStrongest peak at 486 nm[6]

Synthesis of this compound: The Baeyer-Drewson Reaction

The first chemical synthesis of this compound was developed by Adolf von Baeyer and Viggo Drewsen in 1882.[7] This classic method, known as the Baeyer-Drewsen this compound synthesis, remains a cornerstone of organic chemistry education and a valuable laboratory-scale preparation. The reaction is an aldol condensation between 2-nitrobenzaldehyde and acetone in the presence of a base.[7][8]

Reaction Mechanism

The Baeyer-Drewsen synthesis proceeds through a series of base-catalyzed steps, including an aldol addition, an intramolecular cyclization, and a final dimerization/oxidation. The mechanism highlights fundamental organic reactions such as enolate formation, nucleophilic attack, and condensation.

Baeyer_Drewson_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Intramolecular Cyclization & Dehydration cluster_3 Step 4: Dimerization & Oxidation Acetone Acetone Enolate Enolate Acetone->Enolate OH⁻ Aldol_Adduct Aldol_Adduct Enolate->Aldol_Adduct Nucleophilic Attack 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde->Aldol_Adduct Intermediate_1 Hydroxy ketone Aldol_Adduct->Intermediate_1 Indolone Indolone Intermediate_1->Indolone -H₂O This compound This compound Indolone->this compound Dimerization & Oxidation

Caption: Mechanism of the Baeyer-Drewson this compound Synthesis.

Experimental Protocol

The following is a typical laboratory procedure for the synthesis of this compound via the Baeyer-Drewsen reaction.

Materials:

  • 2-nitrobenzaldehyde

  • Acetone

  • Deionized water

  • 2 M Sodium hydroxide solution

  • Ethanol

Procedure: [8][9]

  • Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.

  • Add 35 mL of deionized water to the solution while stirring.

  • Slowly add 5 mL of 2 M sodium hydroxide solution dropwise with vigorous stirring. The solution will turn deep yellow and then darken as a precipitate forms.

  • Continue stirring for 5-10 minutes.

  • Collect the dark blue precipitate by vacuum filtration.

  • Wash the solid with deionized water until the filtrate runs clear.

  • Wash the solid with 20 mL of ethanol.

  • Dry the this compound product.

Key Reactions of the this compound Core

The reactivity of the this compound molecule is centered around its electron-rich indole nitrogen atoms, the electrophilic carbonyl groups, and the central C=C double bond. These features allow for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of more complex heterocyclic scaffolds.[10]

Reduction and Oxidation (Redox) Reactions

The most commercially significant reaction of this compound is its reduction to the water-soluble leuco-indigo (also known as this compound white). This transformation is the basis of vat dyeing.[11][12] The reduction interrupts the conjugation of the chromophore, leading to a colorless or pale yellow compound that can penetrate textile fibers.[11] Subsequent exposure to an oxidizing agent, typically atmospheric oxygen, regenerates the insoluble blue this compound, trapping it within the fibers.[12][13]

Common reducing agents used in this process include sodium dithionite (Na₂S₂O₄).[13]

Indigo_Redox_Cycle This compound This compound (Insoluble, Blue) Leuco-indigo Leuco-indigo (Soluble, Yellow-Green) This compound->Leuco-indigo Reduction (e.g., Na₂S₂O₄, OH⁻) Leuco-indigo->this compound Oxidation (e.g., O₂ from air)

Caption: The Redox Cycle of this compound in Vat Dyeing.

Electrophilic Substitution

The benzene rings of the this compound molecule can undergo electrophilic aromatic substitution reactions. For example, sulfonation with fuming sulfuric acid yields this compound carmine, a water-soluble blue dye.[14] Halogenation reactions can also be performed, leading to derivatives such as Tyrian purple (6,6'-dibromothis compound).[2]

Applications in Drug Development and Materials Science

The this compound scaffold has emerged as a privileged structure in medicinal chemistry.[15][16] this compound and its derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[17][18] The ability to functionalize the this compound core at various positions allows for the systematic exploration of structure-activity relationships.

In materials science, the unique photophysical properties of this compound and its derivatives are being harnessed for the development of organic semiconductors and photochromic materials.[2][19] The planarity and extended π-system of the this compound molecule facilitate charge transport, making it a candidate for use in organic electronic devices.

Conclusion

This compound's journey from an ancient dye to a modern model compound in organic chemistry is a testament to its enduring chemical significance. Its rich reactivity, coupled with its well-defined structure and properties, provides an invaluable platform for both fundamental research and the development of new technologies. For researchers in organic synthesis, medicinal chemistry, and materials science, the this compound core offers a wealth of opportunities for innovation and discovery.

References

The Analytical Pursuit of Indigo's Demise: A Technical Guide to Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indigo, a vibrant blue dye with a rich history, is subject to degradation through various environmental and industrial processes. Understanding the pathways of this degradation and quantifying the resulting products is crucial for environmental remediation, textile conservation, and toxicological assessment. This in-depth technical guide provides a comprehensive overview of the core methodologies used to analyze the degradation products of this compound dye, focusing on experimental protocols, quantitative data presentation, and the elucidation of degradation pathways.

Major Degradation Pathways of this compound Dye

The degradation of the this compound molecule (indigotin) primarily occurs through the oxidative cleavage of its central carbon-carbon double bond. This process can be initiated by various means, including photocatalysis, enzymatic action, and chemical oxidation (e.g., ozonation). The primary degradation products consistently identified across different methods are isatin, followed by its subsequent breakdown to anthranilic acid.

General Oxidative Degradation Pathway

The most common degradation route involves the oxidation of this compound to isatin, which can then be hydrolyzed to isatoic anhydride and further decarboxylated to form anthranilic acid.[1] More complex reactions can also occur, leading to other minor degradation products.

Indigo_Degradation_Pathway cluster_main Primary Degradation Route This compound This compound (C₁₆H₁₀N₂O₂) Isatin Isatin (C₈H₅NO₂) This compound->Isatin Oxidation Isatoic_Anhydride Isatoic Anhydride (C₈H₅NO₃) Isatin->Isatoic_Anhydride Hydrolysis Anthranilic_Acid Anthranilic Acid (C₇H₇NO₂) Isatoic_Anhydride->Anthranilic_Acid Decarboxylation

A simplified diagram of the primary oxidative degradation pathway of this compound dye.
Enzymatic Degradation via Laccase

Laccase enzymes, particularly from fungi, are known to efficiently degrade this compound. The proposed mechanism involves a four-electron oxidation, leading to the formation of isatin, which subsequently decomposes to anthranilic acid.[1] This biocatalytic process is of significant interest for eco-friendly textile finishing and wastewater treatment.

Laccase_Degradation_Pathway This compound This compound Dehydrothis compound Dehydrothis compound (Intermediate) This compound->Dehydrothis compound Oxidation Laccase Laccase Enzyme Laccase->this compound acts on Isatin Isatin Dehydrothis compound->Isatin Hydrolysis Anthranilic_Acid Anthranilic Acid Isatin->Anthranilic_Acid Further Decomposition Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Degraded this compound Sample (e.g., textile extract, wastewater) B Solvent Extraction / Solid-Phase Extraction A->B C Concentration & Derivatization (optional) B->C D Chromatographic Separation (HPLC or GC) C->D E Detection (DAD, MS, etc.) D->E F Compound Identification E->F G Quantification F->G

References

An In-depth Technical Guide to the Physical and Chemical Properties of Indigotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigotin, the principal blue pigment in indigo dye, has a rich history in the textile industry and is gaining increasing attention in the pharmaceutical and biomedical fields for its diverse biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of indigotin. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and material science. This document details key physicochemical parameters, spectroscopic data, and experimental protocols for the synthesis, purification, and characterization of indigotin. Furthermore, it visualizes critical biological signaling pathways influenced by indigotin and outlines experimental workflows to facilitate reproducible research.

Physical Properties

Indigotin is a dark blue crystalline powder with a distinct coppery luster at ambient temperature and normal pressure.[1][2] Its deep color is a result of the conjugated system of double bonds within its molecular structure.[1] The physical properties of indigotin are summarized in Table 1. A notable characteristic of indigotin is its polymorphism, existing in at least two crystalline forms, this compound A and this compound B, which have very similar monoclinic structures.[3]

Table 1: Physical Properties of Indigotin

PropertyValueReferences
Molecular Formula C₁₆H₁₀N₂O₂[1][4][5][6][7]
Molecular Weight 262.27 g/mol [5][6]
Appearance Dark blue crystalline powder with a coppery luster[1][2]
Melting Point 390-392 °C (decomposes)[5]
Solubility in Water 990 µg/L (at 25 °C)[5]
Density 1.199 g/cm³[5]
Crystal Structure Monoclinic (Polymorphs A and B)[3]

Chemical Properties

Indigotin's chemical behavior is largely dictated by its molecular structure, which features intramolecular and intermolecular hydrogen bonding. These hydrogen bonds are responsible for its high melting point and poor solubility in water and most common organic solvents.[1] While insoluble in water, ethanol, and ether, it shows some solubility in polar organic solvents like aniline, nitrobenzene, chloroform, and glacial acetic acid.[8][9]

Table 2: Solubility of Indigotin in Various Solvents

SolventSolubilityReferences
WaterInsoluble (990 µg/L at 25 °C)[1][5]
EthanolInsoluble[8]
EtherInsoluble[8]
AcetoneSlightly soluble[10]
ChloroformSoluble[9][11]
AnilineSoluble[8]
NitrobenzeneSoluble[8]
Glacial Acetic AcidSoluble[8]
Dimethyl Sulfoxide (DMSO)Soluble[12]

Indigotin is classified as a vat dye, meaning it must be reduced to a water-soluble form, leuco-indigotin (also known as this compound white), for application in dyeing. This reduction is typically achieved in an alkaline solution using a reducing agent like sodium dithionite. Upon exposure to an oxidizing agent, such as atmospheric oxygen, the colorless leuco-indigotin is converted back to the insoluble blue indigotin.

Indigotin exhibits moderate to poor lightfastness and is susceptible to degradation upon exposure to UV radiation, which can lead to the formation of isatin, isatoic anhydride, and anthranilic acid.[1][13]

Spectroscopic Properties

The spectroscopic signature of indigotin is fundamental for its identification and characterization.

Table 3: Spectroscopic Data for Indigotin

Spectroscopic TechniqueKey DataReferences
UV-Visible Spectroscopy λmax ≈ 613 nm (in chloroform)[1]
λmax ≈ 268, 287, 612 nm[14]
¹H NMR (500 MHz, CDCl₃) δ 7.72 (d, J = 6.9 Hz, 2H), 7.52 (t, J = 7.2 Hz, 2H), 7.06 (t, J = 7.4 Hz, 2H), 7.00 (d, J = 8.0 Hz, 2H)[15]
¹³C NMR (126 MHz, CDCl₃) δ 186.3, 153.7, 135.8, 127.0, 124.5, 122.1, 122.0, 111.1[15]
Mass Spectrometry (ESI+) m/z calculated for [C₁₆H₁₀N₂O₂+Na]⁺: 429.10571; found: 429.10521[15]
Infrared (IR) Spectroscopy N-H stretch: 3250-3400 cm⁻¹, C=O stretch: 1620-1640 cm⁻¹[16]

Biological Signaling Pathways

Recent research has highlighted the significant anti-inflammatory and antioxidant properties of indigotin, implicating its interaction with several key signaling pathways.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKKβ MyD88->IKK Activates IκB IκBα IKK->IκB Phosphorylates (Degradation) NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Indigotin Indigotin Indigotin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Figure 1: Indigotin's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Indigotin has been shown to inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, which is a critical pathway in the inflammatory response.[1] By inhibiting the phosphorylation of IKKβ, indigotin prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[10] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

antioxidant_pathway cluster_cellular_stress Cellular Stress cluster_regulation Regulatory Proteins cluster_response Cellular Response OxidativeStress Oxidative Stress SIRT1 SIRT1 PGC1a PGC-1α SIRT1->PGC1a Activates AntioxidantDefense Antioxidant Defense (e.g., increased GSH) PGC1a->AntioxidantDefense Enhances MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes Indigotin Indigotin Indigotin->SIRT1 Upregulates Indigotin->AntioxidantDefense Directly enhances (e.g., radical scavenging)

Figure 2: Indigotin's modulation of the SIRT1/PGC-1α antioxidant pathway.

Furthermore, indigotin has been observed to upregulate the SIRT1/PGC-1α pathway, which plays a crucial role in mitochondrial biogenesis and the cellular antioxidant response.[13] By activating this pathway, indigotin can enhance the expression of antioxidant enzymes and reduce oxidative stress markers.

Experimental Protocols

Synthesis of Indigotin (Baeyer-Drewsen Reaction)

This protocol is adapted from established methods for the laboratory synthesis of indigotin.[15]

synthesis_workflow start Start dissolve Dissolve 2-nitrobenzaldehyde in acetone start->dissolve add_water Add deionized water dissolve->add_water add_naoh Slowly add NaOH solution with stirring add_water->add_naoh precipitate Observe formation of dark purple precipitate add_naoh->precipitate stir Continue stirring for 5-10 minutes precipitate->stir filter Collect precipitate by vacuum filtration stir->filter wash_water Wash with deionized water filter->wash_water wash_ethanol Wash with ethanol wash_water->wash_ethanol dry Dry the final product wash_ethanol->dry end End: Purified Indigotin dry->end

Figure 3: Experimental workflow for the synthesis of indigotin.

Materials:

  • 2-nitrobenzaldehyde

  • Acetone

  • Deionized water

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone with stirring.

  • To the resulting solution, add 35 mL of deionized water and continue to stir.

  • Slowly add 5 mL of 2 M sodium hydroxide solution dropwise while stirring vigorously. The solution will turn dark, and a purple precipitate of indigotin will form.

  • Continue stirring the mixture for 5-10 minutes to ensure complete precipitation.[15]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with deionized water until the filtrate runs colorless.

  • Wash the solid with a small amount of ethanol to remove impurities.

  • Dry the purified indigotin in a desiccator or a low-temperature oven.

Purification of Indigotin by Sublimation

For higher purity, indigotin can be purified by sublimation.

Materials:

  • Crude indigotin

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Place the crude indigotin in the bottom of the sublimation apparatus.

  • Assemble the apparatus and connect it to a vacuum pump.

  • Evacuate the apparatus to a pressure below 1 mmHg.

  • Gently heat the bottom of the apparatus using a heating mantle to approximately 300 °C. Indigotin will sublime and deposit as crystals on the cold finger of the apparatus.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully collect the purified indigotin crystals from the cold finger.

Characterization of Indigotin

5.3.1 High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of indigotin purity.

hplc_workflow start Start prepare_sample Prepare indigotin solution in a suitable solvent (e.g., DMSO) start->prepare_sample prepare_mobile_phase Prepare mobile phase (e.g., methanol/water gradient) prepare_sample->prepare_mobile_phase inject Inject sample into HPLC system prepare_mobile_phase->inject separate Separate components on a reverse-phase column (e.g., C18) inject->separate detect Detect indigotin using a UV-Vis detector (e.g., at 288 nm or 610 nm) separate->detect analyze Analyze chromatogram to determine retention time and peak area detect->analyze quantify Quantify purity by comparing to a standard curve analyze->quantify end End: Purity Determination quantify->end

Figure 4: Experimental workflow for HPLC analysis of indigotin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is often used. A typical gradient might start with a higher water concentration and ramp up to a higher methanol concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm or 610 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known amount of indigotin in a suitable solvent such as dimethyl sulfoxide (DMSO) to a final concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a standard solution of high-purity indigotin and a series of dilutions to create a calibration curve.

  • Inject the prepared sample solution and the standard solutions into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area for indigotin.

  • Calculate the purity of the synthesized indigotin by comparing its peak area to the calibration curve.

5.3.2 Spectroscopic Analysis

  • UV-Visible Spectroscopy: Dissolve the indigotin sample in a suitable solvent (e.g., chloroform) and record the absorption spectrum. The characteristic absorption maximum (λmax) should be observed around 613 nm.[1]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid indigotin sample using a technique such as Attenuated Total Reflectance (ATR). Characteristic peaks for the N-H stretch (3250-3400 cm⁻¹) and the C=O stretch (1620-1640 cm⁻¹) should be present.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the indigotin sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of indigotin.

  • Mass Spectrometry (MS): Analyze the indigotin sample by a suitable mass spectrometry technique (e.g., ESI) to confirm the molecular weight.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of indigotin, along with experimental protocols and visualizations of its biological interactions. The quantitative data presented in a structured format, coupled with detailed methodologies and visual aids, aims to support the ongoing research and development efforts in various scientific disciplines that utilize this versatile molecule. As interest in the therapeutic potential of indigotin continues to grow, a thorough understanding of its fundamental properties is paramount for its effective application in drug discovery and material science.

References

A Technical Guide to Indigo in Textile Science: A Historical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth historical overview of indigo's role in textile science, focusing on its chemical properties, extraction and synthesis methodologies, and analytical identification. Quantitative data is presented for comparative analysis, and detailed protocols for key historical and modern processes are provided.

Introduction: The Enduring Legacy of a Blue Dye

This compound, an organic compound with a distinctive deep blue color, has been a cornerstone of textile dyeing for millennia. Its history is intertwined with global trade, colonial economies, and advancements in chemistry. The oldest known use of this compound dates back 6,000 years to a textile fragment found in Huaca Prieta, Peru. Civilizations in India, Egypt, and Mesopotamia also have ancient histories with the dye. Historically derived from plants, the development of synthetic this compound in the late 19th century revolutionized the dye industry and devastated the natural this compound trade. Today, synthetic this compound dominates the market, primarily for dyeing denim, with an annual production of tens of thousands of tons. This guide explores the scientific journey of this compound from its botanical origins to its industrial synthesis and modern analysis.

The Chemistry of this compound

This compound's chemical identity is central to its properties as a dye. It is a vat dye, meaning it is applied in a soluble, reduced form before being oxidized to its insoluble, pigmented state within the textile fiber.

This compound Precursors in Plants

The blue pigment indigotin is not present in the plants themselves. Instead, plants produce colorless glycoside precursors. The primary precursors vary by plant genus:

  • Indican (Indoxyl-β-D-glucoside): Found in Indigofera species (e.g., Indigofera tinctoria) and Polygonum tinctorium. The leaves of Indigofera plants contain approximately 0.2–0.8% indican.

  • Isatan B (Indoxyl-5-ketogluconate) and Isatan A: Found in woad (Isatis tinctoria). Studies have shown that the content of Isatan A can reach up to 7.6% of the dry weight in I. tinctoria leaves.

The enzymatic hydrolysis of these precursors during the initial stages of extraction releases indoxyl, the immediate precursor to the this compound dye.

Chemical Transformation to Indigotin

The conversion of indoxyl to the final pigment is a two-step process involving dimerization and oxidation. In an alkaline and oxygenated environment, two molecules of indoxyl combine to form the insoluble blue pigment, indigotin.

Chemical Pathway from Precursor to Pigment

G Figure 1: Chemical transformation of plant precursors to indigotin. cluster_plant In Plant cluster_extraction Extraction Process Indican Indican (from Indigofera sp.) Indoxyl Indoxyl (Soluble Precursor) Indican->Indoxyl Enzymatic Hydrolysis (Fermentation) IsatanB Isatan A/B (from Isatis sp.) IsatanB->Indoxyl Enzymatic Hydrolysis (Fermentation) Indigotin Indigotin (this compound) (Insoluble Blue Pigment) Indoxyl->Indigotin Oxidative Dimerization (Aeration) G Figure 2: Experimental workflow for woad processing. Harvest 1. Harvest Leaves (Isatis tinctoria) Rinse 2. Rinse & Tear Leaves Harvest->Rinse Steep 3. Steep in Hot Water (80-90°C, 10 min) Rinse->Steep Cool 4. Rapidly Cool to 50°C Steep->Cool Strain 5. Strain & Squeeze Leaves Cool->Strain Alkalize 6. Alkalize Liquid (Soda Ash, pH ~9) Strain->Alkalize Aerate 7. Aerate Vigorously (10+ min) Alkalize->Aerate Settle 8. Settle & Decant Aerate->Settle Collect 9. Collect Pigment Paste Settle->Collect G Figure 3: The cycle of reduction and oxidation in vat dyeing. cluster_process Dyeing Cycle Vat Reduced this compound Vat (Leuco-indigo, Soluble, Yellow-Green) Dip 1. Submerge Fiber in Vat Emerge Fiber with Leuco-indigo (Yellow-Green) Dip->Emerge Oxidize 2. Expose to Air (Oxidation) Emerge->Oxidize Dyed Dyed Fiber (Insoluble this compound, Blue) Oxidize->Dyed Repeat 3. Repeat for Deeper Shades Dyed->Repeat Repeat->Dip Re-dip G Figure 4: Simplified workflow of the Heumann-Pfleger process. Aniline Aniline NPG N-Phenylglycine Aniline->NPG Formaldehyde Formaldehyde + Hydrogen Cyanide Formaldehyde->NPG IndoxylMelt Indoxyl Melt NPG->IndoxylMelt Alkali Fusion (NaOH + NaNH₂) ~200°C IndoxylSol Aqueous Indoxyl IndoxylMelt->IndoxylSol Dissolution in Water This compound Synthetic this compound IndoxylSol->this compound Oxidation (Air)

The Cornerstone of Modern Dyes: An In-depth Technical Guide to Indigo's Role in the History of Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo, the iconic blue dye responsible for the color of denim jeans, holds a pivotal position in the annals of chemical synthesis. Its journey from a prized natural colorant to a mass-produced synthetic compound marks a turning point in the history of industrial chemistry. This technical guide provides a comprehensive overview of this compound's central role in the evolution of chemical synthesis, detailing the key scientific breakthroughs, experimental protocols, and quantitative data that underscore its significance. For researchers and professionals in drug development and chemical sciences, the story of this compound offers profound insights into structure elucidation, process optimization, and the transformative power of synthetic chemistry.

From Natural Origins to a Synthetic Imperative

For millennia, this compound was extracted from plants, primarily of the Indigofera genus. The laborious natural extraction process, involving fermentation and oxidation of the precursor indican, could not meet the burgeoning demand of the textile industry in the 19th century. This created a powerful economic incentive for the development of a synthetic alternative, a challenge that captivated chemists of the era.

The Pioneering Work of Adolf von Baeyer: Structure and First Syntheses

The quest for synthetic this compound is inextricably linked to the German chemist Adolf von Baeyer, whose systematic investigation into the molecule's structure and synthesis earned him the Nobel Prize in Chemistry in 1905. His work laid the foundational principles for the industrial production that would follow.

Elucidation of this compound's Chemical Structure

Baeyer's determination of this compound's structure was a monumental achievement in organic chemistry. Through a series of degradation and derivatization experiments, he pieced together the molecular puzzle.

A logical workflow of his key experiments and deductions is presented below.

baeyer_structure_elucidation cluster_experiments Key Experiments cluster_products Observed Products cluster_deductions Structural Deductions cluster_conclusion Final Structure exp1 Oxidation of this compound prod1 Isatin exp1->prod1 exp2 Reduction of this compound prod2 Indole exp2->prod2 exp3 Alkaline Fusion prod3 Anthranilic Acid exp3->prod3 ded1 This compound contains two linked C8H4NO units prod1->ded1 ded2 Core structure is based on the indole ring system prod2->ded2 ded3 Presence of an ortho-substituted benzene ring prod3->ded3 conclusion Proposed Structure of this compound (C16H10N2O2) ded1->conclusion ded2->conclusion ded3->conclusion

Baeyer's logic for this compound's structure elucidation.
Baeyer's Early Syntheses

Following his structural insights, Baeyer developed several routes to synthesize this compound in the laboratory. While not commercially viable, these syntheses were crucial proofs of concept.[1]

  • From Isatin (1878): Baeyer's first synthesis involved the reduction of isatin chloride, derived from isatin, which he had identified as an oxidation product of this compound.[1]

  • From 2-Nitrobenzaldehyde (1880): This route, known as the Baeyer-Drewson synthesis, is a classic laboratory preparation of this compound.[2]

  • From Cinnamic Acid (1880): Another of Baeyer's early methods, which also proved to be too expensive for industrial application.[1]

A summary of the key early synthetic routes is provided in the table below.

Synthesis Route (Year)Starting Material(s)Key ReagentsReported YieldCommercial Viability
Baeyer (1878)[1]IsatinPCl₅, Zinc dust, Acetic acidLowNo (Isatin was rare and expensive)
Baeyer-Drewson (1880)[2]2-Nitrobenzaldehyde, AcetoneNaOH, Water~37% (lab scale)No (Starting material too costly)
Baeyer (1880)[1]Cinnamic AcidHNO₃, then alkaliNot specifiedNo (Too expensive)
Heumann I (1890)[3]Aniline, Chloroacetic acidMolten alkali (~300°C)LowNo
Heumann II (1897)[3]Anthranilic acidChloroacetic acid, NaOH70-90%Yes (First successful industrial process)
Heumann-Pfleger (1901)[4]Aniline, Formaldehyde, HCNNaOH, KOH, NaNH₂ (~200°C)Up to 90%Yes (Improved and widely adopted)

The Dawn of Industrial Production: Heumann and Pfleger

The breakthrough for large-scale, economical this compound synthesis came from the work of Karl Heumann, later refined by Johannes Pfleger. These processes, starting from readily available coal tar derivatives, revolutionized the dye industry and displaced natural this compound.

Heumann's Syntheses

Karl Heumann developed two key synthetic routes. His first, starting from aniline in 1890, gave low yields.[3] His second, developed in 1897 and starting from anthranilic acid, was the first to be commercially successful, with BASF beginning industrial production in that year.[1][3] This process achieved impressive yields of 70-90%.[1]

The chemical pathway for Heumann's second, successful synthesis is illustrated below.

heumann_synthesis start Anthranilic Acid reagent1 + Chloroacetic Acid start->reagent1 intermediate1 Phenylglycine-o-carboxylic acid reagent1->intermediate1 reagent2 Molten NaOH (~200°C, inert atm.) intermediate1->reagent2 intermediate2 Indoxyl-2-carboxylic acid reagent2->intermediate2 reagent3 Decarboxylation intermediate2->reagent3 intermediate3 Indoxyl reagent3->intermediate3 reagent4 Air Oxidation intermediate3->reagent4 end This compound reagent4->end

Heumann's second synthesis of this compound (1897).
The Heumann-Pfleger Synthesis

In 1901, Johannes Pfleger of Degussa modified Heumann's first synthesis from aniline, significantly improving its efficiency.[4] By adding sodamide (NaNH₂) to the molten alkali, the reaction temperature could be lowered from ~300°C to ~200°C, and the yield was dramatically increased to as high as 90%.[4] This process, which starts with the synthesis of N-phenylglycine from aniline, formaldehyde, and hydrogen cyanide, became the dominant method for industrial this compound production for many years.[4]

Experimental Protocols

While the precise, proprietary details of industrial synthesis are often trade secrets, the following protocols are based on published scientific literature and patents, providing a detailed methodology for key historical syntheses.

Laboratory Scale: The Baeyer-Drewson Synthesis

This procedure is a common laboratory experiment for the synthesis of this compound.[2]

Materials:

  • 2-nitrobenzaldehyde

  • Acetone

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a beaker.

  • Add 35 mL of deionized water to the solution.

  • While stirring vigorously, add 5 mL of 1 M NaOH solution dropwise.

  • Observe the color change as a dark precipitate of this compound forms.

  • Continue stirring for 5-10 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water until the filtrate is colorless.

  • Wash the solid with ethanol to remove impurities.

  • Dry the this compound product. A typical yield is around 37%.

Industrial Scale: The Heumann-Pfleger Process (Conceptual Workflow)

This outlines the key stages of the industrial synthesis of this compound from aniline.

heumann_pfleger_workflow cluster_synthesis N-Phenylglycine Synthesis cluster_cyclization Cyclization and Oxidation cluster_purification Product Isolation aniline Aniline reagents1 Formaldehyde, HCN reaction1 Strecker Synthesis reagents1->reaction1 nitrile N-Phenylglycinonitrile reaction1->nitrile hydrolysis Hydrolysis nitrile->hydrolysis npg N-Phenylglycine hydrolysis->npg fusion Alkali Fusion with NaNH2 (~200°C) npg->fusion indoxyl Indoxyl Melt fusion->indoxyl dissolution Dissolve in Water indoxyl->dissolution oxidation Air Oxidation dissolution->oxidation filtration Filtration oxidation->filtration washing Washing filtration->washing drying Drying washing->drying indigo_product Pure this compound Powder drying->indigo_product

Workflow of the Heumann-Pfleger industrial process.

Methodology:

  • Synthesis of N-Phenylglycine: Aniline is reacted with formaldehyde and hydrogen cyanide in a Strecker synthesis to produce N-phenylglycinonitrile. This intermediate is then hydrolyzed to yield N-phenylglycine.[5]

  • Cyclization to Indoxyl: The N-phenylglycine is added to a molten mixture of sodium hydroxide, potassium hydroxide, and sodamide at approximately 200°C. This highly sensitive melt efficiently converts N-phenylglycine to indoxyl.[4][6]

  • Oxidation to this compound: The resulting indoxyl melt is dissolved in water and oxidized with air. This compound precipitates out of the solution as a dark blue solid.[6]

  • Purification: The crude this compound is collected by filtration, washed extensively to remove impurities, and then dried to a fine powder.

Conclusion: this compound's Enduring Legacy in Chemical Synthesis

The history of this compound synthesis is a compelling narrative of scientific inquiry, innovation, and industrialization. Adolf von Baeyer's foundational work on its structure and initial syntheses paved the way for the commercially viable processes developed by Karl Heumann and Johannes Pfleger. These breakthroughs not only made a vibrant and colorfast dye accessible to the masses but also catalyzed the growth of the modern chemical industry. The transition from natural to synthetic this compound serves as a powerful case study in the application of chemical principles to solve real-world problems. For today's researchers, the story of this compound remains a testament to the importance of fundamental research in driving technological advancement and a rich source of inspiration for the development of new synthetic methodologies.

References

A Comprehensive Technical Guide to the Preliminary Biological Activities of Indigo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of indigo, a natural compound with a rich history of use in traditional medicine. This document summarizes key findings on its anti-inflammatory, antioxidant, and anticancer properties, offering detailed experimental protocols and quantitative data to support further research and development. The information is presented to facilitate a clear understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Anti-inflammatory Activity of this compound

Preliminary studies have demonstrated that this compound possesses significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the IKKβ/IκB/NF-κB Signaling Pathway

Research has shown that this compound exerts its anti-inflammatory effects by regulating the IKKβ/IκB/NF-κB pathway.[1] Treatment with this compound has been found to inhibit the phosphorylation of IKKβ, which in turn prevents the degradation of IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] Consequently, the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is significantly reduced.[1]

Modulation of the Aryl Hydrocarbon Receptor (AhR)/NF-κB Signaling Pathway

This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), and its activation of this pathway contributes to its anti-inflammatory effects.[2] The activation of AhR by this compound can lead to the inhibition of the NF-κB signaling pathway, suggesting a crosstalk between these two pathways in mediating the anti-inflammatory response.[2] This modulation results in the decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data from studies investigating the anti-inflammatory effects of this compound.

Biological MarkerThis compound Concentration% Inhibition / ReductionReference
p-IKKβ expressionNot specifiedDecreased[1]
p-IκBα expressionNot specifiedDecreased[1]
p-p65 NF-κB expressionNot specifiedDecreased[1]
COX-2 expressionNot specifiedDecreased[1]
iNOS expressionNot specifiedDecreased[1]
TNF-α levelNot specifiedDecreased[1][3]
IL-1β levelNot specifiedDecreased[1][3]
IL-6 levelNot specifiedDecreased[1][3]
PGE₂ levelNot specifiedDecreased[1]
Nitric Oxide (NO) Production50 µg/mL66.82% - 77.27%[4]
iNOS Protein Expression50 µg/mL52.65% (ethanol extract)[4]
COX-2 Protein Expression50 µg/mL69.70% (ethanol extract)[4]
Experimental Protocols
  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically analyze the band intensities and normalize to the loading control.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) and incubate overnight.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

  • Sample and Standard Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.

Visualizations

Fig 1. This compound's inhibition of the NF-κB signaling pathway.

Antioxidant Activity of this compound

This compound and its extracts have been shown to possess notable antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Free Radical Scavenging Activity

Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays have demonstrated the free radical scavenging capabilities of this compound extracts.[5][6] The ethanol extract of Baptisia tinctoria (wild this compound) root, for instance, exhibited significant DPPH and ABTS radical scavenging activities.[5][6]

Modulation of SIRT1/PGC-1α Pathway

This compound has been shown to upregulate the expression of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3] This pathway is crucial for mitochondrial biogenesis and the regulation of cellular responses to oxidative stress. The activation of the SIRT1/PGC-1α pathway by this compound suggests a mechanism for its antioxidant effects beyond direct radical scavenging.[3]

Quantitative Data on Antioxidant Effects

The following table presents quantitative data on the antioxidant activity of this compound and its extracts.

AssayPlant/ExtractConcentration% Scavenging Activity / ValueReference
DPPHBaptisia tinctoria water extract200 µg/mL TPC84.23%[5][6]
DPPHBaptisia tinctoria ethanol extract200 µg/mL TPC89.30%[5][6]
ABTSBaptisia tinctoria water extract200 µg/mL TPC51.39%[5][6]
ABTSBaptisia tinctoria ethanol extract200 µg/mL TPC48.10%[5][6]
DPPH IC₅₀Indigofera tinctoria seed extract-0.23 ± 0.10 mg/mL[7]
FRAPIndigofera tinctoria seed extract-135.21 ± 15.16 µmol/g dried weight[7]
Experimental Protocols
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the this compound extract or compound in a suitable solvent.

  • Reaction Mixture: Add the sample solution to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add the this compound sample to the ABTS working solution.

  • Incubation: Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

Visualizations

G cluster_workflow Antioxidant Activity Assay Workflow Start Start Prepare this compound Extract Prepare this compound Extract Start->Prepare this compound Extract Prepare Radical Solution\n(DPPH or ABTS) Prepare Radical Solution (DPPH or ABTS) Start->Prepare Radical Solution\n(DPPH or ABTS) Mix Extract and Radical Mix Extract and Radical Prepare this compound Extract->Mix Extract and Radical Prepare Radical Solution\n(DPPH or ABTS)->Mix Extract and Radical Incubate Incubate Mix Extract and Radical->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate % Scavenging Calculate % Scavenging Measure Absorbance->Calculate % Scavenging End End Calculate % Scavenging->End

Fig 2. General workflow for DPPH/ABTS antioxidant assays.

Anticancer Activity of this compound

Emerging evidence suggests that this compound and its derivatives, such as indirubin and tryptanthrin, possess anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Inhibition of Cancer Cell Proliferation

Indirubin, a major active component of this compound naturalis, has demonstrated significant antiproliferative activity against a variety of tumor cells, including cervical cancer, liver cancer, and lymphoma cell lines.[8] Tryptanthrin has also been shown to inhibit the proliferation of murine myeloid leukemia cells by causing cell cycle arrest in the G0/G1 phase.[8]

Modulation of Cancer-Related Signaling Pathways

The anticancer effects of this compound and its components are mediated through the modulation of several signaling pathways. Indirubin has been found to suppress the JAK/STAT3 signaling pathway, which is crucial for tumor angiogenesis.[8]

Quantitative Data on Anticancer Effects

The following table provides a summary of the cytotoxic effects of this compound and its related compounds on various cancer cell lines.

| Compound/Extract | Cell Line | IC₅₀ / ED₅₀ Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Indigofera tinctoria mature leaf extract | HDFa | 1.14 x 10³ mg/mL (ED₅₀) |[7] | | Indigofera tinctoria immature leaf extract | HDFa | 1.55 x 10³ mg/mL (ED₅₀) |[7] | | Indigofera tinctoria seed extract | HDFa | 4.26 x 10³ mg/mL (ED₅₀) |[7] | | Ethanol extract of this compound flowers | HCT-116 | 5.10% ± 0.32 survival at 800 mg/L |[9] | | Ethanol extract of this compound flowers | HeLa | 8.85% ± 0.11 survival at 800 mg/L |[9] | | Methanol extract of this compound leaves | HeLa | 6.89% ± 0.53 survival at 800 mg/L |[9] | | Methanol extract of this compound leaves | HCT-116 | 13.22% ± 8.51 survival at 800 mg/L |[9] |

Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound extract or its purified components for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Indirubin Indirubin Indirubin->JAK Inhibits DNA DNA STAT3_dimer->DNA Translocation Target Genes Angiogenesis & Proliferation Genes DNA->Target Genes Transcription

Fig 3. Indirubin's inhibition of the JAK/STAT3 signaling pathway.

Conclusion

The preliminary studies on the biological activity of this compound reveal its significant potential as a multi-target therapeutic agent. Its ability to modulate key inflammatory and oxidative stress pathways, as well as inhibit cancer cell proliferation, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and potential clinical applications of this promising natural compound. Further research should focus on elucidating the precise molecular mechanisms, conducting more extensive preclinical studies, and exploring the synergistic effects of its various active components.

References

The Pharmacology of Indigo Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: From ancient dyes to modern therapeutics, the indigo scaffold has yielded a fascinating class of pharmacologically active molecules. This technical guide provides an in-depth exploration of this compound derivatives, particularly indirubins and meisothis compound, focusing on their mechanisms of action as potent kinase inhibitors. We detail their impact on critical signaling pathways implicated in oncology and other diseases, present comparative quantitative data, and provide standardized protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these bis-indole alkaloids.

Introduction: From Pigment to Potent Inhibitor

This compound, the iconic blue dye, has been used for centuries in traditional medicine, particularly in the Chinese herbal preparation this compound naturalis (Qing Dai).[1][2][3][4] Modern investigation revealed that the primary therapeutic activity did not stem from this compound itself, but from its red isomer, indirubin .[2][3][4][5] This discovery was pivotal, as indirubin was identified as the active component responsible for the antileukemic effects of Danggui Longhui Wan, a traditional Chinese medicine used to treat chronic myelogenous leukemia (CML).[5]

Subsequent research has established that indirubin and its synthetic derivatives are potent inhibitors of several protein kinases, key regulators of cellular processes.[6][7][8][9] Their primary mechanism involves competitive binding at the ATP-binding site of enzymes like Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8][10] This polypharmacology—the ability to modulate multiple targets—underpins their therapeutic potential in complex diseases like cancer and neurodegenerative disorders.[6][7] The development of synthetic analogues, such as meisothis compound, has sought to improve upon the poor water solubility and bioavailability of the parent compound, leading to agents with enhanced clinical utility.[8][11][12]

Core Derivatives and Mechanisms of Action

The pharmacological effects of this compound derivatives are primarily attributed to their inhibition of key protein kinases.

Indirubin and its Analogues

Indirubin and its derivatives are best characterized as inhibitors of CDKs and GSK-3β.[6][7][8][13]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for regulating the progression of the eukaryotic cell cycle.[14][15] Indirubins potently inhibit CDKs, particularly CDK1, CDK2, and CDK5.[6][16] By blocking the ATP-binding pocket of these kinases, they prevent the phosphorylation of crucial substrates like the Retinoblastoma protein (pRb).[10][17] This action leads to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induces apoptosis (programmed cell death).[6][10]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a multifaceted serine/threonine kinase involved in numerous signaling pathways, including metabolism, inflammation, and cell survival.[18][19] Indirubins are potent inhibitors of GSK-3β.[6][7] The inhibition of GSK-3β is a therapeutic target for cancer, type II diabetes, and neurodegenerative diseases like Alzheimer's disease, where GSK-3β is implicated in the hyperphosphorylation of tau protein.[6][7][20]

Meisothis compound

Meisothis compound is a synthetic derivative of indirubin developed to improve pharmacological properties.[11][21] It has been used clinically in China for the treatment of CML.[11][12][22] Its mechanisms include:

  • Induction of Apoptosis: Meisothis compound effectively induces apoptosis in leukemia cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax and Bak.[21][23]

  • Cell Cycle Arrest: It causes a moderate cell cycle arrest at the G0/G1 phase, partly by increasing the expression of cell cycle inhibitors p21 and p27.[21][23]

  • Myeloid Differentiation: It can promote the differentiation of leukemic cells into a more mature state.[21]

  • PKMYT1 Degradation: Recent studies have identified that meisothis compound acts as a "molecular glue," inducing the degradation of the protein kinase PKMYT1, which is involved in CML progression.[12]

Key Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are a direct result of their interference with critical intracellular signaling cascades.

CDK Pathway and Cell Cycle Arrest

Indirubins directly inhibit the kinase activity of CDK/Cyclin complexes. This prevents the phosphorylation and inactivation of the Retinoblastoma tumor suppressor protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively halting the cell cycle.

G1_S_Transition_Inhibition Indirubin Indirubin CDK46_CyclinD Indirubin->CDK46_CyclinD inhibits CDK2_CyclinE Indirubin->CDK2_CyclinE inhibits CDK46 CDK4/6 CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD CDK2 CDK2 CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb E2F E2F pRb->E2F inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase activates Arrest G1/S Arrest CDK46_CyclinD->pRb phosphorylates CDK2_CyclinE->pRb

Indirubin-mediated inhibition of the CDK pathway leading to G1/S cell cycle arrest.
GSK-3β Signaling Inhibition

GSK-3β is a constitutively active kinase that is inhibited by upstream signals, such as through the PI3K/Akt pathway. Indirubin derivatives can directly inhibit GSK-3β, mimicking the effect of upstream inhibitory signals. This prevents GSK-3β from phosphorylating its numerous downstream targets, which can have varied effects depending on the cellular context, including modulating inflammation and cell survival.

GSK3B_Inhibition Indirubin Indirubin GSK3B GSK-3β Indirubin->GSK3B directly inhibits Akt Akt/PKB Akt->GSK3B phosphorylates & inhibits Substrates Downstream Substrates (e.g., β-catenin, Tau) GSK3B->Substrates phosphorylates Response Cellular Response (e.g., Proliferation, Apoptosis) Substrates->Response modulates GrowthFactor Growth Factors GrowthFactor->Akt activate

Direct inhibition of the GSK-3β signaling pathway by indirubin derivatives.
Src-STAT3 Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting survival and proliferation.[24] Its activation requires phosphorylation by upstream kinases, primarily JAK or Src kinases. Certain indirubin derivatives, such as E804, have been shown to directly inhibit Src kinase activity.[24] This prevents the phosphorylation of STAT3, blocking its dimerization, nuclear translocation, and subsequent transcription of anti-apoptotic target genes like Mcl-1 and Survivin, ultimately leading to apoptosis.[24]

STAT3_Inhibition cluster_cytoplasm Cytoplasm IRD Indirubin Derivative (E804) Src Src Kinase IRD->Src inhibits STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Genes Target Genes (Mcl-1, Survivin) Nucleus->Genes activates transcription Survival Cell Survival Genes->Survival inhibits apoptosis Apoptosis Apoptosis

Inhibition of the Src-STAT3 signaling pathway by an indirubin derivative.

Quantitative Pharmacological Data

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity.

CompoundTarget KinaseIC50 (µM)Reference
Indirubin-3'-monoximeCDK1/cyclin B0.18[16]
Indirubin-3'-monoximeCDK5/p250.20[6]
Indirubin Derivative E804Src Kinase0.43[24]
6-Nitro-3'-N-oxime-indirubinGSK-3α/β0.04[16]
5-Amino-3'-N-oxime-indirubinCDK1/cyclin B0.10[16]
IndirubinGSK-3β0.19[6]
IndirubinCDK25.0[6]
Compound 4a (hydrochloride)K562 cells (proliferation)24.96[25]
Compound 4b (hydrochloride)IDO1 enzyme29.52[25]

Note: IC50 values can vary based on assay conditions. This table provides a comparative summary from cited literature.

Key Experimental Protocols

General Synthesis of an Indirubin Derivative (Illustrative)

The synthesis of indirubin derivatives often involves the condensation of an isatin derivative with an indoxyl derivative. Temperature can be a key factor in selectively producing indirubin over its this compound isomer.[26]

Objective: To synthesize an indirubin derivative via condensation.

Materials:

  • Substituted Isatin

  • Substituted 3-Acetoxyindole or Indoxyl

  • Base (e.g., Sodium Carbonate or Piperidine)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Hydrochloric Acid (for salt formation if desired)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Methodology:

  • Dissolution: Dissolve equimolar amounts of the substituted isatin and the substituted indoxyl derivative in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Base Addition: Add a catalytic amount of a base (e.g., piperidine) to the mixture to facilitate the condensation reaction.

  • Reaction: Heat the mixture under reflux for a specified time (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a red precipitate often indicates product formation.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[25][27][28]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of a test compound against a target protein kinase by measuring the amount of ADP produced.

Objective: To quantify the inhibitory activity of an this compound derivative against a specific kinase.

Materials:

  • Test Compound (this compound Derivative) stock solution in 100% DMSO.

  • Recombinant active protein kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine Triphosphate).

  • Kinase Assay Buffer (containing MgCl₂, DTT, etc.).

  • ADP detection kit (e.g., ADP-Glo™).

  • White, opaque 96-well or 384-well microplates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for testing.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Kinase Addition: Add the kinase solution (diluted in assay buffer) to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[29]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should ideally be near the Km value for the kinase.[29]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes.

  • Reaction Termination: Stop the kinase reaction by adding the stop reagent from the ADP detection kit. This reagent also depletes any remaining ATP.

  • Signal Detection: Add the ADP detection reagent to each well. This reagent converts ADP to ATP, which then drives a luciferase reaction. Incubate as per the kit's instructions.

  • Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[30][31][32][33] It measures the metabolic activity of cells, which is an indicator of cell viability.[30][31][32][33]

Objective: To determine the effect of an this compound derivative on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562).

  • Complete cell culture medium.

  • Test Compound (this compound Derivative) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[31]

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution).[30][34]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[34]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (background), and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[33]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[31][32]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[30][32] Mix thoroughly by gentle shaking or pipetting.[31]

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[30][33]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound derivatives, originating from traditional medicine, have established themselves as a promising scaffold for the development of modern kinase inhibitors. Their polypharmacological profile, targeting key regulators of the cell cycle (CDKs), metabolism (GSK-3β), and oncogenic signaling (STAT3), provides a powerful platform for treating complex diseases like cancer. The clinical use of meisothis compound for CML validates the therapeutic potential of this chemical class.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing novel derivatives that selectively target specific kinases to reduce off-target effects and enhance therapeutic windows.

  • Enhancing Bioavailability: Overcoming the poor solubility that plagues many indirubins through chemical modifications, such as glycosylation or salt formation, is critical for clinical translation.[8][35]

  • Exploring New Targets: The discovery that meisothis compound functions as a molecular glue to induce protein degradation opens up exciting new avenues beyond simple kinase inhibition.[12]

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with conventional chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens.[21]

The continued exploration of the this compound scaffold, guided by a deep understanding of its pharmacological mechanisms and structure-activity relationships, holds significant promise for delivering the next generation of targeted therapeutics.

References

Unveiling the Redox Heart of Indigo: A Technical Guide to its Electrochemical Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational electrochemical behavior of indigo, a molecule of significant historical and current scientific interest. From its vibrant hue to its redox activity, the electrochemical properties of this compound are central to its applications in dyeing, analytical chemistry, and increasingly, in the realm of drug development and organic electronics. This document provides a consolidated resource, summarizing key quantitative data, detailing experimental protocols, and visualizing the core electrochemical processes to facilitate a deeper understanding and further research into this versatile molecule.

Core Electrochemical Properties of this compound and its Derivatives

The electrochemical behavior of this compound is primarily characterized by a reversible two-electron, two-proton reduction-oxidation (redox) process. The insoluble blue this compound is reduced to the soluble, yellow-green leuco-indigo. This transformation is the cornerstone of its use as a vat dye.[1][2][3] The redox potential, a critical parameter, is influenced by factors such as pH and the specific derivative of this compound being studied.[4][5][6]

For its sulfonated, water-soluble derivative, this compound carmine, the electrochemical process is also a two-electron transfer.[7][8] However, its solubility allows for more straightforward analysis in aqueous media. The electrochemical properties of this compound and its derivatives are not only crucial for traditional applications but also for their emerging use as redox mediators and in the development of organic batteries.[9][10]

Quantitative Electrochemical Data

The following tables summarize key quantitative data on the electrochemical properties of this compound and this compound carmine, compiled from various research findings.

Table 1: Redox Potentials of this compound and this compound Carmine

CompoundExperimental ConditionsRedox Potential (E⁰') vs. Reference ElectrodeSource(s)
This compoundpH 11.4-11.5-730 to -735 mV vs. Ag/AgCl[4]
This compoundpH 11.5-11.7Approx. -1000 mV vs. Ag/AgCl (with iron/triethanolamine mediator)[4]
This compound CarminepH 7-0.125 V vs. SHE[5]
This compound CarminepH dependentE⁰' = 0.418 - 0.058 pH (V vs. SCE)[7]
Natural this compound---E_reduction = -0.365 V, E_oxidation = 0.49 V[11]

Table 2: Electron Transfer and Energy Level Data

CompoundParameterValueSource(s)
This compound NanoparticlesTransfer coefficient (α)0.25 ± 0.05[12]
This compound NanoparticlesRate constant (k⁰) composite parameter1.7 × 10⁻⁸ m s⁻¹[12]
Natural this compoundE_LUMO-4.035 eV[11]
Natural this compoundE_HOMO-4.89 eV[11]
Natural this compoundE_bandgap0.855 eV[11]

Experimental Protocols for Electrochemical Analysis

Detailed and reproducible experimental protocols are fundamental to advancing the understanding of this compound's electrochemistry. Below are methodologies for key experiments cited in the literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior of this compound. It provides information on redox potentials, electron transfer kinetics, and the stability of redox species.

  • Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or a graphite electrode.[13][14] For solid this compound, microparticles can be mechanically immobilized on the surface of a graphite electrode.[6][14]

  • Counter Electrode: Platinum wire or foil.[15]

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[4][16]

  • Electrolyte Solution: A supporting electrolyte is dissolved in a suitable solvent. For this compound carmine, aqueous buffer solutions of varying pH are used.[7][17] For insoluble this compound, organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used, or the analysis can be performed on solid this compound in an aqueous electrolyte.[6]

  • Procedure:

    • Prepare the electrolyte solution and deaerate with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

    • Polish the working electrode to a mirror finish using alumina slurry, then sonicate in deionized water and the solvent to be used.

    • Assemble the three-electrode cell with the prepared electrodes and the deaerated electrolyte solution containing the this compound sample.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and then back. The scan rate can be varied to study the kinetics of the electron transfer process.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and spectral information of the electrochemically generated species.

  • Experimental Setup: A thin-layer spectroelectrochemical cell with an optically transparent electrode (e.g., indium tin oxide (ITO) or a gold minigrid) is used.[7][18] This setup allows for the passage of a light beam through the electrode and the electrolyte.

  • Instrumentation: A potentiostat is coupled with a UV-Vis spectrophotometer.

  • Procedure:

    • The spectroelectrochemical cell is filled with the sample solution.

    • A specific potential is applied to the working electrode to generate the desired redox state of the this compound molecule.

    • Simultaneously, the UV-Vis spectrum is recorded to identify the species being formed at that potential.

    • By stepping the potential and recording the corresponding spectra, a complete picture of the spectral changes during the redox process can be obtained.

Visualizing this compound's Electrochemical World

Visual representations are invaluable for understanding the complex processes involved in this compound's electrochemistry. The following diagrams, created using the DOT language, illustrate the core redox pathway and a typical experimental workflow.

Indigo_Redox_Pathway This compound Redox Pathway This compound This compound (Blue, Insoluble) Leucothis compound Leuco-Indigo (Yellow-Green, Soluble) This compound->Leucothis compound + 2e- + 2H+ Leucothis compound->this compound - 2e- - 2H+ (Oxidation)

Caption: The reversible two-electron, two-proton redox transformation of this compound.

CV_Workflow Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Electrode_Prep 1. Electrode Polishing & Cleaning Solution_Prep 2. Electrolyte & Sample Solution Preparation Electrode_Prep->Solution_Prep Deaeration 3. Deaeration with Inert Gas Solution_Prep->Deaeration Cell_Assembly 4. Three-Electrode Cell Assembly Deaeration->Cell_Assembly CV_Scan 5. Potential Scan (Cyclic Voltammetry) Cell_Assembly->CV_Scan Data_Acquisition 6. Current vs. Potential Data Acquisition CV_Scan->Data_Acquisition Voltammogram_Analysis 7. Voltammogram Analysis (Redox Potentials, Peak Currents) Data_Acquisition->Voltammogram_Analysis

Caption: A typical workflow for performing cyclic voltammetry analysis of this compound.

This guide provides a foundational overview of the electrochemical behavior of this compound, intended to serve as a valuable resource for researchers and professionals. The provided data, protocols, and visualizations aim to facilitate a more comprehensive understanding and inspire further innovation in the application of this remarkable molecule.

References

Methodological & Application

Microbial Synthesis of Indigo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigo, a vibrant blue dye with a long history of use in the textile industry, has traditionally been sourced from plants or produced through chemical synthesis, which raises environmental concerns. This document provides detailed protocols for the microbial synthesis of this compound, offering a more sustainable and environmentally friendly alternative. The protocols focus on the use of engineered Escherichia coli to convert renewable feedstocks like glucose and tryptophan into this compound. This application note includes comprehensive experimental procedures, quantitative data from various engineered strains, and visual representations of the metabolic pathways and experimental workflows involved.

Introduction

The chemical synthesis of this compound relies on hazardous chemicals and generates toxic waste.[1][2] Microbial production of this compound presents a promising green alternative, utilizing engineered microorganisms to convert renewable resources into the dye.[3][4] This approach significantly reduces the environmental footprint associated with traditional this compound production. The core of microbial this compound synthesis lies in the introduction of specific enzymatic pathways into a microbial host, typically E. coli. These pathways enable the conversion of precursors, such as tryptophan or indole, into indoxyl, which then spontaneously oxidizes and dimerizes to form this compound.[1][5] Researchers have developed various strategies to enhance this compound production, including engineering metabolic pathways, optimizing fermentation conditions, and employing co-culture systems.[3][4][6][7]

Data Presentation: Quantitative Comparison of this compound Production

The following table summarizes the this compound production yields achieved in different studies using various microbial systems and substrates. This data allows for a clear comparison of the efficiency of different approaches.

Host OrganismKey Genes/Enzymes ExpressedSubstrateTiter (mg/L)YieldReference
E. coliNaphthalene dioxygenase (NDO) from Pseudomonas putidaTryptophan26-[8]
E. coliFlavin-containing monooxygenase (FMO)Tryptophan920-[9]
E. coliFlavin-containing monooxygenase (FMO)Tryptophan91146.9%[10]
E. coli co-culturePathway modules split between two strainsGlucose104.3-[3][4][7]
E. colimFMO, ppsA, tktA, trpD, trpC, TaIGL, aroG, trpEGlucose965-[6]
E. coliStyrene monooxygenase (styAB), Tryptophanase (TnaA)Tryptophan380-[11]
E. coliStyrene monooxygenase (styAB), Malate dehydrogenase (mdh)Tryptophan787.25-[12]
E. coliTerpenoid cyclase (XiaI), Flavin-reductase (Fre), Tryptophanase (TnaA), Catalase (KatE)Tryptophan and 2-hydroxyindole26.0 (this compound), 250.7 (Indirubin)-[13]

Experimental Protocols

Protocol 1: this compound Production from Tryptophan using Engineered E. coli

This protocol describes the production of this compound in E. coli expressing a monooxygenase, which converts tryptophan to indole and then to indoxyl.

1. Strain Preparation:

  • Transform E. coli BL21(DE3) with a plasmid containing the gene for a styrene monooxygenase (e.g., styAB) under the control of an inducible promoter (e.g., T7 promoter).
  • For enhanced production from tryptophan, co-transform with a plasmid expressing tryptophanase (tnaA).[11]
  • Select transformed colonies on LB agar plates containing the appropriate antibiotic.

2. Fermentation:

  • Inoculate a single colony of the engineered E. coli into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1% of the overnight culture into the fermentation medium (e.g., M9 minimal medium supplemented with 2 g/L glucose, 1 g/L yeast extract, and the appropriate antibiotic).
  • Add tryptophan to the medium at a final concentration of 1-2 g/L.[11][12]
  • Incubate the culture at 30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration.[11]
  • Induce gene expression at an OD600 of 0.6-0.8 with an appropriate inducer (e.g., 0.1 mM IPTG).
  • Continue the fermentation for 24-48 hours. The formation of a blue precipitate indicates this compound production.

3. This compound Extraction and Quantification:

  • Harvest the culture by centrifugation.
  • Resuspend the cell pellet in an equal volume of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to extract the this compound.
  • Heat the suspension at 80-100°C for 10-20 minutes to completely dissolve the this compound.
  • Centrifuge to remove cell debris.
  • Measure the absorbance of the supernatant at 620 nm.
  • Calculate the this compound concentration using a standard curve prepared with pure this compound.

Protocol 2: De Novo this compound Production from Glucose

This protocol outlines the production of this compound from glucose by engineering the upstream metabolic pathways to synthesize tryptophan de novo.

1. Strain Engineering:

  • Engineer an E. coli strain to overproduce tryptophan. This can be achieved by overexpressing feedback-resistant versions of key enzymes in the shikimate and tryptophan biosynthesis pathways (e.g., aroG and trpE).[6]
  • Introduce genes for the conversion of tryptophan to this compound, such as a tryptophanase (tnaA) or an indole lyase (TaIGL) and a monooxygenase (e.g., mFMO).[6]
  • Optimize the expression levels of these genes using promoters of varying strengths.[6]

2. Fed-Batch Fermentation:

  • Perform a fed-batch fermentation to achieve high cell density and high this compound titer.
  • Start with a batch culture in a defined medium with glucose as the carbon source.
  • Once the initial glucose is depleted (indicated by a rise in dissolved oxygen), start feeding a concentrated glucose solution to maintain a constant low glucose concentration.
  • Maintain the pH at 7.0 and the temperature at 30°C.
  • Ensure high aeration to provide sufficient oxygen for both cell growth and the oxidation of indoxyl to this compound.[10]

3. This compound Purification:

  • After fermentation, collect the this compound precipitate by centrifugation or filtration.
  • Wash the precipitate with water to remove soluble impurities.
  • Further purification can be achieved by washing with organic solvents to remove hydrophobic impurities.
  • The final product can be dried to obtain a fine blue powder.

Visualizations

Signaling Pathways and Experimental Workflows

Microbial_Indigo_Synthesis_Workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing Host Host Microorganism (e.g., E. coli) Transformation Transformation Host->Transformation Plasmid Plasmid with This compound Biosynthesis Genes Plasmid->Transformation Selection Selection of Transformed Cells Transformation->Selection Inoculation Inoculation Selection->Inoculation Culture Cultivation in Fermentation Medium Inoculation->Culture Induction Induction of Gene Expression Culture->Induction Production This compound Production Induction->Production Harvesting Harvesting of Culture Broth Production->Harvesting Extraction Extraction of this compound Harvesting->Extraction Purification Purification Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for microbial this compound synthesis.

Engineered_Indigo_Pathway Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Glycolysis Chorismate Chorismate Shikimate->Chorismate aroG (feedback-resistant) Tryptophan_Synth Tryptophan Biosynthesis Chorismate->Tryptophan_Synth Tryptophan Tryptophan Tryptophan_Synth->Tryptophan trpE (feedback-resistant) Indole Indole Tryptophan->Indole Tryptophanase (tnaA) or Indole Lyase (TaIGL) Indoxyl Indoxyl Indole->Indoxyl Monooxygenase (e.g., FMO) or Dioxygenase (e.g., NDO) This compound This compound Indoxyl->this compound Spontaneous Dimerization + O2

Caption: Engineered metabolic pathway for de novo this compound production from glucose.

References

Application Notes and Protocols: Indigo Carmine in Food Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo carmine (5,5'-indigodisulfonic acid sodium salt, E132) is a synthetic blue dye widely used in the food, pharmaceutical, and cosmetic industries. Its application extends to analytical chemistry where it serves as a redox indicator, a pH indicator, and a reagent for the quantification of various analytes. These notes provide detailed protocols for the application of this compound carmine in food analysis, focusing on its direct quantification as a food additive and its use as an indicator for determining other substances.

Direct Quantification of this compound Carmine in Food Products

The concentration of this compound carmine in food products is regulated due to potential health concerns at high concentrations. Accurate and reliable analytical methods are therefore essential. Common techniques include spectrophotometry, high-performance liquid chromatography (HPLC), and electrochemical methods.

Spectrophotometric Determination

This method is based on measuring the absorbance of light by the this compound carmine molecule at its maximum absorption wavelength (λmax), which is approximately 610 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound carmine (e.g., 100 mg/L) by dissolving a known weight of analytical grade this compound carmine in deionized water.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 0.5 to 10 mg/L.

  • Sample Preparation (from a solid food matrix like candy):

    • Weigh a known amount of the homogenized food sample (e.g., 1-5 g).

    • Dissolve the sample in a known volume of warm deionized water.

    • Filter the solution to remove any insoluble matter.

    • If the color is too intense, dilute the sample solution with deionized water to bring the absorbance within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 610 nm.

    • Use deionized water as a blank.

    • Measure the absorbance of each standard solution and the prepared sample solution.

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of this compound carmine in the sample solution using the calibration curve and the measured absorbance.

    • Calculate the amount of this compound carmine in the original food sample, accounting for any dilutions.

G Spectrophotometric Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions Measurement Measure Absorbance at 610 nm Standard_Prep->Measurement Sample_Prep Dissolve & Filter Food Sample Sample_Prep->Measurement Calibration Generate Calibration Curve Measurement->Calibration Concentration Determine Sample Concentration Calibration->Concentration Calculation Calculate Final Amount Concentration->Calculation

Caption: Workflow for quantifying this compound carmine via UV-Vis spectrophotometry.

Briggs-Rauscher (BR) Oscillating Clock Reaction

A highly sensitive method for determining micro-concentrations of this compound carmine involves its role as an inhibitor in the Briggs-Rauscher (BR) oscillating reaction. The presence of this compound carmine inhibits the color changes of the reaction, and the duration of this inhibition is proportional to its concentration.

  • Reagent Preparation:

    • Prepare the specific reagent solutions for the BR reaction as detailed in the literature. This typically includes solutions of hydrogen peroxide, an acidic iodate solution, and a solution containing malonic acid and manganese(II) sulfate.

  • Standard and Sample Preparation:

    • Prepare aqueous solutions of this compound carmine standards with concentrations in the micromolar range.

    • Prepare the food sample by dissolving it in bi-distilled water and filtering. Dilute as necessary to fit within the analytical range.

  • Reaction and Measurement:

    • Combine the BR reagents in a thermostated, well-stirred reaction vessel.

    • Monitor the reaction using a platinum electrode to record potential changes over time.

    • Once the oscillatory reaction is stable, inject a known volume of the this compound carmine standard or sample solution.

    • Measure the inhibition time (τinh), which is the period during which the oscillations cease after the injection of the analyte.

  • Quantification:

    • Create a calibration curve by plotting the inhibition time (τinh) against the concentration of the this compound carmine standards.

    • Determine the concentration of this compound carmine in the sample from its measured inhibition time using the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for this compound carmine determination. These methods typically involve the electrochemical oxidation of this compound carmine on the surface of a modified electrode.

  • Electrode Preparation:

    • A modified electrode is typically used, such as a poly(glutamic acid) layered multi-walled carbon nanotube paste electrode [P(GA)LMWCNTPE]. The modification enhances the electrocatalytic activity towards this compound carmine.

  • Electrochemical Cell Setup:

    • Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The supporting electrolyte is typically a buffer solution at an optimal pH (e.g., pH 2.0 phosphate buffer).

  • Measurement:

    • Place the prepared sample solution (dissolved in the supporting electrolyte) into the electrochemical cell.

    • Record the differential pulse voltammogram. The peak current of the oxidation signal for this compound carmine is measured.

  • Quantification:

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound carmine standards.

    • The concentration of this compound carmine in the real sample is determined from this calibration curve.

G Electrochemical Detection Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Electrode Prepare Modified Electrode Cell Assemble 3-Electrode Cell Electrode->Cell Sample Add Sample to Electrolyte Cell->Sample DPV Run Differential Pulse Voltammetry Sample->DPV Peak Measure Oxidation Peak Current DPV->Peak Quantify Quantify using Calibration Curve Peak->Quantify

Caption: General workflow for the electrochemical detection of this compound carmine.

Quantitative Data Summary
MethodAnalyteMatrixLinear RangeLODLOQReference
UV-Vis SpectrophotometryThis compound CarmineFood DyeNot specified3.2 x 10⁻⁷ mol/L1.0 x 10⁻⁶ mol/L
Briggs-Rauscher ReactionThis compound CarmineFood Dye2.62x10⁻⁷ - 1.04x10⁻⁶ mol/L3.2 x 10⁻⁹ mol/L1.0 x 10⁻⁸ mol/L
DPV with P(GA)LMWCNTPEThis compound CarmineFood & WaterNot specified0.36 µMNot specified
DPV with Polyarginine Modified CPEThis compound CarmineReal Samples0.2-1.0 µM & 1.5-3.5 µM2.53 x 10⁻⁸ M8.43 x 10⁻⁸ M
Digital Image AnalysisThis compound CarmineCandies0.1 - 5.0 mg/L0.20 µg/g0.68 µg/g

This compound Carmine as an Analytical Reagent

This compound carmine's properties as a redox indicator and its reactivity with oxidants make it a useful tool for quantifying other substances in food analysis.

Determination of Ozone

This compound carmine is readily decolorized by ozone. This reaction is stoichiometric and rapid, forming the basis of a spectrophotometric method for measuring dissolved ozone, which is sometimes used in food processing. The reaction involves the cleavage of the carbon-carbon double bond in the this compound carmine molecule, leading to the formation of isatin-5-sulfonic acid.

G Ozone Detection Principle This compound This compound Carmine (Blue) Product Isatin-5-sulfonic acid (Colorless) This compound->Product Oxidation Ozone Ozone (O₃) Ozone->Product G Redox States of this compound Carmine Green Green (Oxidized) Blue Blue (Oxidized) Green->Blue Reduction Blue->Green Oxidation Yellow Yellow (Reduced) Blue->Yellow Reduction Yellow->Blue Oxidation

Application Notes and Protocols for the Analysis of Indigo Using FT-Raman and ATR-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo, a vibrant blue dye with a long history of use in textiles and traditional medicine, continues to be a subject of significant scientific interest. Its potential therapeutic properties are being explored in various drug development programs. Accurate and efficient analytical methods are crucial for the quality control, standardization, and characterization of this compound from both natural and synthetic sources. Vibrational spectroscopy techniques, namely Fourier Transform Raman (FT-Raman) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, offer rapid, non-destructive, and highly specific methods for the analysis of this compound.[1][2][3] These techniques provide detailed molecular-level information, enabling qualitative identification, quantitative analysis, and characterization of the dye in various matrices.

This document provides detailed application notes and experimental protocols for the analysis of this compound using both FT-Raman and ATR-IR spectroscopy.

FT-Raman Spectroscopy for this compound Analysis

Application Notes

FT-Raman spectroscopy is a powerful technique for the analysis of this compound due to its high specificity and minimal sample preparation. The use of a near-infrared laser, typically at 1064 nm, effectively minimizes fluorescence, which can be a significant issue with colored compounds like this compound when using visible excitation lasers.[3] This technique is particularly well-suited for the non-destructive analysis of this compound in solid samples, including plant tissues, pigments, and textiles.[1][2][3]

Key Advantages:

  • Non-destructive: Samples can be analyzed directly without chemical alteration.

  • Minimal Sample Preparation: Solid and liquid samples can often be analyzed with no preparation.

  • High Specificity: Provides a unique vibrational fingerprint of the this compound molecule.

  • Fluorescence Minimization: The use of a 1064 nm laser significantly reduces fluorescence interference.[3]

  • Quantitative Capabilities: Can be used for the quantitative determination of this compound content.[4][5]

Logical Relationship of Analytical Techniques

G cluster_0 This compound Analysis cluster_1 Spectroscopic Techniques cluster_2 Applications This compound This compound Sample (Plant, Pigment, Textile) Prep Sample Preparation (Minimal to None) This compound->Prep Analysis Spectroscopic Analysis Prep->Analysis Data Data Processing & Interpretation Analysis->Data FTRaman FT-Raman Spectroscopy Analysis->FTRaman Vibrational Fingerprinting ATRIR ATR-IR Spectroscopy Analysis->ATRIR Functional Group Identification Result Qualitative & Quantitative Results Data->Result Qualitative Identification & Purity Result->Qualitative Quantitative Content Determination Result->Quantitative Source Source Differentiation Result->Source

Caption: Workflow for this compound Analysis using Vibrational Spectroscopy.

Quantitative Data: FT-Raman

The FT-Raman spectrum of this compound exhibits several characteristic bands that can be used for its identification and quantification. The most intense band, appearing around 1571-1584 cm⁻¹, is particularly useful for quantitative analysis.[6]

Wavenumber (cm⁻¹)AssignmentReference
1623C=O stretching[3]
1584, 1571Ring stretching modes, C=C and C=O stretching, N-H bending[3][6]
1481, 1459C-H rocking, ring stretching[3]
1315Ring stretching[3]
1297C-H rocking[3]
1196C-H rocking, ring stretching[3]
1170C-H rocking[3]
1009Ring stretching[3]
878Ring stretching[3]
751C-H wagging, ring stretching[3]
712, 697Ring stretching[3]
Experimental Protocol: FT-Raman Spectroscopy

This protocol provides a general procedure for the analysis of solid this compound samples.

1. Instrumentation:

  • FT-Raman Spectrometer (e.g., Nicolet NXR 9650) equipped with a Nd:YAG laser (1064 nm) and a liquid nitrogen-cooled Germanium detector.[3]

2. Sample Preparation:

  • Solid Pigments/Powders: Place a small amount of the sample directly onto the sample holder. No further preparation is typically required.

  • Textiles: Mount a piece of the textile sample on the sample holder, ensuring the area of interest is exposed to the laser beam.

  • Plant Material: Dried and ground plant material can be placed in a sample cup. For in-situ analysis, a leaf can be directly mounted.

3. Data Acquisition:

  • Laser Power: Set the laser power to a level that provides a good signal-to-noise ratio without causing sample damage. A typical starting point is 0.7-0.8 W.[3]

  • Number of Scans: Collect a sufficient number of scans to achieve a high-quality spectrum. For pigments and pure this compound, 100-200 scans may be adequate, while for samples with lower concentrations (e.g., textiles), 1000-2000 scans may be necessary.[3]

  • Spectral Range: Collect spectra in the Raman shift range of approximately 100-3500 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

4. Data Analysis:

  • Baseline Correction: Apply a baseline correction to the raw spectra to remove any background fluorescence.

  • Peak Identification: Identify the characteristic peaks of this compound based on the reference table above.

  • Quantitative Analysis: For quantitative measurements, develop a calibration model by correlating the intensity or area of a characteristic this compound peak (e.g., ~1571 cm⁻¹) with the known concentrations of this compound in a set of calibration standards.[5]

ATR-IR Spectroscopy for this compound Analysis

Application Notes

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal effort.[7][8] The technique works by measuring the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample.[7] ATR-IR is complementary to FT-Raman spectroscopy and provides valuable information about the functional groups present in the this compound molecule. It is particularly useful for distinguishing between this compound samples from different sources, as impurities can often be detected.[3]

Key Advantages:

  • Ease of Use: Simple and rapid sample handling.

  • Minimal Sample Preparation: No need for sample dilution or pellet pressing.

  • Versatility: Suitable for a wide range of solid and liquid samples.

  • Surface Sensitivity: Provides information about the surface of the sample.

  • Complementary to Raman: Provides information on infrared-active vibrational modes.

Experimental Workflow for Spectroscopic Analysis

G start Start instrument_setup Instrument Setup (FT-Raman or ATR-IR) start->instrument_setup background Collect Background Spectrum instrument_setup->background sample Place Sample on Stage/Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Spectrum (Baseline Correction, Normalization) acquire->process analyze Analyze Spectrum (Peak Identification, Quantification) process->analyze end End analyze->end

Caption: General Experimental Workflow for Spectroscopic Analysis.

Quantitative Data: ATR-IR

The ATR-IR spectrum of this compound provides a detailed fingerprint of its molecular structure. The following table lists some of the key vibrational bands.

Wavenumber (cm⁻¹)AssignmentReference
3262N-H stretching[9]
1726 - 1730C=O stretching (calculated for cis- and trans-isomers)[10]
~1700C=O stretching (experimental)[10]
1626, 1614, 1585C=C stretching, ring vibrations[9]
1570 - 1620C=C stretching (calculated for cis- and trans-isomers)[10]
~1560C=C stretching (experimental)[10]
1483, 1462N-H bending, ring vibrations[9]
1450 - 1487N-H in-plane bending (calculated for cis- and trans-isomers)[10]
~1500N-H in-plane bending (experimental)[10]
1411, 1392N-H bending (hydrogen-bonded and free)[9]
1317, 1299C-H in-plane bending, ring vibrations[9]
883 - 933C-N and C-C stretching (calculated for cis- and trans-isomers)[10]
~960C-N and C-C stretching (experimental)[10]
852 - 857N-H out-of-plane bending (calculated for cis- and trans-isomers)[10]
~880N-H out-of-plane bending (experimental)[10]
Experimental Protocol: ATR-IR Spectroscopy

This protocol outlines the general steps for analyzing solid this compound samples using ATR-IR.

1. Instrumentation:

  • FTIR Spectrometer (e.g., Varian 620-IR) equipped with a diamond ATR accessory.[3]

2. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the diamond crystal.

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition:

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Number of Scans: Co-add a sufficient number of scans to obtain a good signal-to-noise ratio. Typically, 16 to 32 scans are adequate for most samples.[3]

  • Spectral Range: Collect the spectrum over the mid-infrared range, typically 4000-400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

4. Data Analysis:

  • ATR Correction: Apply an ATR correction algorithm to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Baseline Correction: If necessary, perform a baseline correction.

  • Peak Identification: Identify the characteristic absorption bands of this compound using the reference table.

  • Quantitative Analysis: For quantitative purposes, a Partial Least Squares (PLS) regression model can be developed. This involves correlating the ATR-FTIR spectra of a set of calibration samples with known this compound concentrations to create a predictive model.[11][12]

Conclusion

FT-Raman and ATR-IR spectroscopy are complementary and powerful analytical techniques for the comprehensive analysis of this compound.[3] FT-Raman spectroscopy offers excellent specificity and is ideal for non-destructive analysis and quantification, particularly in complex matrices. ATR-IR spectroscopy provides a rapid and easy method for obtaining information about the functional groups present and can be used to differentiate between this compound samples of different origins.[3] By utilizing the detailed protocols and data provided in these application notes, researchers, scientists, and drug development professionals can effectively employ these techniques for the quality control, characterization, and quantitative analysis of this compound.

References

Application Notes and Protocols for the Electrochemical Reduction of Indigo in Dyeing Processes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indigo, a vibrant blue dye renowned for its use in denim, is a vat dye that requires a reduction step to become soluble in an alkaline aqueous solution for textile application. The soluble reduced form, known as leuco-indigo, is typically yellow-green and readily penetrates textile fibers. Subsequent oxidation, usually by air, regenerates the insoluble blue this compound, trapping it within the fiber matrix.[1][2] Traditionally, this reduction is achieved using chemical reducing agents like sodium dithionite, which can lead to significant environmental pollution through the discharge of sulfates and sulfites.[2][3]

Electrochemical reduction has emerged as a sustainable and environmentally benign alternative to conventional chemical methods.[1][4] This technique utilizes an electric current to drive the reduction of this compound, thereby minimizing the use of hazardous chemicals and reducing the effluent load.[1][5] This document provides detailed application notes and protocols for the electrochemical reduction of this compound for dyeing processes, targeting researchers and scientists in the textile and chemical industries.

Fundamental Principles

The electrochemical reduction of this compound can be performed through two primary methods:

  • Direct Electrochemical Reduction: In this method, this compound particles are directly reduced at the cathode of an electrochemical cell. However, the low solubility and conductivity of this compound in aqueous solutions make this process challenging.[4][6] A novel approach involves initiating the process with a small amount of chemically reduced leuco-indigo, which then facilitates a self-sustaining direct electrochemical reduction of the this compound suspension.[6]

  • Indirect Electrochemical Reduction: This more common and often more practical approach employs a redox mediator.[3][5][7][8] A soluble mediator, typically an iron(II) complex, is electrochemically reduced at the cathode. This reduced mediator then diffuses into the bulk solution and chemically reduces the this compound particles. The oxidized mediator is subsequently regenerated at the cathode, creating a catalytic cycle.[7] This method offers improved process stability, and the reduction state of the dyebath can be easily monitored by measuring the redox potential.[2][7]

Experimental Protocols

The following sections detail the experimental setups and procedures for both indirect and direct electrochemical reduction of this compound.

Protocol 1: Indirect Electrochemical Reduction of this compound using a Fe(II)-Triethanolamine (TEA) Mediator

This protocol describes a lab-scale procedure for the indirect electrochemical reduction of this compound, a method noted for its efficiency and control.

Materials and Equipment:

  • Electrochemical Cell: A divided H-type cell or a beaker-type cell with a cation exchange membrane separating the anode and cathode compartments.

  • Electrodes:

    • Cathode: Stainless steel mesh or graphite felt.

    • Anode: Platinum or dimensionally stable anode (DSA).

  • Power Supply: A DC potentiostat/galvanostat.

  • Reagents: this compound powder, Sodium hydroxide (NaOH), Ferrous sulfate (FeSO₄·7H₂O), Triethanolamine (TEA), Calcium gluconate, Sodium sulfate (Na₂SO₄) as a supporting electrolyte.

  • Dyeing Equipment: Beakers, magnetic stirrer, heating mantle, cotton yarn or fabric swatches.

  • Analytical Instruments: pH meter, spectrophotometer (for determining this compound concentration), and a system for color strength measurement (K/S).

Procedure:

  • Catholyte Preparation:

    • Prepare the catholyte solution with the following components in deionized water:

      • NaOH: 20 g/L

      • Fe₂(SO₄)₃: 5 g/L

      • Triethanolamine (TEA): 30 g/L

      • Calcium gluconate: 5 g/L[8]

    • Stir the solution until all components are dissolved.

    • Add this compound powder to the catholyte at a concentration of 3 g/L.[8]

  • Anolyte Preparation:

    • Prepare the anolyte solution with 20 g/L NaOH in deionized water.

  • Electrochemical Reduction:

    • Assemble the electrochemical cell, ensuring the membrane properly separates the two compartments.

    • Fill the respective compartments with the prepared catholyte and anolyte.

    • Immerse the electrodes in their respective solutions.

    • Heat the catholyte to 50°C while stirring.[8]

    • Apply a constant current density of 1 A·dm⁻².[8]

    • Continue the electrolysis until the color of the catholyte changes from blue to a clear yellow-green, indicating the complete reduction of this compound to leuco-indigo. The reduction potential of the solution can be monitored to determine the endpoint.

  • Dyeing Process:

    • Once the this compound is fully reduced, introduce the pre-wetted cotton material into the catholyte (dyebath).

    • Maintain the temperature at 50-60°C and continue stirring for 15-20 minutes.

    • Remove the dyed material and squeeze out the excess liquor.

    • Expose the material to air for 5-10 minutes for oxidation. The color will change from yellow-green back to blue.

    • For deeper shades, the dipping and oxidation cycle can be repeated multiple times.[7]

  • Post-Treatment:

    • Rinse the dyed fabric thoroughly with cold water.

    • Wash with a solution of a non-ionic detergent at 60°C for 15 minutes.

    • Rinse again with hot and cold water and allow to air dry.

    • A final wash with a dilute oxalic acid solution can improve color fastness by removing any residual iron salts from the fabric.[5]

Protocol 2: Direct Electrochemical Reduction of this compound

This protocol outlines a method for the direct electrochemical reduction of an aqueous this compound suspension, initiated by a small amount of a chemical reducing agent.

Materials and Equipment:

  • Electrochemical Cell: A divided flow cell, such as a plate and frame cell, is recommended for better mass transfer.[6]

  • Electrodes:

    • Cathode: Nickel plate or mesh.[6]

    • Anode: Platinum or other suitable material.

  • Power Supply: A DC potentiostat/galvanostat.

  • Reagents: this compound powder, Sodium hydroxide (NaOH), Sodium dithionite (Na₂S₂O₄).

  • Dyeing and Analytical Equipment: As described in Protocol 1.

Procedure:

  • Catholyte Preparation:

    • Prepare an aqueous suspension of this compound (e.g., 1 g/L) in a 1 M NaOH solution.[6]

  • Initiation of Reduction:

    • Heat the catholyte to 50°C.[6]

    • Add a small, initial amount of sodium dithionite to reduce approximately 10% of the total this compound.[6] This will form the initial leuco-indigo necessary to start the direct electrochemical process.

  • Electrochemical Reduction:

    • Circulate the catholyte through the flow cell.

    • Apply a low, constant current density (e.g., 0.0025 mA·cm⁻²).[6]

    • The reduction of the remaining this compound will proceed electrochemically. Monitor the color change of the solution to yellow-green.

  • Dyeing and Post-Treatment:

    • Follow the dyeing and post-treatment steps as outlined in Protocol 1.

Quantitative Data

The following tables summarize key quantitative data from various studies on the electrochemical reduction of this compound.

Table 1: Optimal Parameters for Indirect Electrochemical this compound Reduction

Parameter Value Reference
NaOH Concentration 20 g/L [8]
Fe₂(SO₄)₃ Concentration 5 g/L [8]
TEA Concentration 30 g/L [8]
Calcium Gluconate Conc. 5 g/L [8]
This compound Concentration 3 g/L [8]
Current Density 1 A·dm⁻² [8]
Temperature 50°C [8]

| Current Efficiency (CE) | 75.9% |[8] |

Table 2: Influence of Operating Conditions on Direct Electrochemical this compound Reduction

Parameter Condition Observation Reference
Current Density 0.001 - 0.1 mA·cm⁻² Lower current densities are more efficient. [6]
Temperature 50 - 80°C Higher temperatures increase the reduction rate. [6]
pH 1 M NaOH High alkalinity is required to stabilize the leuco-indigo. [6]

| Catholyte Flow Rate | - | Higher flow rates improve mass transfer and limiting current. |[6] |

Table 3: Dyeing Performance and Fastness Properties

Dyeing Method K/S Value Washing Fastness Rubbing Fastness (Dry) Rubbing Fastness (Wet) Reference
Indirect Electrochemical 14.75 4-5 4 3 [9]

| Traditional (Na₂S₂O₄) | 13.84 | 4-5 | 4 | 3 |[9] |

Visualizations

Chemical Process of Indirect Electrochemical this compound Reduction

G cluster_cathode Cathode Compartment cluster_dyeing Dyeing Bath cluster_oxidation Air Oxidation Fe3_complex Fe(III)-Complex (Oxidized Mediator) Fe2_complex Fe(II)-Complex (Reduced Mediator) Fe3_complex->Fe2_complex e⁻ (from Cathode) This compound Insoluble this compound (Blue) Fe2_complex->this compound Reduces Leuco_Indigo_Bath Leuco-Indigo in Solution Leuco_this compound Soluble Leuco-Indigo (Yellow-Green) This compound->Leuco_this compound Leuco_this compound->Fe3_complex Oxidizes to Fabric Textile Fiber Leuco_Indigo_Bath->Fabric Adsorption Dyed_Fabric_Reduced Fabric with Leuco-Indigo Fabric->Dyed_Fabric_Reduced Dyed_Fabric_Reduced_Ox Fabric with Leuco-Indigo Oxygen O₂ (Air) Dyed_Fabric_Reduced_Ox->Oxygen Oxidation Dyed_Fabric_Final Fabric with this compound (Blue) Oxygen->Dyed_Fabric_Final

Caption: Indirect electrochemical reduction of this compound for dyeing.

Experimental Workflow for Indirect Electrochemical Dyeing

G prep 1. Prepare Catholyte (this compound, Mediator, NaOH) and Anolyte (NaOH) electro 2. Electrochemical Reduction (Apply Current, Heat to 50°C) prep->electro dye 3. Dyeing (Immerse Fabric in Catholyte) electro->dye oxidize 4. Air Oxidation dye->oxidize rinse 5. Rinsing and Washing oxidize->rinse dry 6. Drying rinse->dry final Dyed Fabric dry->final

References

Application Notes and Protocols for UV-visible Spectrophotometry in Indigo Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantification of indigo using UV-visible spectrophotometry. The methodologies outlined are applicable for the analysis of this compound in various matrices, including textiles and solutions.

Introduction

This compound is a historically significant organic dye known for its distinctive blue color. Its quantification is crucial for quality control in the textile industry, for the characterization of natural products, and in various research applications. UV-visible spectrophotometry offers a rapid, accessible, and reliable method for determining this compound concentration. However, due to this compound's poor solubility in aqueous solutions, specific sample preparation techniques are required. This document details three primary methods for the spectrophotometric quantification of this compound: the Dimethyl Sulfoxide (DMSO) method, the Chloroform Extraction method, and the Sulfonation method for conversion to this compound carmine.

Principles of UV-visible Spectrophotometry for this compound Quantification

UV-visible spectrophotometry measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. For this compound and its derivatives, the wavelength of maximum absorbance (λmax) is a key parameter for quantification. This value can vary depending on the solvent and the chemical form of the this compound molecule (e.g., oxidized this compound, leuco-indigo, or this compound carmine).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric analysis of this compound using different methods.

Table 1: Wavelength of Maximum Absorbance (λmax) for this compound and its Derivatives

AnalyteSolvent/Methodλmax (nm)Reference(s)
This compoundChloroform604 - 605[1][2]
This compoundDimethyl Sulfoxide (DMSO)Not explicitly stated, but used for extraction[3]
This compound CarmineSulfuric Acid/Water610 - 614[3][4]
Leuco-indigoAqueous Medium407[1][2]
This compoundAcetone-Water (60/40 v/v)616[5]

Table 2: Molar Absorptivity of this compound Derivatives

CompoundSolventMolar Absorptivity (M⁻¹ cm⁻¹)Reference(s)
N-octyl-7,7′-diazathis compoundDMF2,400 (at 565 nm)[6]
This compoundDMF22,580 (at 600 nm)[6]
IndigotrisulfonateNot specified15,800 - 20,355[7]

Experimental Protocols

Method 1: this compound Quantification using Dimethyl Sulfoxide (DMSO)

This method is suitable for extracting and quantifying this compound from solid matrices, such as dyed textiles.

4.1.1. Materials and Reagents

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • This compound standard, high purity

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

  • UV-visible spectrophotometer

  • Cuvettes (1 cm path length)

  • Syringe filters (0.45 µm)

4.1.2. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of DMSO to prepare a stock solution (e.g., 100 mg/L). Use an ultrasonic bath to aid dissolution.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with DMSO to achieve a range of concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

4.1.3. Sample Preparation (from dyed fabric)

  • Accurately weigh approximately 0.1 g of the this compound-dyed fabric.[3]

  • Place the fabric sample in a suitable container and add a known volume of DMSO (e.g., 10 mL).[3]

  • Sonicate the sample in an ultrasonic bath for 20 minutes to extract the this compound.[3]

  • Separate the extract from the fabric fibers.

  • Filter the extract through a 0.45 µm syringe filter before analysis.

4.1.4. Spectrophotometric Measurement

  • Set the spectrophotometer to measure absorbance at the λmax determined for this compound in DMSO (a preliminary scan of a standard solution is recommended to determine the precise λmax on your instrument).

  • Use DMSO as the blank.

  • Measure the absorbance of each working standard and the sample extract.

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

Method 2: this compound Quantification by Chloroform Extraction

This method involves extracting this compound into chloroform for analysis.

4.2.1. Materials and Reagents

  • Chloroform, analytical grade

  • This compound standard, high purity

  • Other materials as listed in 4.1.1.

4.2.2. Preparation of Standard Solutions

  • Stock Solution: Prepare a stock solution of this compound in chloroform (e.g., 100 mg/L). Sonication for approximately 10 minutes may be necessary to ensure complete dissolution.[1]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with chloroform.

4.2.3. Sample Preparation

  • For aqueous samples containing this compound, perform a liquid-liquid extraction by mixing a known volume of the sample with an equal volume of chloroform.

  • Shake vigorously and allow the layers to separate.

  • Collect the chloroform layer for analysis.

4.2.4. Spectrophotometric Measurement

  • Set the spectrophotometer to measure absorbance at approximately 604 nm.[1][2]

  • Use chloroform as the blank.

  • Measure the absorbance of the standards and the sample extract.

  • Construct a calibration curve and determine the this compound concentration in the sample.

Method 3: this compound Quantification via Sulfonation to this compound Carmine

This method converts water-insoluble this compound into water-soluble this compound carmine, which can then be quantified.[3]

4.3.1. Materials and Reagents

  • Concentrated Sulfuric Acid (H₂SO₄), 98%

  • This compound standard, high purity

  • Distilled or deionized water

  • Other materials as listed in 4.1.1.

4.3.2. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh a known amount of this compound standard (e.g., 8 mg) and carefully dissolve it in a small volume of concentrated sulfuric acid (e.g., 20 mL).[4]

  • Dilute this solution with distilled water to a final volume of 500 mL to obtain the stock solution.[4]

  • Working Standards: Prepare working standards by further diluting the stock solution with a dilute sulfuric acid solution (e.g., 1:24 H₂SO₄:water).[4]

4.3.3. Sample Preparation (from dyed fabric)

  • Accurately weigh approximately 0.1 g of the this compound-dyed fabric into an Erlenmeyer flask.[3]

  • Carefully add 5.0 mL of concentrated sulfuric acid and incubate in a fume hood for 10 minutes.[3]

  • Pour the digestate into cold water in a beaker.[3]

  • If necessary, dilute the solution with distilled water to bring the absorbance within the optimal range (typically below 0.80).[3]

4.3.4. Spectrophotometric Measurement

  • Set the spectrophotometer to measure absorbance in the range of 610-614 nm.[3]

  • Use the dilute sulfuric acid solution as the blank.

  • Measure the absorbance of the standards and the prepared sample solution.

  • Construct a calibration curve and calculate the this compound concentration in the original sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_methods Select Method cluster_std Standard Preparation cluster_measure Spectrophotometric Measurement cluster_analysis Data Analysis start Start sample Obtain this compound Sample (e.g., dyed fabric, solution) start->sample dmso DMSO Extraction sample->dmso Solid Matrix chloroform Chloroform Extraction sample->chloroform Aqueous Solution sulfonation Sulfonation sample->sulfonation Solid Matrix spectro Measure Absorbance of Standards and Samples at λmax dmso->spectro chloroform->spectro sulfonation->spectro stock Prepare this compound Stock Solution working Prepare Working Standard Solutions stock->working working->spectro calibration Construct Calibration Curve spectro->calibration quantification Quantify this compound Concentration calibration->quantification end_node End quantification->end_node

Caption: Experimental workflow for this compound quantification.

Conclusion

The choice of method for this compound quantification by UV-visible spectrophotometry will depend on the sample matrix and available resources. The DMSO and chloroform extraction methods are suitable for direct analysis of the this compound molecule, while the sulfonation method provides a robust alternative by converting this compound to the water-soluble and stable this compound carmine. For accurate and reproducible results, it is essential to use high-purity standards, appropriate solvents, and to carefully construct a calibration curve.

References

Application of Thin-Layer Chromatography for the Separation of Indigo Pigments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of non-volatile mixtures.[1][2][3][4] In the analysis of natural and synthetic dyes, TLC plays a crucial role in identifying the components of complex mixtures, assessing purity, and monitoring the progress of extraction and purification processes.[1][5] This document provides a detailed protocol for the separation of indigo and its related pigments, such as indirubin, using TLC.

This compound is a vibrant blue dye that is largely insoluble in water and most common solvents, making its analysis challenging.[6] However, it is soluble in solvents like chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).[6] TLC offers a robust method for separating this compound from other pigments and precursors found in natural extracts or synthetic preparations. The separation on a TLC plate is based on the differential partitioning of the sample components between the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture).[1][2][3][7]

The choice of the mobile phase is critical for achieving good separation. Various solvent systems have been successfully employed for the separation of indigoid pigments, including mixtures of chloroform, hexane, and methanol, as well as light petroleum ether with ethyl acetate and either methanol or formic acid.[5][8][9] The separated pigments appear as distinct colored spots on the TLC plate, and their retention factors (Rf values) can be calculated to aid in their identification.[1][3][10]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the TLC separation of this compound pigments.

Materials and Reagents
  • TLC Plates: Pre-coated silica gel 60 F254 plates[5]

  • Solvents:

    • Chloroform (analytical grade)[6][8]

    • Hexane (analytical grade)[5]

    • Methanol (analytical grade)[5][8]

    • Ethyl acetate (analytical grade)[5][6]

    • Light petroleum ether[5]

    • Formic acid[5]

    • Dimethyl sulfoxide (DMSO, for sample preparation)[6]

  • Apparatus:

    • TLC developing tank[10]

    • Capillary tubes for spotting[2]

    • Pencil

    • Ruler

    • Fume hood

    • Drying oven or desiccator[11]

    • UV lamp for visualization (254 nm and 366 nm)[5]

Sample Preparation
  • Prepare a stock solution of the this compound-containing sample (e.g., crude extract, synthetic mixture) at a concentration of approximately 0.2% in a suitable solvent.[5]

  • For samples containing this compound, dissolve the powder in chloroform or ethyl acetate, adding a few drops of chloroform to aid dissolution.[5][6] Sonication for a few minutes can enhance solubility.[5]

  • Filter the solution through a syringe filter or filter paper to remove any insoluble particulate matter.[5]

TLC Plate Preparation and Spotting
  • Handle the TLC plate carefully, touching only the edges to avoid contaminating the silica gel surface.[11]

  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.[3][10]

  • Using a capillary tube, apply a small spot of the prepared sample solution onto the origin line.[3] The spot should be as small and concentrated as possible.

  • Allow the spot to dry completely. For more concentrated spots, multiple applications can be made to the same point, ensuring the spot is dry between each application.[11]

Mobile Phase Selection and Chromatogram Development

Several mobile phase systems can be used for the separation of this compound pigments. The choice of solvent system will depend on the specific components to be separated.

  • System 1 (General Purpose): Chloroform-hexane-methanol (7:4:1, v/v/v)[9][12]

  • System 2 (For this compound and Indirubin): Light petroleum ether: ethyl acetate: methanol (7.5: 2.5: 0.12, v/v/v)[5]

  • System 3 (Alternative for this compound and Indirubin): Light petroleum ether: ethyl acetate: formic acid (7.5: 2.5: 0.1, v/v/v)[5]

  • Pour the chosen mobile phase into the TLC developing tank to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[11]

  • Place a piece of filter paper in the tank to saturate the atmosphere with solvent vapors, which improves the resolution of the separation. Close the tank and allow it to equilibrate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the equilibrated tank, ensuring the plate is upright and the solvent does not splash onto the plate. Close the tank.

  • Allow the solvent front to ascend the plate. The development should be stopped when the solvent front is approximately 1 cm from the top of the plate.[3]

  • Remove the plate from the tank and immediately mark the position of the solvent front with a pencil.[3][10]

  • Allow the plate to dry completely in a fume hood.

Visualization and Data Analysis
  • The separated pigments, such as the blue of this compound and the red/pink of indirubin, are visible to the naked eye.

  • For enhanced detection, especially for less concentrated spots or UV-active compounds, observe the plate under a UV lamp at 254 nm and 366 nm.[5]

  • Circle the spots with a pencil and measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.[3]

  • Calculate the Retention Factor (Rf) for each spot using the following formula:[3]

    Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Data Presentation

The following table summarizes the reported Rf values for this compound and related pigments in different TLC systems.

PigmentColorStationary PhaseMobile PhaseReported Rf ValueReference
This compound (Blue Pigment)BlueSilica GelChloroform-hexane-methanol0.76[8][9]
Indirubin (Red Pigment)Red/PinkSilica GelChloroform-hexane-methanol0.88[8][9]
This compound Precursor (Indican)BrownishSilica GelChloroform0.7[9]
This compound Precursor (Isatan B)BluishSilica GelChloroform0.6[9]
This compound Precursor (Isatin)BrownishSilica GelChloroform0.2[9]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the TLC separation of this compound pigments.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis SamplePrep Sample Preparation (0.2% in Chloroform/Ethyl Acetate) PlatePrep TLC Plate Preparation (Draw Origin Line) SamplePrep->PlatePrep Spotting Sample Spotting (Capillary Tube) PlatePrep->Spotting TankEquil Tank Equilibration (Mobile Phase + Filter Paper) Spotting->TankEquil Place Plate in Tank Development Chromatogram Development TankEquil->Development Drying Plate Drying Development->Drying Visualization Visualization (Visible Light, UV 254/366 nm) Drying->Visualization RfCalc Rf Value Calculation Visualization->RfCalc Identification Pigment Identification RfCalc->Identification

Caption: Experimental workflow for TLC separation of this compound pigments.

TLC_Setup cluster_tank TLC Developing Tank cluster_legend Legend TLC_Plate TLC Plate Origin Origin Line Solvent_Front Solvent Front Spots Spots2 Mobile_Phase Mobile Phase Red_Spot Indirubin Spot (Red) Blue_Spot This compound Spot (Blue) Red_Key Blue_Key

Caption: Diagram of a developed thin-layer chromatogram.

References

Application Notes and Protocols: Indigo Dye as a Stain in Biological Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo dye, and more commonly its sulfonated derivative this compound Carmine, has historically been utilized in biological microscopy, primarily as a counterstain in various histological techniques. Its vibrant blue color provides excellent contrast, particularly against red and yellow stains, making it a valuable tool for differentiating various tissue components. This document provides detailed application notes and protocols for the use of this compound Carmine in biological staining, with a focus on its application in collagen visualization and multi-staining methods.

This compound Carmine is an anionic dye that is soluble in water and slightly soluble in ethanol[1]. It is known for its use as a pH indicator, changing from blue to yellow in the pH range of 11.5 to 14[1]. In histology, it is most frequently employed in combination with other dyes to achieve polychromatic staining, enabling the simultaneous visualization of multiple tissue structures.

Physicochemical and Staining Properties

The staining characteristics of this compound Carmine are influenced by its chemical structure and the properties of the target tissue. As an acidic dye, it binds to basic components of tissues.

PropertyValueReference(s)
CI Number 73015, 75781[1]
CI Name Acid Blue 74, Natural Blue 2[1]
Molecular Formula C₁₆H₈N₂Na₂O₈S₂[1]
Molecular Weight 466.36 g/mol [1]
Appearance Dark blue crystalline powder
Solubility (Aqueous) 0.3% - 1.5%[1]
Solubility (Ethanol) 0.3% - 1.5%[1]
Absorption Maximum (λmax) 606 - 608 nm[1]

Applications in Biological Microscopy

Collagen Staining in Connective Tissues

One of the primary applications of this compound Carmine in histology is the staining of collagen fibers. It is often used in Van Gieson-type methods, where it imparts a distinct blue color to collagen, providing a stark contrast to other tissue elements stained with picric acid (yellow) and acid fuchsin (red)[1]. This differential staining is invaluable in pathology for assessing the degree of fibrosis and in research for studying connective tissue architecture.

Picro-Indigo Carmine Staining

Picro-Indigo Carmine is a classic staining method that utilizes a mixture of picric acid and this compound Carmine. This combination allows for the simultaneous visualization of multiple tissue components. In this method, collagenous connective tissues are stained blue, while other structures take on the yellow hue of picric acid[2].

Multi-Stain Combinations

This compound Carmine is a versatile component in several multi-staining techniques, such as the Carmine-picroindigocarmine and Orcein-picroindigocarmine methods. These polychromatic stains produce a vibrant and detailed differentiation of various cellular and extracellular components[3][4].

  • Carmine-picroindigocarmine: Stains nuclei red, cytoplasm in shades of yellow to green, and collagen fibers blue[4].

  • Orcein-picroindigocarmine: Stains collagen fibrils blue and elastic fibers a rust-brown color[3].

Vital Staining and Cytotoxicity Assessment

This compound Carmine has been used in vital staining, particularly in the gastrointestinal tract, to highlight mucosal changes[2]. However, its application as a vital stain in cell culture is limited by its potential cytotoxicity. Studies have shown that this compound Carmine can reduce cell viability at higher concentrations.

Cell Type/OrganismConcentration Showing Significant ToxicityReference(s)
Bovine coccygeal intervertebral disc cells> 1 mg/mL[5]
Human Chondrocytes10% and 100% solutions[6]
Human Fibroblasts100, 250, 500, 1000, and 2000 µg/mL[6]
Allium cepa root tip cells0.0125 mg/mL and 0.2 mg/mL (increased chromosomal aberrations)

Note: When using this compound Carmine for live-cell imaging, it is crucial to determine the optimal, non-toxic concentration for the specific cell type and experimental duration.

Experimental Protocols

Preparation of Staining Solutions

4.1.1. 1% this compound Carmine Stock Solution

  • Dissolve 1 g of this compound Carmine powder in 100 mL of distilled water[7].

  • Storage: This solution has a limited shelf life of 6 to 12 months and should be stored in a tightly sealed container in a cool, dark place. The solution should be a royal blue color; if it is not, it should be prepared fresh[7].

4.1.2. Picro-Indigo Carmine Solution

  • Method 1: Mix one part of a saturated solution of picric acid in 90% ethanol with two parts of a saturated solution of this compound Carmine in 70% ethanol[8].

  • Method 2 (Commercial Preparation): A working solution may contain approximately 1.2 g/L Picric acid and 1.25 g/L this compound Carmine[2].

Staining Protocol: P.A.S. – Picro this compound Carmine Method

This method is designed for the demonstration of tissue components with adjacent glycol or aminohydroxylic groups and connective tissue[9].

Reagents:

  • Reagent A: Periodic acid solution

  • Reagent B: Schiff Reagent

  • Reagent C: Potassium metabisulphite solution

  • Reagent D: Fixative solution

  • Reagent E: Picro-Indigo Carmine solution

Procedure:

  • Bring tissue sections to distilled water.

  • Apply 10 drops of Reagent A and leave for 10 minutes[9].

  • Wash in distilled water[9].

  • Apply 10 drops of Reagent B and leave for 15 minutes[9].

  • Rinse in distilled water[9].

  • Apply 10 drops of Reagent C and leave for 2 minutes[9].

  • Drain the slide (do not wash) and apply 10 drops of Reagent D for 3 minutes[9].

  • Rinse in distilled water and then wash in running tap water for 5 minutes[9].

  • Apply 5 drops of Reagent E (Picro-Indigo Carmine) and leave for 5 minutes[9].

  • Dehydrate rapidly through an ascending series of alcohols, clear in xylene, and mount[9].

Expected Results:

  • P.A.S. positive substances: Magenta red

  • Connective tissue: Blue-green

  • Muscle, cornified layer of the skin, neuroglia fibers, and erythrocytes: Yellow-green

Staining Protocol: Basic Fuchsin and Picro-Indigo Carmine for Mitotic Figures

This protocol provides selective staining of dividing nuclei[10].

Reagents:

  • Saturated aqueous solution of basic fuchsin

  • Saturated solution of this compound Carmine in 70% alcohol

  • Saturated aqueous solution of picric acid

Procedure:

  • Deparaffinize and hydrate paraffin sections to water.

  • Stain in a saturated aqueous solution of basic fuchsin for 15 minutes[10].

  • Wash with distilled water.

  • Stain for 1.5 minutes in a freshly prepared 1:1 mixture of saturated this compound Carmine in 70% alcohol and saturated aqueous picric acid[10].

  • Remove excess dye with three changes of 70% alcohol[10].

  • Dehydrate through 95% and absolute alcohol, clear in xylene, and mount.

Expected Results:

  • Nuclei of dividing cells: Red

  • Cytoplasm and interphase nuclei: Light green

Fluorescence Properties

This compound Carmine exhibits fluorescence, although its quantum yield is generally low. Its emission is sensitive to the microenvironment, including solvent viscosity and hydrophobicity[11].

ParameterValueConditionsReference(s)
Excitation Maximum (λex) ~609 nmIn solution[11]
Emission Maximum (λem) Varies with solvent and microenvironmentIn solution[11]
Fluorescence Quantum Yield (ΦF) 0.0023In DMF[12]

The fluorescence properties of this compound Carmine can be harnessed for specific applications, such as a probe for determining protein concentrations, where its fluorescence is quenched or enhanced upon binding.

Diagrams

Experimental Workflow: P.A.S. - Picro this compound Carmine Staining

G cluster_prep Sample Preparation cluster_pas P.A.S. Staining cluster_counterstain Counterstaining cluster_final Final Steps start Deparaffinize and Hydrate Section to Water periodic_acid Periodic Acid (10 min) start->periodic_acid wash1 Wash (Distilled Water) periodic_acid->wash1 schiff Schiff Reagent (15 min) wash1->schiff rinse1 Rinse (Distilled Water) schiff->rinse1 metabisulphite Potassium Metabisulphite (2 min) rinse1->metabisulphite fixative Fixative Solution (3 min) metabisulphite->fixative rinse2 Rinse and Wash (Tap Water, 5 min) fixative->rinse2 picro_this compound Picro-Indigo Carmine (5 min) rinse2->picro_this compound dehydrate Dehydrate picro_this compound->dehydrate clear Clear dehydrate->clear mount Mount clear->mount end Microscopic Examination mount->end

P.A.S. - Picro this compound Carmine Staining Workflow
Logical Relationship: Troubleshooting Picro-Indigo Carmine Staining

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Staining Results cause1 Stain Solution Quality problem->cause1 cause2 Staining Times problem->cause2 cause3 Tissue Fixation problem->cause3 cause4 Deparaffinization/ Hydration problem->cause4 solution1a Prepare fresh stain cause1->solution1a solution1b Check expiration date cause1->solution1b solution2 Optimize incubation times cause2->solution2 solution3 Ensure proper fixation protocol cause3->solution3 solution4 Ensure complete wax removal and proper hydration cause4->solution4

Troubleshooting Picro-Indigo Carmine Staining

Conclusion

This compound Carmine remains a relevant and useful dye in biological microscopy, particularly for its ability to stain collagen and its utility in polychromatic staining methods. While its use as a standalone primary stain is less common, its role as a counterstain provides valuable contrast and differentiation of tissue components. Researchers and professionals in drug development can leverage these properties for detailed histological analysis, especially in studies involving connective tissue and fibrosis. Careful consideration of its potential cytotoxicity is necessary for applications in vital staining. The provided protocols and data serve as a comprehensive guide for the effective application of this compound Carmine in the laboratory.

References

Application Notes & Protocols: Preparation of Indigo Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indigo, a dark blue crystalline powder, is an organic compound with significant historical and industrial importance.[1] For researchers, scientists, and professionals in drug development, preparing stable and accurately concentrated this compound solutions is a critical first step for a wide range of experiments, from cell-based assays to materials science. The primary challenge in working with this compound is its inherent insolubility in water and most common organic solvents.[1][2][3] This is attributed to strong intermolecular hydrogen bonding.[2]

This document provides detailed protocols for preparing solutions of this compound and its common derivatives: the water-soluble this compound carmine and the reduced, soluble leuco-indigo. It also covers methods for dissolving this compound in specific organic solvents suitable for laboratory research.

Quantitative Data: Solubility of this compound and Derivatives

The solubility of this compound and its related compounds is highly dependent on the solvent and the chemical form of the dye. The following table summarizes key solubility data from various sources.

CompoundSolventTemperatureSolubility / ConcentrationSource
This compound Water25 °C990 µg/L[1]
This compound DMSORoom Temp.Soluble[1][4]
This compound ChloroformRoom Temp.Soluble[1][4]
This compound NitrobenzeneRoom Temp.Soluble[1]
This compound Dimethylformamide (DMF)Room Temp.Soluble[4]
This compound Carmine Water25 °C1.6% (16 g/L)[5]
This compound Carmine 25% Ethanol25 °C0.5% (5 g/L)[5]
This compound Carmine 25% Propylene Glycol25 °C0.6% (6 g/L)[5]
Leuco-Indigo Aqueous Alkaline SolutionRoom Temp.Soluble[3][6][7]

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Carmine Solution

This compound carmine, a sulfonate derivative of this compound, is readily soluble in water and is often used as a pH indicator, redox indicator, and food colorant (FD&C Blue No. 2).[1]

Materials:

  • This compound Carmine powder (C₁₆H₈N₂Na₂O₈S₂)

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Weighing: Accurately weigh 1 gram of this compound carmine powder.[8]

  • Dissolution: Transfer the powder to a 100 mL volumetric flask.[8]

  • Adding Solvent: Add approximately 50-70 mL of distilled or deionized water to the flask.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the this compound carmine powder is completely dissolved. The resulting solution should be a royal blue color.[8]

  • Final Volume: Once dissolved, carefully add distilled or deionized water to bring the final volume to the 100 mL mark.

  • Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the solution in a well-sealed container. The solution has a limited shelf life of 6 to 12 months.[8]

For a 0.2% w/v solution: Dissolve 200 mg of this compound carmine in 100 mL of distilled water.[9]

Protocol 2: Preparation of Soluble Leuco-Indigo Solution (Vat Dyeing Method)

This compound itself is insoluble in water.[3] To make it soluble for experiments requiring its reduced form, it must be converted to leuco-indigo (also called this compound white) in an alkaline environment using a reducing agent.[3][6] Sodium dithionite (also known as sodium hydrosulfite) is commonly used for this purpose.[3][10]

Materials:

  • This compound powder (C₁₆H₁₀N₂O₂)

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Distilled or deionized water

  • Ethanol (optional, for wetting)

  • Beakers or flasks

  • Heating plate or water bath (capable of reaching 50°C)

  • Glass stirring rod

Procedure:

  • This compound Paste Preparation: Weigh 200 mg of this compound powder.[11] Place it on a watch glass or in a small beaker and add a few drops of ethanol to form a paste by rubbing with a glass rod.[11] This step helps to hydrate the this compound powder, preventing it from clumping.[6]

  • Suspension: Add 1 mL of deionized water to the paste and stir to create a suspension.[11]

  • Alkaline Solution: In a separate beaker, prepare an alkaline solution by dissolving sodium hydroxide in water. For this protocol, add the this compound suspension to a beaker and add 3 mL of 2 M sodium hydroxide solution.[11]

  • Reducing Agent Solution: In another beaker, prepare the reducing solution by dissolving approximately 0.3 g of sodium dithionite in 20 mL of deionized water.[11]

  • Reduction (Vatting): Add the sodium dithionite solution to the alkaline this compound suspension.[10][11]

  • Heating and Dissolution: Gently heat the mixture to approximately 50°C on a steam bath or hot plate.[10][11] Avoid vigorous stirring to minimize re-oxidation from atmospheric oxygen.[6] The solution will gradually change color from blue to a clear yellow or yellow-green, indicating the formation of soluble leuco-indigo.[3][10]

  • Use: Once a clear yellow solution is obtained, it is ready for use.[11] For dyeing applications, an additional 40 mL of deionized water can be added.[11] The prepared leuco-indigo solution is sensitive to oxygen and will re-oxidize back to the insoluble blue this compound upon exposure to air.[3][10]

Protocol 3: Preparation of this compound in an Organic Solvent (DMSO)

For many in vitro biological assays, such as those used in drug discovery, stock solutions of compounds are prepared in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO.[1]

Materials:

  • This compound powder (C₁₆H₁₀N₂O₂)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vial or microcentrifuge tube

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder to prepare a stock solution of a specific concentration (e.g., 2.62 mg for a 10 mM stock in 1 mL).

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (Optional): If complete dissolution is not achieved, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

  • Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be a clear violet-blue.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container. When preparing for assays, ensure the final concentration of DMSO in the experimental medium does not exceed a level that would affect cell viability or assay performance (typically <0.5%).

Visualized Workflows

The following diagrams illustrate the workflows for the described protocols.

G cluster_0 Protocol 1: Aqueous this compound Carmine Solution node1 Weigh this compound Carmine Powder node2 Transfer to Volumetric Flask node1->node2 node3 Add Distilled Water (~70% of final volume) node2->node3 node4 Stir until Completely Dissolved node3->node4 node5 Add Water to Final Volume node4->node5 node6 Homogenize and Store node5->node6

Caption: Workflow for preparing an aqueous solution of this compound carmine.

G cluster_1 Protocol 2: Soluble Leuco-Indigo Solution start Weigh Insoluble This compound Powder paste Create Paste with Ethanol and Water start->paste alkali Add 2M NaOH Solution paste->alkali combine Combine this compound Suspension with Reducer Solution alkali->combine reducer Prepare Sodium Dithionite Solution Separately reducer->combine heat Heat Gently to ~50°C combine->heat result Obtain Clear Yellow Leuco-Indigo Solution heat->result

Caption: Workflow for the reduction of insoluble this compound to soluble leuco-indigo.

G cluster_2 Protocol 3: this compound in Organic Solvent (DMSO) node1 Weigh this compound Powder node2 Add Anhydrous DMSO to Vial node1->node2 node3 Vortex Vigorously node2->node3 node4 Sonicate (If Necessary) node3->node4 node5 Inspect for Complete Dissolution node4->node5 node6 Store Stock Solution at -20°C or -80°C node5->node6

Caption: Workflow for preparing an this compound stock solution in DMSO.

References

Application Notes and Protocols for Sustainable Indigo Dyeing Technologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For centuries, indigo has been a revered dye, imparting its iconic blue hue to textiles, most notably denim. However, the conventional this compound dyeing process is fraught with environmental challenges. It relies heavily on the use of hazardous reducing agents, primarily sodium dithionite, in highly alkaline conditions. This process consumes vast amounts of water and energy and generates toxic wastewater laden with sulfates and other pollutants, posing a significant threat to aquatic ecosystems and human health.[1][2]

In response to the growing demand for sustainable practices within the textile industry, researchers and scientists have been developing innovative and eco-friendly alternatives to traditional this compound dyeing. These advancements focus on reducing water and chemical consumption, minimizing wastewater generation, and utilizing renewable resources. This document provides detailed application notes and protocols for three promising sustainable this compound dyeing technologies: enzymatic dyeing, electrochemical dyeing, and microbial production of this compound.

Enzymatic this compound Dyeing

Enzymatic dyeing utilizes enzymes as biocatalysts to reduce this compound to its soluble leuco form, replacing the harsh chemical reducing agents used in the conventional process. This method offers a more environmentally benign approach with milder reaction conditions.[3][4]

Data Presentation

Table 1: Comparison of Colorfastness Properties of Chemically and Enzymatically Dyed Polyamide [3]

Fastness PropertyChemical Dyeing (Sodium Dithionite)Enzymatic Dyeing (NADH-dependent reductases)
WashingComparableComparable
PerspirationComparableComparable
LightComparableComparable

Table 2: Comparison of Conventional vs. Enzymatic and Photolytic Dyeing Processes [4][5]

ParameterConventional DyeingEnzymatic Dyeing (with Indican)Photolytic Dyeing (with Indican)
Reducing Agent Sodium Dithioniteβ-glycosidase enzymeNone (UV light)
Chemical Toxicity HighLowLow
Environmental Impact HighLowestLow
Process Conditions Highly alkalineMilder pH and temperatureAcidic (pH 1.7)
Experimental Protocols

Protocol 1: Enzymatic Reduction and Dyeing of Polyamide Fabric with NADH-dependent Reductases [3][6]

Materials:

  • Polyamide fabric

  • This compound dye

  • NADH-dependent reductases from Bacillus subtilis

  • 1,8-dihydroxyanthraquinone (redox mediator)

  • Tris-HCl buffer (pH 7)

  • Tris-NaOH buffer (pH 11)

  • Sodium metasilicate-5-hydrate (for soaping)

  • Deaerated water

Procedure:

  • Fabric Preparation: Wash the polyamide fabric with a surfactant solution for 30 minutes at 40°C. Rinse thoroughly with tap water followed by distilled water to remove the surfactant.

  • Dye Bath Preparation: Prepare a dyeing bath with a liquor ratio of 80:1.

  • Enzymatic Reduction:

    • Add the this compound dye to the dye bath.

    • Introduce the NADH-dependent reductases and the redox mediator (1,8-dihydroxyanthraquinone).

    • Adjust the pH to 11 using Tris-NaOH buffer.

    • Maintain the temperature at 60°C. The reduction of this compound to its soluble leuco form can be monitored by the color change from dark blue to yellowish-brown.

  • Dyeing:

    • Immerse the prepared polyamide fabric in the dye bath.

    • Maintain the dyeing process at 60°C.

  • Oxidation: After dyeing, remove the fabric, rinse thoroughly under tap water, and allow it to oxidize in the open air.

  • Soaping: Treat the dyed fabric with 2 g/L sodium metasilicate-5-hydrate at boiling temperature for 15 minutes. Rinse with plain water for 15 minutes and air dry.

Visualization

EnzymaticDyeingWorkflow cluster_reduction Enzymatic Reduction cluster_dyeing Dyeing & Oxidation This compound Insoluble this compound Leucothis compound Soluble Leuco-Indigo This compound->Leucothis compound Reduction at pH 11, 60°C Enzyme NADH-dependent Reductase Enzyme->Leucothis compound Mediator Redox Mediator Mediator->Leucothis compound DyedFabric Dyed Fabric (Leuco-Indigo absorbed) Leucothis compound->DyedFabric Dyeing Fabric Textile Fabric Fabric->DyedFabric FinalProduct Final Dyed Fabric (Insoluble this compound fixed) DyedFabric->FinalProduct Oxidation Oxidation Air Oxidation Oxidation->FinalProduct

Caption: Workflow of the enzymatic this compound dyeing process.

Electrochemical this compound Dyeing

Electrochemical dyeing employs an electric current to reduce this compound, either directly at the cathode or indirectly using a redox mediator. This technology eliminates the need for chemical reducing agents, significantly reducing the chemical oxygen demand (COD) of the wastewater and offering potential cost savings.[7][8]

Data Presentation

Table 3: Performance Comparison of Traditional vs. Indirect Electrochemical this compound Dyeing [7]

ParameterTraditional Dyeing (Sodium Dithionite)Indirect Electrochemical Dyeing (Fe(II)-based complex)
Dye Reduction Rate -Up to 91.23%
K/S Value (Color Strength) 13.8414.75 (+6.58%)
Operating Temperature Higher TemperatureRoom Temperature
Economic Cost Saving -63.5%
Wastewater COD HighDecreased
Experimental Protocols

Protocol 2: Indirect Electrochemical Reduction and Dyeing of Denim Fabric [7][9][10]

Materials:

  • Denim fabric

  • This compound dye

  • Fe(II)-based complex mediator (e.g., Fe(II)-DGS-Abal B)

  • Electrochemical cell with anode and cathode chambers separated by an ion exchange membrane

  • Potentiostat/Galvanostat

  • Peristaltic pump

  • Reference electrode (e.g., Ag/AgCl)

  • Working electrode (e.g., solid platinum)

Procedure:

  • Electrochemical Setup:

    • Assemble the electrochemical cell. The dyebath is circulated between the dyeing tank and the electrolytic cell using a peristaltic pump.

  • Dyebath Preparation: Prepare the dyebath containing the this compound dye and the Fe(II)-based complex mediator.

  • Electrochemical Reduction:

    • Apply a constant current or potential to the working electrode to reduce the Fe(III) in the complex to Fe(II).

    • The generated Fe(II) complex then reduces the insoluble this compound to its soluble leuco-indigo form in the dyebath.

    • Monitor the reduction potential of the dyebath using the reference electrode to control the process.

  • Dyeing:

    • Immerse the denim fabric in the dyebath containing the electrochemically generated leuco-indigo.

    • The dyeing process is typically carried out in a cycle of immersion, squeezing, and air oxidation, repeated several times to achieve the desired shade.[9]

  • Oxidation: After each dip, the fabric is exposed to air to oxidize the leuco-indigo back to its insoluble form, fixing it onto the fibers.

  • Washing: After the final dyeing cycle, the dyed yarn is washed and dried.

Visualization

ElectrochemicalDyeingWorkflow cluster_electrolysis Electrolytic Cell cluster_dye_reduction Dye Bath cluster_dyeing_process Dyeing Process Cathode Cathode Mediator_Red Fe(II) Complex (Mediator - Reduced) Cathode->Mediator_Red e- Mediator_Ox Fe(III) Complex (Mediator - Oxidized) Mediator_Ox->Cathode Reduction This compound Insoluble this compound Mediator_Red->this compound Reduces Leucothis compound Soluble Leuco-Indigo This compound->Leucothis compound Fabric Textile Fabric Leucothis compound->Fabric Dyeing & Oxidation DyedFabric Dyed Fabric Fabric->DyedFabric

Caption: Workflow of the indirect electrochemical this compound dyeing process.

Microbial Production of this compound (Bio-indigo)

Microbial production of this compound involves using genetically engineered microorganisms, such as Escherichia coli, to synthesize this compound from renewable feedstocks like glucose. This biosynthetic route avoids the use of petrochemicals and toxic reagents associated with synthetic this compound production.[11]

Data Presentation

Table 4: this compound Production Yields from Engineered E. coli

Strain/ConditionSubstrateThis compound Yield
Engineered E. coliGlucoseUp to 12 g/L
Experimental Protocols

Protocol 3: Microbial Synthesis of this compound using Engineered E. coli [12][13]

Materials:

  • Genetically engineered E. coli strain (e.g., containing genes for tryptophan and indole synthesis, and a naphthalene dioxygenase gene).

  • Fermentation medium (containing glucose as a carbon source, and other necessary nutrients).

  • Fermenter/bioreactor.

  • Centrifuge.

  • Citric acid solution (0.5%).

  • Cotton fibers for dyeing test.

Procedure:

  • Inoculum Preparation: Grow a starter culture of the engineered E. coli strain in a suitable liquid medium.

  • Fermentation:

    • Inoculate the fermenter containing the production medium with the starter culture.

    • Maintain optimal fermentation conditions (e.g., temperature at 30°C, pH, and dissolved oxygen levels).

    • The engineered E. coli will convert glucose into indole, which is then oxidized by the naphthalene dioxygenase to indoxyl. Indoxyl spontaneously dimerizes in the presence of oxygen to form this compound.

  • This compound Purification:

    • After fermentation, harvest the cells and the this compound precipitate by centrifugation.

    • Wash the this compound paste with a 0.5% citric acid solution and heat to 121°C to purify the this compound.

  • Dyeing Application:

    • The purified bio-indigo can then be used in a dyeing process, which would still require a reduction step (preferably a sustainable one like enzymatic or electrochemical) to convert it to the soluble leuco form for dyeing cotton fibers.

Visualization

MicrobialIndigoPathway cluster_ecoli Engineered E. coli cluster_bioconversion Biocatalytic Conversion Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Tryptophan Tryptophan Shikimate->Tryptophan Indole Indole Tryptophan->Indole Tryptophanase Indoxyl Indoxyl Indole->Indoxyl Oxidation Dioxygenase Naphthalene Dioxygenase Dioxygenase->Indoxyl This compound Bio-Indigo Indoxyl->this compound Dimerization Oxygen Oxygen Oxygen->this compound

Caption: Simplified pathway for microbial production of this compound.

Conclusion

The development of sustainable this compound dyeing technologies is crucial for mitigating the environmental impact of the textile industry. Enzymatic dyeing, electrochemical dyeing, and microbial production of this compound represent significant advancements towards cleaner and more efficient processes. These technologies offer viable alternatives to conventional methods by reducing reliance on harsh chemicals, minimizing water and energy consumption, and utilizing renewable resources. Further research and optimization of these protocols will facilitate their broader adoption in industrial settings, paving the way for a more sustainable future for denim and other this compound-dyed textiles.

References

Application of Indigo in the Fabrication of Organic Electronic Devices: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The historic dye indigo, known for its vibrant blue color, is finding new life in the realm of organic electronics. Its unique chemical structure, rich in hydrogen bonds and possessing a tunable π-conjugated system, makes it a compelling candidate for sustainable and biocompatible electronic devices.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in the fabrication of organic electronic devices, with a focus on Organic Field-Effect Transistors (OFETs).

Introduction to this compound-Based Organic Semiconductors

This compound and its derivatives have emerged as promising organic semiconductors due to their inherent stability, biodegradability, and amenability to chemical modification.[1][3] These properties address the growing demand for environmentally friendly and biocompatible electronic components. Research has demonstrated that by modifying the core this compound structure, it is possible to tune its electronic properties, leading to materials that exhibit both p-type (hole-transporting) and n-type (electron-transporting) or even ambipolar (both hole and electron transporting) behavior.[3][5] This versatility opens up applications in a wide range of organic electronic devices, including transistors, sensors, and organic light-emitting diodes (OLEDs).[3][6]

A key advantage of this compound-based materials is their stability in ambient conditions, a significant challenge for many organic semiconductors.[1] The intramolecular hydrogen bonds within the this compound molecule contribute to its robust nature.[3] Furthermore, the solubility of this compound, traditionally a challenge for processing, can be improved by attaching functional groups, enabling solution-based fabrication techniques.[1][3]

Performance of this compound-Based Organic Field-Effect Transistors (OFETs)

The performance of OFETs is primarily evaluated by the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the performance of various this compound derivatives in OFETs as reported in the literature.

This compound DerivativeDevice ArchitectureDielectricHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioReference
Natural this compoundTop-Contact, Bottom-GateShellac1 x 10⁻²1 x 10⁻²> 10⁴[7]
PIDG-T-C20Bottom-Gate, Bottom-Contact (BGBC)SiO₂0.016-~10⁵[8][9]
PIDG-BT-C20Bottom-Gate, Bottom-Contact (BGBC)SiO₂0.028-> 10⁵[8][9]
Epindolidione--~2--[10]
Isothis compound-based Polymer--up to 0.5--[10]

Table 1: Performance of various this compound-based OFETs.

Experimental Protocols

This section provides detailed protocols for the synthesis of an this compound-based polymer semiconductor and the fabrication of an OFET device.

Protocol 1: Synthesis of this compound-Based Donor-Acceptor Polymer (PIDG-BT-C20)

This protocol is adapted from the synthesis of PIDG-BT-C20, a p-type polymer semiconductor.[9]

Materials:

  • 3-hydroxybenzaldehyde

  • Reagents for alkoxylation, bromination, and nitration

  • Reagents for Baeyer–Drewsen this compound synthesis

  • 5,5′-bis(trimethylstannyl)-2,2′-bithiophene

  • Anhydrous toluene

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • P(o-tol)₃ (tri(o-tolyl)phosphine)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Monomer Synthesis (IDG-C20-Br):

    • Perform alkoxylation of 3-hydroxybenzaldehyde.[9]

    • Carry out bromination of the resulting product.[9]

    • Proceed with nitration to yield the precursor for the this compound synthesis.[9]

    • Utilize the Baeyer–Drewsen this compound synthesis method with the nitrated precursor to obtain the this compound monomer, IDG-C20-Br.[9]

  • Stille Coupling Polymerization:

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the this compound monomer IDG-C20-Br and 5,5′-bis(trimethylstannyl)-2,2′-bithiophene in anhydrous toluene in a reaction flask.

    • Add the catalyst Pd₂(dba)₃ and the ligand P(o-tol)₃ to the reaction mixture.

    • Seal the flask and heat the mixture at an elevated temperature (e.g., 110 °C) for a specified time (e.g., 48 hours) to allow for polymerization.

    • After the reaction is complete, cool the mixture to room temperature.

  • Purification of the Polymer (PIDG-BT-C20):

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter the precipitate and wash it with methanol to remove any unreacted monomers and catalyst residues.

    • Purify the polymer further using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove oligomers and other impurities.[9]

    • Collect the polymer fraction from the final solvent (e.g., chloroform) and dry it under vacuum.

Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) Organic Field-Effect Transistor (OFET)

This protocol describes a general method for fabricating a BGBC OFET using a solution-processable this compound-based semiconductor.

Materials:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and gate dielectric)

  • Photoresist and developer

  • Gold (Au) and a suitable adhesion layer (e.g., Chromium or Titanium)

  • This compound-based semiconductor solution (e.g., PIDG-BT-C20 dissolved in chloroform)

  • Organic solvent for cleaning (e.g., acetone, isopropanol)

  • Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )

  • (Octadecyl)trichlorosilane (OTS) solution for surface treatment

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Clean the substrates sequentially in an ultrasonic bath with acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with Piranha solution for 15 minutes to create a hydrophilic surface (optional but recommended for better OTS treatment). Rinse thoroughly with deionized water and dry with nitrogen.

  • Source and Drain Electrode Patterning:

    • Use standard photolithography to define the source and drain electrode patterns on the SiO₂ surface.

    • Deposit the adhesion layer (e.g., 5 nm of Cr) followed by the gold layer (e.g., 50 nm of Au) using thermal evaporation or sputtering.

    • Lift off the photoresist using a suitable solvent (e.g., acetone) to leave the patterned source and drain electrodes.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to create a hydrophobic surface, which improves the molecular ordering of the organic semiconductor.

    • Immerse the substrates in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for a specified time.

    • Rinse the substrates with the solvent to remove excess OTS and then anneal them at a moderate temperature (e.g., 120 °C).

  • Organic Semiconductor Deposition:

    • Prepare a solution of the this compound-based semiconductor in a suitable organic solvent (e.g., 5 mg/mL of PIDG-BT-C20 in chloroform).

    • Deposit the semiconductor film onto the substrate using a solution-based technique such as spin-coating, drop-casting, or solution shearing.[11]

    • For spin-coating, dispense the solution onto the substrate and spin at a specific speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds).

  • Annealing:

    • Anneal the semiconductor film at an optimized temperature (e.g., 150 °C) for a specific duration (e.g., 30 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the film morphology and charge transport properties.[8]

  • Characterization:

    • Characterize the electrical properties of the fabricated OFET using a semiconductor parameter analyzer in a probe station.

    • Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

The following diagrams illustrate the key processes and concepts involved in the application of this compound in organic electronics.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Purification Purification HBA 3-Hydroxybenzaldehyde Alkox Alkoxylation HBA->Alkox Brom Bromination Alkox->Brom Nitr Nitration Brom->Nitr BD_this compound Baeyer–Drewsen This compound Synthesis Nitr->BD_this compound Monomer This compound Monomer (IDG-C20-Br) BD_this compound->Monomer Stille Stille Coupling Polymerization Monomer->Stille Polymer Crude Polymer Stille->Polymer Comonomer 5,5'-bis(trimethylstannyl) -2,2'-bithiophene Comonomer->Stille Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Stille Precipitate Precipitation (Methanol) Polymer->Precipitate Soxhlet Soxhlet Extraction Precipitate->Soxhlet FinalPolymer Purified Polymer (PIDG-BT-C20) Soxhlet->FinalPolymer

Caption: Workflow for the synthesis of the this compound-based polymer PIDG-BT-C20.

OFET_Fabrication_Workflow Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Acetone, Isopropanol) Start->Cleaning Photolithography Photolithography Cleaning->Photolithography Deposition Metal Deposition (Cr/Au) Photolithography->Deposition Liftoff Lift-off Deposition->Liftoff Electrodes Patterned S/D Electrodes Liftoff->Electrodes OTS_Treatment OTS Surface Treatment Electrodes->OTS_Treatment Semiconductor_Deposition This compound Semiconductor Deposition (Spin-coating) OTS_Treatment->Semiconductor_Deposition Annealing Annealing Semiconductor_Deposition->Annealing Device Final OFET Device Annealing->Device

Caption: Workflow for the fabrication of a bottom-gate, bottom-contact OFET.

Charge_Transport_Mechanism Gate Gate Electrode (Si) Dielectric Dielectric (SiO₂) Gate->Dielectric Semiconductor This compound Semiconductor Dielectric->Semiconductor Channel Conducting Channel Source Source (Au) Source->Semiconductor Source->Channel Drain Drain (Au) Drain->Semiconductor Channel->Drain

Caption: Charge transport mechanism in a p-type this compound-based OFET.

References

Application Notes and Protocols for Dyeing Textiles with Natural Indigo for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for dyeing textiles with natural indigo, tailored for a research environment. The methodologies outlined below are designed to ensure reproducibility and accurate quantitative analysis of the dyeing process and its outcomes.

Introduction

Natural this compound, derived from plants of the Indigofera genus, is a vat dye that requires a specific chemical environment for application. The insoluble this compound pigment must be reduced to its soluble leuco-form in an alkaline solution.[1][2][3][4] Fabric is immersed in this dyebath, and upon removal, oxidation in the air converts the leuco-indigo back to its insoluble blue form, physically trapped within the fibers.[4][5] This process can be repeated to achieve deeper shades.[1][2] For research purposes, precise control over the vat chemistry, dyeing parameters, and subsequent analysis is crucial for obtaining reliable and comparable data.

Experimental Protocols

Materials and Reagents
  • Natural this compound Powder (Indigofera tinctoria)

  • Textile Substrates (e.g., cotton, wool, silk), scoured

  • Reducing Agents:

    • Fructose

    • Henna Powder

    • Ferrous Sulfate (FeSO₄)

  • Alkaline Agents:

    • Calcium Hydroxide (Ca(OH)₂, Slaked Lime)[1]

    • Sodium Carbonate (Na₂CO₃, Soda Ash)

  • Deionized Water

  • pH meter or pH test strips

  • Inert dyeing vessel (e.g., stainless steel or glass)

  • Stirring rods

  • Beakers and graduated cylinders

  • Analytical balance

Textile Preparation (Scouring)

Objective: To remove any impurities, waxes, and sizing agents from the textile fibers to ensure even dye uptake.

Protocol:

  • Prepare a scouring solution containing 0.5% (w/v) sodium carbonate and 0.1% (v/v) non-ionic detergent in deionized water.

  • Introduce the textile sample into the scouring bath at a liquor ratio of 1:40 (e.g., 1 gram of fabric to 40 mL of solution).

  • Heat the bath to 80-90°C and maintain for 1-2 hours with occasional stirring.

  • Rinse the textile thoroughly with hot tap water, followed by a final rinse with deionized water until the rinse water is neutral (pH 7).

  • Air dry the scoured textile. Before dyeing, the textile should be thoroughly wetted out in lukewarm water.[2][6]

This compound Vat Preparation

Three common methods for preparing a natural this compound vat in a research setting are detailed below. The selection of the method can be a variable in experimental design.

This method is popular due to its use of readily available and relatively gentle reagents.[5][7]

Protocol:

  • In a small container, create a stock solution by making a paste of 1 part natural this compound powder with a small amount of warm water.[6][7]

  • Gradually add more warm water (approx. 50°C) to the paste, stirring to create a smooth dispersion.[1]

  • In the main dyeing vessel, dissolve 3 parts fructose in warm deionized water.[1][7]

  • Add the this compound stock solution to the fructose solution and stir gently.

  • Slowly add 2 parts calcium hydroxide, stirring to avoid clumps.[1] The pH of the vat should be between 9 and 11.[7][8]

  • Heat the vat to approximately 50°C (120°F) and maintain for at least one hour, stirring periodically.[1]

  • The vat is ready when the liquid turns a clear yellow-green and a metallic, coppery "flower" (a film of oxidized this compound) forms on the surface.[1][6][7]

Henna acts as an effective reducing agent for this compound.

Protocol:

  • Prepare an this compound stock solution as described in 2.3.1.

  • In the main dyeing vessel, create a paste with henna powder and warm water.

  • Add the this compound stock solution to the henna paste and mix thoroughly.

  • Slowly add calcium hydroxide or soda ash until the pH reaches 9-11.

  • Allow the vat to rest and reduce, which may take several hours to a full day. The visual cues of a ready vat are the same as for the fructose vat.

This is a historically significant method and provides a different chemical environment for reduction.

Protocol:

  • Prepare an this compound stock solution as described in 2.3.1.

  • In the main dyeing vessel, dissolve ferrous sulfate in warm water.

  • Add the this compound stock solution to the ferrous sulfate solution.

  • Slowly add calcium hydroxide while stirring. A precipitate will form.

  • Allow the sediment to settle. The supernatant liquid should be a clear yellow-green, indicating the vat is ready for dyeing.

Dyeing Procedure

Protocol:

  • Ensure the textile substrate is thoroughly wetted with deionized water and gently squeeze out excess water.[2]

  • Carefully push aside the "flower" on the surface of the this compound vat.[1]

  • Submerge the wetted textile into the vat, ensuring it is fully immersed and avoiding trapping air bubbles.[1][2]

  • Keep the textile in the vat for a predetermined time (e.g., 1-10 minutes for initial studies).[1] Agitate gently and intermittently.

  • Slowly remove the textile from the vat, squeezing out excess liquid just below the surface to minimize introducing oxygen into the vat.[1][2]

  • The fabric will appear green and will turn blue as it is exposed to air. Allow the textile to oxidize fully (typically 10-20 minutes).[1]

  • For deeper shades, repeat steps 3-6. Record the number of dips as a key experimental parameter.

  • After the final dip and oxidation, rinse the dyed textile in cool water.[1] A final rinse with a weak acetic acid solution (e.g., 1% v/v) can help to neutralize any remaining alkali.[5]

  • Wash the textile with a neutral, non-ionic detergent in warm water until the water runs clear.[8]

  • Air dry the dyed textile away from direct sunlight.

Quantitative Analysis

Color Measurement

Objective: To quantitatively assess the color of the dyed textiles.

Methodology:

  • Use a calibrated spectrophotometer with a D65 illuminant and a 10° standard observer to measure the CIELAB color coordinates (L, a, b*).

  • Take at least three measurements at different locations on each sample and calculate the average.

  • The color strength (K/S value) can be calculated from the reflectance values using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.

Colorfastness Testing

Objective: To evaluate the durability of the this compound dyeing to various environmental factors.

Methodology: Follow a standardized procedure such as ISO 105-C06 or AATCC 61.[9]

  • Prepare a composite specimen by stitching the dyed sample between two undyed standard multifiber fabrics.

  • Wash the specimen in a specified detergent solution at a controlled temperature and time (e.g., 40°C for 30 minutes) with stainless steel balls to provide mechanical action.

  • Rinse and dry the specimen.

  • Evaluate the change in color of the dyed sample and the degree of staining on the adjacent multifiber fabrics using the standard grey scales.

Methodology: Adhere to a standard protocol like ISO 105-B02.[10][11]

  • Mount the dyed fabric samples in a lightfastness tester equipped with a Xenon arc lamp.

  • Expose the samples to a specified intensity of light for a predetermined duration, alongside a set of blue wool standards.

  • Partially cover the samples during exposure to create a faded and unfaded area.

  • Assess the degree of fading by comparing the change in color between the exposed and unexposed portions of the sample against the fading of the blue wool standards.

Methodology: Use a standard method such as ISO 105-X12.[10][11]

  • Mount the dyed fabric onto the base of a crockmeter.

  • Rub the sample with a standard white cotton test cloth under a specified pressure for a set number of cycles.

  • Perform the test under both dry and wet conditions.

  • Evaluate the degree of color transferred to the white cloth using the grey scale for staining.

Data Presentation

The following tables provide a template for organizing quantitative data from this compound dyeing experiments.

Table 1: Vat Preparation Parameters

Vat TypeThis compound (g/L)Reducing AgentReducer Conc. (g/L)BaseBase Conc. (g/L)Initial pHTemperature (°C)
Fructose10Fructose30Ca(OH)₂2010.550
Henna10Henna30Ca(OH)₂2010.250
Iron10FeSO₄20Ca(OH)₂3010.825

Table 2: Dyeing Parameters and Color Strength

Sample IDVat TypeNumber of DipsImmersion Time (min)Lab*K/S Value
CT-F-1Fructose15
CT-F-5Fructose55
WL-H-1Henna15
WL-H-5Henna55
SK-I-1Iron15
SK-I-5Iron55

Table 3: Colorfastness Ratings

Sample IDWashing (Color Change)Washing (Staining)Light (Blue Wool Scale)Rubbing (Dry)Rubbing (Wet)
CT-F-5
WL-H-5
SK-I-5

Note: Fastness ratings are typically on a scale of 1-5, where 5 is excellent.

Visualizations

The following diagrams illustrate key workflows and relationships in the natural this compound dyeing process.

experimental_workflow cluster_prep Preparation cluster_vat Vat Management cluster_dyeing Dyeing Cycle cluster_post Post-Treatment & Analysis scouring Textile Scouring wetting Pre-wetting scouring->wetting immersion Immersion in Vat wetting->immersion vat_prep This compound Vat Preparation (Reduction & Alkalinization) vat_ready Ready Vat (Yellow-Green, pH 9-11) vat_prep->vat_ready vat_ready->immersion oxidation Oxidation in Air immersion->oxidation Dye uptake oxidation->immersion Repeat for deeper shade rinsing Rinsing & Neutralization oxidation->rinsing washing Washing & Drying rinsing->washing analysis Quantitative Analysis (Color, Fastness) washing->analysis

Caption: Experimental workflow for natural this compound dyeing.

vat_preparation_methods cluster_components Core Components cluster_reducers Reducer Options cluster_bases Base Options start Natural this compound Powder reducer Reducing Agent start->reducer base Alkaline Base start->base fructose Fructose reducer->fructose henna Henna reducer->henna iron Ferrous Sulfate reducer->iron lime Calcium Hydroxide base->lime soda Sodium Carbonate base->soda end_product Reduced this compound Vat (Leuco-indigo) fructose->end_product henna->end_product iron->end_product lime->end_product soda->end_product

Caption: Logical relationships in vat preparation.

indigo_reduction_pathway cluster_conditions Vat Conditions insoluble_this compound Insoluble this compound (Blue) soluble_this compound Soluble Leuco-Indigo (Yellow-Green) insoluble_this compound->soluble_this compound Reduction oxidized_this compound Insoluble this compound (Trapped in Fiber) soluble_this compound->oxidized_this compound Oxidation reducer Reducing Agent (e.g., Fructose) reducer->soluble_this compound alkali Alkaline pH (e.g., Ca(OH)₂) alkali->soluble_this compound oxygen Oxygen (Air) oxygen->oxidized_this compound

Caption: Chemical pathway of this compound reduction and oxidation.

References

Application Notes and Protocols: Indigo-Based Visual Biosensors for Heavy Metal Pollutant Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing environmental burden of heavy metal pollution necessitates the development of simple, cost-effective, and field-deployable detection methods. Whole-cell biosensors, which utilize genetically engineered microorganisms to report the presence of specific substances, offer a promising solution. This document details the application and protocols for a novel visual biosensor that uses the biosynthesis of the pigment indigo to provide a clear, colorimetric signal in the presence of specific heavy metal pollutants. This system is based on engineered E. coli that produces this compound when exposed to mercury (Hg(II)), lead (Pb(II)), arsenic (As(III)), and cadmium (Cd(II)).[1][2][3][4] The production of the vibrant blue this compound dye allows for straightforward visual detection, minimizing the need for sophisticated analytical equipment.[1][2]

Principle

The core of this biosensor technology lies in the coupling of a heavy metal-responsive regulatory system with the enzymatic production of this compound.[1] Genetically engineered E. coli houses a plasmid containing a gene for an this compound-forming enzyme (in this case, a fusion protein TrxA-bFMO) under the control of a promoter that is specifically activated by the target heavy metal.[1][2][3][4] In the absence of the target metal, the corresponding transcriptional regulator (e.g., MerR for mercury, ArsR for arsenic) represses the expression of the this compound-producing enzyme.[1] Upon binding of the heavy metal ion, the regulator undergoes a conformational change, leading to the activation of the promoter and subsequent transcription and translation of the enzyme. The enzyme then converts intracellular tryptophan into this compound, resulting in a visible blue color.[1]

Quantitative Data Summary

The performance of the this compound-based biosensors for various heavy metals is summarized below. The data highlights the sensitivity and detection range of this visual detection method.

PollutantLimit of Detection (LOD)Quantitative Detection Range
Mercury (Hg(II))14.1 nM14.1 - 225 nM
Lead (Pb(II))1.5 nM1.5 - 24.4 nM
Arsenic (As(III))4.5 nM4.5 - 73.2 nM
Cadmium (Cd(II))25 µM25 - 200 µM

Table 1: Performance characteristics of this compound-based whole-cell biosensors for heavy metal detection.[1][2][3][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular mechanism of detection and the general experimental workflow for using the this compound-based biosensors.

signaling_pathway cluster_off No Heavy Metal cluster_on Heavy Metal Present regulator_off Repressor (e.g., MerR, ArsR) promoter_off Promoter regulator_off->promoter_off Binds & Represses regulator_on Activator-Metal Complex gene_off This compound-forming Enzyme Gene no_this compound No this compound Production gene_off->no_this compound No Expression metal Heavy Metal (e.g., Hg(II), As(III)) metal->regulator_off Binds promoter_on Promoter regulator_on->promoter_on Binds & Activates gene_on This compound-forming Enzyme Gene promoter_on->gene_on Transcription & Translation enzyme This compound-forming Enzyme gene_on->enzyme tryptophan L-Tryptophan This compound This compound (Blue Pigment) tryptophan->this compound Conversion Enzyme

Caption: Molecular mechanism of the this compound-based heavy metal biosensor.

experimental_workflow start Start: Prepare Biosensor Culture inoculate Inoculate E. coli Biosensor Strain into Growth Medium start->inoculate grow Incubate and Grow Cells inoculate->grow induce Add Water Sample (Potentially Containing Heavy Metals) grow->induce incubate_induce Incubate for a Defined Period (e.g., 6 hours) induce->incubate_induce observe Visual Observation for Blue Color Development incubate_induce->observe quantify Optional: Quantify this compound Production (Spectrophotometry at 600 nm) observe->quantify Quantitative Analysis end End: Result Interpretation observe->end Qualitative Analysis quantify->end

Caption: General experimental workflow for heavy metal detection.

Experimental Protocols

1. Preparation of Biosensor Cell Culture

  • Materials:

    • E. coli strain harboring the appropriate biosensor plasmid (e.g., pHg-TrxA-bFMO for Hg(II) detection).

    • Luria-Bertani (LB) broth.

    • Appropriate antibiotic for plasmid selection (e.g., ampicillin).

    • Incubator shaker.

  • Protocol:

    • Inoculate a single colony of the biosensor E. coli strain into 5 mL of LB broth containing the selective antibiotic.

    • Incubate the culture overnight at 37°C with shaking at 200 rpm.

    • The following day, dilute the overnight culture into a fresh volume of LB broth to an optical density at 600 nm (OD600) of approximately 0.1.

    • Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6). The cells are now ready for induction.

2. Heavy Metal Detection Assay

  • Materials:

    • Prepared biosensor cell culture.

    • Water samples to be tested.

    • Heavy metal standard solutions for positive controls and calibration curves.

    • 96-well microplates or culture tubes.

    • Microplate reader or spectrophotometer (for quantitative analysis).

  • Protocol:

    • Aliquot the biosensor cell culture into the wells of a microplate or culture tubes.

    • Add the water sample to be tested to the cell culture. It is recommended to test a range of dilutions. Include a positive control (culture with a known concentration of the target heavy metal) and a negative control (culture with no added heavy metal).

    • Incubate the samples for a specified period, for instance, 6 hours, under the same growth conditions (e.g., 37°C with shaking).[1]

    • Qualitative Analysis: After incubation, visually inspect the samples. The development of a blue color indicates the presence of the target heavy metal.

    • Quantitative Analysis:

      • Measure the OD600 of the cultures to assess cell density and potential cytotoxicity of the sample.

      • To quantify this compound production, centrifuge the cultures to pellet the cells. The this compound pigment is associated with the cells.

      • Resuspend the cell pellet in a suitable solvent (e.g., DMSO) to extract the this compound.

      • Measure the absorbance of the extracted this compound solution at approximately 600 nm.

      • The concentration of the heavy metal in the sample can be determined by comparing the absorbance to a standard curve generated with known concentrations of the metal.

Applications and Advantages

  • Environmental Monitoring: These biosensors are well-suited for on-site monitoring of water sources for heavy metal contamination.[1][2][5]

  • Low Cost and Simplicity: The visual nature of the output signal eliminates the need for expensive and complex analytical equipment, making it accessible for a wider range of applications.[1][2]

  • High Sensitivity and Selectivity: The engineered genetic circuits provide good sensitivity and selectivity for the target heavy metals.[1][6]

  • Zero Background Noise: The production of this compound is tightly regulated, resulting in no color formation in the absence of the inducer, thus providing a clear and unambiguous signal.[1][2]

Limitations and Considerations

  • The response time of whole-cell biosensors is inherently limited by the time required for transcription, translation, and enzymatic reaction, typically in the range of hours.

  • The metabolic state of the cells and the composition of the sample matrix can influence the performance of the biosensor.

  • For field applications, containment of the genetically modified organisms is a critical consideration.

Conclusion

The use of this compound biosynthesis as a reporter system in whole-cell biosensors represents a significant advancement in the visual detection of environmental pollutants like heavy metals.[1][2] The simplicity, low cost, and high sensitivity of this method make it a powerful tool for researchers and environmental monitoring agencies. The detailed protocols provided herein should enable the successful application of this technology for the detection and quantification of heavy metal contamination.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Uneven Indigo Dyeing on Textiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during indigo dyeing experiments on textiles. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

Issue 1: Splotchy or Uneven Dye Coverage

Q1: What are the primary causes of splotchy or uneven this compound dyeing?

A: Uneven this compound dyeing can stem from several factors throughout the dyeing process. Improper preparation of the textile is a frequent cause, where residual oils, waxes, or sizing agents act as a resist, preventing uniform dye penetration.[1][2] It is crucial to thoroughly scour and rinse the material before dyeing.[2][3] The fabric floating in the dyebath can also lead to patchy color, as can dry fibers which absorb dye unevenly.[1][2] Furthermore, issues within the dye vat itself, such as sediment at the bottom interfering with dye uptake or an under-reduced vat, can cause uneven results.[4][5]

Q2: How can I prevent my textile from floating in the this compound vat?

A: To prevent textiles from floating and ensure even dye coverage, you can use non-reactive weights like glass marbles or stainless steel clips to keep the material fully submerged.[1] Gently agitating the fabric within the vat also promotes uniform exposure to the dye.[6] For larger pieces, folding them into manageable bundles can help maintain submersion.[4]

Q3: Can the way I introduce the fabric into the vat affect the evenness of the dye?

A: Yes. Always thoroughly wet your fabric with clean water before introducing it to the this compound vat.[1] Dry fibers absorb the dye unevenly, leading to splotches.[1] Additionally, avoid letting the fabric touch the sediment at the bottom of the vat, as this can block dye absorption and cause staining.[5]

Issue 2: Color Inconsistency and Fading

Q4: My this compound-dyed fabric appears greenish or a different shade of blue. What went wrong?

A: If the oxidized fabric has a greenish tint, it's likely that it came into contact with the iron sediment at the bottom of the vat.[7] If the fabric appears grey or purple after oxidation, the pH of your vat is likely too low for the this compound to properly reduce and adhere to the fiber.[1] A properly reduced this compound vat should be a yellow-green or golden-brown color, not blue.[8][9]

Q5: The this compound color is washing out or crocking (rubbing off) excessively. How can I improve colorfastness?

A: Excessive crocking or color loss can be due to an under-reduced vat, where the this compound has not properly bonded to the fibers.[4][8] This can also occur if the vat is too concentrated or if the fabric is left in the vat for too long in a single dip.[1] To improve colorfastness, ensure the vat is properly reduced, use multiple short dips with oxidation periods in between, and allow for adequate oxidation time (at least 15 minutes) after each dip.[1] A post-dye rinse with a weak acid like vinegar can also help to neutralize residual alkali and improve colorfastness.[5][8]

Q6: Why is the color of my this compound vat blue instead of the expected yellow-green?

A: A blue this compound vat indicates that it is oxidized and not in a reduced state, which is necessary for dyeing.[1] This can happen if the pH is incorrect or if the reducing agent has been depleted.[1][8] To fix this, you may need to add more reducing agent and/or adjust the pH.[1]

Data Presentation: this compound Vat Parameters

For successful and reproducible this compound dyeing, maintaining the correct vat parameters is critical. The following table summarizes key quantitative data for a standard this compound reduction vat.

ParameterRecommended RangeNotes
pH 10 - 11.5 for cellulose fibersA lower pH can result in poor this compound reduction and adhesion.[1][8] Use a pH meter for accurate measurement.
Temperature 50-60°C (122-140°F)Temperature affects the stability of the dye bath and color saturation.[10] Different vat types (e.g., fructose, iron) may have varying temperature requirements.[10]
Dipping Time 15 minutes per dip (maximum)Multiple shorter dips are preferable to a single long dip for building deep, even color.[1]
Oxidation Time Minimum 15 minutes between dipsComplete oxidation is crucial for the this compound to fix to the fibers and for the blue color to develop.[1]

Experimental Protocols

Protocol 1: Scouring of Cellulose Fibers (e.g., Cotton, Linen)
  • Objective: To remove natural waxes, oils, and any sizing materials from the textile to ensure even dye uptake.

  • Materials: Soda ash (sodium carbonate), pH-neutral soap, textile, large stainless steel pot.

  • Procedure:

    • Weigh the dry textile.

    • For every 100g of fabric, add 1-2 teaspoons of soda ash and a small amount of pH-neutral soap to a large pot of water.

    • Submerge the textile in the pot, ensuring it is fully saturated.

    • Bring the water to a simmer and maintain for at least 1-2 hours.[11]

    • Allow the water to cool, then remove the textile.

    • Rinse thoroughly with clean water until the water runs clear to remove all residual alkali and soap.[1]

Protocol 2: Preparing a 1-2-3 Fructose this compound Vat
  • Objective: To create a stable and reduced this compound vat using a common recipe.

  • Materials: this compound pigment, calcium hydroxide, fructose powder, warm water, container for the vat.

  • Procedure:

    • The ratio of ingredients is 1 part this compound, 2 parts calcium hydroxide, and 3 parts fructose by weight.

    • In a small container, create a paste with the this compound powder and a small amount of warm water.

    • In the main vat container, dissolve the calcium hydroxide in warm water.

    • Add the fructose to the calcium hydroxide solution and stir until dissolved.

    • Add the this compound paste to the main vat.

    • Stir the vat gently but thoroughly, avoiding the introduction of excess oxygen.

    • The vat should be ready to use within 24 hours, once the liquid is a clear yellow-green color and a "flower" of coppery scum has formed on the surface.[12]

Mandatory Visualizations

Indigo_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_finishing Finishing Scouring Scour Textile Wetting Wet Textile Scouring->Wetting Dip Dip in this compound Vat Wetting->Dip Oxidize Oxidize in Air Dip->Oxidize 15 min Oxidize->Dip Repeat for deeper shade Rinse Rinse Oxidize->Rinse Dry Dry Rinse->Dry

Caption: Experimental workflow for this compound dyeing.

Indigo_Chemistry cluster_vat In the Vat (Reduced State) cluster_air In the Air (Oxidized State) Leucothis compound Leuco-indigo (Soluble, Yellow-Green) This compound This compound (Insoluble, Blue) Leucothis compound->this compound Oxidation (Exposure to O2) This compound->Leucothis compound Reduction (+ Reducing Agent, High pH)

Caption: Chemical transformation of this compound during dyeing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions UnevenDye Uneven Dyeing Observed Prep Improper Fabric Preparation UnevenDye->Prep VatChem Incorrect Vat Chemistry UnevenDye->VatChem Procedure Procedural Error UnevenDye->Procedure Scour Scour textile properly Prep->Scour AdjustVat Check & Adjust pH, Reducer, Temperature VatChem->AdjustVat CorrectProc Ensure full submersion & proper timing Procedure->CorrectProc

References

optimizing indigo vat pH for consistent dyeing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing indigo vat pH for consistent and reproducible dyeing results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound vat?

The optimal pH for an this compound vat depends on the type of fiber being dyed and the reducing agent used. Maintaining the correct pH is crucial for the reduction of this compound to its soluble leuco form, which is necessary for dye uptake by the fiber.

Q2: How does pH affect different types of fibers?

Different fibers require different pH ranges to prevent damage and ensure optimal dye uptake.[1]

  • Cellulose fibers (e.g., cotton, linen): These fibers are tolerant of higher alkalinity and typically require a pH between 10.0 and 11.5 for effective dyeing.[1]

  • Protein fibers (e.g., wool, silk): These fibers are sensitive to high alkalinity, which can cause damage. A lower pH range of 9.0 to 9.5 is recommended for wool, while silk can be dyed at a pH of 10.0 to 11.0.[1]

Q3: What are the signs of an incorrect pH in my this compound vat?

Visual cues and poor dyeing results can indicate an incorrect pH.

  • pH too low: If the pH is too low, the this compound will not reduce properly. This can result in a vat that appears blue or murky, and the dyed fabric will have a grayish or purple hue instead of a vibrant blue.[2][3]

  • pH too high: An excessively high pH can also lead to poor dyeing results. For instance, in some chemical vats, a very high pH can cause the dye to have a lower affinity for the fiber, resulting in lighter shades. For protein fibers, a high pH can cause damage to the material.[3]

Q4: How do I accurately measure the pH of my this compound vat?

For accurate pH measurement, it is recommended to use pH test strips or a digital pH meter. When using test strips, dip the strip into the vat liquid just below the surface and compare the color change to the provided chart.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound dyeing experiments related to vat pH.

Problem Possible Cause Solution
Weak or Pale Blue Color The pH of the vat is too low, preventing proper reduction of the this compound.[2]Gradually add an alkaline agent such as calcium hydroxide (slaked lime) or soda ash, stirring gently after each addition.[1] Allow the vat to rest and re-test the pH before dyeing.
The vat is "exhausted" and has insufficient reduced this compound.Add more of your reducing agent (e.g., fructose, iron).[4] If the color does not improve, you may need to add more this compound pigment.[5]
Uneven Dyeing or Streaking The pH is unstable or incorrect, leading to inconsistent dye uptake.[6]Ensure the vat is well-stirred after any additions to create a homogenous solution. Verify the pH is within the optimal range for your fiber type before submerging the material.
Introduction of oxygen into the vat during dyeing.[1]Submerge and remove fabric slowly and gently to minimize agitation and oxygen introduction.[7][8]
Color Rubs Off (Crocking) Insufficient dipping and oxidation times.[1]Multiple short dips with thorough oxidation between each dip will build up the color in layers and improve fastness.[1]
The pH was too high during dyeing, leading to poor dye penetration.Lower the pH to the optimal range for your fiber. For subsequent dyeing, ensure the pH is correct from the start.
Vat is Blue or Murky Green The vat is not fully reduced due to a low pH.[2][3]Increase the pH by adding calcium hydroxide or soda ash.[2] The vat liquid should be a clear yellow-green or amber color when fully reduced.[4]
Insufficient reducing agent.Add more of your chosen reducing agent (fructose, iron, sodium hydrosulfite, etc.).[2]
Vat has a Sharp, Unpleasant Odor (Chemical Vats) This can be a characteristic of hydrosulfite or thiourea dioxide vats.[9]Ensure adequate ventilation. While the odor is typical, a sudden change could indicate a problem with the vat's balance. Check and adjust the pH as necessary.

Experimental Protocols & Data

Optimal pH Ranges for Different this compound Vats
Vat Type Reducing Agent Alkali Optimal pH Range Suitable Fibers
Fructose Vat (1-2-3 Vat) FructoseCalcium Hydroxide (Lime)10.0 - 11.5[1][5][10]Cotton, Linen, Silk[1]
Iron Vat (Copperas Vat) Ferrous SulfateCalcium Hydroxide (Lime)~11.0 - 12.0[4][11]Cotton, Linen[9][12]
Sodium Hydrosulfite Vat Sodium HydrosulfiteSoda Ash or Lye~10.0[2][13]Cotton, Silk, Wool
Protocol: Preparing a Fructose "1-2-3" this compound Vat

This protocol is based on the widely used recipe by Michel Garcia.[5] The ratio refers to 1 part this compound, 2 parts calcium hydroxide, and 3 parts fructose.[1][5]

Materials:

  • This compound Powder

  • Calcium Hydroxide (Slaked Lime)

  • Fructose Powder

  • Warm Water (around 50°C / 120°F)[7]

  • Vat container with a lid

Methodology:

  • Fill the vat container with the required volume of warm water.

  • In a separate container, make a paste with the this compound powder and a small amount of warm water. Add this paste to the vat.[1]

  • In another container, mix the calcium hydroxide with water to form a smooth paste before adding it to the vat.[1]

  • Add the fructose powder directly to the vat.

  • Stir the vat gently but thoroughly, scraping the bottom to ensure all ingredients are mixed. Create a vortex and then slowly reverse the direction to bring the "flower" (a coppery, bubbly film) to the center.[1]

  • Cover the vat and let it rest for at least one hour in a warm place.[7] The liquid should turn a clear yellow-green or amber color, indicating the this compound is reduced.[4]

  • Before dyeing, measure the pH and adjust if necessary. For cotton, aim for a pH of 11.0-11.5. For silk, aim for 10.0-11.0.[1] To raise the pH, add more calcium hydroxide. To lower the pH, add more fructose or a small amount of a weak acid like vinegar.[5][14]

Visualizations

Indigo_Vat_Preparation_Workflow cluster_preparation Ingredient Preparation cluster_vat_creation Vat Creation cluster_dyeing_process Dyeing Process A 1. Prepare this compound Paste D 4. Add Ingredients to Warm Water A->D B 2. Prepare Lime Paste B->D C 3. Measure Fructose C->D E 5. Stir Gently D->E F 6. Rest and Reduce E->F G 7. Check pH and Appearance F->G H 8. Adjust pH if Necessary G->H I 9. Submerge Fiber H->I

Caption: Workflow for preparing a fructose this compound vat.

Indigo_Vat_pH_Troubleshooting Start Problem Encountered Problem_WeakColor Weak or Pale Color Start->Problem_WeakColor Problem_UnevenDyeing Uneven Dyeing Start->Problem_UnevenDyeing Problem_VatBlue Vat is Blue/Murky Start->Problem_VatBlue Solution_LowPH pH is too low. Add alkali (e.g., lime). Problem_WeakColor->Solution_LowPH Check pH Solution_Exhausted Vat is exhausted. Add reducing agent or this compound. Problem_WeakColor->Solution_Exhausted If pH is correct Solution_Stir Stir vat thoroughly. Check pH. Problem_UnevenDyeing->Solution_Stir Check for consistency Solution_Oxygen Minimize oxygen introduction. Problem_UnevenDyeing->Solution_Oxygen Review technique Problem_VatBlue->Solution_LowPH Primary cause

Caption: Troubleshooting logic for common this compound vat pH issues.

References

Technical Support Center: Indigo Dye Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification of indigo dye. The information is tailored for researchers, scientists, and professionals in drug development who may be working with this compound-derived compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound dye extraction and purification.

Problem 1: Low this compound Yield

Q: Why is the yield of this compound from my plant material lower than expected?

A: Low this compound yield can be attributed to several factors throughout the cultivation, harvesting, and extraction process.

  • Cause 1: Suboptimal Harvesting Conditions. The concentration of this compound precursors in the plant is influenced by the plant's maturity, the time of day, and the season of harvest.

    • Solution: Research indicates that harvesting Indigofera plants at the brown pod stage (18-20 weeks) and in the early morning (6:00 a.m.) can result in a higher dye yield.[1][2] For Persicaria tinctoria, harvesting the top 4 inches of the plant every two weeks is recommended to utilize the higher this compound concentration in young leaves.[3]

  • Cause 2: Inadequate Sunlight Exposure for Plants. The biosynthesis of indican, the precursor to this compound, is affected by the amount of sunlight the plants receive.

    • Solution: Studies have shown that full sunlight exposure (100%) significantly increases the dye yield compared to partial sunlight (60%).[1]

  • Cause 3: Improper Fermentation Parameters. The conversion of indican to indoxyl during fermentation is a critical step that is sensitive to time, temperature, and pH.

    • Solution: Over-fermentation can lead to a decreased this compound yield and a pungent smell.[4][5] Optimal conditions reported include a fermentation duration of 12 hours at 40°C, which yielded the highest amount of pure this compound in one study.[6] The pH of the fermentation broth should also be monitored, with an optimal range of 6.0-7.5 being suggested.[6]

  • Cause 4: Inefficient Extraction Method. The choice of extraction method and the handling of the plant material can impact the final yield.

    • Solution: For water extraction, ensure the plant material is fully submerged to limit exposure to oxygen during fermentation.[7] Overly compressing the plant material can lead to poor extraction.[4] The ratio of water to plant material is also important; a suggested ratio is 0.75 gallons of water per pound of plant material.[4] For dried Indigofera leaves, soaking in warm water (50°C / 125°F) for 15-30 minutes is recommended.[8]

Problem 2: Inconsistent Color and Purity

Q: Why does the color of my extracted this compound vary between batches, and how can I improve its purity?

A: Natural this compound dye is a mixture of several compounds, which leads to color variations.[9] The primary component is indigotin (the blue dye), but it also contains impurities like indirubin (red isomer), tannins, and flavonoids.[10][11]

  • Cause 1: Presence of Natural Impurities. The inherent composition of the plant material leads to the co-extraction of other colored compounds and non-dye materials.

    • Solution: To improve purity, an optional washing step can be introduced before drying the this compound paste. Washing the paste one to three times with a 5% vinegar solution can help remove contaminants.[4] For synthetic this compound, purification methods include treating the dye with an organic solvent at an elevated temperature, or a process involving sulfuric acid and hydrogen peroxide.[12][13]

  • Cause 2: Incomplete Oxidation. The conversion of colorless indoxyl to the blue indigotin requires sufficient aeration.

    • Solution: Ensure thorough aeration of the alkaline solution until the foam on the surface turns from blue back to white, indicating the completion of the oxidation process.[14] This can be achieved by pouring the liquid between two containers or using a whisk.[8]

  • Cause 3: Degradation of this compound. Excessive heat during processing can damage the this compound molecule.

    • Solution: When using a heat-based extraction method, it is recommended not to heat the leaves above 75-80°C.[15] Rapid cooling of the extraction bath is also important, as slow cooling in large volumes can damage the this compound.[15]

Problem 3: Difficulty in Dissolving and Using the Dye

Q: My extracted this compound powder is not dissolving properly for dyeing. What is the issue?

A: this compound is naturally insoluble in water. To be used as a dye, it must be chemically reduced to its soluble leuco form in an alkaline solution (a process known as "vatting").[16][17]

  • Cause 1: this compound is Not Reduced. The insoluble this compound pigment will not adhere to fibers without being reduced.

    • Solution: The this compound powder must be dissolved in a vat containing a reducing agent and an alkali. Common traditional reducing agents include fructose, henna, or iron (ferrous sulfate).[17][18] The pH of the vat is crucial and should be maintained between 10 and 11.5 for cellulose fibers, typically using calcium hydroxide (slaked lime) or soda ash.[18][19]

  • Cause 2: Imbalanced Dye Vat. An improperly balanced vat (either under-reduced or over-reduced) will result in poor dyeing.

    • Solution: An under-reduced vat will appear dark blue; more reducing agent should be added until the liquid turns a clear yellowish-green or amber color.[18] An over-reduced vat can be rebalanced by introducing oxygen through vigorous stirring.[18]

Frequently Asked Questions (FAQs)

Extraction

  • Q1: What are the main methods for extracting this compound dye from plants? A: The two primary methods are water extraction (fermentation) and composting.[7] Water extraction is a liquid-state process that is quicker and yields a powdered pigment with high indigotin purity.[7] The composting process is a more traditional, slower method.[20]

  • Q2: How can I tell when the fermentation stage of water extraction is complete? A: The liquid will take on a turquoise or aqua hue and have a distinct, somewhat fruity and slightly rank smell.[4] This typically takes 2-3 days in warm weather.[4] Allowing fermentation to proceed too long will result in excessive bubbles, a more pungent smell, and a decreased yield.[4]

  • Q3: Can I use dried this compound leaves for extraction? A: Yes, leaves from Indigofera tinctoria and other Indigofera species can be dried and used for pigment extraction.[8] However, Persicaria tinctoria (Japanese this compound) leaves turn blue when dried and are not suitable for this method.[8]

Purification

  • Q4: What are the common impurities found in natural this compound? A: Natural this compound typically contains indirubin (an isomer of this compound that imparts a reddish hue), tannins, and flavonoids.[10][11] The indigotin content in natural this compound can range from 20% to 70%.[16]

  • Q5: Are there analytical methods to determine the purity of my this compound extract? A: Yes, several analytical techniques can be used. UV-visible spectrophotometry is a common method to determine this compound concentration.[21][22] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify indigotin, indirubin, and other components in the extract.[10][23]

General

  • Q6: What is the chemical difference between natural and synthetic this compound? A: The chemical formula for the primary coloring molecule, indigotin, is the same for both natural and synthetic this compound.[24] The main difference is that synthetic this compound is almost pure indigotin, while natural this compound contains a variety of other organic compounds (impurities), which can result in more complex and varied shades.[11][24]

  • Q7: What are the environmental concerns associated with this compound processing? A: Traditional this compound dyeing often uses strong, toxic reducing agents like sodium hydrosulfite, which are harmful to the environment if not properly neutralized.[17] The process can also generate significant amounts of dye-laden wastewater, which can be a pollutant if released untreated.[25][26]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction.

Table 1: Factors Affecting this compound Yield

ParameterConditionEffect on YieldReference
Plant Species Indigofera suffruticosa vs. Indigofera tinctoriaI. suffruticosa produced a significantly higher yield.[2]
Harvesting Time Early Morning (6:00 a.m.)Yielded the most dye.[1][2]
Plant Maturity Brown Pod Stage (18-20 weeks)Optimal for dye yield.[1][2]
Sunlight Exposure 100% (Full Sunlight)Significantly increased dye yield compared to 60%.[1]
Fermentation Time 12 hoursProduced the highest pure this compound yield (2.84 mg/g).[6]
Fermentation Temp. 40°CResulted in the highest this compound yield.[6]

Table 2: Composition of Natural this compound

ComponentConcentrationSource/PlantReference
Indigotin 3.2%Awa Natural this compound[10]
Indirubin 0.0018%Awa Natural this compound[10]
Indigotin 2-3%Persicaria tinctoria (preliminary results)[20]
Indigotin 20-70%General Natural this compound[16]
Indigotin 20-40%Woad (Isatis tinctoria)[27]
Indigotin up to 12%Persicaria tinctoria[27]
Indigotin 50-77%Indigofera species[27]

Experimental Protocols

Protocol 1: Water Extraction of this compound Pigment from Fresh Leaves

This protocol is adapted from methods described for home and small-scale extraction.[4]

  • Harvesting: Harvest fresh this compound stems and leaves. For best results, harvest in the morning.

  • Rinsing and Submersion: Rinse the plant material to remove dirt and debris. Submerge the leaves and stems in a container of warm water. Use weights to ensure all plant material stays below the water's surface. A recommended ratio is 0.75 gallons of water per pound of plant material.

  • Fermentation: Cover the container and allow the plant material to ferment for 2-3 days in a warm environment. The process is complete when the water has a distinct turquoise color.

  • Straining: Remove the plant material from the liquid. Strain the liquid through a fine mesh to remove any remaining small particles.

  • pH Adjustment: Add an alkali such as calcium hydroxide (slaked lime) or soda ash to the liquid to raise the pH to between 10 and 11.

  • Aeration (Oxidation): Aerate the liquid by pouring it from one container to another repeatedly, or by using an electric whisk. Continue for 10-20 minutes, until the foam on the surface turns from blue to green or white. The liquid will turn a dark blue as the this compound pigment precipitates.

  • Settling: Allow the aerated liquid to rest undisturbed for several hours or overnight. The this compound pigment will settle at the bottom of the container.

  • Decanting and Drying: Carefully pour off the clear liquid from the top, leaving the this compound slurry at the bottom. The slurry can be further concentrated by transferring it to smaller containers and allowing it to settle again. Pour the final thick slurry onto a shallow, non-stick surface (like parchment paper) and allow it to dry completely.

  • Grinding: Once completely dry, grind the resulting solid into a fine powder.

Visualizations

Indigo_Biosynthesis_and_Extraction cluster_plant In Planta cluster_extraction Extraction Process Indican Indican (Colorless Precursor) Indican->Indoxyl_Glucose β-glucosidase (Hydrolysis) Indoxyl Indoxyl (Colorless) Glucose Glucose Alkalinization Raise pH > 10 (e.g., with Ca(OH)₂) Indigotin Indigotin (this compound) (Blue, Insoluble) Indoxyl->Indigotin 2x Indoxyl + O₂ Harvest Harvest Leaves Fermentation Fermentation (Releases Indican) Harvest->Fermentation Fermentation->Indoxyl Indoxyl released into water Aeration Aeration (Oxidation) Alkalinization->Aeration Aeration->Indigotin Forms Precipitate Precipitation Precipitation & Drying Indigotin->Precipitation Indigo_Powder This compound Powder Precipitation->Indigo_Powder

Caption: Workflow of this compound Biosynthesis and Extraction.

Troubleshooting_Low_Yield cluster_cultivation Cultivation & Harvest cluster_extraction Extraction Process Start Low this compound Yield Observed CheckHarvest Review Harvesting Protocol Start->CheckHarvest Possible Cause CheckSunlight Assess Sunlight Exposure Start->CheckSunlight Possible Cause CheckFermentation Check Fermentation Parameters Start->CheckFermentation Possible Cause CheckExtraction Review Extraction Technique Start->CheckExtraction Possible Cause SolutionHarvest Optimize: Harvest Time, Plant Maturity CheckHarvest->SolutionHarvest SolutionSunlight Ensure Full Sun Exposure CheckSunlight->SolutionSunlight SolutionFermentation Optimize: Time (12h), Temp (40°C), pH CheckFermentation->SolutionFermentation SolutionExtraction Ensure Full Submersion, Correct Water Ratio CheckExtraction->SolutionExtraction

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Microbial Indigo Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of microbial indigo production.

Troubleshooting Guide

This section addresses common problems encountered during microbial this compound production experiments.

Question: My this compound yield is very low or non-existent. What are the potential causes and how can I troubleshoot this?

Answer: Low this compound yield is a frequent issue that can stem from several factors, ranging from genetic constructs to fermentation conditions. A systematic approach is necessary to identify and resolve the bottleneck.

  • Insufficient Precursor Supply: The synthesis of this compound relies on the availability of a precursor, typically tryptophan or indole.

    • Tryptophan as Precursor: When using strains that convert tryptophan to indole (e.g., E. coli with a functional tnaA gene), ensure sufficient L-tryptophan is supplied in the medium. However, be aware that high concentrations can be toxic to the cells.[1] Low tryptophan concentrations may be fully converted but limit the total yield.[1]

    • Indole as Precursor: Direct supplementation with indole can bypass the need for tryptophanase. However, indole is highly toxic to most microbial hosts, which can inhibit cell growth and enzyme activity, leading to a sharp decrease in production at higher concentrations.[1][2]

    • De Novo Synthesis: For strains engineered to produce this compound from a simple carbon source like glucose, bottlenecks may exist in the upstream metabolic pathways (e.g., the shikimate and tryptophan synthesis pathways).[3][4]

  • Inefficient Enzyme Activity or Expression: The conversion of indole to indoxyl is a critical enzymatic step.

    • Choice of Enzyme: Different oxygenase enzymes exhibit varying efficiencies. Naphthalene dioxygenases (NDOs) and flavin-containing monooxygenases (FMOs) are commonly used. Some studies show NDOs achieving significantly higher titers than FMOs or P450s in E. coli.[5]

    • Protein Expression and Folding: The heterologous expression of enzymes can lead to misfolding and the formation of inactive inclusion bodies. Co-expression of molecular chaperones, such as GroES-GroEL, can improve the soluble expression and activity of the oxygenase, thereby boosting this compound yield.[1]

    • Cofactor Availability: Oxygenases require cofactors (e.g., NAD(P)H, FAD) for their catalytic activity.[2] Cellular metabolic state can impact the regeneration and availability of these cofactors. Co-expression of enzymes like malate dehydrogenase (mdh) has been shown to enhance cofactor regeneration and improve this compound production.[2]

  • Suboptimal Fermentation Conditions: The culture environment plays a crucial role in both cell health and product formation.

    • Aeration: The final step of this compound formation (dimerization of indoxyl) and the enzymatic conversion of indole are oxygen-dependent processes.[3][6] Insufficient dissolved oxygen (DO) can be a major limiting factor. Ensure vigorous shaking for flask cultures and controlled aeration in fermenters.[1]

    • pH and Temperature: The optimal pH and temperature depend on the host organism and the specific enzymes being used. For traditional this compound fermentation from plant biomass, a pH of 6.0-6.8 and a temperature of 40°C were found to be optimal.[7] For recombinant E. coli, temperatures around 30°C are common.[1][3]

    • Media Composition: The choice of carbon source can impact yield. For some co-culture systems, glycerol has been shown to be a superior carbon source to glucose, resulting in significantly higher this compound production.[8]

Question: I am observing significant cell death or growth inhibition after adding the precursor. How can I mitigate precursor toxicity?

Answer: Precursor toxicity, especially from indole, is a well-documented problem.[1][2]

  • Use Tryptophan Instead of Indole: Tryptophan is significantly less toxic to microbial cells than indole.[1] Using a host like E. coli that naturally possesses the tryptophanase enzyme (tnaA) allows for the intracellular conversion of tryptophan to indole, which can then be immediately converted to indoxyl, preventing indole from accumulating to toxic levels.[1][2]

  • Fed-Batch or Continuous Feeding: Instead of adding a high concentration of the precursor at the beginning of the fermentation, a fed-batch strategy can maintain the precursor at a low, non-toxic concentration throughout the production phase.

  • Strain Engineering for Tolerance: In the long term, adaptive laboratory evolution or targeted genetic engineering could be employed to develop strains with higher tolerance to indole.

  • Process Optimization: Ensure other culture conditions (pH, temperature, nutrients) are optimal for robust cell growth, which can enhance the cells' ability to withstand the toxic effects of the precursor.

Question: My final product is a brownish or reddish-blue instead of a pure blue. What causes this and how can I improve purity?

Answer: The formation of off-color byproducts is often due to the production of indirubin, an isomer of this compound.

  • Byproduct Formation Pathway: Indirubin is formed when indoxyl dimerizes with isatin. Isatin can be produced from the over-oxidation of indoxyl or indole.[8] The choice of enzyme can influence the ratio of this compound to indirubin produced.[1]

  • Enzyme Selection: Monooxygenases are reported to be a more direct route to producing pure this compound, as they can convert indole to indoxyl with higher specificity, reducing the formation of byproducts compared to some dioxygenases.[1]

  • Control of Aeration: While oxygen is necessary, excessive aeration could potentially lead to the over-oxidation of intermediates. Optimizing the dissolved oxygen level is key.

  • Genetic Engineering: Knocking out or downregulating pathways that may contribute to isatin formation could be a potential strategy, although this is a more complex approach.

Frequently Asked Questions (FAQs)

Q1: What are the most effective enzymes for microbial this compound production? A1: Several types of oxygenases can catalyze the key step of converting indole to indoxyl. The most commonly cited and effective enzymes are Naphthalene Dioxygenase (NDO) and Flavin-containing Monooxygenase (FMO).[5][6] Studies have shown that in recombinant E. coli, NDOs can achieve significantly higher titers than FMOs.[5] Styrene monooxygenases have also been successfully used.[2] The optimal choice may depend on the specific host strain and process conditions.

Q2: Which microbial host is best for this compound production? A2: Escherichia coli is the most widely used host due to its well-understood genetics, rapid growth, and the availability of extensive genetic engineering tools.[1][2][3][5] Other hosts like Pseudomonas putida have also been used, as some strains naturally possess aromatic hydrocarbon degradation pathways that include suitable oxygenases.[2][6]

Q3: Is it better to add indole or tryptophan to the culture medium? A3: Using tryptophan as a precursor is generally preferred. While indole is the direct precursor to indoxyl, it is highly cytotoxic, which can severely inhibit cell growth and limit the final yield.[1] Tryptophan is much less toxic and can be converted to indole inside the cell by tryptophanase, an enzyme present in hosts like E. coli. This allows for a more balanced and sustained supply of indole for the conversion to this compound.[1][2]

Q4: How can I accurately quantify the amount of this compound produced? A4: this compound is insoluble in water, so it must first be extracted from the culture broth. A common method involves centrifuging the culture to pellet the cells and the this compound, washing the pellet, and then solubilizing the this compound in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The concentration can then be determined spectrophotometrically by measuring the absorbance at approximately 610-620 nm and comparing it to a standard curve of pure this compound.[3] For more precise quantification and to distinguish between this compound and byproducts like indirubin, High-Performance Liquid Chromatography (HPLC) is recommended.[9][10]

Q5: Can this compound be produced directly from glucose without adding precursors? A5: Yes, it is possible to engineer a microbial host, such as E. coli, to produce this compound from a simple carbon source like glucose.[3][4] This requires extensive metabolic engineering to divert carbon flux through the shikimate and tryptophan biosynthesis pathways to produce indole de novo. This is then coupled with the expression of an oxygenase to convert the endogenously produced indole into this compound.[3] This approach avoids the cost and toxicity associated with external precursor addition.

Quantitative Data Summary

The following tables summarize this compound yields achieved under various experimental conditions as reported in the literature.

Table 1: this compound Production by Different Recombinant E. coli Strains and Enzymes

Host StrainKey Enzyme(s) ExpressedPrecursorTiter (mg/L)Reference
E. coliNaphthalene Dioxygenase (NDO)Tryptophan291[5]
E. coliStyrene Monooxygenase (StyAB)Tryptophan (2.0 g/L)up to 787.25[2]
E. coliStyrene Monooxygenase (StyAB)Tryptophan (1.2 g/L)530[1]
E. coliStyAB + Chaperone (pGro7)Tryptophan (1.2 g/L)550[1]
E. coliFMO from C. glutamicumIndole685[6]
E. coliEngineered Shikimate/Tryptophan pathways + NDOGlucoseup to 12,000[3]

Table 2: Comparison of Precursors for this compound Production in E. coli expressing StyAB

PrecursorPrecursor ConcentrationThis compound Yield (mg/L)Reference
Indole160 µg/mL70[1]
Tryptophan1.0 mg/mL380[1]

Experimental Protocols

Protocol 1: Quantification of this compound Production by Spectrophotometry

  • Sample Collection: Take a 1.0 mL sample of the fermentation broth.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells and insoluble this compound.

  • Supernatant Removal: Carefully discard the supernatant.

  • Washing: Resuspend the pellet in 1.0 mL of deionized water and centrifuge again. Discard the supernatant. This step removes water-soluble media components.

  • Extraction: Add 1.0 mL of dimethyl sulfoxide (DMSO) to the pellet. Vortex vigorously for 5-10 minutes until all the blue color is dissolved.[3]

  • Clarification: Centrifuge the DMSO mixture at 10,000 x g for 5 minutes to pellet any remaining cell debris.

  • Measurement: Transfer the clear blue supernatant to a cuvette and measure the absorbance at 610 nm (A610) using a spectrophotometer. Use pure DMSO as the blank.

  • Calculation: Calculate the this compound concentration using a standard curve prepared with known concentrations of pure this compound dissolved in DMSO.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Indirubin

This protocol is for the simultaneous quantification of this compound and its common byproduct, indirubin.

  • Sample Preparation: Prepare the this compound extract in a suitable solvent (e.g., DMSO, N,N-dimethylacetamide) as described in Protocol 1. The sample may need to be diluted to fall within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and water.

  • Detection: Monitor the elution at a wavelength of 290 nm for simultaneous detection of both compounds.[9] this compound has a maximum absorbance around 610 nm, while indirubin's is around 540 nm; however, monitoring at a lower wavelength in the UV range can be effective for both.

  • Quantification: Identify and quantify the peaks by comparing their retention times and spectra to those of pure this compound and indirubin standards.[9][10] Retention times are typically around 5.5 min for this compound and 6.7 min for indirubin under specific conditions.[9]

Visualizations

Caption: Engineered metabolic pathway for microbial this compound production from glucose or tryptophan.

Troubleshooting_Workflow cluster_growth cluster_enzyme Start Problem: Low this compound Yield Check_Strain 1. Verify Strain and Plasmid - Correct constructs? - Sequence verified? Start->Check_Strain Check_Growth 2. Assess Cell Growth - Is growth inhibited? - Check OD600 Check_Strain->Check_Growth Toxicity Precursor Toxicity Suspected Check_Growth->Toxicity Check_Enzyme 3. Analyze Protein Expression - SDS-PAGE - Soluble vs. Insoluble? Check_Growth->Check_Enzyme Growth OK Optimize_Precursor Action: - Switch Tryptophan - Use Fed-batch Toxicity->Optimize_Precursor Analysis 5. Quantify this compound (Spectrophotometry/HPLC) Optimize_Precursor->Analysis Folding_Issue Poor Soluble Expression Check_Enzyme->Folding_Issue Check_Fermentation 4. Evaluate Fermentation Conditions - pH, Temp, Aeration Check_Enzyme->Check_Fermentation Expression OK Optimize_Expression Action: - Co-express Chaperones - Lower temperature Folding_Issue->Optimize_Expression Optimize_Expression->Analysis Optimize_Fermentation Action: - Adjust DO, pH - Test new media Check_Fermentation->Optimize_Fermentation Optimize_Fermentation->Analysis Analysis->Start Iterate / Re-evaluate End Yield Improved Analysis->End Success

Caption: A logical workflow for troubleshooting low this compound yield in microbial systems.

References

Technical Support Center: Leuco-Indigo Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of leuco-indigo during experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my leuco-indigo solution rapidly turning blue?

A1: The rapid color change from yellow/green to blue indicates the oxidation of leuco-indigo back to its insoluble indigo form. This is a common issue caused by exposure to atmospheric oxygen.[1][2][3] The reduced leuco form is inherently unstable in the presence of oxygen.[2][3]

Q2: What is the most critical factor in preventing leuco-indigo oxidation?

A2: The most critical factor is maintaining an oxygen-free environment. This is typically achieved by working under an inert atmosphere, such as nitrogen.[4][5] Many industrial and laboratory procedures perform the reduction and subsequent reactions in a nitrogen-purged environment to ensure the stability of the leuco-indigo.[4]

Q3: Can I prepare a stable stock solution of leuco-indigo?

A3: Preparing a long-term stable stock solution of leuco-indigo is challenging due to its rapid oxidation.[1][2] However, for experimental purposes, it is possible to prepare solutions with short-term stability by using a combination of a reducing agent and an inert atmosphere. Some research has explored stabilizing leuco-indigo on nanocellulose matrices, which has been shown to reduce the need for re-reduction.[6][7]

Q4: Are there alternatives to sodium dithionite for reducing this compound?

A4: Yes, several greener alternatives to the commonly used sodium dithionite are being investigated. These include reducing sugars like glucose and fructose.[6][8][9] While effective, these sugar-based reductions may require higher temperatures and more alkaline conditions.[6] Enzymatic reduction using oxidoreductases is another promising and environmentally friendly approach.[10][11]

Q5: How can I monitor the concentration of leuco-indigo in my experiment?

A5: The concentration of leuco-indigo can be monitored using several analytical techniques. UV-visible spectrophotometry is a common method, with leuco-indigo exhibiting an absorption maximum around 407-420 nm.[1][2][10] Redox titration with an oxidizing agent like potassium hexacyanoferrate(III) can also be used to determine the concentration of the reduced form.[1][2][12] More advanced techniques like normal pulse voltammetry have also been shown to be effective for quantifying leuco-indigo.[13][14]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Leuco-indigo solution turns blue immediately after preparation. 1. Inadequate inert atmosphere. 2. Insufficient reducing agent. 3. Oxygen dissolved in the solvent.1. Ensure a continuous and positive flow of an inert gas (e.g., nitrogen, argon) over the solution. 2. Increase the concentration of the reducing agent (e.g., sodium dithionite). 3. Deoxygenate the solvent by sparging with an inert gas for an extended period before use.
Color of the leuco-indigo solution fades over a short period. 1. Slow leak of oxygen into the experimental setup. 2. Degradation of the reducing agent.1. Check all seals and connections in your apparatus for leaks. 2. Prepare fresh reducing agent solutions for each experiment, as some, like sodium dithionite, can degrade over time.
Inconsistent results between experimental runs. 1. Variability in the oxygen exposure. 2. Inconsistent concentrations of reactants.1. Standardize the procedure for creating and maintaining the inert atmosphere. 2. Accurately measure and control the concentrations of this compound, reducing agent, and any other reagents.
Precipitate forms in the leuco-indigo solution. 1. Oxidation to insoluble this compound. 2. pH of the solution is not optimal.1. Address the source of oxygen contamination. 2. Ensure the solution is sufficiently alkaline (typically pH 11-13), as the solubility of leuco-indigo is pH-dependent.[10]

Experimental Protocols

Protocol 1: Preparation of a Leuco-Indigo Solution under an Inert Atmosphere

This protocol describes the preparation of a leuco-indigo solution for use in subsequent experiments, with an emphasis on preventing oxidation.

Materials:

  • This compound powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deoxygenated water

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen gas source with a bubbler

  • Syringes and needles

Methodology:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet connected to the nitrogen source, a gas outlet connected to a bubbler, and a septum on the third neck for additions.

  • Deoxygenation: Purge the entire system with nitrogen gas for at least 15-20 minutes to remove any residual oxygen.

  • Solvent Addition: Add a measured volume of deoxygenated water to the flask via a cannula or a syringe through the septum while maintaining a positive nitrogen flow.

  • Alkalization: Prepare a concentrated solution of NaOH in deoxygenated water and add it to the flask to achieve a final pH between 11 and 13.

  • This compound Suspension: Weigh the desired amount of this compound powder and add it to the alkaline solution to form a suspension.

  • Reduction: Weigh sodium dithionite in an inert atmosphere (e.g., a glovebox) and add it to the this compound suspension. The amount of sodium dithionite should be in molar excess relative to the this compound.

  • Reaction: Allow the mixture to stir under a continuous nitrogen atmosphere. The color of the solution will change from blue to a clear yellow or yellowish-green, indicating the formation of leuco-indigo.[15] This process can be accelerated by gentle heating (e.g., to 50-60°C).[10]

  • Use: Once the reduction is complete, the leuco-indigo solution can be used for subsequent experiments, ensuring that an inert atmosphere is maintained throughout.

Protocol 2: Spectrophotometric Monitoring of Leuco-Indigo Oxidation

This protocol outlines a method for quantifying the rate of leuco-indigo oxidation by monitoring changes in its absorbance spectrum.

Materials:

  • Leuco-indigo solution (prepared as in Protocol 1)

  • UV-Vis spectrophotometer

  • Cuvettes with septa

  • Nitrogen gas source

  • Syringes and needles

Methodology:

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima for both leuco-indigo (around 407-420 nm) and this compound (around 604-616 nm).[1][2][6]

  • Anaerobic Sample Preparation: Purge a cuvette with a septum with nitrogen gas. Using a syringe, carefully transfer an aliquot of the leuco-indigo solution from the reaction flask to the cuvette, ensuring no air is introduced.

  • Initial Spectrum: Immediately record the initial absorbance spectrum of the leuco-indigo solution. This will serve as the baseline (time = 0).

  • Controlled Oxidation: To initiate oxidation, carefully inject a small, known volume of air or an oxygen-saturated solution into the cuvette, or alternatively, briefly open the cuvette to the atmosphere.

  • Time-course Measurement: Record the absorbance spectrum at regular time intervals.

  • Data Analysis: Plot the absorbance at the leuco-indigo maximum (e.g., 410 nm) and the this compound maximum (e.g., 610 nm) as a function of time. The decrease in absorbance at the leuco-indigo peak and the concurrent increase at the this compound peak will provide a quantitative measure of the oxidation rate.[6]

Visualizing Experimental Workflows and Chemical Pathways

To aid in understanding the processes involved, the following diagrams illustrate the key workflows and chemical transformations.

experimental_workflow cluster_prep Leuco-Indigo Preparation cluster_exp Experimental Use cluster_analysis Analysis A This compound Suspension (in alkaline solution) B Add Reducing Agent (e.g., Sodium Dithionite) A->B C Stir under Inert Atmosphere (N2) B->C D Leuco-Indigo Solution (Yellow/Green) C->D E Maintain Inert Atmosphere D->E F Perform Experiment (e.g., Dyeing, Reaction) E->F G Take Aliquot F->G H Spectrophotometry or Titration G->H

Caption: Workflow for the preparation and use of leuco-indigo in an experimental setting.

chemical_pathway This compound This compound (Blue, Insoluble) Leucothis compound Leuco-Indigo (Yellow/Green, Soluble) This compound->Leucothis compound Reduction (+ Reducing Agent, e.g., Na2S2O4) - O2 Leucothis compound->this compound Oxidation (+ O2)

Caption: Reversible reduction-oxidation reaction between this compound and leuco-indigo.

troubleshooting_logic Start Leuco-Indigo Solution Turns Blue? CheckInert Is Inert Atmosphere Adequate? Start->CheckInert Yes SolutionStable Solution is Stable Start->SolutionStable No CheckReducing Is Reducing Agent Sufficient & Fresh? CheckInert->CheckReducing Yes FixInert Improve N2 Purge CheckInert->FixInert No CheckLeaks Are there Leaks in the System? CheckReducing->CheckLeaks Yes AddReducing Add More/Fresh Reducing Agent CheckReducing->AddReducing No CheckLeaks->SolutionStable No FixLeaks Seal Leaks CheckLeaks->FixLeaks Yes

Caption: A logical troubleshooting guide for diagnosing leuco-indigo oxidation.

References

Technical Support Center: Indigo Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals when working with indigo's solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in most organic solvents?

A1: this compound's poor solubility is primarily due to strong intermolecular and intramolecular hydrogen bonds.[1] These bonds create a highly stable, planar crystal structure that is difficult for most common solvents to break down.[1] This strong bonding also accounts for its high melting point of around 390-392°C.[2] The molecule's structure, while containing polar groups, is largely non-polar and symmetrical, which further limits its interaction with polar solvents like water and ethanol.[3][4]

Q2: Which organic solvents show the best results for dissolving this compound?

A2: While challenging, certain polar aprotic solvents are more effective at dissolving this compound than others. Dimethyl sulfoxide (DMSO) is widely reported as one of the best solvents for this compound.[2][5][6] Other solvents with some success include chloroform, nitrobenzene, and glacial acetic acid.[2][7] It is generally more soluble in polar organic solvents than in non-polar ones.[1]

Q3: What is "leuco-indigo" and how does it relate to solubility?

A3: Leuco-indigo, sometimes called "this compound white," is the reduced form of this compound.[8][9] Unlike the insoluble blue this compound pigment, leuco-indigo is water-soluble and typically appears as a clear yellow or yellowish-green solution.[8][10][11] This transformation is the cornerstone of vat dyeing. The process involves a chemical reduction, which breaks the conjugation of the molecule and makes it soluble, allowing it to be applied to materials.[9][12] Upon exposure to air (oxygen), the leuco-indigo oxidizes back into the insoluble blue this compound, trapping the pigment within the fibers of the material.[8][9][10]

Q4: Can chemical modification improve this compound's solubility in organic solvents?

A4: Yes, modifying the chemical structure of this compound can significantly enhance its solubility. A common strategy is N-alkylation, where alkyl chains are added to the nitrogen atoms of the this compound molecule.[13] This process disrupts the intermolecular hydrogen bonding that causes poor solubility.[13] Introducing long alkyl chains has been shown to greatly enhance solubility in common organic solvents and even in diesel fuel.[14][15] Another method is sulfonation, which converts this compound to this compound carmine, a water-soluble blue-green derivative.[2]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
This compound powder is not dissolving in DMSO, even after stirring. 1. Insufficient solvent volume.2. Low temperature.3. Presence of moisture in the solvent.1. Increase the solvent-to-solute ratio.2. Gently heat the solution while stirring. This compound's solubility often increases with temperature.3. Use anhydrous (dry) DMSO, as water can hinder the dissolution process.4. Use sonication to help break up the this compound particles and facilitate dissolution.
The solution remains cloudy or a suspension after attempting to dissolve this compound. 1. The solvent has reached its saturation point.2. The this compound may have impurities.1. Confirm you are using a recommended solvent like DMSO.[5]2. Filter the solution to remove any undissolved particles.3. Consider a chemical reduction to the more soluble leuco-indigo form if the application allows.
The color of the this compound solution fades over time. 1. If using a reduced (leuco-indigo) solution, it is re-oxidizing upon contact with air.2. Photodegradation from exposure to light.1. For leuco-indigo solutions, maintain an oxygen-free (anaerobic) environment, for example, by working under a nitrogen or argon atmosphere.2. Store this compound solutions in amber vials or protect them from light to prevent oxidative degradation.[1]
Difficulty achieving a desired concentration for an experiment. 1. The intrinsic low solubility of unmodified this compound in the chosen solvent.1. Refer to the solubility data table below to select the most appropriate solvent.2. If higher concentrations are necessary, consider synthesizing a more soluble N-alkylated this compound derivative.[14][16]3. Use the chemical reduction method to create a soluble leuco-indigo stock solution.
Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. Note that exact values can vary based on purity, particle size, and temperature.

SolventChemical FormulaSolubility (at 25 °C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS33 mg/mL[17]Generally considered the most effective common solvent.[6]
ChloroformCHCl₃Soluble[2][7]Quantitative data is sparse, but it is frequently cited as a viable solvent.
NitrobenzeneC₆H₅NO₂Soluble[2][7]Effective but highly toxic; handle with extreme caution.
WaterH₂O0.99 mg/L (Insoluble)[2]Essentially insoluble due to strong intermolecular hydrogen bonding.[1][11]
EthanolC₂H₅OHInsoluble[2][7]Very poor solubility.
Ether(C₂H₅)₂OInsoluble[2]Not a suitable solvent for this compound.

Data is compiled from multiple sources and should be used as a guideline.[2][6][7][17]

Experimental Protocols & Visualizations

Key Strategies for Solubilizing this compound

The diagram below illustrates the main challenges and strategic approaches to overcoming the solubility issues of this compound.

G cluster_problem Core Problem cluster_solutions Solubilization Strategies cluster_result Outcome Problem Insoluble this compound Pigment (Strong Intermolecular H-Bonding) Solvent Optimized Solvent Selection (e.g., DMSO) Problem->Solvent Physical Approach Reduction Chemical Reduction (to Leuco-indigo) Problem->Reduction Chemical Approach Derivatization Chemical Derivatization (e.g., N-Alkylation) Problem->Derivatization Synthetic Approach Result Soluble this compound Solution (For Experimental Use) Solvent->Result Reduction->Result Derivatization->Result

Fig. 1: Logical overview of strategies for solubilizing this compound.
Protocol: Reduction of this compound to Soluble Leuco-Indigo

This protocol describes a common laboratory method for converting insoluble this compound powder into its soluble leuco-indigo form using sodium dithionite as a reducing agent.[11][18] This process is often referred to as creating an "this compound vat."[11]

Materials:

  • This compound powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH) or Soda Ash (Na₂CO₃)[19]

  • Deionized water

  • Stir plate and stir bar

  • Beaker or flask

  • Source of gentle heat (e.g., water bath set to 50°C)[20]

  • Inert gas (optional, e.g., nitrogen or argon)

Procedure:

  • Prepare Alkaline Solution: In a beaker, dissolve sodium hydroxide or soda ash in deionized water to create an alkaline solution (pH > 11). The base is necessary for the reduction potential of sodium dithionite and helps drive the reaction forward.[21][22]

  • Dispense this compound: Add the desired amount of this compound powder to the alkaline solution. Stir to create a uniform suspension. The this compound will not dissolve at this stage.

  • Heat Solution: Gently heat the suspension to approximately 50°C.[20] Do not boil. Heating facilitates the reduction reaction.

  • Add Reducing Agent: Slowly add sodium dithionite to the heated suspension while stirring gently. Avoid vigorous stirring, which can introduce oxygen from the air and inhibit the reaction.

  • Observe Color Change: The solution will begin to change color, transitioning from a cloudy blue to a clear, yellowish-green solution.[8][10] This indicates the successful reduction of this compound to soluble leuco-indigo. The process may take 10-30 minutes.

  • Maintain Reduced State: Once the solution is clear yellow-green, the soluble leuco-indigo has been formed. To prevent re-oxidation back to the insoluble blue form, minimize exposure to air.[9] If the solution will be used over a longer period, maintaining it under an inert atmosphere is recommended. The surface may show a blue or bronze film, which is normal.[19]

  • Usage: The resulting leuco-indigo solution is now ready for experimental use. When exposed to oxygen, it will revert to its blue, insoluble state.

The workflow for this chemical reduction is visualized in the diagram below.

G start Start: Insoluble this compound Powder step1 1. Disperse in Alkaline Solution (NaOH) start->step1 step2 2. Gently Heat (approx. 50°C) step1->step2 step3 3. Add Reducing Agent (Sodium Dithionite) step2->step3 step4 4. Observe Color Change (Blue -> Yellow-Green) step3->step4 end End: Soluble Leuco-Indigo Solution step4->end

Fig. 2: Experimental workflow for the reduction of this compound.

References

Technical Support Center: Indigo Carmine Assay for Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the indigo carmine assay in food samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound carmine assay in food samples?

A1: The optimal pH can vary depending on the specific protocol and food matrix. For the vortex-assisted natural deep eutectic solvent based liquid-phase microextraction (VA-NADES-LPME) method, an optimized pH of 3.2 has been reported to yield satisfactory recovery results.[1][2] For other applications, the stability of the this compound carmine solution itself is a critical factor. The dye's stability is poor at pH 3 and 5, considerably fades at pH 7, and fades completely at pH 8 after one week.[3] A patented method for stabilizing aqueous this compound carmine solutions suggests adjusting the pH to a range of 5 to 9, preferably 7 to 8, using a buffer like a phosphate-citrate buffer.[4]

Q2: My this compound carmine reagent solution is not blue. Can I still use it?

A2: No, if your this compound carmine solution is not royal blue, it should be prepared fresh. The color change indicates degradation of the dye, which will lead to inaccurate results.[5] The shelf life of this compound carmine solutions is limited, generally around 6 to 12 months under proper storage conditions.[5]

Q3: What are common sources of interference in the this compound carmine assay for food samples?

A3: Food matrices are complex and can introduce various interfering substances. Potential interferences include:

  • Other oxidizing agents: These can react with the this compound carmine, leading to inaccurate readings.[6]

  • Metal ions: Chromate and cupric copper at certain concentrations can cause false positive results.[6]

  • Nitrite and Hydrogen Peroxide: High concentrations of nitrite can be a strong positive interference, and hydrogen peroxide can cause a greenish color development.[6]

  • Matrix components: The inherent components of the food sample can cause "matrix effects," either reducing or amplifying the analyte's response.[7][8]

Q4: How can I minimize matrix effects in my food samples?

A4: Several strategies can be employed to compensate for matrix effects:

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to your sample.[8] This helps to ensure that the standards and samples experience similar matrix effects.

  • Procedural calibration: Spike the calibrants into the blank matrix before the extraction process. This approach accounts for both matrix effects and analyte recovery losses during sample preparation.[8]

  • Standard addition: This method is useful when a blank matrix is difficult to obtain. The sample is spiked with known concentrations of the analyte, and the resulting responses are used to determine the initial concentration.[8]

  • Isotopically labeled internal standards: This is a highly effective method where a stable isotope-labeled version of the analyte is added to all samples, standards, and blanks. It co-elutes with the analyte and can correct for both matrix effects and variations in sample preparation.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no color development Degraded this compound carmine reagent.Prepare a fresh this compound carmine solution. Ensure it is royal blue in color.[5]
Incorrect pH of the reaction mixture.Verify and adjust the pH of your sample and reagents to the optimal range for your specific protocol. A pH of 3.2 has been shown to be effective in certain microextraction methods.[1][2]
Insufficient concentration of this compound carmine.If the initial solution is not a bright amber in certain reduction-based assays, more this compound carmine may need to be added.[5]
Inconsistent or non-reproducible results Matrix effects from the food sample.Implement strategies to compensate for matrix effects, such as using matrix-matched calibration, procedural calibration, or standard addition.[8]
Instability of the this compound carmine solution.Prepare fresh reagent daily or stabilize the solution by adjusting the pH with a buffer and storing it in a sealed container.[4]
Variations in sample preparation.Ensure consistent sample handling, extraction, and dilution procedures for all samples and standards.
False high readings (positive interference) Presence of interfering substances in the food matrix.Identify and remove potential interferences if possible. Substances like chromate, nitrite, and other oxidizing agents can lead to false positives.[6]
Sample turbidity or color.For spectrophotometric methods, sample color or turbidity can interfere with the reading. Use a sample zeroing accessory or filter the sample if necessary.[6]
Poor linearity of the calibration curve Inappropriate concentration range for the standards.Adjust the concentration range of your calibration standards to bracket the expected concentration of your samples. A reported linear range for a microextraction method is 10 to 900 ng/mL.[1][2]
Saturation of the detector.If using a spectrophotometer, ensure that the absorbance values of your standards are within the linear range of the instrument.
Degradation of standards.Prepare fresh calibration standards regularly.

Experimental Protocols

Vortex-Assisted Natural Deep Eutectic Solvent Based Liquid-Phase Microextraction (VA-NADES-LPME)

This method is optimized for the determination of this compound carmine in food samples.[1][2]

1. Reagent and Sample Preparation:

  • Prepare the this compound carmine stock solution.

  • Prepare the Natural Deep Eutectic Solvent (NADES). Nine different NADES can be prepared and tested to find the most efficient for extraction.[1][2]

  • Prepare the food sample, which may involve homogenization and dilution.

2. Microextraction Procedure:

  • Adjust the pH of the sample solution to 3.2.[1][2]

  • In a suitable tube, mix the sample solution with 75 µL of the selected NADES and 285 µL of Tetrahydrofuran (THF).[1][2]

  • Vortex the mixture for 4 minutes to facilitate the extraction of this compound carmine into the NADES phase.[1][2]

  • Centrifuge to separate the phases.

3. Analysis:

  • Carefully collect the NADES phase containing the extracted this compound carmine.

  • Analyze the extract using a UV-Visible spectrophotometer at the maximum absorption wavelength of this compound carmine (around 610 nm).[9]

  • Quantify the this compound carmine concentration using a matrix-matching calibration curve.[1][2]

Quantitative Data Summary

Table 1: Performance Characteristics of the VA-NADES-LPME Method [1][2]

ParameterValue
Linear Range10 - 900 ng/mL
Limit of Detection (LOD)3.3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Enrichment Factor135-fold
Recovery95.9 - 104.2%
Relative Standard Deviation (RSD)1.4 - 3.7%

Table 2: Comparison of Analytical Methods for this compound Carmine Determination [10][11]

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantage
UV/Vis SpectrophotometryHigherHigherCommonly available instrumentation.
Briggs-Rauscher (BR) Oscillatory Reaction100 times lower than UV/Vis100 times lower than UV/VisSignificantly better sensitivity for micro-concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Food Sample Preparation pH_Adjust pH Adjustment (to 3.2) Sample_Prep->pH_Adjust Reagent_Prep Reagent Preparation Add_Solvents Add NADES & THF Reagent_Prep->Add_Solvents pH_Adjust->Add_Solvents Vortex Vortex (4 min) Add_Solvents->Vortex Centrifuge Phase Separation Vortex->Centrifuge Extract_Collection Collect Extract Centrifuge->Extract_Collection Spectro_Analysis UV-Vis Spectrophotometry Extract_Collection->Spectro_Analysis Quantification Quantification Spectro_Analysis->Quantification

Caption: Experimental workflow for the VA-NADES-LPME this compound carmine assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Inaccurate Results? Reagent_Issue Reagent Quality Start->Reagent_Issue Color/Age Matrix_Effect Matrix Effects Start->Matrix_Effect Inconsistent pH_Problem Incorrect pH Start->pH_Problem Low Signal Interference Interfering Substances Start->Interference High Signal Prep_Fresh Prepare Fresh Reagents Reagent_Issue->Prep_Fresh Compensate Use Matrix-Matched Calibration Matrix_Effect->Compensate Adjust_pH Optimize & Verify pH pH_Problem->Adjust_pH Cleanup Sample Cleanup/ Dilution Interference->Cleanup

Caption: Troubleshooting logic for the this compound carmine assay in food samples.

References

Technical Support Center: Overcoming Challenges in Scaling Up Indigo Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up indigo synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in this compound yield upon scaling up our Baeyer-Drewsen synthesis from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and solutions?

  • Answer: A decrease in yield during scale-up is a common challenge.[1] Several factors could be contributing to this issue:

    • Inadequate Mixing: In larger reactors, achieving homogenous mixing of reactants is more difficult.[1][2] This can lead to localized areas of high or low reactant concentration, promoting side reactions and reducing the formation of this compound.

      • Solution: Evaluate and optimize the agitation speed and impeller design for your reactor.[2] Consider using baffles to improve mixing efficiency. For reactions involving the dropwise addition of a reagent, ensure the addition point is in a well-mixed region of the reactor.[1]

    • Poor Temperature Control: Exothermic reactions, like the Baeyer-Drewsen synthesis, can be harder to control at a larger scale due to a lower surface-area-to-volume ratio, leading to temperature gradients and potential byproduct formation.[2][3][4]

      • Solution: Implement a more robust cooling system for the reactor.[2] Consider a slower, controlled addition of reagents to manage the heat generated.[1] Monitoring the internal reaction temperature is critical for safe and efficient scale-up.[5]

    • Side Reactions: At elevated temperatures, the formation of byproducts such as indirubin and other condensation products can become more prevalent, thus reducing the this compound yield.[6]

      • Solution: Lowering the reaction temperature can favor the formation of this compound over indirubin.[2] Studies have shown that temperatures between 40°C and 60°C can significantly reduce the formation of indirubin.[2]

Issue 2: High Levels of Indirubin Impurity

  • Question: Our final this compound product has a reddish tint, and HPLC analysis confirms a high concentration of indirubin. How can we minimize the formation of this byproduct during scale-up?

  • Answer: Indirubin, a red isomer of this compound, is a common byproduct in several synthesis methods.[7] Its formation is influenced by reaction conditions:

    • Reaction Temperature: As mentioned, higher temperatures can favor the pathway leading to indirubin.

      • Solution: Carefully control the reaction temperature, aiming for the lower end of the effective range for this compound synthesis.[2] A systematic study of the effect of temperature on the this compound-to-indirubin ratio is recommended during process optimization.[2]

    • pH of the Reaction Mixture: The alkalinity of the medium can influence the reaction pathway.

      • Solution: Optimize the concentration and addition rate of the base (e.g., sodium hydroxide). A pH that is too high or too low can lead to increased byproduct formation.

Issue 3: Inconsistent Product Quality and Purity

  • Question: We are observing batch-to-batch variability in the purity and crystal morphology of our scaled-up this compound product. What factors should we investigate?

  • Answer: Inconsistent product quality is often a result of poor process control during scale-up.[8][9]

    • Crystallization Conditions: The rate of cooling, agitation, and solvent composition during product precipitation significantly impact crystal size and purity.

      • Solution: Develop a controlled crystallization protocol. This may involve seeding the solution, controlling the cooling rate, and optimizing the stirring speed to achieve a consistent particle size distribution.

    • Purification Process: The washing and drying steps are critical for removing impurities.

      • Solution: Ensure thorough washing of the filter cake with appropriate solvents to remove unreacted starting materials and byproducts.[10] Implement a consistent drying procedure to avoid thermal degradation of the product. A common purification method involves washing the crude product with water and then ethanol.[10] For higher purity, recrystallization from a suitable solvent or purification via leucothis compound can be employed.

Frequently Asked Questions (FAQs)

Synthesis Methods

  • What are the main chemical synthesis routes for this compound, and what are the scale-up considerations for each?

    • Baeyer-Drewsen Synthesis: This method involves the reaction of 2-nitrobenzaldehyde and acetone in the presence of a base.[11] While it is a common lab-scale synthesis, it is not typically used for industrial-scale production due to the cost of the starting material.[10][11] Key scale-up challenges include managing the exothermic nature of the reaction and controlling the formation of byproducts.[12]

    • Heumann Synthesis: This was one of the first commercially successful routes and uses aniline as a starting material.[7][10] The process involves high temperatures and molten alkali.[10] Scale-up requires specialized equipment to handle the harsh reaction conditions and manage the safety risks associated with high temperatures and corrosive materials. The yield of the first Heumann synthesis was low, but a later modification by Pfleger significantly improved efficiency by using sodamide, which lowered the reaction temperature.[10] The second Heumann synthesis, starting from anthranilic acid, provided higher yields and was scaled up for industrial production by BASF.[10][13]

  • What is biosynthetic this compound, and what are the challenges in scaling up its production?

    • Biosynthetic this compound is produced using genetically engineered microorganisms, such as E. coli.[14] These microbes are engineered to express enzymes, like monooxygenases or dioxygenases, that can convert tryptophan or indole into this compound.[14][15] The main challenges in scaling up microbial production include:

      • Low Titers: Achieving high concentrations of this compound in the fermentation broth can be difficult.[14]

      • Process Optimization: Optimizing fermentation parameters such as temperature, pH, oxygen supply, and nutrient feed is crucial for maximizing yield.[16]

      • Product Recovery: Separating the insoluble this compound from the fermentation broth and purifying it can be complex.[14]

Analytical and Purification

  • How can I accurately quantify the amount of this compound and indirubin in my product?

    • High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for separating and quantifying this compound and indirubin.[17][18][19][20] A typical method uses a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).[17][18] Detection is typically done using a UV-Vis detector.[17]

  • What is a reliable method for purifying crude synthetic this compound at a larger scale?

    • A common lab-scale purification involves washing the crude product with water, followed by an organic solvent like ethanol, to remove unreacted starting materials and soluble impurities.[10] For industrial-scale purification, more advanced techniques such as recrystallization or conversion to the soluble leucothis compound form, followed by re-oxidation and precipitation, can be employed to achieve higher purity.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

FeatureBaeyer-Drewsen SynthesisHeumann-Pfleger SynthesisMicrobial Biosynthesis
Starting Materials 2-Nitrobenzaldehyde, AcetoneAniline, Formaldehyde, Hydrogen CyanideGlucose, Tryptophan/Indole
Typical Yield (Lab Scale) GoodHigh (industrially viable)Variable, up to 787.25 mg/L in optimized strains[15]
Key Reaction Conditions Basic (e.g., NaOH), Room temp. to moderate heatHigh temperature (~200°C), Molten alkali, Sodamide[21]30-37°C, Neutral pH, Aerobic fermentation[16]
Primary Scale-Up Challenges Exotherm control, Byproduct formationHigh temperature/pressure, Corrosive materials, SafetyLow titers, Sterility, Downstream processing
Common Byproducts Indirubin, Condensation productsAniline, N-methylaniline[7]Indirubin, Isatin

Experimental Protocols

1. Lab-Scale Baeyer-Drewsen Synthesis of this compound

This protocol is a typical lab-scale synthesis that can be used as a baseline for scale-up experiments.

  • Materials:

    • 2-nitrobenzaldehyde

    • Acetone

    • 2 M Sodium hydroxide (NaOH) solution

    • Deionized water

    • Ethanol

  • Procedure:

    • Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a beaker.[12]

    • Add 35 mL of deionized water to the solution while stirring.[12]

    • Slowly add 5 mL of 2 M NaOH solution dropwise with vigorous stirring.[12] The solution will turn dark, and a precipitate of this compound will form.

    • Continue stirring for 5-10 minutes to ensure complete precipitation.[12]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is colorless.

    • Wash the filter cake with a small amount of ethanol to aid in drying.

    • Dry the purified this compound product in a desiccator or a low-temperature oven.

2. Protocol for HPLC Analysis of this compound and Indirubin

This protocol provides a general method for the quantitative analysis of this compound and indirubin.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase:

    • A gradient or isocratic mixture of acetonitrile and water. A common isocratic mobile phase is methanol:water (73:27, v/v).[19] For gradient elution, a mixture of acetonitrile and 0.05% phosphoric acid can be used.[18]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as dimethyl sulfoxide (DMSO).[17]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[18][19]

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 289 nm or 300 nm are often used for simultaneous detection.[18][20]

    • Column Temperature: Ambient or controlled at 30°C.[18]

  • Quantification:

    • Prepare standard solutions of pure this compound and indirubin of known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of this compound and indirubin in the sample by comparing their peak areas to the calibration curves.

Mandatory Visualizations

Indigo_Biosynthesis_Pathway cluster_0 Tryptophan Metabolism cluster_1 This compound Formation cluster_2 Byproduct Formation Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase Indoxyl Indoxyl (3-hydroxyindole) Indole->Indoxyl Monooxygenase / Dioxygenase Leucothis compound Leucothis compound Indoxyl->Leucothis compound Dimerization Isatin Isatin Indoxyl->Isatin Oxidation Indirubin Indirubin Indoxyl->Indirubin Condensation This compound This compound Leucothis compound->this compound Oxidation (O2) Isatin->Indirubin Scaling_Up_Troubleshooting_Workflow Start Low Yield or Purity Issue in Scale-Up Check_Mixing Evaluate Mixing Efficiency (Agitation, Baffles) Start->Check_Mixing Check_Temp Monitor and Control Reaction Temperature Check_Mixing->Check_Temp Good Optimize_Mixing Optimize Agitator Speed and Impeller Design Check_Mixing->Optimize_Mixing Poor Check_Purity Analyze Product Purity (e.g., HPLC for Indirubin) Check_Temp->Check_Purity Good Control Optimize_Temp Implement Better Cooling & Controlled Reagent Addition Check_Temp->Optimize_Temp Poor Control Optimize_Conditions Adjust Reaction Temp/pH to Minimize Byproducts Check_Purity->Optimize_Conditions High Impurity Optimize_Purification Refine Crystallization and Washing Protocol Check_Purity->Optimize_Purification Pure but Low Yield End Improved Yield and Purity Optimize_Mixing->End Optimize_Temp->End Optimize_Conditions->End Optimize_Purification->End

References

Technical Support Center: Refining Analytical Methods for Indigo Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of indigo in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and redox titration. Mass Spectrometry (MS) is often coupled with HPLC for highly sensitive and specific detection, especially in complex matrices.[1][2]

Q2: Why is my this compound extraction yield from plant material lower than expected?

A2: Low extraction yields can be due to several factors. The timing of harvest is crucial, as this compound content can vary.[3] For dried leaves, ensure they were dried quickly in the shade to prevent degradation.[4] The extraction process itself requires careful control of pH and aeration.[5][6] Incomplete fermentation or hydrolysis of this compound precursors (indican, isatan A, and isatan B) will also result in lower yields.[3][5][7]

Q3: I am observing a color shift in my this compound extract. What could be the cause?

A3: A shift from the characteristic blue color can indicate the presence of impurities or degradation products. For instance, the presence of indirubin, an isomer of this compound, can result in a purple-blue hue.[2] The formation of isatin, a degradation product, can also alter the color.[8] The extraction conditions, such as prolonged exposure to oxygen or high temperatures, can promote the formation of these byproducts.[2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a mobile phase with a lower pH to reduce silanol interactions. Consider using an end-capped column.[9]
Column overload.Decrease the injection volume or dilute the sample.[10]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing. Use a column thermostat for temperature stability.[10][11]
Column degradation.Replace the column or use a guard column to protect the analytical column.[10]
Ghost Peaks Impurities in the mobile phase or from previous injections.Use high-purity solvents and flush the system thoroughly between runs. An inline filter can also be beneficial.[12]
Poor Resolution Inappropriate mobile phase.Optimize the mobile phase composition, particularly the organic solvent to aqueous buffer ratio.
Column temperature is too low.Increase the column temperature to improve separation efficiency.[10]
Mass Spectrometry (MS)
Problem Potential Cause Suggested Solution
Poor Signal Intensity Ion suppression due to matrix effects.Improve sample cleanup to remove interfering compounds from the matrix.[13][14][15] Dilute the sample.
Inefficient ionization.Optimize the ionization source parameters (e.g., electrospray voltage, gas flow).[13] Experiment with different ionization techniques like APCI if ESI is problematic.[15]
Mass Inaccuracy Instrument out of calibration.Perform regular mass calibration using appropriate standards.[13]
Instrument contamination.Follow the manufacturer's guidelines for cleaning and maintenance.[13]
Peak Splitting or Broadening Contaminants in the sample or on the column.Ensure thorough sample preparation and regular column maintenance.[13]
Unstable ionization conditions.Adjust source parameters and gas flows to achieve stable ionization.[13]
UV-Visible Spectrophotometry
Problem Potential Cause Suggested Solution
High Absorbance Reading (>2) Sample concentration is too high.Dilute the sample to bring the absorbance within the linear range of the instrument.[16]
Negative Absorbance Dirty or mismatched cuvettes.Use clean, optically matched cuvettes for the blank and sample.[16]
Blank and sample mixed up.Ensure correct placement of the blank and sample in the spectrophotometer.[16]
Hazy or Opaque Sample Presence of suspended particles.Centrifuge or filter the sample to obtain a clear solution. Dilution may also help.[16]
Inaccurate Wavelength Maximum (λmax) Instrument not calibrated.Calibrate the spectrophotometer using appropriate standards.
Presence of impurities.Purify the sample to remove interfering substances that may absorb at similar wavelengths. Indirubin, for example, has a different λmax than this compound.[2]
Redox Titration
Problem Potential Cause Suggested Solution
Unstable Endpoint Interference from other reducing or oxidizing agents in the sample.Pre-treat the sample to remove interfering substances. For example, sulfur compounds in dyebaths can interfere with some titration methods.[1]
Slow reaction kinetics.Ensure the titration is performed at the optimal temperature and pH for the reaction.
Inaccurate Results Incorrect titrant concentration.Standardize the titrant solution accurately before use.
Air oxidation of leuco-indigo.Perform the titration under an inert atmosphere (e.g., nitrogen) to prevent the re-oxidation of the reduced this compound.[17]

Experimental Protocols

Protocol 1: Extraction of this compound from Dried Plant Material

This protocol is adapted for the extraction of this compound pigment from dried Indigofera or Isatis tinctoria (woad) leaves.[4]

Materials:

  • Dried this compound leaves (powdered or whole)

  • Warm water (50°C / 125°F)

  • Calcium hydroxide (slaked lime or pickling lime)

  • Polyester mesh or fine cotton filter cloth

  • Two vessels for pouring

  • Whisk or electric hand blender (optional)

  • Apple cider vinegar (for pH neutralization, if needed)

Procedure:

  • Soaking: Soak 100 grams of dried this compound leaves in 1 liter of warm water for 15-30 minutes. Cover the vessel to retain heat and limit oxygen exposure.

  • Prepare Lime Water: In a separate container, mix 20 grams of calcium hydroxide in 1 liter of cold water. Let it settle for about 15 minutes and use only the clear liquid from the top.

  • Straining: Strain the liquid from the soaked this compound leaves through a polyester mesh or cotton cloth. Squeeze out all the liquid. The leaf material can be composted.

  • Aeration: Aerate the extracted liquid to introduce oxygen. This can be done by pouring the liquid back and forth between two vessels or by using a whisk.

  • Adding Lime Water: Add 100 ml of the prepared clear lime water to the aerated liquid. The lime helps in the precipitation of the this compound particles.

  • Continued Aeration: Continue to aerate until the foam on the surface turns blue.

  • Filtration and Collection: Pour the liquid through a cotton filter cloth to collect the blue this compound particles. Allow it to filter for several hours or overnight until a paste is formed.

  • Neutralization (Optional): If the this compound pigment is to be used for applications requiring a neutral pH, add a small amount of apple cider vinegar to the paste and mix well.

Protocol 2: Extraction of this compound from a Textile Matrix for HPLC Analysis

This protocol outlines the extraction of this compound from a dyed textile, such as wool, for subsequent analysis by HPLC.[8]

Materials:

  • This compound-dyed textile sample

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vials

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Sample Preparation: Cut a small, known weight of the this compound-dyed textile into small pieces.

  • Solvent Addition: Place the textile pieces into a vial and add a measured volume of DMSO or DMF (e.g., 200 µl).

  • Extraction: Heat the vial at a controlled temperature (e.g., 80°C to 120°C) for a specific duration (e.g., 5 to 30 minutes). Optimal conditions may need to be determined experimentally.

  • Separation: After extraction, centrifuge the vial to pellet the textile fibers.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The filtered extract is now ready for injection into the HPLC system.

Diagrams

Experimental_Workflow_Plant_Extraction A Dried this compound Leaves B Soak in Warm Water (50°C) A->B C Strain Liquid B->C D Aerate Liquid C->D E Add Lime Water D->E F Continue Aeration E->F G Filter and Collect This compound Paste F->G

This compound extraction workflow from plant material.

Experimental_Workflow_Textile_Extraction A This compound-Dyed Textile Sample B Add DMSO or DMF A->B C Heat for Extraction B->C D Centrifuge to Pellet Fibers C->D E Filter Supernatant (0.45 µm) D->E F Inject into HPLC E->F Indigo_Biosynthesis_Pathway Indican Indican / Isatan B (in plant) Hydrolysis Hydrolysis (Enzymatic/Chemical) Indican->Hydrolysis Indoxyl Indoxyl Hydrolysis->Indoxyl Dimerization Dimerization Indoxyl->Dimerization Leucothis compound Leuco-indigo (colorless, soluble) Dimerization->Leucothis compound Oxidation Oxidation (Aeration) Leucothis compound->Oxidation This compound This compound (blue, insoluble) Oxidation->this compound

References

troubleshooting indigo vat exhaustion and revival techniques

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers and scientists working with indigo vats. The information is designed to help diagnose and resolve common issues encountered during the dyeing process, ensuring consistent and successful results.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of a healthy and reduced this compound vat?

A healthy, reduced this compound vat should have a clear liquid that is yellowish-green or amber in color.[1] The surface will often have a coppery or purplish metallic sheen and may feature a cluster of bubbles, sometimes referred to as the "this compound flower."[2][3] When a stirring rod is dipped in and removed, the liquid should run off clear and yellow-green before turning blue upon exposure to air.

Q2: My this compound vat is a dark blue or murky color. What does this indicate?

A dark blue or murky vat is a sign that the this compound is not properly reduced; it is in its oxidized, insoluble state.[4][5] This can be caused by the introduction of too much oxygen, an incorrect pH, low temperature, or an insufficient amount of reducing agent.[5] The vat will not dye effectively until it is brought back into a reduced state.

Q3: The color from my dyed materials is washing out or rubbing off (crocking). What causes this?

This issue can stem from a few factors. If the vat is "under-reduced," the this compound may not adhere strongly to the fibers.[4][6] Leaving the material in the vat for too long, not allowing for sufficient oxidation time between dips, or having a vat that is too concentrated can also lead to poor dye fixation.[5] Proper rinsing and post-dye treatments are also crucial to remove loose pigment.[7]

Q4: How long can an this compound vat be maintained?

With proper care, an this compound vat can be maintained for weeks, months, or even longer.[2] Regular use and "feeding" with a reducing agent after dyeing sessions helps to keep the vat healthy.[2][8] Dormant vats can often be revived even after long periods of inactivity.[1][9]

Q5: What is the "this compound flower" and is it essential for dyeing?

The "this compound flower" is a collection of coppery-blue bubbles and scum that forms on the surface of a healthy vat. While its presence is a good indicator of a well-reduced vat, its absence doesn't necessarily mean the vat is unworkable, especially after periods of inactivity.[10] The clarity and color of the liquid are more critical indicators of the vat's health.

Troubleshooting Guide

Issue 1: Weak or No Color Uptake

If your fabric is coming out of the vat with a very light blue color or not taking up any color at all, it is a clear sign of an exhausted or unbalanced vat.

Diagnostic Steps:

  • Check the Vat Liquid: A pale yellow, colorless, or grayish liquid indicates a lack of available reduced this compound.[1][11]

  • Test the pH: The pH is a critical parameter for this compound reduction. Use pH test strips to check the alkalinity.

  • Assess the Temperature: The reduction process is temperature-sensitive. Cold vats will be sluggish or inactive.[5][12]

Corrective Actions:

  • If the liquid is pale/colorless: This suggests the this compound pigment has been depleted or is not reduced. First, try reviving the reduction. If that fails, you may need to add more this compound stock.

  • If the pH is incorrect: Adjust the pH according to the type of vat you are using. Add your alkaline agent (e.g., calcium hydroxide, soda ash) if the pH is too low. If it's too high, you can add more of your reducing agent (like fructose) or a mild acid like vinegar, though the former is generally preferred.[1][13]

  • If the temperature is too low: Gently warm the vat. An ideal temperature is generally between 90-120°F (32-49°C).[1][14] You can use an immersion heater or place the vat in a larger container of hot water.[11]

Issue 2: Vat is Blue or Greenish and Murky

A blue or murky green appearance throughout the liquid indicates that the this compound has oxidized within the vat.

Diagnostic Steps:

  • Review Recent Activity: This often happens after vigorous stirring, introducing a lot of fabric, or if the vat has been left open to the air.

  • Check for Sufficient Reducing Agent: The reducing agent may have been consumed.

Corrective Actions:

  • Add Reducing Agent: Introduce more of your reducing agent (e.g., fructose, iron sulfate, sodium hydrosulfite) to the vat. Stir gently and allow time for the reduction to occur.[1][5]

  • Heat the Vat: Gently heating the vat to the recommended temperature range can help accelerate the reduction process.[15]

  • Patience: After adding a reducing agent and/or heating, the vat needs time to settle and reduce. This can take anywhere from an hour to overnight.[1]

Issue 3: Fabric has a Greenish or Grayish Tint After Oxidation

If the final color is not a true blue, it can point to issues with the vat's balance or sediment.

Diagnostic Steps:

  • Observe the Oxidized Color: A persistent green color after oxidation can occur, particularly with woad vats, and may require a pH adjustment in the rinse water.[5] A gray or dull blue-gray color often points to an improperly reduced vat or dyeing in the sediment at the bottom.[16]

  • Check for Sediment Disturbance: If you have disturbed the sediment at the bottom of the vat, particles can cling to the fabric, resulting in a muddy appearance.[4]

Corrective Actions:

  • For a Green Tint: A final rinse in water with a small amount of vinegar can help shift the color to blue.[5]

  • For a Gray Tint: This indicates the vat is not fully reduced. Follow the steps for a blue or murky vat to ensure proper reduction before dyeing again.[16]

  • Avoid Sediment: Always allow the vat to settle completely before dyeing. When submerging your materials, do so gently to avoid disturbing the bottom layer.[4]

Data Summary

The following tables provide key quantitative parameters for maintaining a healthy this compound vat.

Table 1: Optimal pH and Temperature Ranges for Common this compound Vats

Vat TypeReducing AgentAlkaline AgentOptimal pH RangeOptimal Temperature
Fructose Vat FructoseCalcium Hydroxide (Lime)10.0 - 11.590°F - 100°F (32°C - 38°C)[1][11]
Iron (Ferrous) Vat Ferrous SulfateCalcium Hydroxide (Lime)11.0 - 12.0Can work at room temperature, but warming can help revival.[1]
Hydrosulfite Vat Sodium HydrosulfiteSoda Ash or Lye9.0 - 11.0120°F - 130°F (49°C - 54°C)[17]

Experimental Protocols

Protocol 1: Revival of a Dormant or Exhausted Fructose Vat

This protocol outlines the steps to revive a fructose-based this compound vat that is showing signs of exhaustion.

Methodology:

  • Initial Assessment: Observe the color of the vat liquor and test the pH. A healthy vat should be a clear amber/yellow and have a pH between 10 and 11.5.[1][18]

  • Heating: Gently warm the vat to approximately 90°F (32°C) to encourage the chemical reactions.[1]

  • pH Adjustment (if necessary): If the pH is low (below 10), slowly add calcium hydroxide (lime), about one tablespoon at a time, dissolved in a little warm water. Stir gently and wait for about an hour before re-testing the pH.[13]

  • Adding Reducing Agent: If the pH is correct but the vat is not reduced (i.e., the liquid is not yellow-green), add more fructose. Start with about one tablespoon dissolved in hot water.[1]

  • Rest and Observation: After any additions, stir the vat gently in a circular motion and then let it rest for at least one hour, or even overnight.[1] The sediment should settle, and the liquid should become clear and yellow-green.

  • Test Dye: Dip a small piece of pre-wetted fabric into the vat for a few minutes. Upon removal, it should turn from yellow-green to blue as it oxidizes. If the color is still weak, you may need to repeat the addition of fructose or, if the vat is truly depleted, add more this compound stock solution.[2][8]

Protocol 2: Sharpening an Iron (Ferrous) Vat

This protocol is for reviving an iron-based vat that has become oxidized and is no longer dyeing effectively.

Methodology:

  • Heat the Vat: If possible, gently heat the entire vat to around 130°F (54°C). This can help to re-initiate the reduction process.[15]

  • Prepare Sharpening Solution: In a separate container, dissolve approximately 50g of ferrous sulfate and 75g of calcium hydroxide (slaked lime) into about a quart of boiling water. Mix thoroughly until you have a gray-green slurry.[15]

  • Add to Vat: Gently pour the sharpening solution into the main vat.

  • Stir and Rest: Stir the entire vat thoroughly to incorporate the new ingredients. Then, allow it to rest overnight. It is beneficial to stir it every few hours if possible.[15]

  • Settle and Dye: The following day, the sediment should have settled, and the liquid on top should be clear and ready for dyeing.

Visualizations

The following diagrams illustrate key processes and workflows related to this compound vat chemistry and troubleshooting.

Indigo_Redox_Cycle Indigo_Blue This compound Blue (Insoluble) Leuco_this compound Leuco-Indigo (Soluble, Yellow-Green) Indigo_Blue->Leuco_this compound + Reducing Agent + Alkali (High pH) Leuco_this compound->Indigo_Blue + Oxygen (Vat Oxidation) Fiber Fiber Leuco_this compound->Fiber Dipping Dyed_Fiber_Green Fiber with Leuco-Indigo Leuco_this compound->Dyed_Fiber_Green Adsorption Dyed_Fiber_Blue Dyed Fiber (Oxidized this compound) Dyed_Fiber_Green->Dyed_Fiber_Blue + Oxygen (Air)

This compound Reduction and Oxidation Cycle

This compound Vat Troubleshooting Workflow

References

Technical Support Center: Enhancing the Lightfastness of Indigo-Dyed Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the lightfastness of indigo-dyed materials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dye fading when exposed to light?

A1: The primary cause of this compound dye fading, also known as photofading, is the dye's interaction with ultraviolet (UV) radiation and visible light, which initiates a photodegradation process. This process is often mediated by reactive oxygen species (ROS), particularly singlet oxygen. The UV energy can excite the this compound molecule, leading to reactions that break down its chemical structure, specifically the chromophore responsible for its blue color. One of the main degradation products is isatin, which is a yellowish compound.

Q2: How does the type of textile fiber affect the lightfastness of this compound dye?

A2: The type of fiber significantly influences the lightfastness of this compound. Generally, this compound exhibits better lightfastness on protein fibers like wool and silk compared to cellulosic fibers such as cotton.[1] Wool, in particular, has shown superior performance in retaining this compound's color upon light exposure.[1] This is attributed to the different chemical and physical interactions between the dye and the fiber.

Q3: What are the main strategies to improve the lightfastness of this compound-dyed materials?

A3: Several strategies can be employed to enhance the lightfastness of this compound-dyed textiles. These include:

  • Application of UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as heat, thereby protecting the this compound dye from photodegradation.

  • Use of Antioxidants: Antioxidants inhibit the formation of reactive oxygen species or scavenge them, thus preventing the oxidative degradation of the dye.

  • Nanoparticle Coatings: Coating the fabric with nanoparticles, such as zinc oxide (ZnO), can provide a protective barrier that scatters and absorbs UV radiation.

  • Use of Mordants: Certain metal salts, known as mordants, can form complexes with the dye and the fiber, which can sometimes improve lightfastness. However, the effect of mordants on this compound's lightfastness can be variable.

Q4: Can the dyeing process itself influence the final lightfastness?

A4: Yes, the dyeing process plays a crucial role. Proper scouring of the fabric before dyeing to remove impurities like waxes and pectins is essential for good dye penetration and adhesion, which can impact lightfastness.[2] Additionally, ensuring the correct pH of the dye vat and allowing for complete oxidation of the leuco-indigo to its insoluble pigment form on the fiber are critical steps. Incomplete reduction or oxidation can lead to poor dye fixation and consequently, lower lightfastness. A post-dyeing acidic rinse (e.g., with vinegar or citric acid) is also recommended to neutralize any residual alkali and remove unreacted reducing agents, which can prevent yellowing and improve color stability.[2][3]

Troubleshooting Guides

Issue 1: Yellowish discoloration or halo formation on this compound-dyed fabric after light exposure.

Possible Cause Troubleshooting Steps
Improper Scouring: Residual waxes and pectins on cotton fibers can be bonding sites for this compound. These can detach from the fiber over time, taking the this compound with them and leaving a yellowish appearance.[2]Solution: Ensure thorough scouring of the fabric before dyeing. For cotton, this typically involves boiling in a soda ash solution for at least four hours, followed by a thorough rinse.[2]
Residual Alkali and Reducing Agents: If the fabric is not properly neutralized after dyeing, remaining alkaline residues and reducing agents can react upon exposure to light and humidity, causing fading and yellowing.[3][4]Solution: After dyeing and oxidation, perform a neutralizing rinse with a weak acid. A common practice is to soak the fabric in a solution of water and white vinegar (approximately 10 ml per liter of water) for 30-60 minutes, followed by a thorough rinse.[3]
Formation of Isatin: Isatin is a primary degradation product of this compound and has a yellowish color. Its formation is a natural part of the photodegradation process.Solution: While some degradation is inevitable, its rate can be significantly reduced by applying UV absorbers or antioxidants to the fabric.

Issue 2: Inconsistent or patchy fading of the this compound dye.

Possible Cause Troubleshooting Steps
Uneven Dyeing: If the this compound dye is not evenly applied and fixed onto the fabric, some areas may have a lower concentration of dye and will fade more quickly.Solution: Ensure the fabric is fully submerged and agitated in the dye vat for even dye uptake. Using non-reactive weights to keep the material submerged can be helpful.
Incomplete Oxidation: If some parts of the fabric are not fully oxidized after dyeing, the leuco-indigo (soluble form) can be washed off, leading to lighter patches that appear to have faded more.Solution: Allow for sufficient air exposure after each dip in the this compound vat. Ensure all parts of the fabric are exposed to air for complete oxidation.
Non-uniform Application of Finishing Agents: If a UV absorber or other protective finish is applied unevenly, the areas with less protection will fade faster.Solution: Use application methods that ensure even distribution of the finishing agent, such as padding or exhaustion dyeing with proper agitation.

Issue 3: Aggregation of nanoparticles during coating application.

Possible Cause Troubleshooting Steps
Incorrect Dispersion Method: Improper dispersion of nanoparticles in the coating solution can lead to aggregation.Solution: Utilize ultrasonication to effectively disperse the nanoparticles in the solution before application to the fabric.
Inappropriate pH or Ionic Strength of the Solution: The stability of the nanoparticle dispersion can be sensitive to the pH and ionic strength of the medium.Solution: Adjust the pH and ionic strength of the nanoparticle solution to optimize dispersion stability. This may require empirical testing for the specific nanoparticles being used.
High Concentration of Nanoparticles: A very high concentration of nanoparticles can increase the likelihood of aggregation.Solution: Optimize the concentration of nanoparticles in the coating solution. It is often a trade-off between achieving the desired level of protection and maintaining a stable dispersion.

Data Presentation

Table 1: Lightfastness Ratings of this compound on Different Fibers

Fiber TypeLightfastness Rating (Blue Wool Scale)
Cotton3 - 4
Wool5 - 6
Silk4 - 5

Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).

Table 2: Improvement of Lightfastness with Various Treatments on Cotton

TreatmentLightfastness Rating (Blue Wool Scale)ΔE* (Color Difference after Exposure)
Untreated3> 3.0
With Benzotriazole UV Absorber4-5< 2.0
With Vitamin C (Antioxidant)4-5< 2.0
With ZnO Nanoparticle Coating4< 3.0

Note: ΔE* < 1.0 is generally considered an imperceptible color difference.[5]

Experimental Protocols

Protocol 1: Application of a Benzotriazole-based UV Absorber by Exhaustion Method

  • Preparation of the Treatment Bath:

    • Prepare an aqueous solution containing the benzotriazole UV absorber at a concentration of 0.1-1.0% on the weight of the fabric (o.w.f).

    • Adjust the pH of the bath to 4-5 using a suitable acid (e.g., acetic acid).

    • The liquor ratio (ratio of the weight of the fabric to the volume of the bath) should be 1:20.

  • Treatment Process:

    • Introduce the this compound-dyed fabric into the treatment bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 40 minutes, ensuring the fabric is fully submerged and agitated.

  • Post-Treatment:

    • Allow the bath to cool.

    • Remove the fabric and rinse thoroughly with water.

    • Dry the fabric at ambient temperature.

Protocol 2: Coating of Cotton Fabric with Zinc Oxide (ZnO) Nanoparticles

  • Preparation of ZnO Nanoparticle Dispersion:

    • Disperse ZnO nanoparticles in deionized water to the desired concentration (e.g., 2 g/L).

    • Use an ultrasonic bath for 30 minutes to ensure a homogenous dispersion.

  • Application to Fabric:

    • Immerse the this compound-dyed cotton fabric in the ZnO nanoparticle dispersion.

    • Agitate for 30 minutes at room temperature.

    • Remove the fabric and squeeze out the excess liquid using a padder to achieve a wet pick-up of 80-90%.

  • Curing:

    • Dry the treated fabric at 80°C for 5 minutes.

    • Cure the fabric at 150°C for 3 minutes in a curing oven.

  • Post-Treatment:

    • Rinse the fabric with water to remove any loosely bound nanoparticles.

    • Dry the fabric at ambient temperature.

Protocol 3: Lightfastness Testing (based on ISO 105-B02)

  • Sample Preparation:

    • Cut a specimen of the treated this compound-dyed fabric to the required dimensions for the sample holder of the lightfastness tester.

    • Prepare an untreated control sample of the same fabric.

  • Mounting:

    • Mount the test specimen and the control sample in the sample holders, ensuring they are flat and free of wrinkles.

    • Place a set of Blue Wool standards (references 1-8) in adjacent holders.

  • Exposure:

    • Place the mounted samples in a xenon arc lamp testing apparatus.

    • Set the exposure conditions (e.g., irradiance, temperature, humidity) as specified in the ISO 105-B02 standard.

  • Assessment:

    • Periodically inspect the samples and the Blue Wool standards.

    • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test specimen. The assessment should be done in a standardized viewing cabinet.

    • Alternatively, the color change (ΔE*) of the exposed samples compared to their unexposed counterparts can be measured using a spectrophotometer.

Mandatory Visualizations

Photodegradation_of_this compound cluster_initiation Initiation cluster_degradation Degradation Pathway cluster_protection Protection Mechanisms UV_Light UV Light / Visible Light Indigo_Ground This compound (Ground State) UV_Light->Indigo_Ground Absorption Indigo_Excited This compound (Excited State) Indigo_Ground->Indigo_Excited Isatin Isatin Indigo_Ground->Isatin Cleavage Oxygen_Ground 3O2 (Triplet Oxygen) Oxygen_Singlet 1O2 (Singlet Oxygen) Oxygen_Singlet->Indigo_Ground Oxidation Indigo_ExcitedOxygen_Ground Indigo_ExcitedOxygen_Ground Indigo_GroundOxygen_Singlet Indigo_GroundOxygen_Singlet Indigo_ExcitedOxygen_Ground->Indigo_GroundOxygen_Singlet Energy Transfer Anthranilic_Acid Anthranilic Acid (Further Degradation) Isatin->Anthranilic_Acid UV_Absorber UV Absorber UV_Absorber->UV_Light Absorbs & Dissipates Antioxidant Antioxidant Antioxidant->Oxygen_Singlet Quenches

Caption: Photodegradation pathway of this compound and protection mechanisms.

Experimental_Workflow_Lightfastness cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment A This compound-Dyed Fabric B Application of Protective Treatment (e.g., UV Absorber, Nanoparticles) A->B C Mounting of Treated and Control Samples with Blue Wool Standards B->C D Exposure in Xenon Arc Apparatus (ISO 105-B02) C->D E Visual Assessment vs. Blue Wool Standards D->E F Instrumental Measurement of Color Change (ΔE*) D->F G Determination of Lightfastness Rating E->G F->G

References

dealing with impurities in natural indigo extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling impurities in natural indigo extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and analysis of natural this compound.

Issue 1: Low Yield of this compound Pigment After Extraction

  • Potential Cause 1: Incomplete Fermentation. The conversion of indican (the precursor) to indoxyl is a critical step that relies on enzymatic or bacterial action during fermentation. Insufficient fermentation time or suboptimal temperature can lead to a low yield of indoxyl, and consequently, less this compound.[1]

  • Solution: Ensure the fermentation period is adequate, typically ranging from 1 to 5 days, depending on the ambient temperature.[1] The process is generally complete when the liquid turns a distinct "anti-freeze" green or "mermaid green" color.[1]

  • Potential Cause 2: Over-fermentation. Prolonging the fermentation process can lead to the degradation of the this compound pigment, resulting in a lower yield.[2]

  • Solution: Monitor the fermentation process closely. Once the characteristic color is achieved and a slightly sweet, rank smell develops, proceed to the next step without delay.[2]

  • Potential Cause 3: Inadequate Aeration/Oxidation. The conversion of indoxyl to the insoluble this compound pigment requires oxygen. Insufficient aeration will result in a significant portion of the indoxyl remaining in the solution and not precipitating.

  • Solution: Aerate the fermented liquid vigorously for 10-20 minutes. This can be achieved by pouring the liquid between two containers repeatedly or using a mechanical stirrer. The liquid should change from green to a deep blue as the this compound precipitates.

Issue 2: Purified this compound has a Greenish or Brownish Tint

  • Potential Cause 1: Presence of Indirubin. Indirubin, a reddish isomer of this compound, is a common impurity that can give the final product a purplish or brownish hue.

  • Solution: Indirubin has different solubility properties compared to indigotin. It is more soluble in methanol, while indigotin is not.[3] A methanol wash of the crude this compound powder can selectively remove a significant portion of the indirubin. For higher purity, column chromatography can be employed.[3]

  • Potential Cause 2: Residual Plant Matter and Other Organic Impurities. Incomplete removal of plant debris, chlorophyll, and other organic compounds during the initial extraction can lead to discoloration.

  • Solution: Ensure thorough straining of the fermented liquid to remove all solid plant material.[1] An optional washing step of the this compound paste with a dilute acid solution (e.g., 5% vinegar) can help remove some of these contaminants.[4]

  • Potential Cause 3: Contamination from Iron. If using a ferrous (iron) vat for reduction, sediment can be introduced into the dye, resulting in a greenish tint on the final product.

  • Solution: Avoid disturbing the sediment at the bottom of the vat when submerging materials. If a greenish tint from iron contamination occurs, the dyed material can be washed with a citric acid solution and soap to restore the blue color.[5]

Issue 3: Unexpected Peaks in HPLC Chromatogram

  • Potential Cause 1: Presence of Isomers and Precursors. Besides indigotin and indirubin, other related compounds like isatin (an oxidation product of this compound) and unreacted precursors can be present and appear as separate peaks.

  • Solution: Compare the retention times of the unknown peaks with those of known standards for isatin and other potential indigoid compounds. Mass spectrometry (MS) coupled with HPLC can be used for definitive identification.

  • Potential Cause 2: Contamination from Solvents or the HPLC System. Impurities in the solvents used for sample preparation and the mobile phase, or carryover from previous injections, can lead to ghost peaks.

  • Solution: Run a blank injection (injecting only the solvent) to see if the unexpected peaks are present. If so, use fresh, high-purity solvents and flush the HPLC system thoroughly.

  • Potential Cause 3: Degradation of this compound. this compound can degrade under certain conditions, such as exposure to strong acids or high temperatures, leading to the formation of new compounds that will appear as extra peaks.

  • Solution: Prepare samples fresh and avoid prolonged exposure to harsh conditions. Store extracts in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in natural this compound extracts?

A1: The most common impurities include indirubin (a red isomer), this compound brown, this compound gluten, mineral matter from the soil, and residual plant material.[3] Flavonoids and tannins from the plant source can also be present.

Q2: My this compound vat is blue instead of the expected greenish-yellow. What's wrong?

A2: A blue vat indicates that the this compound is in its oxidized, insoluble form and is not reduced to the soluble leuco-indigo. This can be due to an incorrect pH or insufficient reducing agent. Check that the pH is in the optimal range (typically 9-11 for a fructose vat) and add more reducing agent if necessary.[6][7]

Q3: Why is the color of my purified this compound inconsistent between batches?

A3: The composition of natural this compound can vary significantly depending on the plant species, growing conditions, harvesting time, and extraction method used. This inherent variability can lead to differences in the ratio of indigotin to indirubin and the presence of other minor components, all of which affect the final color.

Q4: Can I remove the indirubin impurity completely?

A4: While it is challenging to remove indirubin completely, its concentration can be significantly reduced. Washing the crude this compound with methanol is a simple and effective first step.[3] For a higher degree of purity, column chromatography using a silica gel stationary phase and a suitable solvent gradient can be employed to separate indigotin from indirubin.[3]

Q5: How can I quantify the purity of my this compound extract?

A5: The most common and accurate method for quantifying the indigotin and indirubin content is High-Performance Liquid Chromatography (HPLC). UV-Visible spectrophotometry can also be used to estimate the purity by measuring the absorbance at the respective maximum wavelengths for indigotin and indirubin, though it is less precise than HPLC due to potential spectral overlap from other impurities.

Data Presentation

Table 1: Comparison of this compound Extraction Yield and Indigotin Content from Different Plant Species and Extraction Methods.

Plant SpeciesExtraction MethodThis compound Yield (g/kg of fresh leaves)Indigotin Content (%)
Indigofera arrectaStandardized Hot Extraction (without lime)1.555
Indigofera tinctoriaStandardized Hot Extraction (without lime)1.623
Persicaria tinctoriaStandardized Hot Extraction (without lime)1.444
Strobilanthes cusiaStandardized Hot Extraction (without lime)Not specified56
Indigofera arrectaExtraction with LimeHigher than without limeLower than without lime
Persicaria tinctoriaExtraction with LimeHigher than without limeLower than without lime

Data synthesized from a 2024 study on this compound qualities and extraction yields.[8]

Table 2: Purity of Natural this compound from Different Plant Sources.

Plant SourcePurity (Indigotin Content)
Woad (Isatis tinctoria)20-40%
Persicaria tinctoriaUp to 12%
Indigofera species50-77%

Data compiled from a review on the reduction and analysis methods of this compound.

Experimental Protocols

1. Protocol for Purification of Natural this compound by Solvent Extraction

  • Objective: To remove indirubin and other more soluble impurities from crude natural this compound powder.

  • Materials:

    • Crude natural this compound powder

    • Methanol

    • Chloroform

    • Beakers

    • Stirring rod

    • Filter paper and funnel or vacuum filtration setup

  • Procedure:

    • Weigh a known amount of crude this compound powder and place it in a beaker.

    • Add methanol to the beaker (e.g., 10 mL of methanol per 1 g of this compound).

    • Stir the mixture thoroughly for 15-20 minutes. Indirubin will dissolve in the methanol, while the majority of the indigotin will not.

    • Filter the mixture to separate the solid this compound from the methanol solution.

    • Wash the solid this compound on the filter paper with a small amount of fresh methanol.

    • The resulting solid is enriched in indigotin. For further purification, this solid can be dissolved in a minimal amount of a solvent in which it is soluble (like DMSO or hot aniline) and then re-precipitated, or subjected to column chromatography.

    • To recover the indigotin, the purified solid can be dissolved in chloroform. Insoluble impurities can be removed by filtration, and the chloroform can then be evaporated to yield purified indigotin.

2. Protocol for HPLC Analysis of Indigotin and Indirubin

  • Objective: To separate and quantify indigotin and indirubin in an this compound extract.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Indigotin and Indirubin standards

    • Chloroform or Dimethyl Sulfoxide (DMSO) for sample preparation

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of methanol and water, for example, in a 73:27 (v/v) ratio. Degas the mobile phase before use.

    • Standard Preparation: Prepare stock solutions of indigotin and indirubin standards in a suitable solvent like chloroform or DMSO. Create a series of dilutions to generate a calibration curve.

    • Sample Preparation: Accurately weigh a small amount of the this compound extract and dissolve it in the chosen solvent (chloroform or DMSO). The solution may require sonication for complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10-20 µL

      • Column temperature: 25°C (or ambient)

      • Detection wavelength: Set the detector to monitor at a wavelength where both compounds have reasonable absorbance, for example, 290 nm, or use a DAD to acquire the full spectrum.

    • Analysis: Inject the standards and the sample. Identify the peaks for indigotin and indirubin based on their retention times compared to the standards. Quantify the amounts in the sample using the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest this compound-bearing Plants Ferment Ferment in Water (1-5 days) Harvest->Ferment Strain Strain to Remove Plant Material Ferment->Strain Aerate Aerate and Adjust pH to Precipitate this compound Strain->Aerate Crude Crude this compound Paste/Powder Aerate->Crude Wash Solvent Wash (e.g., Methanol) Crude->Wash Filter Filter to Separate Purified this compound Wash->Filter Dry Dry Purified this compound Filter->Dry Prepare Prepare Sample for Analysis Dry->Prepare HPLC HPLC Analysis Prepare->HPLC UVVis UV-Vis Spectroscopy Prepare->UVVis

Caption: Experimental workflow for the extraction, purification, and analysis of natural this compound.

Troubleshooting_Low_Purity Start Low Purity of this compound Extract CheckColor Visual Inspection: Greenish/Brownish Tint? Start->CheckColor CheckHPLC Analytical Check: Unexpected HPLC Peaks? Start->CheckHPLC Indirubin High Indirubin Content CheckColor->Indirubin Yes PlantMatter Residual Plant Matter CheckColor->PlantMatter Yes OtherImpurities Other Impurities (Isatin, etc.) CheckHPLC->OtherImpurities Yes SolventWash Action: Methanol Wash Indirubin->SolventWash ColumnChrom Action: Column Chromatography Indirubin->ColumnChrom AcidWash Action: Dilute Acid Wash PlantMatter->AcidWash OtherImpurities->ColumnChrom

Caption: Troubleshooting guide for addressing low purity in natural this compound extracts.

Indigo_Chemistry Indican Indican (in plant) Indoxyl Indoxyl Indican->Indoxyl Hydrolysis (Fermentation) Indigotin Indigotin (this compound - Blue) Indoxyl->Indigotin Dimerization & Oxidation Indirubin Indirubin (Reddish Impurity) Indoxyl->Indirubin Side Reaction Isatin Isatin (Oxidation Product) Indigotin->Isatin Further Oxidation

Caption: Simplified chemical relationships in the formation of this compound and its common impurities.

References

Technical Support Center: Indigo Reduction Vat Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during the optimization of temperature for indigo reduction vats.

Troubleshooting Guide

This guide is designed to resolve common problems encountered during this compound dyeing experiments.

Question: Why is my this compound vat blue or murky instead of the expected yellow-green color?

Answer: A blue or murky appearance indicates that the this compound has not been properly reduced.[1] This is a common issue that can often be resolved by checking and adjusting the vat's core parameters.

  • Check the Temperature: The vat should be warm to the touch, ideally within the optimal range for your specific vat type (see tables below).[1] If the vat is too cold, the reduction reaction will slow down or stop completely.[2][3]

  • Verify the pH: The pH must be alkaline for reduction to occur. For many reduction vats, a pH of 10 is ideal.[1] If the pH is too low, the this compound will not reduce properly, which can also result in grey or purple oxidized colors on the fabric.[1]

  • Assess the Reducing Agent: If both temperature and pH are correct, you may have an insufficient amount of reducing agent. Consider adding a small amount, stirring gently, and allowing 15-30 minutes for the reduction to take place.[1][4]

Question: The color on my fabric is pale, uneven, or washes out easily. What is the cause?

Answer: Poor color yield is often linked to suboptimal vat conditions, particularly temperature.

  • Low Temperature: A cold vat can cause the this compound dye to become viscous or even solidify, preventing it from penetrating the fibers evenly and resulting in patchy or faded colors.[5] Raising the temperature to the optimal range ensures the dye remains fluid and bonds effectively with the fibers.[5]

  • Premature Oxidation: Introducing too much oxygen during dyeing can cause the leuco-indigo to revert to its insoluble blue form before it has fixed to the fibers. Always enter and remove items from the vat slowly and gently to minimize splashing.[6]

  • Insufficient Dipping Time: this compound dyeing is a cumulative process. To achieve deep, dark shades, multiple short dips are required, allowing the fabric to oxidize in the air between each immersion.[5][6] A single long soak is less effective than several shorter dips.[2]

Question: My fermentation vat is not becoming active or has a weak color.

Answer: Fermentation vats rely on microbial activity, which is highly sensitive to temperature.

  • Initial Fermentation Temperature: During the initial startup phase, maintaining a consistent temperature between 16°C (60°F) and 30°C (85°F) is crucial to establish a healthy bacterial culture.[7]

  • Dyeing Temperature: For active dyeing, a warmer temperature, often between 27-32°C (80-90°F), promotes successful fermentation and reduction.

  • Vat Dormancy: If a fermentation vat sits unused, it can become acidic (the pH drops).[8][9] Before reusing, you may need to gently warm the vat and add an alkaline agent like lime (calcium hydroxide) to raise the pH back to the optimal level (around 9 for many fermentation vats).[10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for an this compound reduction vat?

A1: The optimal temperature depends on the type of vat and the fibers being dyed. Maintaining the correct temperature is critical for proper chemical reactivity.[5] Refer to the data tables below for specific recommendations. In general, most dyeing occurs between 70-110°F (21-43°C).[11]

Q2: What happens if my this compound vat gets too hot?

A2: Excessive heat can be detrimental. It can cause the this compound pigment to break down or degrade, leading to a loss of color potency and inconsistent hues.[5] For pre-reduced vats, temperatures above 100°F (37.8°C) risk "burning" the this compound, while temperatures exceeding 120°F (49°C) can destroy the reduced this compound molecules.[2][4]

Q3: Can I dye in a cold this compound vat?

A3: While some dyeing is possible in cooler vats (e.g., in the 50s °F or ~10-15°C), the process is much less efficient.[11] A cold vat slows the reduction reaction, and you will likely need to use significantly longer dipping times to achieve the desired color depth.[3][11]

Q4: How do I maintain a stable temperature in my vat?

A4: For consistent results, regular temperature monitoring with a thermometer is recommended.[5] Use reliable heating tools such as immersion heaters, bucket wrap heaters with thermostats, or for smaller vats, a simple heating pad set to low.[4][7] Avoid direct, concentrated heat sources in fermentation vats, as this can kill the necessary bacteria.[7]

Q5: How does temperature relate to other vat parameters like pH?

A5: Temperature, pH, and the concentration of the reducing agent are all interconnected. A healthy, reduced vat is a balance of all three. For example, if a vat is at the correct temperature but the pH is too low, reduction will not occur.[1] Similarly, a dormant vat that has cooled will also experience a drop in pH.[8][9] Effective troubleshooting requires checking all these parameters.

Data Presentation: Optimal Vat Parameters

Table 1: Recommended Temperatures for Various this compound Vat Types

Vat TypeProcessOptimal Temperature Range (°C)Optimal Temperature Range (°F)Source(s)
General Chemical Reduction Dyeing50 - 60°C122 - 140°F[5]
Cotton/Linen Dyeing32 - 37°C90 - 100°F[4]
Wool/Silk Dyeing21 - 43°C70 - 110°F
Natural Fermentation Initial Fermentation16 - 30°C60 - 85°F[7]
Active Fermentation27 - 32°C80 - 90°F
Dyeing38 - 43°C100 - 110°F[12]
Enzymatic Reduction Dyeing55 - 60°C131 - 140°F[13]

Table 2: Key pH Levels for this compound Vats

Vat TypeOptimal pHSource(s)
Fructose Vat ~10[14]
Ferrous (Iron) Vat ~12[14]
General Reduction Vat 10[1]
Fermentation Vat 9[10]
Enzymatic Reduction Vat 7 - 11[13]

Experimental Protocols

Protocol 1: Creating a Basic this compound Reduction Vat

This protocol is for a standard chemical reduction vat using a pre-reduced this compound or a reducing agent like thiourea dioxide.

  • Preparation: Wear gloves and a mask when handling powdered chemicals.[2]

  • Vat Setup: Fill a stainless steel dye pot approximately halfway with warm water.[2]

  • Adjust Alkalinity: Add soda ash (sodium carbonate) incrementally until the pH of the water reaches 10.[2]

  • Add Reducing Agent: Gently stir in the recommended amount of reducing agent (e.g., thiourea dioxide or sodium hydrosulfite) until it dissolves.[2]

  • Create Stock Solution: In a separate glass jar, wet out the this compound powder with warm water to form a paste. Add this to a larger volume of water in the jar, adjust the pH to 10, and add a small amount of reducing agent. The solution should turn yellow-green.[2]

  • Combine and Rest: Gently add the stock solution to the main vat by submerging the jar and tipping it to minimize splashing.[2] Allow the vat to rest for 15-30 minutes.

  • Maintain Temperature: Heat the vat to the desired dyeing temperature (see Table 1) and maintain it throughout the dyeing process.[2] The vat is ready when the liquid is a clear yellow-green color, often with a coppery or blue foam on the surface.[2]

Visualizations

Indigo_Reduction_Oxidation cluster_vat Inside the Vat (Reduced State) cluster_air Exposure to Air Indigotin Indigotin (Insoluble, Blue) Leuco_this compound Leuco-Indigo (Soluble, Yellow-Green) Indigotin->Leuco_this compound Reduction (+ Reducing Agent, Alkaline pH, Heat) Oxidized_this compound Indigotin (Fixed on Fiber, Blue) Leuco_this compound->Oxidized_this compound Oxidation (+ Oxygen)

Caption: The chemical pathway of this compound from its insoluble blue form to its soluble form and back.

Troubleshooting_Workflow Start Problem: Poor Dyeing Results Vat_Color What is the vat color? Start->Vat_Color Color_Blue Blue / Murky Vat_Color->Color_Blue Color_YellowGreen Yellow-Green / Amber Vat_Color->Color_YellowGreen Check_Temp_pH Check Temperature & pH Color_Blue->Check_Temp_pH Check_Dip_Time Are Dip Times Adequate? Color_YellowGreen->Check_Dip_Time Adjust_Temp_pH Adjust to Optimal Range (See Tables 1 & 2) Check_Temp_pH->Adjust_Temp_pH Add_Reducer Add More Reducing Agent Adjust_Temp_pH->Add_Reducer If still blue Wait Wait 15-30 min Add_Reducer->Wait Wait->Vat_Color Increase_Dips Increase Number of Dips (Allow oxidation between dips) Check_Dip_Time->Increase_Dips No Check_Splashing Are you introducing air? Check_Dip_Time->Check_Splashing Yes Success Problem Resolved Increase_Dips->Success Gentle_Dipping Practice Gentle Dipping Check_Splashing->Gentle_Dipping Yes Check_Splashing->Success No Gentle_Dipping->Success

Caption: A logical workflow for troubleshooting common issues with an this compound reduction vat.

Parameter_Relationships Temp Temperature Reduction Reduction Rate Temp->Reduction Increases Solubility Dye Solubility Temp->Solubility Increases Bacteria Bacterial Activity (Fermentation Vats) Temp->Bacteria Influences Vat_Health Optimal Vat Health & Dye Quality Reduction->Vat_Health Solubility->Vat_Health Bacteria->Vat_Health pH Alkaline pH pH->Reduction Enables Reducer Reducing Agent Reducer->Reduction Drives

Caption: The relationship between temperature and other critical parameters in an this compound vat.

References

solutions for poor color yield in indigo dyeing experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during indigo dyeing experiments, specifically focusing on solutions for poor color yield.

Troubleshooting Guide

Issue: Weak or Pale Blue Color

Question: Why is the color of my dyed fabric a very light blue, even after multiple dips?

Answer: A weak or pale blue color is a common issue that can stem from several factors related to the chemistry of the this compound vat. The primary reason is often an improperly reduced this compound vat, where the this compound pigment is not in its soluble "leuco" form, which is necessary for it to attach to the fabric fibers.[1][2]

Possible Causes & Solutions:

CauseSolution
Insufficient Reducing Agent The reducing agent removes oxygen from the vat, allowing the this compound to become soluble.[1][2] If there isn't enough, the this compound will not be fully reduced. Add more reducing agent (e.g., fructose, thiourea dioxide, or sodium hydrosulfite) and stir gently.[1][3] Wait for the vat to rebalance, which is indicated by a clear yellow-green or golden-brown color.[1]
Incorrect pH Level The pH of the this compound vat is crucial for the reduction process. For cellulose fibers, the ideal pH is typically between 10 and 11.5.[1] If the pH is too low, the chemical reaction will be inefficient.[1] Test the pH and, if necessary, raise it by adding a small amount of calcium hydroxide.[1] If the pH is too high (above 12.5), it can lead to lower dye uptake.
Vat is "Tired" or Exhausted Over time and with repeated use, the concentration of this compound in the vat will decrease, leading to lighter shades.[1] You can "recharge" the vat by adding more this compound, calcium hydroxide, and a reducing agent in the appropriate ratios (e.g., a 1-2-3 ratio for a fructose vat).[1][2]
Premature Oxidation Introducing too much oxygen into the vat while dyeing can cause the this compound to oxidize and become insoluble. Avoid vigorous stirring or splashing when introducing and removing the fabric.[4]

Issue: Uneven or Splotchy Dyeing

Question: My fabric has patches of darker and lighter blue. What causes this uneven dyeing?

Answer: Uneven or splotchy dyeing can be caused by a variety of factors, including improper fabric preparation, issues with the dye vat itself, or the dyeing technique.[5][6]

Possible Causes & Solutions:

CauseSolution
Improper Fabric Preparation The fabric must be thoroughly cleaned (scoured) to remove any oils, waxes, or sizing that could act as a resist and prevent even dye absorption.[5][7] Wash the fabric in warm water with a pH-neutral soap and rinse thoroughly before dyeing.[5]
Fabric Floating in the Vat If parts of the fabric float to the surface, they will not be in contact with the reduced this compound and will not dye properly.[5] Use weights or a submersible frame to keep the fabric fully submerged in the dye vat.[5]
Disturbing the Sediment The bottom of the this compound vat often contains sediment. If this is stirred up and comes into contact with the fabric, it can cause uneven color uptake.[7][8] Lower the fabric into the vat gently and avoid touching the bottom.
Incorrect Dipping Technique Leaving the fabric in the vat for too long in a single dip can lead to uneven dyeing.[5] It is better to do multiple shorter dips with oxidation time in between to build up the color gradually.[1]
Vat Not Uniformly Mixed In larger vats, the concentration of reduced this compound may not be uniform. Ensure the vat is gently but thoroughly stirred before dyeing to ensure an even distribution of the leuco-indigo.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for an this compound vat and how do I maintain it?

A1: The optimal pH for an this compound vat for dyeing cellulose fibers like cotton is between 10 and 11.5.[1] For the best results in some applications, a pH between 11.5 and 12.5 is recommended for achieving darker and more consistent shades.[10] You can measure the pH using pH indicator strips. To raise the pH, add small amounts of calcium hydroxide (slaked lime).[1] To lower the pH if it becomes too high, a mild acid like distilled white vinegar can be carefully added.[1]

Q2: How do I know if my this compound vat is properly reduced and ready for dyeing?

A2: A properly reduced this compound vat will have a distinct appearance. The liquid should be a clear yellow-green or amber color.[1] The surface of the vat will often have a blue or purplish foam, sometimes with a coppery sheen, often referred to as the "this compound flower".[5][11] If the liquid itself is blue, it indicates that the this compound is oxidized and the vat is not ready for dyeing.[1][5]

Q3: How many times should I dip my fabric for a dark blue color?

A3: this compound dyeing is a layering process. To achieve a deep, dark blue, it is essential to perform multiple dips rather than one long soak.[1] Each dip allows a layer of this compound to attach to the fibers, and the color deepens with each subsequent dip and oxidation cycle.[1] For very dark shades, 6-8 dips or more may be necessary. The duration of each dip is typically short, from a few minutes up to 15 minutes.[5][12]

Q4: My this compound color is rubbing off. What is causing this and how can I prevent it?

A4: The tendency for this compound to rub off is called "crocking". This can be caused by an under-reduced vat, where the this compound has not properly bonded to the fibers.[1] It can also occur if too much dye is deposited on the surface of the fibers in a single, long dip. To prevent crocking, ensure your vat is well-reduced and build up color with multiple, shorter dips. After dyeing and full oxidation, a final wash with a vinegar solution (about 1/4 cup of white vinegar to a bucket of water) can help remove excess calcium and loose this compound particles.[1] Using a dye fixative can also improve washfastness.[13][14][15]

Q5: What is the role of temperature in this compound dyeing?

A5: Temperature plays a significant role in the this compound dyeing process. The ideal temperature for an this compound bath is generally between 50-60°C (122-140°F).[12] Maintaining this temperature helps to keep the dye in its reduced state and allows for more efficient dyeing.[12] Some studies suggest that for certain processes, a temperature of around 40°C is optimal.[16] For fermentation vats, a temperature between 27-32°C (80-90°F) is recommended.[17]

Experimental Protocols

Protocol 1: Preparation of a 1-2-3 Fructose this compound Vat

This protocol is based on the popular recipe developed by Michel Garcia, which uses fructose as a natural reducing agent.[2]

Materials:

  • This compound Pigment Powder

  • Calcium Hydroxide (Slaked Lime)

  • Fructose Powder

  • Warm Water (around 50°C)

  • A suitable container with a lid (e.g., a 5-gallon bucket)

  • Stirring utensil

Methodology:

  • Ratio: The "1-2-3" refers to the ratio by weight of the core ingredients: 1 part this compound, 2 parts calcium hydroxide, and 3 parts fructose.[2]

  • This compound Paste: In a small container, create a smooth paste with the this compound powder and a small amount of warm water. This helps to prevent clumping.

  • Vat Preparation: Fill the larger container with warm water, leaving some room at the top.

  • Add Ingredients: Add the this compound paste, calcium hydroxide, and fructose powder to the warm water.

  • Stir Gently: Stir the mixture gently but thoroughly in a circular motion, and then reverse the direction to bring the liquid to a still point. Avoid introducing excess oxygen.

  • Reduction: Cover the container and allow the vat to reduce. This can take anywhere from a few hours to 24 hours.[2] The vat is ready when the liquid is a clear yellow-green color.[1]

Protocol 2: General this compound Dyeing Process

Materials:

  • Prepared and scoured natural fiber fabric (e.g., cotton, linen, silk, wool)[1]

  • A properly reduced this compound vat

  • A container of clean water for rinsing

  • A container with a vinegar solution (optional, for post-treatment)

Methodology:

  • Wet Fabric: Thoroughly wet the scoured fabric in clean water. This helps to ensure even dye uptake.[5]

  • First Dip: Gently and slowly submerge the wet fabric into the this compound vat, being careful not to introduce air bubbles.[4] Keep the fabric moving gently within the vat for even coverage. The duration of the dip can range from 1 to 15 minutes.[5][12]

  • Oxidation: Slowly remove the fabric from the vat, squeezing out excess liquid back into the vat without splashing. The fabric will initially appear yellow-green and will gradually turn blue as it is exposed to oxygen in the air.[1] Allow the fabric to fully oxidize (turn completely blue) before the next dip. This can take 15 minutes or longer.[5]

  • Subsequent Dips: Repeat the dipping and oxidation process to build up darker shades of blue.[1]

  • Final Rinse: Once the desired color is achieved and the fabric is fully oxidized, rinse the fabric thoroughly in clean water until the water runs clear.

  • Optional Vinegar Soak: To improve fastness and remove any residual alkali, you can soak the dyed fabric in a dilute vinegar solution for 20-30 minutes.[1]

  • Final Wash: Wash the fabric with a pH-neutral soap and allow it to air dry.

Data Presentation

Table 1: Influence of pH on this compound Dyeing of Cellulose Fibers

pH RangeVat Condition & Dye UptakeReference
< 10Inefficient reduction, poor color yield.[1]
10 - 11.5Optimal for good affinity and dyeing rate on cellulose fibers.[1]
11.5 - 12.5Can achieve darker, more consistent shades, but may affect ring-dyeing properties.[10]
> 12.5Lower affinity of the di-ionic form of this compound, leading to reduced surface color yield.

Table 2: Common Reducing Agents for this compound Vats

Reducing AgentTypeNotesReference
FructoseNatural (Sugar)Commonly used in "1-2-3" vats; environmentally friendly.[1][2]
HennaNatural (Plant-based)Another organic reducing agent.[1][18]
Iron (Ferrous Sulfate)Natural (Mineral)Creates a "ferrous" vat.[2]
Sodium Hydrosulfite (Hydros)Synthetic/IndustrialA powerful reducing agent, but can be harsh and is less environmentally friendly.[3][19]
Thiourea DioxideSynthetic/IndustrialAn alternative to sodium hydrosulfite, considered more environmentally friendly.[20]

Visualizations

Indigo_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing_cycle Dyeing Cycle (Repeat for Darker Shades) cluster_finishing Finishing A Scour Fabric C Submerge in Vat (Reduction) A->C Wet Fabric B Prepare this compound Vat (this compound + Reducer + Alkali) D Remove from Vat C->D E Oxidize in Air D->E E->C Re-dip F Rinse Thoroughly E->F G Optional: Vinegar Soak F->G H Final Wash & Dry G->H

Caption: Experimental workflow for this compound dyeing.

Indigo_Chemistry_Pathway A This compound (Insoluble, Blue) B Leuco-Indigo (Soluble, Yellow-Green) A->B + Reducing Agent + Alkali (High pH) B->A + Oxygen (Air) C Dyed Fiber (Blue) B->C Fiber Affinity C->A Oxidation on Fiber

Caption: Chemical pathway of this compound reduction and oxidation.

Troubleshooting_Logic Start Poor Color Yield Vat_Color Is the vat liquid yellow-green? Start->Vat_Color pH_Check Is the pH between 10-11.5? Vat_Color->pH_Check Yes Add_Reducer Solution: Add more reducing agent. Vat_Color->Add_Reducer No (Vat is blue) Fabric_Prep Was the fabric properly scoured? pH_Check->Fabric_Prep Yes Adjust_pH Solution: Adjust pH with calcium hydroxide. pH_Check->Adjust_pH No Dipping_Tech Are you using multiple, short dips? Fabric_Prep->Dipping_Tech Yes Scour_Fabric Solution: Properly scour fabric before dyeing. Fabric_Prep->Scour_Fabric No Change_Technique Solution: Use multiple dips with full oxidation. Dipping_Tech->Change_Technique No Good_Yield Good Color Yield Dipping_Tech->Good_Yield Yes

Caption: Troubleshooting logic for poor color yield.

References

managing sludge and sediment in organic indigo vats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with organic indigo vats. The information is presented in a direct question-and-answer format to address specific issues that may arise during experimentation.

Troubleshooting Guide

Problem: My this compound vat is blue or murky green instead of a clear yellow-green or amber color.

Answer: A blue or murky green color indicates that the this compound in your vat is oxidized and not in its soluble "leuco" form, making it unavailable for dyeing. This can be caused by several factors:

  • Insufficient Reduction: The reducing agent (e.g., fructose) may be depleted.

  • Incorrect pH: The pH of the vat may be too low for the reduction process to be effective.

  • Introduction of Oxygen: Vigorous stirring or splashing can introduce excess oxygen into the vat, causing the this compound to oxidize.

Solution:

  • Check and Adjust pH: Use pH test strips to measure the vat's alkalinity. The ideal pH range depends on the fiber being dyed.[1][2] If the pH is too low, slowly add more calcium hydroxide (lime).[2]

  • Add Reducing Agent: If the pH is within the correct range, the vat likely needs more reducing agent. Add fructose or another sugar, stir gently, and allow time for the reduction to occur.[3][4]

  • Heat the Vat: Gently warming the vat can help accelerate the reduction process.[3][5][6] Be careful not to overheat, as this can damage the vat. A temperature of around 90°F (32°C) is often recommended for reviving a 1-2-3 vat.[5]

Problem: The color of my dyed fabric is very light or uneven.

Answer: Pale or uneven dyeing can result from several issues with the vat or the dyeing process itself:

  • Weak or Exhausted Vat: The concentration of reduced this compound in the vat may be too low due to depletion from previous dye sessions.

  • Improper Reduction: As mentioned previously, if the vat is not fully reduced, the this compound will not properly adhere to the fibers.

  • Fabric Preparation: The fabric may not have been properly scoured (cleaned) to remove any oils, starches, or other substances that could resist the dye.

  • Dyeing Technique: Uneven dyeing can be caused by the fabric floating to the surface or not being fully submerged in the dye liquor.

Solution:

  • Replenish the Vat: If the vat is weak, you may need to add more this compound, calcium hydroxide, and fructose in the appropriate ratios.[5]

  • Ensure Proper Scouring: Make sure your fabric is thoroughly cleaned before dyeing to ensure even dye uptake.

  • Improve Dyeing Technique: Use a basket or mesh to keep the fabric fully submerged and away from the sediment at the bottom of the vat.[1][7] Move the fabric gently within the vat to promote even color application.

Problem: There is a thick layer of sludge or sediment at the bottom of my vat.

Answer: The formation of sediment is a natural part of the organic this compound vat process.[8] This sludge consists of un-reduced this compound, byproducts of the reduction process, and excess calcium hydroxide. While some sediment is normal, an excessive amount can interfere with dyeing.[8]

Solution:

  • Allow Sediment to Settle: Before dyeing, gently stir the vat to ensure the dye liquor is homogenous, and then allow the sediment to settle completely.[8]

  • Use a Dyeing Basket: As mentioned, a basket can be used to keep your textiles from coming into contact with the sludge, which can cause spotting or uneven dyeing.[1][7]

  • Careful Dipping: When introducing and removing fabric, do so slowly and carefully to avoid disturbing the sediment layer.

  • Managing Excessive Sludge: In long-term vats, the sludge can build up. Some dyers recommend carefully decanting the clear liquid off the top and removing some of the excess sludge before replenishing the vat.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for an organic this compound vat?

A1: The optimal pH for an organic this compound vat typically ranges from 9 to 11.5, depending on the type of fiber you are dyeing.[2][9] Protein fibers like wool and silk require a lower pH to prevent damage, while cellulose fibers like cotton and linen can tolerate a higher pH.[2][10]

Q2: How often should I "feed" my organic this compound vat?

A2: An this compound vat is happiest when it is used regularly.[4] It is good practice to "feed" the vat with a small amount of reducing agent, such as fructose, after each dyeing session to replenish what was consumed.[4] If the vat is dormant for a period, it will become more acidic, and the pH will need to be adjusted with lime before its next use.[4]

Q3: Can I revive a dormant or "dead" this compound vat?

A3: Yes, in many cases, a dormant vat can be revived. The process typically involves warming the vat, adjusting the pH with lime, and adding a fresh supply of a reducing agent.[3][5][11] It may take some time and patience for the vat to become fully reduced and ready for dyeing again.[3]

Q4: What is the "flower" on top of the this compound vat?

A4: The "flower" is a cluster of dark, metallic-looking bubbles that forms on the surface of a healthy and well-reduced this compound vat. It is a good visual indicator that your vat is active and ready for dyeing.

Quantitative Data

The following tables summarize key quantitative parameters for maintaining a healthy organic this compound vat.

Table 1: Optimal pH Ranges for Organic this compound Vats

Fiber TypeOptimal pH Range
Wool9.0 - 9.5[1][2]
Silk10.0 - 11.0[2]
Cotton11.0 - 11.5[1][2]

Table 2: Common Ingredient Ratios for a "1-2-3" Organic this compound Vat

IngredientRatio (by weight)Example Amount (for a medium shade)
This compound Powder1 part[9][12]50 grams[12]
Calcium Hydroxide (Lime)2 parts[9][12]100 grams[12]
Fructose3 parts[9][12]150 grams[12]

Table 3: Recommended Temperatures for Vat Maintenance

ProcessRecommended Temperature
Reviving a dormant "1-2-3" vat~90°F (~32°C)[5]
General maintenance and dyeingWarm to the touch; heating can speed up reduction[3][6]
Initial vat preparation with hot water~180°F (~82°C)[13]

Experimental Protocols

Protocol 1: Reviving a Dormant Organic this compound Vat

Objective: To restore a dormant or poorly performing organic this compound vat to a healthy, reduced state suitable for dyeing.

Materials:

  • Dormant this compound vat

  • pH test strips

  • Calcium hydroxide (lime)

  • Fructose (or other suitable reducing sugar)

  • Gentle heating source (e.g., water bath or bucket heater)

  • Stirring rod

Methodology:

  • Visual and Olfactory Assessment: Observe the color and smell of the vat. A dormant vat may be blue, grey, or murky and may have a slightly sour smell. A healthy vat should be a clear yellow-green to amber color and have a slightly earthy, sweet smell.

  • Gentle Heating: If possible, gently warm the vat to approximately 90°F (32°C).[5] This will help to accelerate the chemical reactions. Avoid boiling.

  • pH Measurement and Adjustment:

    • Carefully take a sample of the vat liquor and test its pH using a pH strip.

    • A dormant vat will likely have a low pH.

    • Slowly add small amounts of calcium hydroxide, stirring gently after each addition, until the pH is within the optimal range for your intended fiber (see Table 1). A visual indicator of the need for lime is if sprinkled lime is immediately "sucked" down into the vat.[4]

  • Addition of Reducing Agent:

    • Once the pH is corrected, add a generous amount of fructose. The exact amount will depend on the size of your vat and the extent of its dormancy. For a 5-gallon vat, starting with 1-2 tablespoons can be effective.[5]

    • Stir the vat gently in a circular motion to incorporate the fructose without introducing too much oxygen.

  • Rest and Observation:

    • Cover the vat and let it rest for several hours, or even overnight.

    • Periodically check the color of the vat. It should gradually change from blue/green to a clear yellow-green or amber.

    • Look for the formation of a metallic sheen and a "flower" of dark bubbles on the surface, which are indicators of a healthy reduction.

  • Test Dye: Once the vat appears to be reduced, perform a test dye on a small piece of scoured fabric. Dip the fabric for a few minutes, then remove it and allow it to oxidize. A successful revival will result in a clear blue color on the fabric. If the color is still weak, you may need to repeat the addition of the reducing agent and allow for more time.[4]

Visualizations

troubleshooting_workflow start Vat Problem Identified check_color Is the vat blue or murky green? start->check_color check_dyeing_result Is the dyed color pale or uneven? check_color->check_dyeing_result No check_ph_color Check and Adjust pH check_color->check_ph_color Yes check_sludge Is there excessive sludge? check_dyeing_result->check_sludge No replenish_vat Replenish Vat (this compound, Lime, Fructose) check_dyeing_result->replenish_vat Yes healthy_vat Vat is likely healthy check_sludge->healthy_vat No settle_sludge Allow Sludge to Settle check_sludge->settle_sludge Yes add_reducer_color Add Reducing Agent (e.g., Fructose) check_ph_color->add_reducer_color gentle_heat_color Apply Gentle Heat add_reducer_color->gentle_heat_color end Problem Resolved gentle_heat_color->end scour_fabric Ensure Proper Fabric Scouring replenish_vat->scour_fabric improve_technique Improve Dyeing Technique (e.g., use a basket) scour_fabric->improve_technique improve_technique->end use_basket Use a Dyeing Basket settle_sludge->use_basket careful_dipping Practice Careful Dipping use_basket->careful_dipping careful_dipping->end

Caption: Troubleshooting workflow for common organic this compound vat issues.

indigo_reduction_pathway cluster_vat Organic this compound Vat (Alkaline & Reduced Environment) indigo_oxidized This compound (Insoluble) (Blue) leuco_this compound Leuco-Indigo (Soluble) (Yellow-Green) indigo_oxidized->leuco_this compound Reduction fabric Fabric Fiber leuco_this compound->fabric attaches to reducing_agent Reducing Agent (e.g., Fructose) reducing_agent->indigo_oxidized donates electrons alkaline_agent Alkaline Agent (Calcium Hydroxide) alkaline_agent->indigo_oxidized creates necessary pH oxygen Oxygen (from air) dyed_fabric Dyed Fabric (Oxidized this compound) oxygen->dyed_fabric Oxidation fabric->dyed_fabric removed from vat

Caption: Simplified pathway of this compound reduction and oxidation in an organic vat.

References

Validation & Comparative

Indigo as a Non-Toxic Biological Stain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biological stain is a critical step in microscopic analysis, directly impacting the visualization and interpretation of cellular and tissue structures. Historically, many commonly used stains have raised concerns due to their potential toxicity, mutagenicity, and carcinogenicity. This has spurred a growing interest in identifying and validating safer, non-toxic alternatives. This guide provides a comprehensive comparison of indigo, specifically its water-soluble form this compound carmine, with other common biological stains, focusing on its performance and toxicity with supporting experimental data.

Introduction to Non-Toxic Biological Stains

The ideal biological stain should provide excellent contrast and specific labeling of cellular components without inducing artifacts or, more importantly, cellular damage. This is particularly crucial in live-cell imaging and in studies where cell viability and function are paramount. Many traditional stains, while effective for visualization, can be cytotoxic, affecting cell proliferation, metabolism, and even genetic integrity. Therefore, the validation of non-toxic stains is essential for obtaining accurate and reliable biological data.

This compound, a natural dye with a long history of use in the textile industry, has emerged as a potential non-toxic biological stain. Its water-soluble derivative, this compound carmine, is already used in medical diagnostics and as a food additive, suggesting a favorable safety profile. This guide will delve into the evidence supporting the use of this compound carmine as a biological stain and compare its performance and toxicity with established alternatives.

Comparative Analysis of this compound Carmine and Other Biological Stains

This compound carmine functions as a non-absorptive stain, meaning it does not penetrate living cells with intact membranes. Instead, it pools in the irregularities of tissues and outlines cell boundaries, making it particularly useful for visualizing mucosal surfaces and identifying lesions.[1] This property contrasts with absorptive stains like methylene blue, which are taken up by cells.

Performance and Application
  • This compound Carmine: Primarily used for extracellular staining and highlighting surface topography. It has been employed in histology for staining collagen and as a counterstain.[2] In chromoendoscopy, it is used to enhance the visualization of the gastrointestinal mucosa.

  • Methylene Blue: A versatile stain that can be used for both live and fixed cells. It stains acidic cellular components, such as the nucleus. However, it is an absorptive stain and can be toxic to cells.

  • Eosin Y: A common counterstain to hematoxylin in histology, staining the cytoplasm and extracellular matrix in shades of pink. It is typically used on fixed tissues. While widely used, it can be harmful if ingested or inhaled.

  • Trypan Blue: A vital stain used to differentiate viable from non-viable cells. It is excluded by live cells with intact membranes but penetrates and stains the cytoplasm of dead cells blue. It is a known carcinogen and should be handled with care.

Cytotoxicity Comparison

The following table summarizes available quantitative data on the toxicity of this compound carmine and its alternatives. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in cell lines, exposure times, and assay methods.

StainOrganism/Cell LineEndpointValueReference
This compound Carmine RatLD50 (Oral)2000 mg/kg[3]
MouseLD50 (Oral)>2000 mg/kg[4]
Bovine Intervertebral Disc CellsSignificant Toxicity (CCK-8 Assay)1 mg/mL[5][6]
Eisenia andrei (Earthworm)LC50 (Contact)75.79 mg/cm²[7][8]
Methylene Blue Bovine Intervertebral Disc CellsSignificant Toxicity (CCK-8 Assay)0.5 mg/mL[5][6]
Patent Blue Bovine Intervertebral Disc CellsSignificant Toxicity (CCK-8 Assay)2.5 mg/mL[5][6]
Trypan Blue Human Retinal Pigment Epithelium CellsHigher Toxicity than Brilliant Blue G (WST-1 Assay)Not specified[9][10]

From the available data, patent blue appears to be the least toxic in the in vitro bovine cell model, followed by this compound carmine and then methylene blue.[5][6] The oral LD50 of this compound carmine in rodents is relatively high, indicating low acute oral toxicity.[3][4] However, it's crucial to consider the concentration at which a stain is used for imaging, as even stains with low toxicity can have adverse effects at high concentrations.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further validation.

This compound Carmine Staining Protocol for Cultured Cells (General)

This protocol is a general guideline and may require optimization for specific cell types and applications.

  • Prepare Staining Solution: Dissolve this compound carmine powder in sterile phosphate-buffered saline (PBS) to a final concentration of 0.1-0.4% (w/v). Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particles.

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells twice with sterile PBS to remove any residual culture medium.

  • Staining: Add the this compound carmine staining solution to the cells and incubate for 5-15 minutes at room temperature.

  • Washing: Gently wash the cells three times with sterile PBS to remove excess stain.

  • Imaging: Immediately visualize the cells under a light microscope.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test stain (e.g., this compound carmine). Include a vehicle control (medium without the stain). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Viability Assessment: Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to count the number of viable cells in a suspension.

  • Cell Suspension: Prepare a single-cell suspension from your culture.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Staining_Protocol cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis prep_stain Prepare Staining Solution stain Add this compound Carmine (5-15 min) prep_stain->stain prep_cells Culture Cells wash1 Wash Cells (PBS) prep_cells->wash1 wash1->stain wash2 Wash Cells (PBS) stain->wash2 image Microscopic Visualization wash2->image

Fig. 1: Workflow for this compound Carmine Staining.

MTT_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement seed Seed Cells in 96-well Plate treat Add Stain at Varying Concentrations seed->treat incubate Incubate (24-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read

Fig. 2: Workflow for MTT Cytotoxicity Assay.

Trypan_Blue_Assay cluster_prep Preparation cluster_staining Staining cluster_counting Analysis cell_susp Prepare Cell Suspension mix Mix Cells with Trypan Blue (1:1) cell_susp->mix incubate_tb Incubate (1-2 min) mix->incubate_tb load Load Hemocytometer incubate_tb->load count Count Viable and Non-viable Cells load->count calculate Calculate % Viability count->calculate

Fig. 3: Workflow for Trypan Blue Exclusion Assay.

Conclusion

The available evidence suggests that this compound carmine is a promising candidate for a non-toxic biological stain, particularly for applications requiring the visualization of extracellular features and surface morphology. Its low oral toxicity and use in medical procedures provide a strong foundation for its safety.[3][4] However, as with any reagent, its cytotoxicity is concentration-dependent, and researchers should determine the optimal, non-toxic concentration for their specific cell type and application.

Compared to some traditional stains like methylene blue, this compound carmine appears to have a better in vitro safety profile in at least one study.[5][6] While more comprehensive, direct comparative studies with a wider range of non-toxic stains are needed to fully establish its place in the biologist's toolkit, the existing data supports its validation as a viable and safer alternative for specific staining applications. The detailed protocols and workflows provided in this guide should facilitate further investigation and adoption of this compound carmine in research settings where minimizing cytotoxicity is a priority.

References

A Comparative Guide to Natural and Synthetic Indigo for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between natural and synthetic reagents is a critical one, balancing factors of purity, biological activity, and cost. This guide provides an objective comparison of natural and synthetic indigo, supported by experimental data, to inform their use in research applications. While chemically identical in their principal component, indigotin, the presence of unique impurities in natural this compound can lead to significant differences in their biological properties.

Chemical Composition and Purity

Synthetic this compound is characterized by its high purity, typically exceeding 94% indigotin.[1] In contrast, natural this compound, derived from plants such as Indigofera tinctoria, is a more complex mixture. Besides indigotin, it contains a variety of other compounds, including indirubin, isatin, and tryptanthrin, as well as flavonoids and other plant-derived substances.[2] The concentration of these components can vary depending on the plant source, harvesting time, and extraction process.

One of the most significant differences lies in the presence of indirubin, an isomer of this compound with known biological activities. While present in natural this compound, it is generally absent from synthetic preparations.[3]

Table 1: Quantitative Comparison of Natural vs. Synthetic this compound

ParameterNatural this compoundSynthetic this compoundSource(s)
Indigotin Purity Variable, can be lower than syntheticTypically >94%[1]
Indirubin Content 0.16% - 0.37% (in some commercial samples)Generally absent[4]
Other Impurities Isatin, tryptanthrin, flavonoids, plant matterAniline, N-methylaniline (trace amounts)[2]
Cost Significantly higherLower

Biological Activity: A Tale of Two Indigos

The presence of unique bioactive compounds in natural this compound imparts it with biological activities not observed in its synthetic counterpart. This is particularly relevant in the context of drug discovery and development, where these "impurities" can be valuable therapeutic leads.

Antioxidant Activity

Direct comparative studies have shown that natural this compound exhibits significantly higher antioxidant activity than pure synthetic this compound. In one study, a natural this compound extract from I. tinctoria demonstrated nearly 80% radical scavenging activity in a DPPH assay, whereas synthetic this compound showed less than 5% activity under the same conditions. This difference is attributed to the presence of phenolic compounds and flavonoids in the natural extract.

Table 2: Comparative Biological Activity of Natural vs. Synthetic this compound

AssayNatural this compoundSynthetic this compoundSource(s)
Antioxidant Activity (DPPH Assay) High (~80% radical scavenging)Very low (<5% radical scavenging)
Cytotoxicity (IC50 on A549 lung cancer cells) 12 µg/mL (ethanol extract)Data not available for direct comparison
Cytotoxicity (IC50 on HCT-116 colon cancer cells) 14 µg/mL (ethanol extract)Data not available for direct comparison
Anti-inflammatory and Anti-cancer Activity

The components unique to natural this compound, such as indirubin and tryptanthrin, have been extensively studied for their therapeutic potential. Indirubin and its derivatives have been shown to inhibit STAT3 signaling and induce apoptosis in various cancer cell lines. Tryptanthrin has demonstrated potent anti-inflammatory effects by modulating signaling pathways such as NF-κB and JAK/STAT.

Key Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed protocols for key analytical and biological assays.

Protocol 1: HPLC Analysis of this compound and Indirubin

This method is for the quantitative analysis of indigotin and indirubin in an this compound sample.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample (natural or synthetic). b. Dissolve the sample in 10 mL of a suitable solvent like dimethyl sulfoxide (DMSO) or a chloroform:methanol mixture (1:1 v/v). Use of an ultrasonic bath can aid dissolution. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 73:27 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 290 nm for simultaneous detection of indigotin and indirubin.
  • Injection Volume: 20 µL.
  • Column Temperature: 25°C.

3. Quantification: a. Prepare standard solutions of pure indigotin and indirubin of known concentrations. b. Generate a calibration curve for each standard by plotting peak area against concentration. c. Calculate the concentration of indigotin and indirubin in the samples by comparing their peak areas to the respective calibration curves.

Protocol 2: MTT Assay for Cytotoxicity

This protocol assesses the effect of this compound on the viability of adherent cancer cell lines.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Treatment: a. Prepare stock solutions of natural and synthetic this compound in DMSO. b. Dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). c. Remove the old medium from the cells and add 100 µL of the treatment media to each well. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. d. Incubate for 24, 48, or 72 hours.

3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. d. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the untreated control. b. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: DPPH Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of this compound samples.

1. Preparation of Solutions: a. DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color. b. Sample Solutions: Prepare stock solutions of natural and synthetic this compound in methanol or DMSO at a high concentration (e.g., 1 mg/mL). Create a series of dilutions from the stock solution. c. Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

2. Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the sample dilutions, positive control dilutions, or blank (methanol/DMSO) to the respective wells. c. Incubate the plate in the dark at room temperature for 30 minutes.

3. Absorbance Measurement: a. Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 b. Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The bioactive components of natural this compound, particularly indirubin and tryptanthrin, have been shown to modulate key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for drug development professionals.

Indirubin_STAT3_Pathway Indirubin Indirubin Src_Jak Src/Jak Kinases Indirubin->Src_Jak inhibition Apoptosis Apoptosis Indirubin->Apoptosis promotes STAT3 STAT3 Src_Jak->STAT3 phosphorylation pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, Survivin) Gene_Expression->Anti_Apoptotic upregulation Anti_Apoptotic->Apoptosis inhibition

Caption: Indirubin inhibits the STAT3 signaling pathway, leading to apoptosis in cancer cells.

Tryptanthrin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylation & degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation Tryptanthrin Tryptanthrin Tryptanthrin->IKK inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes

Caption: Tryptanthrin inhibits the NF-κB inflammatory pathway.

A typical experimental workflow for comparing the bioactivity of natural and synthetic this compound is outlined below.

Experimental_Workflow cluster_prep Sample Preparation & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Natural_this compound Natural this compound Extraction Extraction/Dissolution (e.g., DMSO) Natural_this compound->Extraction Synthetic_this compound Synthetic this compound Synthetic_this compound->Extraction HPLC HPLC Analysis (Purity & Impurity Profiling) Extraction->HPLC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Extraction->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Extraction->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., cytokine measurement) Extraction->Anti_inflammatory Statistical_Analysis Statistical Analysis HPLC->Statistical_Analysis IC50 IC50 Determination Cytotoxicity->IC50 Antioxidant->IC50 Anti_inflammatory->Statistical_Analysis IC50->Statistical_Analysis Conclusion Comparative Conclusion Statistical_Analysis->Conclusion

Caption: A generalized workflow for the comparative analysis of natural and synthetic this compound.

Conclusion

For applications in drug discovery and development, natural this compound presents a compelling case due to the presence of bioactive compounds like indirubin and tryptanthrin. These components confer significant antioxidant, anti-inflammatory, and anti-cancer properties that are absent in high-purity synthetic this compound. However, the inherent variability in the composition of natural this compound necessitates rigorous analytical characterization to ensure reproducibility of research findings. Synthetic this compound, with its high purity and consistency, remains the preferred choice for applications where the specific properties of indigotin are required without the confounding effects of other biological molecules. The choice between natural and synthetic this compound should, therefore, be guided by the specific research question and the desired application.

References

A Comparative Analysis of Indigo from Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of indigo derived from various plant species. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering objective comparisons of this compound yield and composition, supported by experimental data. This document details the methodologies of key experiments and presents quantitative data in a clear, tabular format for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Natural this compound

This compound is a vibrant blue dye with a long history of use in textiles and traditional medicine. It is not found in its final form in plants but is derived from the enzymatic hydrolysis and subsequent oxidation of a precursor molecule, indican. The primary chemical component of this compound dye is indigotin, but it also contains other related compounds, such as indirubin, which can influence its color and biological properties. Several plant species from different families are known to be sources of this compound, with the most common ones being from the Indigofera, Persicaria, and Isatis genera. The yield and chemical composition of the extracted this compound can vary significantly depending on the plant species, cultivation conditions, and extraction methodology.

Comparative Analysis of this compound Yield and Composition

The yield of this compound dye and the concentration of its primary components, indigotin and indirubin, are critical factors for its use in various applications. The following tables summarize quantitative data from comparative studies on different this compound-producing plant species.

Table 1: Comparative Analysis of this compound Extraction Yield and Indigotin Content from Various Plant Species

Plant SpeciesCommon NameThis compound Extraction Yield (g/kg of fresh leaves)Indigotin Content in this compound (%)Indigotin Extraction Yield (g/kg of fresh leaves)
Indigofera arrectaNatal this compound1.3 - 1.6550.8
Strobilanthes cusiaAssam this compoundHigh56High
Persicaria tinctoriaDyer's Knotweed1.3 - 1.6440.6
Indigofera tinctoriaTrue this compound1.6230.3
Indigofera suffruticosaGuatemalan this compound1.3100.1
Isatis tinctoriaWoad---

Data compiled from a standardized hot-water extraction method (MME) performed on plants cultivated in Austria and China.[1]

Table 2: Comparative Analysis of Indirubin Content in this compound from Different Plant Species

Plant SpeciesCommon NameIndirubin ContentNotes
Indigofera tinctoriaTrue this compoundPresentThe amount can be influenced by extraction conditions.
Strobilanthes cusiaAssam this compoundPresentCan contain significant amounts of indirubin.
Isatis tinctoriaWoadPresentContains indirubin, and its precursors have been studied.
Persicaria tinctoriaDyer's KnotweedPresentKnown to contain indirubin.

Indirubin content is often reported qualitatively or as a ratio to indigotin. Quantitative data from a single, standardized comparative study across all species is limited. The presence of indirubin is a key factor in the final color of the dye, with higher concentrations imparting a more reddish-purple hue.

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from plant sources, providing a framework for reproducible experimental work.

Standardized Hot-Water Extraction of this compound

This protocol is based on the Modified Method of Extraction (MME) used in comparative studies to ensure consistent and comparable results across different plant species.

Materials:

  • Fresh leaves of this compound-producing plants

  • Deionized water

  • Calcium hydroxide (Ca(OH)₂) solution (1 M)

  • Beakers and flasks

  • Water bath or heating mantle

  • Stirring apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Drying oven

Procedure:

  • Harvesting: Harvest fresh, healthy leaves from the plant.

  • Washing: Thoroughly wash the leaves with water to remove dirt and debris.

  • Soaking: Submerge the leaves in deionized water at a ratio of 1:10 (w/v) in a beaker.

  • Heating: Heat the mixture in a water bath at 60°C for 2 hours with gentle stirring.

  • Filtration: Separate the leaves from the extract by filtration. The resulting liquid should have a yellowish-green color.

  • Alkalization: Adjust the pH of the filtrate to 10-11 by adding calcium hydroxide solution.

  • Oxidation: Aerate the alkaline solution by vigorous stirring or by bubbling air through it for 30-60 minutes. The color of the solution will gradually change to a deep blue as the this compound precipitates.

  • Precipitation and Collection: Allow the this compound precipitate to settle overnight. Decant the supernatant and collect the this compound paste.

  • Washing and Drying: Wash the this compound paste with deionized water to remove impurities and then dry it in an oven at 50°C until a constant weight is achieved.

Quantification of Indigotin and Indirubin by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of the main components of the extracted this compound dye.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is typically used. For example, an isocratic mobile phase of 75:25 (v/v) methanol:water can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 289 nm for simultaneous detection of indigotin and indirubin.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of pure indigotin and indirubin in a suitable solvent (e.g., dimethyl sulfoxide or chloroform) at known concentrations to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the dried this compound powder and dissolve it in the same solvent used for the standards. The solution may require sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks for indigotin and indirubin in the sample chromatogram based on the retention times of the standards. Calculate the concentration of each component in the sample by comparing the peak areas with the calibration curves.

Visualizing Key Processes

To better understand the biological and experimental processes involved with this compound, the following diagrams have been generated using Graphviz.

Biosynthesis of Indican

The precursor to this compound, indican, is synthesized in the plant from the amino acid tryptophan. The pathway involves the conversion of indole to indoxyl, which is then glycosylated to form the stable, water-soluble indican.

Indican_Biosynthesis Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase/Indole-3-glycerol-phosphate lyase Indoxyl Indoxyl Indole->Indoxyl Dioxygenase or Cytochrome P450 Monooxygenase Indican Indican Indoxyl->Indican UDP-glucosyltransferase (Indican Synthase)

Biosynthesis pathway of indican from tryptophan.
Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines the general workflow for the extraction of this compound from plant material and its subsequent quantitative analysis.

Indigo_Extraction_Workflow Plant_Material Fresh Plant Leaves Extraction Hot-Water Extraction (60°C, 2h) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Alkalization Alkalization (pH 10-11) with Ca(OH)₂ Filtration->Alkalization Oxidation Aeration/Oxidation Alkalization->Oxidation Precipitation Precipitation & Collection of this compound Paste Oxidation->Precipitation Drying Drying (50°C) Precipitation->Drying Indigo_Powder Dried this compound Powder Drying->Indigo_Powder Analysis HPLC Analysis Indigo_Powder->Analysis Data Quantitative Data (Indigotin & Indirubin) Analysis->Data

Workflow for this compound extraction and analysis.

References

A Comparative Guide to Electrochemical and Chemical Indigo Reduction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of electrochemical and traditional chemical methods for the reduction of indigo, a critical step in various industrial processes, including textile dyeing and the synthesis of this compound-derived pharmaceuticals. The following sections present a detailed analysis of their performance, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Quantitative Performance Comparison

The selection of an appropriate reduction method hinges on a variety of factors, from efficiency and cost to environmental impact. The following tables summarize the key quantitative metrics for both electrochemical and chemical (sodium dithionite) reduction of this compound.

Performance MetricElectrochemical ReductionChemical Reduction (Sodium Dithionite)Source
Reduction Efficiency Up to 91.21%Approximately 80%[1]
Process Control High (real-time monitoring of redox potential)Low (irreversible reaction, difficult to monitor)[2]
Environmental Impact Lower (reduced chemical waste, potential for closed-loop systems)Higher (produces sulfate and sulfite by-products)[2][3]
Regenerability of Reducing Agent Yes (mediator can be electrochemically regenerated)No (sodium dithionite is consumed)[2]
Resource ConsumptionElectrochemical ReductionChemical Reduction (Sodium Dithionite)Source
Energy Consumption 58–145 kWh/day (for a full-scale electrolyzer)N/A (chemical energy)[4]
Chemical Consumption Lower (primarily mediator and electrolyte)50–126 kg/day (for a full-scale operation)[4]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of any chemical process. Below are representative protocols for both electrochemical and chemical this compound reduction.

Electrochemical Reduction of this compound (Indirect Method with a Mediator)

This protocol describes the indirect electrochemical reduction of this compound using an iron(II)-triethanolamine complex as a mediator.

Materials and Equipment:

  • Electrochemical cell (divided or undivided)

  • Cathode (e.g., stainless steel, graphite)[5]

  • Anode (e.g., platinum, mixed metal oxide)

  • DC power supply

  • Reference electrode (e.g., Ag/AgCl)

  • Magnetic stirrer

  • This compound powder

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Triethanolamine (TEA)

  • Sodium hydroxide (NaOH)

  • Supporting electrolyte (e.g., sodium sulfate)

  • Deionized water

Procedure:

  • Prepare the catholyte: In the cathodic compartment of the electrochemical cell, dissolve the supporting electrolyte in deionized water.

  • Prepare the mediator solution: In a separate beaker, dissolve iron(II) sulfate heptahydrate and triethanolamine in deionized water. Adjust the pH to the desired alkaline level (e.g., pH 11-13) with sodium hydroxide.

  • Add the mediator to the catholyte: Introduce the mediator solution into the cathodic compartment.

  • Add this compound: Disperse the this compound powder in the catholyte containing the mediator.

  • Set up the electrochemical cell: Place the anode in the anodic compartment (which contains only the supporting electrolyte in a divided cell). Connect the electrodes to the DC power supply.

  • Initiate electrolysis: Apply a constant current or potential. The Fe(III)-TEA complex is reduced to Fe(II)-TEA at the cathode.

  • This compound reduction: The electrochemically generated Fe(II)-TEA complex chemically reduces the insoluble this compound to its soluble leuco-indigo form.

  • Monitor the reaction: The progress of the reduction can be monitored by measuring the redox potential of the solution or by spectrophotometric analysis of leuco-indigo.[2]

Chemical Reduction of this compound with Sodium Dithionite

This protocol outlines the conventional method for this compound reduction using sodium dithionite.

Materials and Equipment:

  • Reaction vessel (e.g., beaker, flask)

  • Heating and stirring plate

  • This compound powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare the this compound suspension: Disperse the this compound powder in deionized water in the reaction vessel.

  • Create an alkaline environment: Add sodium hydroxide to the suspension to achieve a pH of 11-13.[6]

  • Heat the mixture: Gently heat the suspension to a temperature of 50-70°C while stirring.[7]

  • Add the reducing agent: Gradually add sodium dithionite to the heated, alkaline this compound suspension. The color of the solution will change from blue to a clear yellow-green, indicating the formation of leuco-indigo.

  • Maintain reduction: Continue stirring for a designated period (e.g., 15-30 minutes) to ensure complete reduction. The vessel should be covered to minimize oxidation by air.

  • Use the leuco-indigo solution: The resulting leuco-indigo solution is now ready for the dyeing process or subsequent chemical reactions.

Visualizing the Experimental Workflow

To further clarify the procedural steps and their relationships, the following diagrams illustrate the workflows for validating and comparing these two this compound reduction methods.

G cluster_electrochemical Electrochemical Method Validation cluster_chemical Chemical Method Validation EC_Start Start EC_Prep_Cell Prepare Electrochemical Cell EC_Start->EC_Prep_Cell EC_Prep_Solutions Prepare Mediator & Electrolyte EC_Prep_Cell->EC_Prep_Solutions EC_Add_this compound Add this compound to Catholyte EC_Prep_Solutions->EC_Add_this compound EC_Electrolysis Apply Current/Potential EC_Add_this compound->EC_Electrolysis EC_Monitor Monitor Redox Potential / Spectrophotometry EC_Electrolysis->EC_Monitor EC_Analyze Analyze Reduction Efficiency EC_Monitor->EC_Analyze EC_End End EC_Analyze->EC_End Chem_Analyze Analyze Reduction Efficiency Chem_Start Start Chem_Prep_Suspension Prepare this compound Suspension Chem_Start->Chem_Prep_Suspension Chem_Alkalize Adjust to Alkaline pH Chem_Prep_Suspension->Chem_Alkalize Chem_Heat Heat Suspension Chem_Alkalize->Chem_Heat Chem_Add_Reducer Add Sodium Dithionite Chem_Heat->Chem_Add_Reducer Chem_Monitor Visual Observation / Titration Chem_Add_Reducer->Chem_Monitor Chem_Monitor->Chem_Analyze Chem_End End Chem_Analyze->Chem_End

Caption: Workflow for validating electrochemical and chemical this compound reduction.

G cluster_comparison Comparative Analysis Data_Collection Collect Data: - Reduction Efficiency - Rate - Cost - Waste Output Decision Select Optimal Method Data_Collection->Decision Electrochemical Electrochemical Method Electrochemical->Data_Collection Chemical Chemical Method Chemical->Data_Collection

Caption: Logical flow for the comparative analysis of this compound reduction methods.

References

A Comparative Analysis of Indigo and Other Blue Dyes in the Textile Industry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, application, and environmental impact of key blue dyes used in textiles, supported by experimental data.

In the vast and vibrant world of textile dyeing, the color blue holds a significant and enduring place. From the iconic shades of denim to the brilliant hues of high-fashion garments, a variety of dyes are employed to achieve the desired blue. This guide provides a comprehensive comparison of the performance of indigo, the traditional king of blue dyes, with other prevalent blue dyes in the textile industry, including reactive, vat, acid, and direct dyes. The following analysis, targeted at researchers, scientists, and drug development professionals, delves into key performance indicators such as color fastness, application methods, and environmental impact, supported by available experimental data.

Performance Comparison of Blue Dyes

The selection of a dye is a critical decision in textile manufacturing, influencing not only the aesthetic qualities of the final product but also its durability and environmental footprint. The following tables summarize the performance characteristics of this compound and other common blue dyes based on standardized testing methods.

Table 1: Color Fastness Performance of Blue Dyes on Cotton

Dye TypeDye ExampleWash Fastness (AATCC 61-2A) - Color ChangeWash Fastness (AATCC 61-2A) - StainingRubbing Fastness (AATCC 8) - DryRubbing Fastness (AATCC 8) - WetLight Fastness (AATCC 16)
This compound (Vat Dye) C.I. Vat Blue 14-5[1]3-43-4[2]1-2[2][3]7-8[4]
Reactive Blue C.I. Reactive Blue 195[5]4-54-5[5]4[5]5-6
Other Vat Blue (e.g., Anthraquinone-based)54-54-547-8
Direct Blue C.I. Direct Blue 12-32-3323-4

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best. Light fastness is on a scale of 1 to 8, with 8 being the best. The data presented is a synthesis of available information and may vary depending on the specific dye, substrate, and application process.

Table 2: Performance of Acid Blue Dyes on Wool

Dye TypeDye ExampleWash FastnessRubbing Fastness - DryRubbing Fastness - WetLight Fastness
Acid Blue C.I. Acid Blue 25GoodGoodModerate5-6[2]

Note: "Good" and "Moderate" are qualitative descriptors found in the literature. Specific numerical ratings can vary significantly based on the specific acid dye and application process.

Environmental and Application Comparison

Beyond color fastness, the environmental impact and application process are crucial factors in dye selection. The following table provides a comparative overview of these aspects.

Table 3: Environmental and Application Characteristics of Blue Dyes

Dye TypeWater Consumption (L/kg of fabric)Energy ConsumptionChemical UsageEffluent Characteristics (BOD/COD)Application Process
This compound 3.4 - 15[6]HighHigh (Reducing agents like sodium hydrosulfite)High BOD/COD[7]Complex (Vatting process)
Reactive Blue Lower than this compoundLower than this compoundHigh (Salt, Alkali)High BOD/COD[7]Simpler than this compound
Other Vat Blue HighHighHigh (Reducing agents)High BOD/CODComplex (Vatting process)
Direct Blue ModerateModerateModerate (Salt)Moderate BOD/CODSimple
Acid Blue ModerateHigh (requires acidic conditions and heat)Moderate (Acids)Moderate BOD/CODRequires acidic dyebath

Experimental Protocols

To ensure accurate and reproducible results in dye performance evaluation, standardized experimental protocols are followed. Below are the methodologies for the key experiments cited in this guide.

AATCC Test Method 61-2013: Colorfastness to Laundering, Home and Commercial: Accelerated

This test method is designed to evaluate the colorfastness of textiles to laundering. The 2A procedure simulates five typical home machine washes.

  • Apparatus: Launder-Ometer or similar apparatus, stainless steel canisters, stainless steel balls.

  • Procedure:

    • A 50x150 mm fabric specimen is attached to a multifiber test fabric.

    • The specimen and 50 stainless steel balls are placed in a canister containing 150 mL of a specified detergent solution.

    • The canisters are placed in the Launder-Ometer and agitated for 45 minutes at 49°C (120°F).

    • After the cycle, the specimens are rinsed, dried, and conditioned.

    • The color change of the specimen and the staining of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[8]

AATCC Test Method 8-2016: Colorfastness to Crocking (Rubbing)

This method assesses the amount of color transferred from a colored textile to other surfaces by rubbing.

  • Apparatus: Crockmeter, white crocking test cloth.

  • Procedure:

    • A 50x130 mm test specimen is mounted on the base of the Crockmeter.

    • A 50x50 mm white crocking cloth is mounted on the rubbing finger.

    • The rubbing finger is moved back and forth along the specimen 10 times.

    • For wet crocking, the crocking cloth is wetted to a specific moisture content before testing.

    • The staining on the white crocking cloth is evaluated using the Gray Scale for Staining or the Chromatic Transference Scale.

AATCC Test Method 16.3-2014: Colorfastness to Light: Xenon-Arc

This method determines the resistance of a material to the fading effect of light.

  • Apparatus: Xenon-arc lamp fading apparatus, AATCC Blue Wool Lightfastness Standards.

  • Procedure:

    • The test specimen and the Blue Wool Lightfastness Standards are exposed simultaneously to the light from a xenon-arc lamp under specified conditions of temperature and humidity.

    • The exposure continues until a specified AATCC Fading Unit (AFU) is reached or until the color of the specimen has changed to a predetermined degree.

    • The change in color of the specimen is evaluated by comparing the exposed and unexposed portions using the Gray Scale for Color Change. The lightfastness rating is determined by comparing the fading of the specimen to that of the Blue Wool standards.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the dyeing and testing processes, the following diagrams are provided in the DOT language for Graphviz.

Dyeing_and_Testing_Workflow cluster_dyeing Dyeing Process cluster_testing Performance Testing Fabric Preparation Fabric Preparation Dye Bath Preparation Dye Bath Preparation Fabric Preparation->Dye Bath Preparation Dyeing Dyeing Dye Bath Preparation->Dyeing Washing & Rinsing Washing & Rinsing Dyeing->Washing & Rinsing Drying Drying Washing & Rinsing->Drying Dyed Fabric Dyed Fabric Drying->Dyed Fabric Conditioning Conditioning Dyed Fabric->Conditioning Test Specimen Preparation Test Specimen Preparation Conditioning->Test Specimen Preparation Color Fastness Tests Color Fastness Tests Test Specimen Preparation->Color Fastness Tests Evaluation Evaluation Color Fastness Tests->Evaluation

Figure 1: General workflow for textile dyeing and performance testing.

Color_Fastness_Testing_Protocol Dyed Fabric Sample Dyed Fabric Sample Wash Fastness (AATCC 61) Wash Fastness (AATCC 61) Dyed Fabric Sample->Wash Fastness (AATCC 61) Rubbing Fastness (AATCC 8) Rubbing Fastness (AATCC 8) Dyed Fabric Sample->Rubbing Fastness (AATCC 8) Light Fastness (AATCC 16) Light Fastness (AATCC 16) Dyed Fabric Sample->Light Fastness (AATCC 16) Gray Scale for Color Change & Staining Gray Scale for Color Change & Staining Wash Fastness (AATCC 61)->Gray Scale for Color Change & Staining Gray Scale for Staining Gray Scale for Staining Rubbing Fastness (AATCC 8)->Gray Scale for Staining Blue Wool Standards & Gray Scale Blue Wool Standards & Gray Scale Light Fastness (AATCC 16)->Blue Wool Standards & Gray Scale Performance Rating Performance Rating Gray Scale for Color Change & Staining->Performance Rating Gray Scale for Staining->Performance Rating Blue Wool Standards & Gray Scale->Performance Rating

References

A Comparative Guide to Analytical Techniques for Indigo Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four common analytical techniques for the quantification of indigo. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs. The techniques covered are:

  • UV-Vis Spectrophotometry of Oxidized this compound

  • UV-Vis Spectrophotometry of Leuco-Indigo

  • Redox Titration

  • High-Performance Liquid Chromatography (HPLC)

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative performance characteristics of the analytical methods discussed. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.

ParameterUV-Vis Spectrophotometry (Oxidized this compound)UV-Vis Spectrophotometry (Leuco-Indigo)Redox TitrationHigh-Performance Liquid Chromatography (HPLC)
Linearity Range 0–5.0 mg·L⁻¹[1]0–10.0 mg·L⁻¹[1]>16.7 mg·L⁻¹[1][2]0.010% and 1.5% (with regard to this compound weight)¹
Correlation Coefficient (R²) 0.998[1]0.999[1]0.999[1]> 0.999[3][4]
Limit of Detection (LOD) 0.10 mg·L⁻¹[1]0.11 mg·L⁻¹[1]5.5 mg·L⁻¹[1]Data not available in the reviewed literature
Limit of Quantification (LOQ) 0.30 mg·L⁻¹[1]0.33 mg·L⁻¹[1]16.7 mg·L⁻¹[1][2]Data not available in the reviewed literature
Accuracy (Recovery %) 93%[1]100%[1][2]84%[1][2]Data not available in the reviewed literature
Precision (RSDr %) 2.5%[1]1.1%[1]0.7%[1]2% (as standard deviation for a related qNMR assay)[3]

¹ Linearity data for HPLC is for the quantification of aniline and N-methylaniline in this compound, as a comprehensive validation study for this compound itself was not found in the reviewed literature.

Experimental Workflow and Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the different analytical techniques for this compound quantification.

Cross_Validation_Workflow Workflow for Cross-Validation of this compound Quantification Methods cluster_Preparation Sample and Standard Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation and Comparison Start Start with this compound Sample Stock Prepare this compound Stock Solution Start->Stock Standards Prepare Calibration Standards Stock->Standards SamplePrep Prepare Sample Solutions Stock->SamplePrep UV_Ox UV-Vis (Oxidized) Standards->UV_Ox UV_Leu UV-Vis (Leuco) Standards->UV_Leu Titration Redox Titration Standards->Titration HPLC HPLC Standards->HPLC SamplePrep->UV_Ox SamplePrep->UV_Leu SamplePrep->Titration SamplePrep->HPLC Data Collect and Analyze Data UV_Ox->Data UV_Leu->Data Titration->Data HPLC->Data Compare Compare Performance Metrics (Linearity, LOD, LOQ, Accuracy, Precision) Data->Compare Conclusion Select Optimal Method Compare->Conclusion

Cross-Validation Workflow Diagram.

Experimental Protocols

UV-Vis Spectrophotometry of Oxidized this compound

This method is based on the extraction of this compound into an organic solvent and measuring its absorbance.

  • Sample Preparation:

    • Prepare a calibration curve by dissolving known concentrations of this compound powder in chloroform to achieve a range of 0 to 5.0 mg·L⁻¹.

    • Use an ultrasonic bath for 10 minutes to ensure complete dissolution of the this compound standards.[1][2]

    • For aqueous samples, perform a liquid-liquid extraction of this compound into chloroform.

  • Instrumentation and Measurement:

    • Use a UV-visible spectrophotometer.

    • Record the absorbance of the standard and sample solutions in the chloroform phase at the maximum wavelength (λmax) of 604 nm.[1][2]

    • Calculate the concentration of this compound in the samples from the calibration curve.

UV-Vis Spectrophotometry of Leuco-Indigo

This method involves the reduction of this compound to its water-soluble leuco form before spectrophotometric analysis.

  • Sample Preparation:

    • Prepare a reducing solution containing 200 mL·L⁻¹ 1-methyl-2-pyrrolidine, 10 g·L⁻¹ sodium dithionite (Na₂S₂O₄), and 13 mL·L⁻¹ of 33% (w/v) sodium hydroxide (NaOH).[1]

    • Prepare a calibration curve by reducing known concentrations of this compound to obtain a range of 0 to 10.0 mg·L⁻¹.

    • Reduce the this compound in the unknown samples using the same reducing solution.

  • Instrumentation and Measurement:

    • Use a UV-visible spectrophotometer.

    • Measure the absorbance of the reduced standard and sample solutions at the maximum wavelength (λmax) of 407 nm.[1][2]

    • Determine the this compound concentration in the samples using the calibration curve.

Redox Titration

This method quantifies the reduced form of this compound (leuco-indigo) through titration with an oxidizing agent.

  • Sample Preparation:

    • Prepare a reducing solution for 1 g of this compound consisting of 4 g·L⁻¹ sodium dithionite (Na₂S₂O₄) and 3 mL·L⁻¹ of 40% (w/v) NaOH.[1]

    • Heat the solution to 50 ± 5 °C for 30 minutes and ensure it remains in the reduced form for 24 hours for a complete reaction.[1]

    • Add a few drops of an anionic dispersant to prevent the aggregation of oxidized this compound molecules.[1]

  • Titration Procedure:

    • Use an automatic titrator equipped with a redox electrode.

    • Titrate the reduced this compound sample with a standardized solution of potassium hexacyanoferrate (K₃[Fe(CN)₆]).

    • The titration curve will show two inflection points; the first corresponds to the oxidation of excess sodium dithionite, and the second to the oxidation of leuco-indigo.

    • The volume of titrant consumed between the two inflection points is used to calculate the concentration of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and is capable of separating this compound from other related compounds, such as isomers and impurities.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of chloroform and methanol.

    • For samples with insoluble this compound, sonication may be required to aid dissolution.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: An HPLC system with a UV-Vis or photodiode array (PDA) detector.

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase: A gradient or isocratic mobile phase, typically a mixture of acetonitrile and water, is employed.[4]

    • Flow Rate: A typical flow rate is around 0.7 to 1.0 mL/min.[4]

    • Detection: Monitor the elution at a wavelength of approximately 290 nm or at the visible λmax of this compound (~610 nm).[3]

    • Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from this compound standards.

Objective Comparison of Methods

  • UV-Vis Spectrophotometry (Oxidized this compound): This method is relatively simple but is the most laborious due to the required extraction and sonication steps.[1] Its primary limitation is the low linearity range, which often necessitates sample dilution.[1]

  • UV-Vis Spectrophotometry (Leuco-Indigo): This technique demonstrates the best performance in terms of validation parameters, particularly its high accuracy (100% recovery).[1][2] It has a wider linear range than the oxidized this compound method, though sample dilution is still often required for industrial applications.[1] A key challenge is the rapid oxidation of leuco-indigo in the presence of air, requiring careful sample handling.[2]

  • Redox Titration: This method is considered the most suitable for industrial applications due to its significantly wider working range, which often eliminates the need for sample dilution.[1][2] It also offers the advantage of simultaneously determining the concentration of the reducing agent (sodium dithionite), which is crucial for controlling the dyeing process.[1] However, it has a higher limit of quantification compared to the spectrophotometric methods.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive technique that can separate this compound from its isomers (like indirubin) and impurities. This makes it an excellent method for purity analysis and quantification in complex matrices. The main drawbacks are the higher cost of instrumentation and the need for careful method development. The insolubility of this compound in common HPLC mobile phases can also present a challenge, sometimes requiring the use of solvents like DMSO for sample preparation.[3]

References

A Comparative Analysis of Indigo's Stability Under Diverse Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the stability of indigo under various environmental and chemical conditions. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound and its derivatives in their work. The stability of this compound is a critical factor in its application, from traditional dyeing to advanced materials science.[1] This document collates available data on this compound's photostability, thermal sensitivity, and behavior across different pH levels and solvent systems, presenting it in a structured format for objective comparison.

Photostability of this compound and Its Derivatives

This compound is renowned for its exceptional photostability and color fastness, a quality that has attracted significant scientific interest.[2] The primary mechanism behind this stability is a rapid, nearly barrierless intramolecular single-proton transfer in the excited state, which allows for efficient deactivation and prevents photochemical reactions that lead to degradation.[3][4] However, exposure to light, particularly UV radiation, can still induce oxidative degradation over time, leading to the formation of products such as isatin, isatoic anhydride, and anthranilic acid.[5][6]

While direct quantitative comparisons of photostability across a wide range of conditions are limited in published literature, some data exists for halogenated derivatives.[1] Halogenation is a common modification to adjust the physicochemical properties of the this compound scaffold.[1]

Table 1: Photophysical Characteristics of Halogenated this compound Dyes

Dye Name Halogen Substituent and Position Absorption Maxima (λmax) in DMSO:H₂O (50:50 v/v)
5,5'-Dichlorothis compound Chlorine at 5,5' positions 645 nm[1]
6,6'-Dichlorothis compound Chlorine at 6,6' positions 527 nm[1]
5,5'-Dibromothis compound Bromine at 5,5' positions 623 nm[1]

| 6,6'-Dibromothis compound (Tyrian Purple) | Bromine at 6,6' positions | 520 nm[1] |

Note: Comprehensive, directly comparative photostability data (e.g., quantum yields of photobleaching) for these derivatives is scarce.[1] The data above provides a baseline for further investigation.

Proposed General Photodegradation Pathway

The photodegradation of this compound dyes can be initiated through several mechanisms, often involving the dye's excited states and interaction with molecular oxygen.[1]

This compound This compound (Ground State) ExcitedState This compound* (Excited Singlet/Triplet State) This compound->ExcitedState Light Absorption (hν) ExcitedState->this compound Fast Internal Conversion (Photostability) ROS Reactive Oxygen Species (e.g., ¹O₂) ExcitedState->ROS Energy Transfer DegradationProducts Degradation Products (Isatin, Anthranilic Acid, etc.) Oxygen Molecular Oxygen (O₂) ROS->DegradationProducts Oxidation of this compound

Potential pathways for the photodegradation of this compound dyes.

Thermal Stability

Temperature is a critical parameter influencing the stability of the this compound molecule, particularly in solution.[7] While solid this compound is relatively stable, decomposing at around 390°C, its stability in dyeing vats and other solutions is highly temperature-dependent.[7][8]

High temperatures can cause the breakdown of the this compound molecule, leading to weaker color saturation and reduced dyeing efficiency.[7] Conversely, if the temperature is too low, the dye may become viscous or even solidify, preventing even application.[7]

Table 2: Temperature Effects on this compound Stability and Application

Condition Temperature Range Observed Effect Reference
Optimal Dyeing Bath 50-60°C (122-140°F) Ensures dye remains in its reduced state without significant breakdown. [7]
This compound Fermentation 27-32°C (80-90°F) Optimal temperature for the microbial process of this compound reduction. [9]
Indigofera tinctoria Extract Storage 40°C Color of the extract begins to lighten and degrade. [10][11]
Indigofera tinctoria Extract Storage 2 ± 2°C (Refrigerator) Better stability compared to room temperature (25 ± 2°C) or high temperatures (40°C). [10]

| this compound Decomposition | ~390°C | Decomposition temperature of solid this compound. |[8] |

Stability Across pH Conditions

The pH of the medium is arguably the most important factor governing the state and solubility of this compound.[10][12] In its oxidized blue form, this compound is insoluble in water.[13] For dyeing, it must be chemically reduced in an alkaline solution (an "this compound vat") to its soluble, yellowish leuco-indigo form.[13][14] The pH affects the ionic state of the leuco-indigo, which in turn influences its affinity for textile fibers.[15]

Table 3: Influence of pH on this compound's State and Properties

pH Range State/Form of this compound Properties and Implications Reference(s)
Acidic to Slightly Alkaline (pH 5-8) Non-ionic (Leuco form) Optimal range for dyeing nylon, where hydrogen bonding is the main interaction. [15]
Alkaline (pH > 8) Ionic (Leuco form) Required for maintaining the solubility of leuco-indigo for dyeing cotton. For color maintenance in some applications, pH must be 8-14. [11][13]
~10.5 - 11.5 Mono-ionic/Mono-phenolic form Good affinity for cotton fibers, leading to high surface color yield. [12]
> 11.5 - 12.5 Di-ionic/Bi-phenolate form Lower affinity for cotton fibers, resulting in greater dye penetration into the yarn core but lower surface color yield. [12]

| 14 | Oxidized Form | A study on Indigofera tinctoria extract reported the highest absorbance value at this pH. |[10] |

The process of preparing and using an this compound vat for dyeing is a practical demonstration of its pH-dependent stability and solubility.

cluster_vat This compound Vat (Aqueous Solution) cluster_fiber Dyeing Process Vat Insoluble this compound (Blue) Leuco Soluble Leuco-Indigo (Yellow-Green) Vat->Leuco Reduction (+ Reducing Agent, High pH) Fiber_Dip Fiber Immersed in Vat Leuco->Fiber_Dip Leuco-Indigo attaches to fiber Fiber_Air Fiber Exposed to Air Fiber_Dip->Fiber_Air Removal from Vat Fiber_Dyed Dyed Fiber (Blue) Fiber_Air->Fiber_Dyed Oxidation (Reaction with O₂) Prep 1. Prepare Standardized Dye Solutions (e.g., 10µM in DMSO) InitialScan 2. Record Initial Absorbance Spectrum (t=0) Prep->InitialScan Irradiate 3. Expose to Controlled Irradiation (Light, Temp) InitialScan->Irradiate TimeScan 4. Measure Absorbance at Time Intervals (t₁, t₂, t₃...) Irradiate->TimeScan periodically TimeScan->Irradiate Analyze 5. Plot Absorbance vs. Time and Calculate Degradation Rate TimeScan->Analyze Compare 6. Compare Rates for Different Dyes Analyze->Compare

References

The Future of Blue: A Comparative Guide to the Eco-Friendliness of Bio-Synthesized Indigo

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the iconic blue of denim has been achieved through synthetic indigo, a process laden with environmental concerns. Now, bio-synthesis offers a promising, greener alternative. This guide provides an objective comparison of bio-synthesized this compound with its synthetic and natural counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The textile industry is a significant contributor to global pollution, with synthetic dyes playing a major role in its environmental footprint. The production of synthetic this compound, in particular, relies on petrochemicals and involves harsh chemical processes, leading to toxic waste and significant energy consumption.[1][2] Bio-synthesized this compound, produced through microbial fermentation, presents a paradigm shift towards a more sustainable and circular approach to dye production.

A Comparative Analysis of this compound Production Methods

The eco-friendliness of any production process is best assessed through a comprehensive Life Cycle Assessment (LCA), which evaluates environmental impacts from raw material extraction to the final product. Below is a comparative summary of the key environmental and performance indicators for synthetic, natural, and bio-synthesized this compound.

ParameterSynthetic this compoundNatural this compoundBio-synthesized (Microbial) this compound
Feedstock Aniline, Formaldehyde, Hydrogen Cyanide (Petroleum-derived)[3]Indigofera plantsRenewable feedstocks (e.g., glucose)
Global Warming Potential HigherLower than syntheticUp to 9% lower than synthetic dyeing[4]
Acidification Potential HigherLower than syntheticUp to 16% lower than synthetic dyeing[4]
Primary Energy Demand High, energy-intensive chemical synthesis[2]Lower than synthetic, but includes farming and extraction energy[2]Lower than synthetic, fermentation at lower temperatures; up to 8% lower than synthetic dyeing[4]
Water Consumption (Dye Production) Significant, especially in purificationHigh, required for crop irrigation and extraction[5]Potentially lower, contained within bioreactors
Toxicity of Byproducts High, includes carcinogenic and hazardous chemicals[3]Low, primarily organic wasteLow, biodegradable byproducts
Purity & Consistency High (>95%)Variable, contains impuritiesHigh and consistent

Experimental Protocols for Eco-Friendliness Validation

To ensure a thorough and standardized evaluation of the eco-friendliness of different this compound production methods, the following experimental protocols are recommended.

Life Cycle Assessment (LCA)

A cradle-to-gate LCA, following ISO 14040/44 standards, should be conducted to quantify the environmental impacts of each this compound production method.[4]

Methodology:

  • Goal and Scope Definition: Define the functional unit (e.g., 1 kg of this compound dye) and the system boundaries (from raw material extraction to the factory gate).

  • Life Cycle Inventory (LCI): Collect data on all inputs (energy, water, raw materials) and outputs (emissions, waste) for each stage of the production process.

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts using established methodologies such as CML 2001, EF 3.0, ReCiPe 2016, and TRACI 2.1.

  • Interpretation: Analyze the results to identify the key drivers of environmental impact and compare the performance of the different production methods.

Toxicity Assessment

1. Acute Oral Toxicity Test (OECD Guideline 425: Up-and-Down Procedure)

This test determines the median lethal dose (LD50) of a substance.

Methodology: [6]

  • Animal Selection: Use a small number of rodents (e.g., rats), typically of a single sex.

  • Dosing: Administer the test substance orally in a stepwise manner to individual animals. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) for the previous animal.

  • Observation: Observe the animals for a defined period (typically 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: Calculate the LD50 and its confidence intervals using the maximum likelihood method.

2. Mutagenicity - Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This test assesses the potential of a substance to cause gene mutations.

Methodology:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Exposure: Expose the bacterial strains to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks the essential amino acid.

  • Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Water Consumption in Dyeing

Recent studies have established benchmarks for water consumption in industrial this compound dyeing processes.

Methodology: [7]

  • Data Collection: Gather real-world operational data from denim mills on water usage in both rope and slasher dyeing systems.

  • Process Boundaries: Focus specifically on the water used in the washing boxes after this compound dyeing, as this is the most water-intensive step.

  • Metrics: Express water consumption as liters per kilogram of yarn (L/kg).

  • Benchmarking: Establish average and "best-in-class" water consumption figures. For example, average post-dyeing water use is 13–15 L/kg for rope dyeing and 7–12 L/kg for slasher dyeing, with best practices achieving under 4 L/kg.[7]

Visualizing the Science Behind Bio-Synthesized this compound

To provide a clearer understanding of the biological processes and experimental workflows, the following diagrams have been generated using Graphviz.

Experimental_Workflow_LCA cluster_synthetic Synthetic this compound cluster_natural Natural this compound cluster_biosynthetic Bio-synthesized this compound Raw Materials (Petroleum) Raw Materials (Petroleum) Chemical Synthesis Chemical Synthesis Raw Materials (Petroleum)->Chemical Synthesis Aniline, Formaldehyde Purification Purification Chemical Synthesis->Purification High Energy Synthetic this compound Synthetic this compound Purification->Synthetic this compound Bio-synthesized this compound Bio-synthesized this compound Purification->Bio-synthesized this compound LCA Analysis LCA Analysis Synthetic this compound->LCA Analysis Indigofera Plant Indigofera Plant Harvesting & Fermentation Harvesting & Fermentation Indigofera Plant->Harvesting & Fermentation Water Intensive Extraction & Oxidation Extraction & Oxidation Harvesting & Fermentation->Extraction & Oxidation Natural this compound Natural this compound Extraction & Oxidation->Natural this compound Natural this compound->LCA Analysis Renewable Feedstock (Glucose) Renewable Feedstock (Glucose) Microbial Fermentation Microbial Fermentation Renewable Feedstock (Glucose)->Microbial Fermentation Engineered E. coli Microbial Fermentation->Purification Bio-synthesized this compound->LCA Analysis Environmental Impact Comparison Environmental Impact Comparison LCA Analysis->Environmental Impact Comparison

Caption: Comparative workflow for Life Cycle Assessment.

Toxicity_Testing_Workflow cluster_Ames Ames Test (Mutagenicity) cluster_OECD425 Acute Oral Toxicity (OECD 425) Test Substance Test Substance Bacterial Strains Bacterial Strains Test Substance->Bacterial Strains +/- S9 Mix Rodent Dosing (Stepwise) Rodent Dosing (Stepwise) Test Substance->Rodent Dosing (Stepwise) Plate on Minimal Media Plate on Minimal Media Bacterial Strains->Plate on Minimal Media Incubate & Count Revertants Incubate & Count Revertants Plate on Minimal Media->Incubate & Count Revertants Toxicity Assessment Toxicity Assessment Incubate & Count Revertants->Toxicity Assessment Observation (14 days) Observation (14 days) Rodent Dosing (Stepwise)->Observation (14 days) Calculate LD50 Calculate LD50 Observation (14 days)->Calculate LD50 Calculate LD50->Toxicity Assessment Safety Profile Safety Profile Toxicity Assessment->Safety Profile

Caption: Workflow for toxicity assessment of this compound.

Microbial_Indigo_Signaling_Pathway cluster_regulation Engineered Regulation Glucose Glucose Shikimate Pathway Shikimate Pathway Glucose->Shikimate Pathway Multiple Steps Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase (tnaA) Indoxyl Indoxyl Indole->Indoxyl Monooxygenase/Dioxygenase This compound This compound Indoxyl->this compound Spontaneous Oxidation Shikimate Pathway->Tryptophan Promoter Control Promoter Control Gene Expression Tuning Gene Expression Tuning Promoter Control->Gene Expression Tuning Tryptophanase (tnaA) Tryptophanase (tnaA) Gene Expression Tuning->Tryptophanase (tnaA) Monooxygenase/Dioxygenase Monooxygenase/Dioxygenase Gene Expression Tuning->Monooxygenase/Dioxygenase

Caption: Engineered metabolic pathway for microbial this compound production.

Conclusion

The transition from synthetic to bio-synthesized this compound represents a significant step forward in the textile industry's journey towards sustainability. The evidence strongly suggests that microbial fermentation offers a production route with a lower environmental impact, reduced reliance on toxic chemicals, and the potential for a circular economy by utilizing renewable feedstocks. While natural this compound also presents a more eco-friendly profile than its synthetic counterpart, challenges in scalability and consistency remain.[3] Further research and development in metabolic engineering and bioprocess optimization will continue to enhance the efficiency and cost-effectiveness of bio-synthesized this compound, solidifying its position as the future of blue.

References

A Comparative Guide to Indigo-Based Biosensors for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive validation of indigo-based biosensors against standard analytical methods.

The increasing concern over heavy metal contamination in our environment necessitates rapid, sensitive, and cost-effective detection methods. While traditional analytical techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) have been the gold standard, they often require expensive equipment, laborious sample preparation, and trained personnel. This has spurred the development of innovative biological detection systems. Among these, whole-cell biosensors, particularly those utilizing the vibrant this compound pigment as a reporter, are emerging as a promising alternative. This guide provides a detailed comparison of this compound-based biosensors with standard analytical methods and other common biosensor platforms, supported by experimental data and detailed protocols.

Performance Comparison: this compound-Based Biosensors vs. Standard Methods

This compound-based biosensors offer a compelling combination of sensitivity, selectivity, and operational simplicity. Below is a summary of their performance in detecting key heavy metals compared to established laboratory techniques and other biosensor types.

FeatureThis compound-Based BiosensorFluorescent BiosensorLuciferase BiosensorAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analyte Heavy Metals (e.g., Pb, Hg, Cd, As)Heavy Metals (e.g., Pb, Cd, Hg)Heavy Metals (e.g., Pb)Various MetalsMost Elements
Detection Limit 1.5 nM (Pb), 14.1 nM (Hg), 25 µM (Cd), 4.5 nM (As)[1]24.8 nM (Pb)[2], 530 pM (Pb)[3]10 nM - 1 µM (Pb)[1][4][5]µg/L to mg/L range[6][7]ng/L (ppt) to µg/L (ppb) range[8][9]
Dynamic Range 1.5-24.4 nM (Pb), 14.1-225 nM (Hg), 25-200 µM (Cd), 4.5-73.2 nM (As)[1]100-500 nM (Pb)[2]1-100 µM (Pb)[1][4][5]Relatively narrow (10^2 to 10^3)[7]Wide (several orders of magnitude)[9]
Analysis Time Hours (cell growth and induction)[10]Minutes to hoursHours[11]Minutes per elementMinutes for multiple elements
Cost per Sample LowLow to ModerateLow to ModerateModerate[12][13]High[13]
Equipment Cost Low (standard lab equipment)Moderate (fluorometer)Moderate (luminometer)High[12]Very High[13]
Selectivity High (genetically encoded)High (can be engineered)High (genetically encoded)HighHigh
Sample Preparation MinimalMinimal to moderateMinimalExtensive (acid digestion)[6]Extensive (acid digestion)[14]
Portability Potential for field usePotential for field usePotential for field useNoNo

Experimental Protocols

To provide a practical comparison, this section outlines detailed methodologies for the detection of lead (Pb²⁺) in a water sample using an this compound-based biosensor, a luciferase biosensor, and the standard methods of AAS and ICP-MS.

This compound-Based Whole-Cell Biosensor for Lead Detection

This protocol is based on an engineered E. coli strain containing a genetic circuit where the presence of lead induces the production of an enzyme that converts tryptophan into this compound.

Materials:

  • Engineered E. coli biosensor strain with a lead-inducible promoter driving an this compound-producing enzyme.

  • Luria-Bertani (LB) broth.

  • Lead standard solutions.

  • Water sample for testing.

  • Spectrophotometer.

Procedure:

  • Culture Preparation: Inoculate a single colony of the biosensor E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture 1:100 in fresh LB broth. Aliquot the diluted culture into a 96-well plate.

  • Sample Addition: Add different concentrations of lead standards and the water sample to the wells. Include a negative control with no lead.

  • Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 8 hours) to allow for cell growth and this compound production.

  • Measurement: After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess cell growth. To quantify this compound production, the culture can be extracted with an organic solvent (e.g., DMSO or chloroform) and the absorbance of the extract measured at the characteristic wavelength for this compound (around 615 nm).

  • Data Analysis: Normalize the this compound absorbance by the cell density (OD₆₀₀). Create a standard curve by plotting the normalized absorbance against the known lead concentrations. Determine the lead concentration in the water sample from the standard curve.

Luciferase-Based Whole-Cell Biosensor for Lead Detection

This protocol utilizes an engineered bacterial strain where lead triggers the expression of the luciferase enzyme, which produces light in the presence of its substrate.[1][4][5][11][15]

Materials:

  • Engineered bacterial biosensor strain with a lead-inducible promoter (e.g., pbr promoter) driving the luciferase gene.[1][4][5]

  • Appropriate growth medium.

  • Lead standard solutions.

  • Water sample for testing.

  • Luciferase assay reagent (containing luciferin).

  • Luminometer.

Procedure:

  • Culture and Induction: Grow the biosensor strain and induce with lead standards and the water sample as described for the this compound biosensor. The incubation time for optimal luciferase expression needs to be determined experimentally (e.g., 2-4 hours).[11]

  • Cell Lysis: After incubation, lyse the bacterial cells to release the luciferase enzyme. This can be done using a lysis buffer.

  • Luminometry: Add the luciferase assay reagent to the cell lysate.

  • Measurement: Immediately measure the light emission (luminescence) using a luminometer.

  • Data Analysis: Generate a standard curve by plotting the luminescence intensity against the known lead concentrations. Calculate the lead concentration in the water sample based on the standard curve.

Atomic Absorption Spectroscopy (AAS) for Lead Detection in Water

This protocol describes the determination of lead in a water sample using Graphite Furnace AAS (GFAAS), a highly sensitive AAS technique.[6]

Materials:

  • Atomic Absorption Spectrophotometer with a graphite furnace.

  • Lead hollow cathode lamp.

  • Nitric acid (HNO₃), ultra-pure.

  • Lead standard solutions.

  • Matrix modifier solution.

  • Water sample for testing.

Procedure:

  • Sample Preparation: Preserve the water sample by adding concentrated nitric acid to a pH < 2. This should be done at the time of collection or as soon as possible. For total recoverable lead, the sample must be held for at least 16 hours after acidification.[14]

  • Instrument Setup: Install the lead hollow cathode lamp and set the instrument parameters (wavelength, slit width, etc.) according to the manufacturer's recommendations.

  • Calibration: Prepare a series of lead standards in deionized water, acidified with nitric acid to match the sample matrix.

  • Analysis:

    • Inject a small volume (e.g., 20 µL) of the blank, standards, and sample into the graphite tube of the furnace.

    • Add a matrix modifier to reduce interferences.

    • The instrument will then automatically go through a programmed heating cycle: drying, charring (pyrolysis), and atomization.

    • During atomization, the lead atoms are vaporized, and their absorption of light from the hollow cathode lamp is measured.

  • Data Analysis: The instrument software will generate a calibration curve from the standards and calculate the lead concentration in the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Lead Detection in Water

ICP-MS is a highly sensitive method for multi-element analysis, including lead, in water samples.[8][16][17]

Materials:

  • Inductively Coupled Plasma-Mass Spectrometer.

  • Nitric acid (HNO₃), ultra-pure.

  • Lead standard solutions.

  • Internal standard solution (e.g., Rhenium).

  • Water sample for testing.

Procedure:

  • Sample Preparation: Acidify the water sample with nitric acid to a pH < 2, similar to the AAS protocol.[14]

  • Instrument Setup and Calibration:

    • Tune the ICP-MS instrument to ensure optimal performance.

    • Prepare a series of calibration standards containing known concentrations of lead and the internal standard.

  • Analysis:

    • Introduce the blank, standards, and samples into the ICP-MS.

    • The sample is nebulized and transported into the high-temperature argon plasma, where it is desolvated, atomized, and ionized.

    • The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector counts the ions for the specific isotopes of lead.

  • Data Analysis: The instrument's software uses the calibration curve and the response of the internal standard to calculate the concentration of lead in the sample.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and procedural steps is crucial for understanding the principles of each detection method.

This compound-Based Biosensor Signaling Pathway

Indigo_Biosensor_Pathway Measurement Spectrophotometric Measurement (Absorbance) This compound This compound This compound->Measurement

Experimental Workflow: this compound-Based Biosensor

Indigo_Workflow start Start culture Overnight Culture of Biosensor Strain start->culture dilute Dilute Culture culture->dilute add_sample Add Water Sample and Standards dilute->add_sample incubate Incubate (e.g., 8h) add_sample->incubate measure Measure Absorbance (OD₆₀₀ & this compound) incubate->measure analyze Analyze Data measure->analyze end Result analyze->end

Standard Method (AAS/ICP-MS) Workflow

Standard_Method_Workflow start Start collect Collect Water Sample start->collect preserve Acidify Sample (pH < 2) collect->preserve analyze Analyze Sample preserve->analyze prepare_standards Prepare Standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup instrument_setup->analyze data_processing Data Processing analyze->data_processing end Result data_processing->end

Conclusion

This compound-based biosensors represent a significant advancement in the field of environmental monitoring. Their performance is comparable to other reporter systems like luciferase and fluorescent proteins, and they offer distinct advantages over traditional analytical methods, particularly in terms of cost, portability, and ease of use. While standard methods like AAS and ICP-MS remain unparalleled in their sensitivity and ability to perform multi-element analysis, their reliance on expensive infrastructure and complex procedures limits their applicability for on-site and high-throughput screening.

For researchers and professionals in drug development and environmental science, this compound-based biosensors provide a valuable tool for initial screening and monitoring of heavy metal contamination. As the technology continues to mature, we can expect further improvements in sensitivity and response time, solidifying their role as a powerful and accessible analytical platform.

References

A Comparative Analysis of Indigo Dye Degradation: UV Irradiation vs. Ozonation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective degradation of industrial dyes, such as the widely used indigo, is a critical aspect of wastewater treatment and environmental remediation. This guide provides a comparative analysis of two prominent advanced oxidation processes (AOPs): ultraviolet (UV) irradiation and ozonation for the degradation of this compound dye. The following sections detail the experimental protocols, present comparative data on their efficacy, and illustrate the degradation pathways.

Comparative Performance of UV and Ozone in this compound Degradation

The degradation of this compound dye, particularly this compound carmine, has been investigated using various AOPs. Both UV-based methods, often in the presence of a photocatalyst like titanium dioxide (TiO2), and ozonation have proven effective in color removal and mineralization of the dye.

Ozonation generally exhibits a faster initial rate of color removal compared to UV-based processes. For instance, one study reported that standalone ozonation achieved 94.4% color removal in just 32 minutes, whereas a TiO2-UV system reached 93.3% color removal in one hour.[1][2][3] The reaction kinetics for color removal in both processes typically follow a first-order model.[4] A comparative study showed the rate constant for color removal with O2-NTP (a process involving ozone) to be 3.0 × 10⁻¹ min⁻¹, which is higher than that of ozonolysis alone (1.4 × 10⁻¹ min⁻¹).[4]

While both methods are efficient in decolorization, the complete mineralization of the dye into benign substances like CO2, water, nitrate, and sulfate ions is a key performance indicator. The degradation process for both UV and ozone involves the formation of intermediate by-products. A common intermediate identified in the degradation of this compound carmine is isatin-5-sulfonic acid.[5][6][7] Further oxidation of these intermediates leads to the formation of smaller organic molecules like aldehydes and carboxylic acids before complete mineralization.[5]

ParameterUV Degradation (with TiO2)Ozonation
Color Removal Efficiency ~93.3% in 60 minutes~94.4% in 32 minutes
Reaction Kinetics Typically follows first-order kineticsFollows first-order kinetics, often with a higher rate constant than UV processes
Primary Mechanism Generation of highly reactive hydroxyl radicals (•OH) by a photocatalystDirect attack of ozone on double bonds and aromatic rings; formation of hydroxyl radicals in some conditions
Common Intermediates Isatin-5-sulfonic acid, aromatic fragments, carboxylic acidsIsatin-5-sulfonic acid, aldehydes, carboxylic acids
Final Products CO2, H2O, SO4²⁻, NO3⁻CO2, H2O, SO4²⁻, NO3⁻

Experimental Protocols

Below are generalized experimental protocols for the degradation of this compound dye using UV irradiation with a photocatalyst and ozonation. These are based on methodologies reported in various studies.

Protocol 1: Photocatalytic Degradation of this compound Dye using UV Irradiation
  • Preparation of this compound Solution: Prepare a stock solution of this compound carmine dye (e.g., 1 g/L) in deionized water. From this stock, prepare a working solution of the desired concentration (e.g., 10-50 mg/L).

  • Catalyst Suspension: Add a measured amount of TiO2 photocatalyst (e.g., 0.1-1.0 g/L) to the this compound carmine solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst and reach an adsorption-desorption equilibrium.

  • UV Irradiation: Place the reactor under a UV lamp (e.g., a high-pressure mercury lamp). The distance between the lamp and the solution should be fixed.

  • Sampling: Withdraw aliquots of the solution at regular time intervals (e.g., every 10-15 minutes).

  • Analysis: Centrifuge or filter the samples to remove the TiO2 catalyst. Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound carmine (around 610 nm) to determine the change in dye concentration. Further analysis for Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) can be performed to assess mineralization.

Protocol 2: Degradation of this compound Dye using Ozonation
  • Preparation of this compound Solution: Prepare a working solution of this compound carmine dye of a specific concentration (e.g., 10-50 mg/L) in a suitable reactor, typically a glass column.

  • Ozone Generation: Generate ozone gas from an oxygen source using an ozone generator.

  • Ozonation: Bubble the ozone gas through the this compound carmine solution at a constant flow rate.

  • Sampling: Collect samples of the solution from the reactor at predetermined time intervals.

  • Ozone Quenching: Immediately quench the residual ozone in the collected samples, for example, by adding a sodium thiosulfate solution, to prevent further reaction outside the reactor.

  • Analysis: Analyze the samples for the remaining dye concentration using a UV-Vis spectrophotometer at approximately 610 nm. TOC or COD analysis can also be conducted to evaluate the extent of mineralization.

Visualizing the Processes

To better understand the experimental setup and the chemical transformations, the following diagrams are provided.

experimental_workflow cluster_uv UV Degradation Workflow cluster_ozone Ozone Degradation Workflow uv_prep Prepare this compound Solution & Add TiO2 uv_equil Stir in Dark (Equilibrium) uv_prep->uv_equil uv_irrad UV Irradiation uv_equil->uv_irrad uv_sample Sample Collection uv_irrad->uv_sample uv_analyze Centrifuge & Analyze (UV-Vis, TOC/COD) uv_sample->uv_analyze o3_prep Prepare this compound Solution o3_ozone Bubble Ozone Gas o3_prep->o3_ozone o3_sample Sample Collection o3_ozone->o3_sample o3_quench Quench Residual O3 o3_sample->o3_quench o3_analyze Analyze (UV-Vis, TOC/COD) o3_quench->o3_analyze

Caption: Experimental workflows for UV and ozone degradation.

degradation_pathway This compound This compound Carmine Intermediates Isatin-5-Sulfonic Acid & Aromatic Fragments This compound->Intermediates UV/•OH or O3 Acids Carboxylic Acids (e.g., Acetic Acid) Intermediates->Acids Oxidation Mineralized CO2 + H2O + SO4(2-) + NO3(-) (Mineralized Products) Acids->Mineralized Further Oxidation

Caption: Generalized degradation pathway of this compound carmine.

References

A Comparative Guide to the Reproducibility of Indigo Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of a chemical synthesis is paramount. This guide provides an objective comparison of the performance of various indigo synthesis methods, supported by experimental data, to aid in the selection of the most suitable process for specific research and development needs.

This compound, a historic and industrially significant dye, can be synthesized through various chemical and biological methods. The choice of synthesis route significantly impacts the reproducibility, yield, purity, and scalability of the production process. This guide delves into the key characteristics of the Baeyer-Drewson, Heumann, Pfleger-Heumann, and microbial synthesis methods to provide a comprehensive assessment of their reproducibility.

Comparative Analysis of this compound Synthesis Methods

The reproducibility and efficiency of this compound synthesis are critically dependent on the chosen method. The following table summarizes the quantitative data for the most common synthesis routes.

MethodStarting MaterialsTypical YieldPurityReaction TimeScalabilityKey Reproducibility Factors
Baeyer-Drewson 2-nitrobenzaldehyde, Acetone37% (lab scale)[1]Variable, prone to side reactions[2]5-10 minutes (precipitation)[1]Poor; not used industrially[3][4]Purity of starting materials, precise control of base addition and temperature.
Heumann (1st) Aniline, Chloroacetic acidLow[2][5]ModerateHigh temperature, prolongedLow, due to low yield[5]High temperatures can lead to degradation of N-phenylglycine, affecting yield.[2]
Heumann (2nd) Anthranilic acid70-90% (industrial)[2][6]HighHigh temperature, multi-stepHigh; basis for early industrial production.[5]Purity of anthranilic acid, precise temperature control during cyclization.
Pfleger-Heumann Aniline, Formaldehyde, Hydrogen CyanideUp to 90% (industrial)[7]HighHigh temperature (200°C)[7]High; primary industrial method.[7]Anhydrous conditions, careful handling of sodamide, temperature control.[6]
Microbial Synthesis Glucose, Tryptophan (or precursors)Up to 12 g/L (lab scale)High (up to 84% after purification)24-72 hours (fermentation)Promising; successfully scaled to 500L.Strain stability, precise control of fermentation parameters (pH, oxygen, nutrients).

Experimental Protocols

Detailed methodologies are crucial for assessing and replicating synthesis processes. Below are outlines of the experimental protocols for the key methods discussed.

Baeyer-Drewson this compound Synthesis

This method is a classic laboratory-scale synthesis.

Materials:

  • 2-nitrobenzaldehyde

  • Acetone

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1M or 2M)[1][4]

  • Ethanol

Procedure:

  • Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a beaker.[1][4]

  • Add 35 mL of deionized water to the solution.[1][4]

  • While stirring vigorously, slowly add 5 mL of NaOH solution.[1][4] A dark precipitate of this compound will form within seconds to minutes.

  • Continue stirring for 5-10 minutes to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with deionized water until the filtrate is colorless, followed by a wash with ethanol.[1]

  • Dry the purified this compound.

Pfleger-Heumann this compound Synthesis (Conceptual Laboratory Adaptation)

While primarily an industrial process, a conceptual laboratory-scale procedure can be outlined based on its principles. This process involves the use of hazardous materials and requires stringent safety precautions.

Materials:

  • Aniline

  • Formaldehyde

  • Hydrogen cyanide (or a cyanide salt)

  • Sodamide (NaNH₂)

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

Procedure:

  • Synthesis of N-phenylglycine: React aniline, formaldehyde, and hydrogen cyanide to produce N-phenylglycinonitrile, which is then hydrolyzed to N-phenylglycine.[7]

  • Indoxyl Formation: In a high-temperature, inert atmosphere reactor, fuse N-phenylglycine with a molten mixture of sodamide, sodium hydroxide, and potassium hydroxide at approximately 200°C.[5][7] The addition of sodamide is crucial for driving the reaction to completion at a lower temperature than the original Heumann method.[5]

  • Oxidation to this compound: The resulting indoxyl is then oxidized by exposure to air to form this compound.

  • Purification: The crude this compound is purified through washing and filtration to remove byproducts and unreacted starting materials.

Microbial this compound Synthesis

This method utilizes genetically engineered microorganisms to produce this compound from renewable feedstocks.

Materials:

  • Engineered microbial strain (e.g., E. coli)

  • Fermentation medium containing glucose, a nitrogen source, and other essential nutrients.

  • Inducing agent (if applicable for gene expression).

  • Precursor such as tryptophan or indole (can also be produced by the microbe).

Procedure:

  • Inoculation and Growth: Inoculate a sterile fermentation medium with the engineered microbial strain. Grow the culture under controlled conditions of temperature, pH, and aeration.

  • Induction (if necessary): If the this compound synthesis genes are under the control of an inducible promoter, add the appropriate inducer at the optimal cell density.

  • Fermentation: Continue the fermentation for 24-72 hours, monitoring cell growth and this compound production. The culture will typically turn blue as this compound precipitates.

  • Harvesting and Purification:

    • Separate the microbial biomass and this compound from the fermentation broth, often by centrifugation or sedimentation.

    • Wash the this compound paste with water to remove residual media components and soluble impurities.

    • Further purification can be achieved by treating with dilute acid (e.g., citric acid) and heat to hydrolyze remaining biomass, followed by washing and drying to yield a high-purity this compound powder.

Impurities and Byproducts

The purity of the final this compound product is a critical aspect of reproducibility. Different synthesis methods yield distinct impurity profiles.

  • Baeyer-Drewson Synthesis: A significant byproduct of this reaction is indirubin , a red isomer of this compound, which can affect the final color of the dye.[2] The formation of other side-products from the self-condensation of acetone is also possible.

  • Heumann and Pfleger-Heumann Syntheses: These industrial processes, which use aniline as a starting material, are known to have residual amounts of aniline and its derivatives, such as N-methylaniline , in the final product.[8] Aniline is a toxic compound, and its presence is a significant concern.[9] Indirubin can also be a byproduct in these syntheses.

  • Microbial Synthesis: A key advantage of microbial synthesis is the potential for a cleaner product. The primary impurities are typically residual biomass (proteins, cell debris) and media components. With appropriate purification steps, these can be effectively removed, yielding a product free from the toxic chemical precursors and byproducts associated with chemical synthesis.

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.

Baeyer_Drewson_Workflow start Start reactants 2-Nitrobenzaldehyde + Acetone start->reactants base Add NaOH Solution reactants->base stir Stir (5-10 min) base->stir precipitate This compound Precipitates stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water and Ethanol filter->wash dry Dry Product wash->dry end Purified this compound dry->end

Baeyer-Drewson Synthesis Workflow

Pfleger_Heumann_Workflow cluster_0 N-phenylglycine Synthesis cluster_1 This compound Synthesis reactants_pg Aniline + Formaldehyde + HCN synthesis_pg React to form N-phenylglycinonitrile reactants_pg->synthesis_pg hydrolysis Hydrolyze to N-phenylglycine synthesis_pg->hydrolysis fusion Fuse with NaNH2/NaOH/KOH (200°C) hydrolysis->fusion oxidation Air Oxidation fusion->oxidation purification Purification oxidation->purification end Purified this compound purification->end

Pfleger-Heumann Synthesis Workflow

Microbial_Synthesis_Workflow start Start inoculation Inoculate Engineered Microbe in Fermentation Medium start->inoculation fermentation Fermentation (24-72 hours) inoculation->fermentation harvesting Harvest Biomass and this compound fermentation->harvesting purification Purification (Washing, Acid/Heat Treatment) harvesting->purification end Purified Bio-Indigo purification->end

Microbial this compound Synthesis Workflow

Conclusion

The reproducibility of this compound synthesis is intricately linked to the chosen methodology. The Pfleger-Heumann synthesis stands out for its high yield and scalability, making it the dominant industrial method. However, its reliance on toxic chemicals and harsh reaction conditions presents significant environmental and safety challenges, and the presence of toxic impurities like aniline requires careful control and purification.

The Baeyer-Drewson method , while simple to perform on a lab scale, suffers from lower yields and the formation of byproducts, making it less reproducible and unsuitable for large-scale production.

Microbial synthesis emerges as a highly promising alternative, offering the potential for high-purity this compound from renewable resources under mild conditions. While still a developing technology, recent advancements have demonstrated its scalability and potential to produce this compound free from the toxic byproducts of chemical synthesis. For applications where purity and sustainability are paramount, microbial synthesis presents a compelling and increasingly reproducible option. The reproducibility in this method is contingent on the stability of the engineered microbial strains and precise control over fermentation conditions.

References

A Comparative Analysis of Dyeing Efficiency: Pre-Reduced vs. Traditional Indigo

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and textile industry professionals on the performance and methodologies of pre-reduced and traditional indigo dyeing processes.

The textile industry has long relied on the rich, deep blues of this compound. However, the traditional dyeing process, while steeped in history, presents significant environmental and operational challenges. The advent of pre-reduced this compound offers a promising alternative, streamlining the dyeing process and reducing the chemical footprint. This guide provides an objective comparison of the dyeing efficiency of pre-reduced and traditional this compound, supported by experimental data and detailed protocols to aid researchers and professionals in making informed decisions.

At a Glance: Key Performance Indicators

The dyeing efficiency of this compound is a multifaceted equation, encompassing color yield, fastness of the dye to various environmental factors, and the consumption of chemical resources. The following tables summarize the quantitative data comparing pre-reduced and traditional this compound dyeing processes.

Table 1: Chemical Consumption and Vat Preparation

ParameterTraditional this compoundPre-Reduced this compoundKey Advantages of Pre-Reduced this compound
Primary Reducing Agent Sodium Hydrosulfite (Hydrose)Pre-reduced with a reducing agent (e.g., Sodium Hydrosulfite)Up to 70% reduction in sodium hydrosulfite and caustic soda usage.[1]
Alkali Sodium Hydroxide (Lye)Sodium Carbonate (Soda Ash) or a reduced amount of Sodium HydroxideReplacement of hazardous lye with milder soda ash.[2]
Vat Preparation Time Several hours to a full day for reductionApproximately 10-15 minutes.[3]Significantly faster and simpler vat preparation.[3]
Typical Vat pH 11-1310-12Lower alkalinity reduces wastewater treatment complexity.

Table 2: Color Yield and Fastness Properties

ParameterTraditional this compoundPre-Reduced this compoundNotes
Color Yield (K/S Value) Dependent on multiple factors including vat maturity and chemical concentrations.Generally provides more consistent and reproducible shades.Direct comparative studies with K/S values under identical conditions are not readily available in the public domain.
Color Fastness to Washing Good to Excellent (Grade 4-5)Good to Excellent (Grade 4-5)Both methods can achieve high wash fastness with proper application and after-treatment.
Color Fastness to Rubbing (Crocking) - Dry Fair to Good (Grade 3-4)Fair to Good (Grade 3-4)This compound-dyed fabrics are characteristically prone to crocking; performance is similar between the two methods.
Color Fastness to Rubbing (Crocking) - Wet Poor to Fair (Grade 2-3)Poor to Fair (Grade 2-3)Wet crocking remains a challenge for both dyeing methods.
Color Fastness to Light Moderate to Good (Grade 4-5)Moderate to Good (Grade 4-5)Lightfastness is generally comparable between the two methods.

Experimental Protocols

To ensure accurate and reproducible results when comparing this compound dyeing methods, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

This compound Dyeing Protocol (General)

This protocol can be adapted for both traditional and pre-reduced this compound by modifying the chemical components and concentrations as outlined in Table 1.

Materials:

  • 100% cotton fabric, desized and scoured

  • This compound (traditional powder or pre-reduced granules)

  • Reducing agent (Sodium Hydrosulfite for traditional, often included in pre-reduced)

  • Alkali (Sodium Hydroxide for traditional, Sodium Carbonate for pre-reduced)

  • Dyeing vat with a lid

  • Stirring rod

  • pH meter or pH strips

  • Gloves and safety goggles

Procedure:

  • Vat Preparation:

    • Traditional: Fill the vat with the required volume of warm water (approximately 40-50°C). Add the sodium hydroxide and stir until dissolved. In a separate container, make a paste of the this compound powder with a small amount of warm water, then add it to the vat. Gradually sprinkle in the sodium hydrosulfite while stirring gently to avoid introducing oxygen. Cover the vat and allow it to reduce for several hours, or until the liquid turns a clear yellowish-green.

    • Pre-Reduced: Fill the vat with warm water (approximately 40-50°C). Add the pre-reduced this compound granules and stir until dissolved. Add the sodium carbonate and a small amount of a reducing agent like thiourea dioxide if required by the manufacturer's instructions.[4] Stir gently and let the vat rest for about 10-15 minutes until it is a clear yellowish-green.

  • Dyeing:

    • Thoroughly wet the cotton fabric in clean water and squeeze out the excess.

    • Submerge the fabric into the prepared this compound vat, ensuring it is fully immersed.

    • Gently agitate the fabric under the surface of the dye bath for 3-5 minutes.

    • Carefully remove the fabric, squeezing out excess dye back into the vat without creating bubbles.

  • Oxidation:

    • Hang the fabric to air-oxidize for 15-20 minutes. The fabric will turn from yellow-green to blue as it is exposed to oxygen.

  • Dipping Cycles:

    • For darker shades, repeat the dipping and oxidation process multiple times.

  • Rinsing and Washing:

    • After the final oxidation, rinse the fabric in cold water until the water runs clear.

    • Wash the fabric in hot water with a mild, non-ionic detergent to remove any unfixed dye.

    • Rinse thoroughly and air dry.

Evaluation of Color Yield (K/S Value)

Instrument:

  • Reflectance Spectrophotometer

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the reflectance of the dyed fabric samples at various points on the fabric surface.

  • The spectrophotometer software will calculate the K/S value using the Kubelka-Munk equation:

    • K/S = (1 - R)² / 2R

    • Where R is the decimal fraction of the reflectance of the fabric.

  • A higher K/S value indicates a greater color strength on the fabric.

Assessment of Color Fastness

a) Color Fastness to Washing (AATCC Test Method 61)

Procedure:

  • A specimen of the dyed fabric is stitched together with a multi-fiber test fabric.

  • The composite specimen is laundered in a suitable machine (e.g., Launder-Ometer) with a specified detergent and steel balls to simulate abrasive action.

  • The test is conducted for a specified time and temperature.

  • After laundering, the specimen is rinsed and dried.

  • The change in color of the dyed fabric and the staining on the multi-fiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[5]

b) Color Fastness to Rubbing/Crocking (AATCC Test Method 8)

Procedure:

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A standard white cotton test cloth is mounted on the rubbing finger of the crockmeter.

  • The test is performed by rubbing the test cloth against the dyed specimen for a specified number of cycles.

  • This is done for both dry and wet conditions (the wet test cloth is wetted with deionized water to a 65% ± 5% wet pick-up).

  • The amount of color transferred to the white test cloth is evaluated using the Chromatic Transference Scale or the Gray Scale for Staining.[6][7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical flows in comparing the dyeing efficiency of pre-reduced and traditional this compound.

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Processes cluster_analysis Performance Analysis fabric_sourcing Source 100% Cotton Fabric desizing Desizing & Scouring fabric_sourcing->desizing traditional_vat Traditional this compound Vat Preparation (NaOH + Na2S2O4) prereduced_vat Pre-Reduced this compound Vat Preparation (Soda Ash) dyeing_process Dyeing (Multiple Dips & Oxidation) traditional_vat->dyeing_process Process A prereduced_vat->dyeing_process Process B color_yield Color Yield (K/S) Spectrophotometry dyeing_process->color_yield wash_fastness Wash Fastness (AATCC 61) dyeing_process->wash_fastness rub_fastness Rub Fastness (AATCC 8) dyeing_process->rub_fastness logical_relationship cluster_traditional Traditional this compound Dyeing cluster_prereduced Pre-Reduced this compound Dyeing trad_this compound Insoluble this compound Powder trad_reduction Reduction (Sodium Hydrosulfite + Lye) trad_this compound->trad_reduction trad_leuco Soluble Leuco-Indigo trad_reduction->trad_leuco trad_dyeing Dyeing trad_leuco->trad_dyeing trad_oxidation Oxidation (Air) trad_dyeing->trad_oxidation trad_fixed Fixed Insoluble this compound trad_oxidation->trad_fixed pre_this compound Pre-Reduced this compound Granules pre_dissolution Dissolution & Activation (Soda Ash) pre_this compound->pre_dissolution pre_leuco Soluble Leuco-Indigo pre_dissolution->pre_leuco pre_dyeing Dyeing pre_leuco->pre_dyeing pre_oxidation Oxidation (Air) pre_dyeing->pre_oxidation pre_fixed Fixed Insoluble this compound pre_oxidation->pre_fixed

References

A Comparative Guide to the Validation of Indigo Carmine as a Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Indigo Carmine (FD&C Blue No. 2) with alternative blue food colorants. It includes a review of regulatory status, safety profiles, and physicochemical stability, supported by experimental data and detailed methodologies.

Introduction to this compound Carmine (E132)

This compound Carmine, also known as indigotine or FD&C Blue No. 2, is a synthetic blue dye derived from this compound by aromatic sulfonation, a process that renders it water-soluble.[1] It is widely used in the food, pharmaceutical, and cosmetic industries to impart a deep blue color.[2][3][4] Unlike naturally derived blue pigments, which can be difficult to source and may lack stability, this compound Carmine provides a consistent and vibrant hue.[2] However, its use is subject to rigorous safety evaluations and regulatory limits due to its synthetic origin.

Regulatory Status and Safety Profile

The use of this compound Carmine as a food additive is approved by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EFSA have established an Acceptable Daily Intake (ADI) for this compound Carmine.

Acceptable Daily Intake (ADI)

The ADI is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk.

  • JECFA/EFSA ADI for this compound Carmine: 5 mg/kg of body weight per day.[5][6][7][8]

This ADI was confirmed by EFSA, which concluded there is no safety concern for the use of this compound Carmine at the reported use levels.[6][7]

Toxicological Evaluation

This compound Carmine has undergone extensive toxicological assessment.

  • Absorption: The dye is poorly absorbed by the body.[9]

  • Genotoxicity and Carcinogenicity: Multiple studies have concluded that this compound Carmine does not raise concerns regarding genotoxicity, carcinogenicity, or developmental toxicity.[2][3][9][10]

  • Reported Adverse Effects: While generally considered safe, some reports link ingestion of this compound Carmine to transient adverse effects such as nausea, vomiting, and skin irritation.[2][3][4] A study using zebrafish embryos indicated potential teratogenic and genotoxic effects for both natural and synthetic this compound at high concentrations.[11]

A concern was previously raised by a study suggesting adverse effects on the testes. However, a subsequent 56-day dietary study did not confirm these severe effects, leading EFSA to reaffirm the established ADI.[5][6][9]

Comparison of Blue Food Colorants

The choice of a blue food colorant involves a trade-off between stability, cost, and consumer perception (natural vs. synthetic). This compound Carmine is often compared with another synthetic dye, Brilliant Blue FCF, and various natural alternatives.

Table 1: Regulatory and Safety Profile Comparison
FeatureThis compound Carmine (FD&C Blue No. 2)Brilliant Blue FCF (FD&C Blue No. 1)Spirulina Extract (Phycocyanin)
E Number E132E133Not assigned (often considered food)
Origin SyntheticSynthetic (Petroleum-derived)[12]Natural (from Arthrospira platensis)
ADI (EFSA) 0-5 mg/kg bw[5][6][7]0-12.5 mg/kg bw[13]ADI not specified; considered a food ingredient.
Genotoxicity No concern[9][10]No concernGenerally considered non-genotoxic.
Key Safety Notes Poorly absorbed.[9] Some reports of transient gastrointestinal and skin irritation.[2][4]May be linked to kidney tumors in mice in one review.[13]Generally Recognized as Safe (GRAS) in the US for specific uses.
Table 2: Physicochemical and Stability Comparison
PropertyThis compound CarmineBrilliant Blue FCFSpirulina Extract (Phycocyanin)Anthocyanins (from Red Cabbage)
Color Deep this compound BlueBright, Greenish-BlueVibrant BluepH-dependent (Blue in alkaline)[14]
Solubility 1.6 g/100 mL in water at 25°C[2]Water-solubleWater-solubleWater-soluble
Light Stability Poor[2][15]GoodLow[16]Low[17]
Heat Stability Moderate[2]GoodLow; degradation increases with temperature.[18]Low; not persistent at high temperatures.[17]
pH Stability Poor; color changes with pH (blue at neutral, green/yellow in base).[2]Stable over a wide pH range.Poor; most stable at pH 6.0.[18]Very poor; requires alkaline pH for blue color, where it is less stable.[17]

Experimental Protocols

Genotoxicity Assessment: Salmonella/Microsome Mutagenicity Test (Ames Test)

This test is a standard short-term assay to evaluate the mutagenic potential of a chemical compound.

Objective: To determine if a substance can cause mutations in the DNA of specific bacterial strains.

Methodology:

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA1538) that have a mutation preventing them from synthesizing the amino acid histidine are used.[19]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to simulate metabolism in the human body.[19]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., this compound Carmine) on a petri dish with a minimal amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Analysis: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies. The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in colonies indicates a positive (mutagenic) result.[19]

Color Stability Testing Protocol

This protocol outlines a method for comparing the color stability of different food colorants in a model system.

Objective: To assess the degradation of colorants under specific environmental stresses like light and heat.

Methodology:

  • Sample Preparation: Prepare aqueous solutions or film coatings containing a standardized concentration of each colorant to be tested (e.g., this compound Carmine, Spirulina extract).[15]

  • Stress Conditions:

    • Light Stability: Expose one set of samples to a controlled light source (e.g., a xenon lamp simulating daylight) for a defined period. Keep a control set in the dark.[15]

    • Heat Stability: Place another set of samples in a temperature-controlled oven at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[18] Keep a control set at ambient or refrigerated temperature.

  • Analysis:

    • Measure the color of the samples at regular intervals using a spectrophotometer or colorimeter. The change in color (ΔE*) is calculated to quantify the degree of fading.[15]

    • For kinetic analysis, the degradation rate can be determined by plotting the concentration of the colorant (or absorbance at its λmax) over time.[18]

  • Data Presentation: The results are presented as the percentage of color loss or as degradation rate constants under each condition, allowing for direct comparison of stability.

Visualizations

Regulatory Approval Workflow

cluster_Preclinical Pre-clinical & Submission cluster_Evaluation Scientific Evaluation cluster_Decision Regulatory Decision A Compound Identification (e.g., this compound Carmine) B Compilation of Technical Dossier A->B C Toxicological Studies (In Vitro & In Vivo) B->C D Submission to Regulatory Body (e.g., EFSA, FDA) C->D E Risk Assessment by Scientific Panel D->E F Review of Genotoxicity, Carcinogenicity, etc. E->F G Establishment of No-Observed-Adverse-Effect-Level (NOAEL) F->G H Derivation of Acceptable Daily Intake (ADI) G->H I Scientific Opinion Published H->I J Risk Management Decision (Authorization & Conditions of Use) I->J K Inclusion in Permitted Additives List J->K L Post-Market Surveillance J->L K->L

Caption: General workflow for the validation and approval of a food additive.

This compound Carmine vs. Natural Alternatives: A Comparative Logic Flow

cluster_Synthetic Synthetic Pathway cluster_Natural Natural Pathway Start Need for Blue Food Colorant A Choose this compound Carmine (FD&C Blue No. 2) Start->A E Choose Natural Alternative (e.g., Spirulina, Anthocyanin) Start->E B Advantage: High Stability (Heat/pH) Consistent Color, Low Cost A->B C Disadvantage: 'Artificial' Label Poor Light Stability B->C D Outcome: Predictable Performance in Processed Foods C->D F Advantage: 'Natural' / 'Clean' Label Consumer Appeal E->F G Disadvantage: Low Stability (Heat/Light/pH) Inconsistent Color, High Cost F->G H Outcome: Limited Application Range Potential for Off-Flavors G->H

Caption: Decision logic for selecting between synthetic and natural blue colorants.

References

A Comparative Analysis of Indigo and its Sulfonated Derivative, Indigo Carmine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, biological activities, and experimental protocols for indigo and its water-soluble derivative, this compound carmine.

This guide provides a detailed comparative study of this compound, a historically significant natural dye, and its synthetically derived sulfonated form, this compound carmine. While both compounds share a core indigoid structure and impart a characteristic blue color, the addition of sulfonic acid groups to this compound carmine dramatically alters its physicochemical properties, leading to distinct applications and biological effects. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific applications, from textile dyeing to biomedical research.

Physicochemical Properties: A Tale of Two Solubilities

The most striking difference between this compound and this compound carmine lies in their solubility. This compound is notoriously insoluble in water and most common organic solvents.[1][2] This insolubility is attributed to strong intermolecular hydrogen bonding.[2] In contrast, the sulfonation process introduces two sulfonic acid groups to the this compound molecule, rendering this compound carmine readily soluble in water.[3] This fundamental difference in solubility dictates their respective applications and methods of use.

PropertyThis compoundThis compound Carmine
Chemical Formula C₁₆H₁₀N₂O₂C₁₆H₈N₂Na₂O₈S₂
Molar Mass 262.27 g/mol 466.36 g/mol
Appearance Dark blue crystalline powderDark blue or purplish-blue powder
Water Solubility InsolubleSoluble (10 g/L at 25°C)
Melting Point 390-392 °C (sublimes)>300 °C
Light Absorption (λmax) ~613 nm~610 nm

Biological Activity and Toxicity: A Comparative Overview

The biological activities of this compound and this compound carmine differ significantly, largely influenced by their solubility and cellular uptake.

Toxicity:

This compound is considered to have low oral toxicity.[1] However, some studies have indicated that synthetic this compound can exhibit mutagenic effects, particularly in technical grades, though purification reduces this activity.[3] In contrast, this compound carmine, due to its solubility and widespread use as a food and pharmaceutical colorant, has been more extensively studied for its toxicological profile. While approved for consumption by regulatory bodies like the FDA and EFSA, some studies suggest that high doses of this compound carmine may be associated with adverse effects such as hypertension, hypotension, skin irritation, and gastrointestinal issues.[3][4] It is important to note that this compound carmine is not readily absorbed by cells, which may limit its direct intracellular toxicity.[5] A comparative in vitro study on colonocytes demonstrated that methylene blue, which is taken up by cells, induces DNA damage, whereas this compound carmine appears to be photostable and possesses little potential to damage genetic material under the same conditions.[5]

Antioxidant Activity:

Experimental Protocols

Synthesis of this compound Carmine from this compound

This protocol describes the sulfonation of this compound to produce the water-soluble this compound carmine.

Materials:

  • This compound powder

  • Concentrated sulfuric acid (96%)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Sodium hydroxide pellets

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

Procedure:

  • Carefully dissolve a known quantity of this compound powder in concentrated sulfuric acid. The reaction is exothermic and should be performed in an ice bath with constant stirring.

  • Continue stirring the reaction mixture for approximately one hour at room temperature (around 20°C) to ensure complete sulfonation.

  • After one hour, cool the mixture in an ice bath.

  • Slowly add 2 M sodium hydroxide solution to neutralize the excess sulfuric acid until the pH of the solution reaches 7. This step should be done carefully as it is also an exothermic reaction.

  • Further, add sodium hydroxide pellets to the neutralized solution to raise the pH to 13-14.

  • The resulting solution contains the sodium salt of this compound carmine.

Workflow for the Synthesis of this compound Carmine:

G cluster_0 Synthesis of this compound Carmine This compound This compound Powder dissolve Dissolution and Sulfonation (Ice Bath, Stirring) This compound->dissolve h2so4 Concentrated Sulfuric Acid h2so4->dissolve neutralize Neutralization (NaOH Solution, pH 7) dissolve->neutralize basify Basification (NaOH Pellets, pH 13-14) neutralize->basify indigo_carmine This compound Carmine Solution basify->indigo_carmine

Caption: Workflow for the synthesis of this compound carmine from this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cell line of interest (e.g., Caco-2, HepG2)

  • Complete cell culture medium

  • This compound and this compound Carmine solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and expose the cells to various concentrations of this compound and this compound carmine solutions (prepared in serum-free medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • After incubation, add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control.

Experimental Workflow for a Comparative Cytotoxicity Assay:

G cluster_1 Comparative Cytotoxicity Workflow cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound & This compound Carmine incubation_24h->treatment incubation_treatment Incubate (24-72h) treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_mtt Incubate (3-4h) mtt_addition->incubation_mtt dmso_addition Add DMSO incubation_mtt->dmso_addition read_absorbance Measure Absorbance (570 nm) dmso_addition->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis

Caption: Workflow for a comparative cytotoxicity assay.

Signaling Pathway Interactions

Recent research has shed light on the interaction of this compound with specific cellular signaling pathways, which may explain some of its observed biological effects. A key target identified for this compound is the Aryl Hydrocarbon Receptor (AhR) .[1][6][7] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, cellular proliferation, and immune responses.

Upon binding to a ligand like this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter region of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[8]

Furthermore, the activation of the AhR pathway can influence other signaling cascades, notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[8][9] The NF-κB pathway is a central regulator of inflammation. There is evidence of crosstalk between the AhR and NF-κB pathways, where AhR activation can modulate NF-κB activity, often leading to an anti-inflammatory response.[8][10]

Diagram of the this compound-AhR-NF-κB Signaling Pathway Interaction:

G cluster_2 This compound's Interaction with Cellular Signaling Pathways This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR binds AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT translocates to nucleus and dimerizes with NFkB NF-κB Pathway AhR->NFkB modulates ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 activates Inflammation Inflammatory Response NFkB->Inflammation regulates

Caption: this compound's interaction with the AhR and NF-κB signaling pathways.

Conclusion

This compound and this compound carmine, while originating from the same parent molecule, represent a fascinating case study in how a simple chemical modification—sulfonation—can profoundly impact a compound's properties and applications. This compound's insolubility has historically defined its use as a vat dye, while the water-solubility of this compound carmine has opened doors for its use in the food, pharmaceutical, and medical fields.

From a biological perspective, this compound is emerging as a modulator of the Aryl Hydrocarbon Receptor, with potential therapeutic implications in inflammatory conditions. This compound carmine, on the other hand, is generally considered to be less biologically active at the cellular level due to its poor cell permeability, though its safety at high concentrations continues to be a subject of research.

This guide provides a foundational understanding of the key differences between these two compounds. For researchers, the choice between this compound and this compound carmine will ultimately depend on the specific requirements of their study, with solubility being a primary determinant. Further direct comparative studies are warranted to provide more definitive quantitative data on their relative biological activities.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Indigo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with indigo, a widely used organic dye. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound powder. Understanding these properties is the first step in safe handling.

PropertyValueReference
Oral LD50 (mammals) 5 g/kg (0.5% of total mass)[1]
Oral LD50 1200 mg/Kg[2]
pH Value 7.0 - 9.0[2]
Moisture Content < 10%[2]
Indigotin Content 35 - 45%[2]
Zinc Content < 100 ppm[2]
Chromium Content < 50 ppm[2]

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound in powder or solution form, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure and ensure personal safety.[3]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[2][4][5] In situations with a higher risk of splashing, a face shield should be used in addition to goggles. Ensure that an eyewash station is readily accessible.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Polyvinyl alcohol or nitrile rubber gloves are recommended.[2][6] Always inspect gloves for tears or holes before use.

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing with long sleeves should be worn to prevent skin contact.[5][7] An apron can provide an additional layer of protection against splashes.[4][8]

  • Respiratory Protection:

    • When handling this compound powder, work in a well-ventilated area and use a dust mask (e.g., N95) or a respirator with a particulate filter to avoid inhalation of airborne particles.[2][6][9] The use of a fume hood or local exhaust ventilation is strongly recommended to minimize exposure.[2]

Operational Plan: From Handling to Disposal

This section provides a step-by-step guide for the safe handling, use, and disposal of this compound.

I. Preparation and Handling
  • Work Area Preparation: Designate a specific, well-ventilated area for handling this compound.[2] Cover work surfaces with absorbent, disposable material to contain any spills.

  • Handling this compound Powder:

    • Treat this compound powder as a nuisance dust.[2]

    • Avoid creating dust clouds when weighing or transferring the powder.[2]

    • Keep containers of this compound powder tightly sealed when not in use.[2][5]

  • Solution Preparation:

    • When preparing solutions, add the this compound powder to the liquid slowly to prevent splashing.

    • Be aware that the process of creating a dye vat involves reducing the this compound, which is insoluble in water, to a soluble form. This often requires the use of a reducing agent and a base.[10][11]

II. Experimental Protocol: this compound Dyeing

The following is a general protocol for using this compound for dyeing. Specific experimental conditions may vary.

  • Vat Preparation: In a suitable container, prepare the this compound vat according to your specific protocol. This typically involves dissolving the this compound with a reducing agent (e.g., sodium dithionite) and a base (e.g., sodium hydroxide or soda ash) in water.[10][12] The solution will turn a yellow-green color when the this compound is reduced.[10]

  • Material Immersion: Submerge the material to be dyed into the prepared vat. Gentle agitation will ensure even dyeing.[11]

  • Oxidation: Carefully remove the material from the vat. The color will change from yellow-green to blue as the reduced this compound is oxidized by the air.[11][13]

  • Rinsing and Neutralization: Once the desired color is achieved, thoroughly rinse the material with water to remove excess dye.[10] A final rinse with a dilute acetic acid or vinegar solution can help to neutralize any remaining alkaline residues.[14]

  • Final Wash: Wash the dyed material with a neutral pH soap and water.[11]

III. Spill Management and Disposal

Proper disposal of this compound and related waste is crucial to prevent environmental contamination.

  • Spill Cleanup:

    • In case of a spill of this compound powder, avoid sweeping it up dry, as this can create dust.

    • Dampen the spilled powder with water, then carefully scoop it into a designated waste container.[2]

    • Clean the spill area thoroughly with soap and water.[2]

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

    • Ensure that spilled material does not enter drains or waterways.[2][15]

  • Waste Disposal:

    • Solid Waste: All solid waste contaminated with this compound, including gloves, paper towels, and contaminated absorbent materials, should be placed in a clearly labeled, sealed container and disposed of as chemical waste according to your institution's guidelines.

    • Liquid Waste (Vat Disposal):

      • Neutralization: Before disposal, the this compound vat should be neutralized. This can be achieved by aerating the vat (e.g., by vigorous stirring) to oxidize the remaining reduced this compound. This process may also help to lower the pH.[11][16]

      • Disposal: The method of disposal depends on the composition of the vat and local regulations.

        • For vats containing only naturally derived chemicals, and if permitted by local regulations, the neutralized liquid may be poured down the drain with copious amounts of water.[17]

        • For vats containing other chemicals, or if you are on a septic system, the neutralized vat should be collected as hazardous waste. Allow the sediment to settle, decant the liquid into a hazardous waste container, and dispose of the sediment as solid chemical waste.[16]

    • Contaminated Packaging: Empty containers should be rinsed thoroughly and disposed of in accordance with institutional and local regulations.[7]

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

IndigoHandlingWorkflow start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe end_node End: Procedure Complete prep_area Prepare Well-Ventilated Work Area ppe->prep_area handle_powder Handle this compound Powder (Avoid Dust) prep_area->handle_powder prep_solution Prepare this compound Solution/Vat handle_powder->prep_solution experiment Conduct Experiment (e.g., Dyeing) prep_solution->experiment spill Spill Occurs? experiment->spill decontaminate Decontaminate Equipment and Work Area dispose_waste Dispose of Waste (Solid and Liquid) decontaminate->dispose_waste dispose_waste->end_node spill->decontaminate No cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes cleanup_spill->decontaminate

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.